molecular formula C43H76O12S B15565403 SQDG

SQDG

Cat. No.: B15565403
M. Wt: 817.1 g/mol
InChI Key: ZAHARQGLYKGAHR-XBZAAVCRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SQDG(18:3(9Z,12Z,15Z)/16:0) is a sulfoquinovosyldiacylglycerol 34:3.

Properties

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHARQGLYKGAHR-XBZAAVCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure and Analysis of Sulfoquinovosyl Diacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique, sulfur-containing glycerolipid that is a major constituent of thylakoid membranes in most photosynthetic organisms, including plants, algae, and cyanobacteria.[1][2] First identified in 1959 by A. A. Benson and colleagues, this compound is distinguished by a chemically stable carbon-sulfur bond within its polar headgroup.[1][3] As one of the most abundant organo-sulfur compounds in the biosphere, it plays a critical role in the global sulfur cycle.[4] Functionally, this compound is integral to the structural and functional integrity of photosynthetic machinery, often substituting for phospholipids during phosphate-limiting conditions and contributing to the stability of photosystem protein complexes.[1][5][6][7] This guide provides a detailed overview of the core structure, molecular diversity, and metabolic pathways of this compound, supplemented with key experimental protocols for its analysis.

Core Chemical Structure

The fundamental structure of this compound is defined by the systematic name 1,2-di-O-acyl-3-O-(6-deoxy-6-sulfo-α-D-glucopyranosyl)-sn-glycerol .[1][4] This complex molecule is composed of three primary components:

  • A sn-glycerol backbone .

  • Two fatty acyl chains attached via ester linkages at the sn-1 and sn-2 positions. The composition of these chains is the primary source of structural diversity among this compound molecules.

  • A unique polar headgroup, sulfoquinovose , attached at the sn-3 position. Sulfoquinovose is a 6-deoxy-6-sulfo-α-D-glucopyranose, characterized by a sulfonic acid moiety (C-SO₃⁻) directly bonded to the 6-carbon of the glucose ring. This direct carbon-sulfur linkage is exceptionally stable against acid hydrolysis.[1][3]

G cluster_this compound Sulfoquinovosyl Diacylglycerol (this compound) Core Structure cluster_acyl glycerol sn-Glycerol Backbone headgroup Sulfoquinovose Headgroup (6-deoxy-6-sulfo-α-D-glucose) glycerol->headgroup Glycosidic Bond (sn-3) sn1 Fatty Acyl Chain (R1) sn1->glycerol Ester Linkage (sn-1) sn2 Fatty Acyl Chain (R2) sn2->glycerol Ester Linkage (sn-2) sulfonate Sulfonate Group (-CH₂-SO₃⁻) headgroup->sulfonate C-S Bond

Caption: Diagram of the core components of the this compound molecule.

Molecular Diversity: Fatty Acid Composition

The structural variability of this compound molecules is primarily determined by the length and degree of saturation of the two fatty acyl chains. This composition is species-dependent and can be influenced by environmental conditions. Palmitic acid (16:0) is frequently found, often at the sn-1 position, while the sn-2 position is typically occupied by an unsaturated fatty acid.[2]

Organism/GroupPredominant Fatty Acids in this compoundKey ObservationsCitation(s)
Conifer Leaves Palmitic acid (16:0), α-Linolenic acid (18:3)In Picea species, oleic (18:1) and linoleic (18:2) acids are higher.[8]
Higher Plants Saturated fatty acids (16:0 + 18:0)The proportion of saturated fatty acids appears to be characteristic of a plant family.[9]
Marine Algae (H. carterae)16:0, 16:1(n-7), 16:1(n-5), 16:1(n-3), 20:5(n-3)Demonstrates a high diversity of monounsaturated and polyunsaturated fatty acids.[2]
Rice (Oryza sativa)Polyunsaturated fatty acids (e.g., C40:7, C40:8)Polyunsaturated species decrease significantly under genetic mutation of this compound synthase.[6]
Bacteria (S. meliloti)C19:1 (Lactobacillic acid)Contains cyclopropane fatty acids not typically seen in plants.[5]

Metabolic Pathways

Biosynthesis

In plants and cyanobacteria, this compound is synthesized via a conserved two-step pathway primarily occurring in the chloroplasts.[1][10]

  • UDP-Sulfoquinovose Formation: UDP-glucose and sulfite are converted to UDP-sulfoquinovose (UDP-SQ) by the enzyme UDP-sulfoquinovose synthase (SQD1) .[1][10]

  • Glycosyltransfer: The sulfoquinovose moiety is transferred from UDP-SQ to a diacylglycerol (DAG) backbone by This compound synthase (SQD2) , forming the final this compound molecule.[1][11]

A committed upstream enzyme, UDP-glucose pyrophosphorylase (UGP3) , is also essential for providing the UDP-glucose substrate.[11]

G utp UTP + Glucose-1-Phosphate ugp3 UGP3 udpglc UDP-Glucose sqd1 SQD1 udpglc->sqd1 sulfite Sulfite (SO₃²⁻) sulfite->sqd1 udpsq UDP-Sulfoquinovose sqd2 SQD2 udpsq->sqd2 dag Diacylglycerol (DAG) dag->sqd2 This compound This compound ugp3->udpglc sqd1->udpsq sqd2->this compound

Caption: The biosynthetic pathway of this compound in plants.
Catabolism

This compound degradation is a critical process, especially under sulfur starvation, allowing the organism to recycle sulfur for essential protein synthesis.[1][12]

  • Hydrolysis: The primary catabolic step is the hydrolysis of the glycosidic bond by sulfoquinovosidases (SQases) .[1][13]

  • Product Release: This enzymatic cleavage releases the sulfoquinovose headgroup and the diacylglycerol backbone.

  • Sulfoglycolysis: The liberated sulfoquinovose enters a metabolic pathway known as sulfoglycolysis , where it is further broken down by a range of bacteria.[1]

G This compound This compound enzyme Sulfoquinovosidase (SQase) This compound->enzyme dag Diacylglycerol enzyme->dag sq Sulfoquinovose enzyme->sq sulfoglycolysis Sulfoglycolysis Pathway sq->sulfoglycolysis Further Metabolism

Caption: The catabolic pathway of this compound via sulfoquinovosidase.

Key Experimental Protocols for this compound Analysis

Total Lipid Extraction from Plant Tissue

This protocol is a modified Bligh-Dyer method designed to inactivate endogenous lipolytic enzymes and efficiently extract total lipids, including this compound.

  • Enzyme Inactivation: Immediately immerse 0.5-1.0 g of fresh plant leaves in 3 mL of pre-heated isopropanol (75°C) containing 0.01% butylated hydroxytoluene (BHT). Incubate at 75°C for 15 minutes.[1]

  • Initial Extraction: Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of deionized water. Vortex thoroughly and agitate for 1 hour at room temperature.[1]

  • Phase Separation: Centrifuge the mixture to pellet the tissue debris. Transfer the supernatant (lipid extract) to a new glass tube.

  • Re-extraction: Add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT to the plant pellet. Shake for 30 minutes, centrifuge, and combine the supernatant with the first extract. Repeat until the tissue appears white.[1]

  • Aqueous Wash: To the combined extracts, add 1/4 volume of 1 M KCl. Vortex and centrifuge to separate the phases. Discard the upper aqueous phase. Wash the lower organic phase with 2 mL of deionized water, vortex, and centrifuge again. Discard the upper phase.[1]

  • Drying and Storage: Dry the final organic phase under a gentle stream of nitrogen. Store the dried lipid extract at -20°C or -80°C.[1]

Purification by Chromatography

5.2.1 Thin-Layer Chromatography (TLC)

TLC is used for the qualitative assessment of purity and for preparative isolation of lipid classes.[2][13]

  • Plate Preparation: Use silica gel 60 plates. If necessary, pre-clean plates by developing them in a solvent mixture and drying.[7]

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the TLC plate's origin line.

  • Development: Place the plate in a chromatography tank containing a mobile phase suitable for polar lipids, such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v) .[2]

  • Visualization: After development, visualize the separated lipids. Common methods include iodine vapor (non-destructive), primuline spray (fluorescent), or charring with sulfuric acid (destructive).[2] this compound will appear as a distinct spot with an approximate Rf value of 0.3-0.5 in this system.

5.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC allows for the semi-preparative isolation and quantification of this compound.[9]

  • System: Normal phase HPLC.

  • Column: Silica-based column.

  • Mobile Phase: An isocratic mobile phase of heptane:isopropanol:0.001 M KCl (40:52:8, v/v/v) can be used to resolve this compound from phospholipids.[9]

  • Detection: UV detection at 208 nm or an Evaporative Light Scattering Detector (ELSD) is effective for lipid analysis.[1][9]

  • Fraction Collection: Collect fractions corresponding to the this compound peak for further analysis.

Structural Elucidation by Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the definitive method for identifying this compound and characterizing its fatty acid composition.

  • Ionization: Negative mode Electrospray Ionization (ESI) is preferred, as the sulfonic acid group readily deprotonates to form the [M-H]⁻ ion.[11][14]

  • Parent Ion Identification: A full scan will identify the molecular weights of the various this compound species present in the sample.

  • Fragmentation Analysis (MS/MS): Subject the parent ions to collision-induced dissociation (CID). The fragmentation pattern of this compound is highly characteristic:

    • Headgroup Fragment: A prominent product ion at m/z 225.0 is the diagnostic marker for the sulfoquinovose headgroup [C₆H₉O₇S]⁻. Its presence confirms the lipid class as this compound.[4][8][15]

    • Fatty Acid Fragments: Product ions corresponding to the neutral loss of one fatty acid chain (as a ketene) or the direct detection of fatty acid carboxylate anions [RCOO]⁻ reveal the identity of the acyl chains at the sn-1 and sn-2 positions.[8][15]

Conclusion

Sulfoquinovosyl diacylglycerol is a structurally unique and biologically vital lipid. Its core architecture, consisting of a glycerol backbone, two variable fatty acyl chains, and a defining sulfoquinovose headgroup, facilitates its essential roles in the photosynthetic membranes of a vast array of organisms. Understanding its molecular diversity and the metabolic pathways governing its synthesis and degradation is crucial for research in plant physiology, microbiology, and lipidomics. The experimental protocols outlined in this guide provide a robust framework for the reliable extraction, purification, and detailed structural characterization of this compound, enabling further investigation into its functions and potential applications in drug development and biotechnology.

References

discovery and history of SQDG

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Sulfoquinovosyldiacylglycerol (SQDG)

Introduction

Sulfoquinovosyldiacylglycerol (this compound) is a unique sulfur-containing glycerolipid that is an integral component of photosynthetic membranes in a wide array of organisms, including plants, algae, and cyanobacteria.[1] Characterized by a distinctive carbon-sulfur bond, this compound plays a crucial role in the structural integrity and function of the thylakoid membranes, particularly under conditions of phosphate limitation. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and catabolism of this compound, along with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and History

In 1959, the scientific community was introduced to a novel sulfur-containing lipid through the pioneering work of Dr. Andrew A. Benson and his colleagues.[1][2] Their research, primarily conducted on the green alga Chlorella, led to the isolation and identification of what is now known as sulfoquinovosyldiacylglycerol.[2][3] This discovery was a landmark in lipid biochemistry, revealing a new class of sulfolipids distinct from the previously known sulfatides.

The structure of this compound was elucidated as 1,2-di-O-acyl-3-O-(6-deoxy-6-sulfo-α-D-glucopyranosyl)-sn-glycerol.[1] A defining feature of this molecule is the direct and stable carbon-sulfur bond in its polar head group, a 6-deoxy-6-sulfoglucose moiety referred to as sulfoquinovose.[1][4] This sulfonic acid group imparts a strong acidic nature to the lipid.[1] Benson's foundational work, published in the Proceedings of the National Academy of Sciences, laid the groundwork for decades of research into the biosynthesis, function, and metabolism of this abundant and ecologically significant molecule.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a conserved two-step enzymatic process that occurs within the chloroplasts of plant cells and in cyanobacteria.[1][5]

Step 1: Synthesis of UDP-sulfoquinovose

The first committed step is the formation of the activated sugar donor, UDP-sulfoquinovose (UDP-SQ), from UDP-glucose and sulfite. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase, known as SQD1 in plants and SqdB in bacteria.[5][6] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) enzyme superfamily and utilizes a tightly bound NAD+ cofactor.[7] The proposed reaction mechanism involves an NAD+-dependent oxidation of UDP-glucose at the C4' position, followed by the elimination of water and the subsequent nucleophilic addition of sulfite to a transient UDP-4-keto-glucose-5,6-ene intermediate.[5][7]

Step 2: Formation of Sulfoquinovosyl Diacylglycerol

The second step involves the transfer of the sulfoquinovose moiety from UDP-SQ to a diacylglycerol (DAG) backbone. This reaction is catalyzed by the glycosyltransferase this compound synthase, also known as SQD2 in plants and SqdX in cyanobacteria.[5][8] This enzyme facilitates the formation of the final this compound molecule.

SQDG_Biosynthesis cluster_step1 Step 1: UDP-Sulfoquinovose Synthesis cluster_step2 Step 2: this compound Synthesis UDP_Glucose UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_Glucose->UDP_SQ SQD1 / SqdB Sulfite Sulfite Sulfite->UDP_SQ SQD1 / SqdB This compound This compound UDP_SQ->this compound SQD2 / SqdX DAG Diacylglycerol DAG->this compound SQD2 / SqdX

Figure 1: The two-step biosynthesis pathway of this compound.

Catabolism of this compound

The degradation of this compound, a process known as sulfoglycolysis, is crucial for the recycling of its sulfur and carbon constituents and plays a significant role in the global sulfur cycle.[2] This process is primarily carried out by a wide range of bacteria.[1]

The initial step in this compound catabolism is the cleavage of the glycosidic bond by enzymes called sulfoquinovosidases, which releases the sulfoquinovose headgroup from the diacylglycerol backbone.[1] The liberated sulfoquinovose is then metabolized through various bacterial pathways. Two major pathways have been identified: the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) and the sulfo-Entner-Doudoroff (sulfo-ED) pathways, which mirror the central glycolytic pathways.[2] These pathways ultimately lead to the formation of C3-sulfonates, which can be further mineralized to inorganic sulfur species.[2]

SQDG_Catabolism This compound This compound Sulfoquinovose Sulfoquinovose This compound->Sulfoquinovose Sulfoquinovosidases DAG Diacylglycerol This compound->DAG C3_Sulfonates C3-Sulfonates Sulfoquinovose->C3_Sulfonates Sulfoglycolysis (sulfo-EMP / sulfo-ED) Inorganic_Sulfur Inorganic Sulfur C3_Sulfonates->Inorganic_Sulfur Biomineralization

Figure 2: The catabolic pathway of this compound in bacteria.

Quantitative Data

The abundance of this compound varies among different photosynthetic organisms and can be influenced by environmental factors such as phosphate availability. The following tables summarize available quantitative data on this compound content and the kinetic parameters of its biosynthetic enzymes.

Table 1: this compound Content in Various Photosynthetic Organisms

OrganismCommon Name/GroupThis compound Content (mol% of total lipids)Reference(s)
Spinacia oleraceaSpinach~5-10% of thylakoid lipids[4]
Chlamydomonas reinhardtiiGreen Alga~10% of total lipids[9]
Synechocystis sp. PCC 6803Cyanobacterium~10% of total lipids[10]
Synechococcus sp. PCC 7942Cyanobacterium~10% of total lipids[10]
Prochlorococcus marinusPicocyanobacteriumCan be the dominant membrane lipid[11]
Fucus speciesBrown AlgaeCan be the dominant glycolipid[12]
Marine GrassesLow this compound content[12]

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference(s)
SQD1Arabidopsis thalianaUDP-glucose~150--
SQD1Arabidopsis thalianaSulfite~10--
SQD2--Data not readily available--[13]

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a modified Bligh-Dyer method for the efficient extraction of total lipids, including this compound, from plant leaves.

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass centrifuge tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Incubate for 30 minutes at room temperature with occasional vortexing.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of 0.9% NaCl solution and vortex vigorously to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer to a clean round-bottom flask.

  • Re-extract the upper aqueous phase and the solid pellet with 2 mL of chloroform, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis or storage at -20°C.

SQDG_Extraction_Workflow start Start: Fresh Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Chloroform:Methanol (1:2) grind->extract phase_separation Add Chloroform and NaCl Induce Phase Separation extract->phase_separation centrifuge1 Centrifuge phase_separation->centrifuge1 collect_lower Collect Lower Chloroform Phase centrifuge1->collect_lower re_extract Re-extract with Chloroform centrifuge1->re_extract combine Combine Chloroform Phases collect_lower->combine centrifuge2 Centrifuge re_extract->centrifuge2 collect_lower2 Collect Lower Chloroform Phase centrifuge2->collect_lower2 collect_lower2->combine evaporate Evaporate Solvent combine->evaporate resuspend Resuspend in Chloroform:Methanol (2:1) evaporate->resuspend end End: Total Lipid Extract resuspend->end

Figure 3: Workflow for the extraction of this compound from plant tissue.

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a total lipid extract using silica gel column chromatography.

Materials:

  • Dried total lipid extract

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Acetone, Methanol

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Iodine vapor or other suitable staining reagent

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

  • Dissolve the dried total lipid extract in a minimal amount of chloroform.

  • Carefully load the dissolved lipid extract onto the top of the silica gel column.

  • Elute the column sequentially with solvents of increasing polarity:

    • Chloroform: To elute neutral lipids and pigments.

    • Acetone: To elute glycolipids such as monogalactosyldiacylglycerol (MGDG).

    • Methanol: To elute the more polar this compound.

  • Collect fractions throughout the elution process.

  • Analyze the collected fractions by TLC to identify those containing this compound. A typical TLC solvent system for resolving this compound is chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

  • Visualize the TLC spots using iodine vapor or another appropriate stain. This compound will appear as a distinct spot.

  • Pool the fractions containing pure this compound and evaporate the solvent.

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Purified this compound standard

  • Internal standard (e.g., a commercially available this compound with a unique fatty acid composition not present in the sample)

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

  • Ammonium acetate

Procedure:

  • Sample Preparation: Prepare a dilution series of the purified this compound standard to create a calibration curve. Spike a known amount of the internal standard into both the standards and the samples.

  • LC Separation: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

    • Run a gradient from a lower to a higher percentage of Mobile Phase B to elute the different lipid species.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The characteristic precursor-to-product ion transition for this compound is the fragmentation of the deprotonated molecule [M-H]- to the sulfoquinovose headgroup fragment at m/z 225.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard. Use this curve to determine the concentration of this compound in the samples.

Signaling Pathways

This compound is increasingly recognized for its role in cellular signaling, particularly in the response to nutrient stress.

Phosphate Starvation Response

Under phosphate-limiting conditions, many photosynthetic organisms remodel their membrane lipid composition, replacing phospholipids with non-phosphorous lipids like this compound. This "sulfur-for-phosphorus" strategy is a crucial adaptation to conserve phosphate for essential processes like nucleic acid synthesis.

The accumulation of this compound during phosphate starvation is not merely a passive replacement but is part of a regulated signaling network. In Arabidopsis, this response involves the upregulation of genes encoding the this compound biosynthesis enzymes, SQD1 and SQD2. This upregulation is, in part, mediated by auxin signaling pathways involving the auxin response factors ARF7 and ARF19, and the repressor IAA14.[14]

Phosphate_Starvation_Signaling Phosphate_Deficiency Phosphate Deficiency Auxin_Signaling Auxin Signaling (IAA14, ARF7/19) Phosphate_Deficiency->Auxin_Signaling SQD_Genes Upregulation of SQD1 and SQD2 genes Auxin_Signaling->SQD_Genes SQDG_Biosynthesis Increased this compound Biosynthesis SQD_Genes->SQDG_Biosynthesis Membrane_Remodeling Membrane Remodeling: Phospholipid Replacement SQDG_Biosynthesis->Membrane_Remodeling Phosphate_Homeostasis Maintenance of Phosphate Homeostasis Membrane_Remodeling->Phosphate_Homeostasis

Figure 4: Simplified signaling pathway of this compound in response to phosphate starvation.

Conclusion

Since its discovery by A. A. Benson in 1959, sulfoquinovosyldiacylglycerol has emerged as a vital component of photosynthetic membranes. Its unique structure and biosynthetic pathway underscore its importance in the adaptation of plants, algae, and cyanobacteria to their environment. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further research into its diverse biological roles. As our understanding of lipid-mediated signaling pathways expands, the significance of this compound in cellular regulation and stress responses is likely to become even more apparent, opening new avenues for research and potential applications in biotechnology and medicine.

References

The Pivotal Role of Sulfoquinovosyldiacylglycerol (SQDG) in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anionic lipid sulfoquinovosyldiacylglycerol (SQDG) reveals its multifaceted and critical functions in the physiology, photosynthesis, and stress adaptation of cyanobacteria. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the biosynthesis, functional significance, and experimental analysis of this compound in these photosynthetic prokaryotes.

Sulfoquinovosyldiacylglycerol (this compound) is a sulfur-containing anionic glycerolipid uniquely found in the thylakoid membranes of photosynthetic organisms, including cyanobacteria.[1] While not always essential for survival across all cyanobacterial species, its presence is crucial for optimal photosynthetic performance, structural integrity of photosynthetic complexes, and adaptation to nutrient-limiting conditions.[1][2] This technical guide delves into the core aspects of this compound's role, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

The Functional Significance of this compound in Cyanobacteria

The importance of this compound in cyanobacteria is not uniform and can be species-specific, highlighting a fascinating area of molecular evolution in the context of photosynthetic membranes.[1][3] Its roles can be broadly categorized into structural and functional contributions to photosynthesis and a strategic role in nutrient stress management.

Structural and Functional Integrity of Photosystem II (PSII)

A primary and well-documented role of this compound is its intimate association with Photosystem II (PSII), the water-splitting enzyme complex of oxygenic photosynthesis.[1][4] X-ray crystallographic studies of the PSII complex from the cyanobacterium Thermosynechococcus elongatus have revealed the precise positioning of this compound molecules, suggesting their importance in the folding and assembly of PSII subunits.[4][5]

Mutational studies in various cyanobacteria have provided compelling evidence for this compound's role in PSII function. In Synechocystis sp. PCC 6803, a mutant deficient in this compound synthesis exhibited decreased net photosynthetic and PSII activities.[3] This mutant also showed increased sensitivity to PSII-targeting herbicides like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and atrazine, indicating an altered structural or functional state of the PSII complex.[3] Although the overall content of the PSII complex, as measured by the levels of D1 protein and cytochrome b559, remained largely unchanged, the functional efficiency was clearly compromised, suggesting this compound is vital for maintaining the optimal properties of PSII in this species.[3] In T. elongatus, the depletion of this compound was found to partially impair PSII activity by affecting the exchange of the secondary quinone (QB) at the acceptor site.[5] Furthermore, the absence of this compound at the monomer-monomer interface of the PSII dimer led to decreased stability of the dimer.[5]

Interestingly, the requirement for this compound in PSII is not universal among cyanobacteria. An this compound-null mutant of Synechococcus sp. PCC 7942 displayed normal PSII activity and was not dependent on external this compound supplementation for growth, a stark contrast to the Synechocystis sp. PCC 6803 mutant.[1][3] This species-specific difference offers a valuable tool for investigating the molecular evolution of the PSII complex.[3]

Adaptation to Phosphate Deficiency

In oligotrophic marine environments where phosphorus is a limiting nutrient, the ability of some cyanobacteria, particularly picocyanobacteria like Prochlorococcus, to substitute sulfur-containing lipids for phospholipids is a significant adaptive advantage.[6] this compound, containing a sulfonate head group instead of a phosphate group, dramatically reduces the cellular phosphorus demand for membrane biogenesis.[6] In these organisms, this compound becomes the dominant membrane lipid, allowing them to thrive in phosphate-depleted waters.[6] This "sulfur-for-phosphorus" strategy is a key biochemical adaptation that likely contributes to the ecological success of picocyanobacteria in vast oceanic regions.[7]

Studies on T. elongatus have shown that while an this compound-deficient mutant can grow under phosphate-sufficient conditions (albeit with some perturbations to photosynthetic complexes), its growth is severely impaired under phosphate-deficient conditions.[8] This highlights the essential role of this compound in this organism's ability to cope with low phosphate availability.[8]

A Potential Role in DNA Synthesis

Intriguing research on Synechocystis sp. PCC 6803 has suggested a role for this compound beyond photosynthesis, linking it to DNA synthesis.[4] The growth of an this compound-synthesis-disrupted mutant ceased after a few cell divisions upon removal of external this compound, and this was accompanied by a decrease in DNA content per cell.[4] This suggests a potential, though not yet fully elucidated, involvement of this compound in the regulation or process of DNA replication in this cyanobacterium.[4]

Biosynthesis of this compound in Cyanobacteria

The biosynthesis of this compound is a multi-step enzymatic process. While the complete pathway has been elucidated primarily in other organisms like Rhodobacter sphaeroides, key orthologous genes have been identified and characterized in cyanobacteria.[9] The pathway involves the synthesis of the activated sugar nucleotide, UDP-sulfoquinovose, from UDP-glucose and sulfite, followed by the transfer of the sulfoquinovose moiety to a diacylglycerol (DAG) backbone.[9][10]

Key genes involved in the cyanobacterial this compound biosynthesis pathway include:

  • sqdB : Encodes a UDP-sulfoquinovose synthase, a crucial enzyme in the pathway.[3][9]

  • sqdX : Proposed to encode the cyanobacterial sulfolipid synthase, which catalyzes the final step of transferring sulfoquinovose to diacylglycerol.[9][10]

The genetic organization of these genes can differ between cyanobacterial species.[9]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the role of this compound in cyanobacteria.

Cyanobacterium SpeciesMutant/ConditionEffect on this compound ContentEffect on Photosynthetic Activity/GrowthReference
Synechocystis sp. PCC 6803sqdB mutant (SD1)Lacked this compound synthesis abilityRequired this compound supplementation for growth; decreased net photosynthetic and PSII activities upon this compound removal.[3]
Synechococcus sp. PCC 7942sqdB mutantLacked this compoundNormal level of PSII activity; could grow without this compound supplementation.[3]
Thermosynechococcus elongatussqdB mutantComplete loss of this compoundSlightly lower growth rate and PSII activity under P-sufficient conditions; severely impaired growth and decreased PSII activity under P-deficient conditions.[8]
Marine Picocyanobacteria (Prochlorococcus and Synechococcus)Wild-typeThis compound is the dominant membrane lipid.This compound synthesis dramatically decreases phosphorus demand, allowing growth in oligotrophic environments.[6]
Cyanobacterium SpeciesMutant/ConditionChange in Lipid CompositionReference
Thermosynechococcus elongatussqdB mutantComplete loss of this compound; substantial increase in phosphatidylglycerol (PG) content from ~3.5 mol% to higher levels.[8]
Synechocystis sp. PCC 6803sqdB mutant (SD1)Decrease in this compound content was accompanied by an increase in PG content up to two-fold the initial level.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound in cyanobacteria. Below are outlines of key experimental protocols.

Generation of an this compound-Deficient Mutant (e.g., in Synechococcus sp. PCC 7942)
  • Gene Identification and Plasmid Construction: Identify the target gene for disruption (e.g., sqdX). A DNA fragment containing the gene is cloned into a suitable plasmid vector. An antibiotic resistance cassette (e.g., spectinomycin and streptomycin resistance) is inserted into a restriction site within the target gene to create a disruption construct.[9]

  • Transformation of Cyanobacteria: The constructed plasmid is introduced into wild-type cyanobacterial cells via natural transformation or conjugation.

  • Selection of Mutants: Transformed cells are selected on a medium containing the appropriate antibiotics. Successful homologous recombination will result in the replacement of the wild-type gene with the disrupted version.

  • Verification of Mutant: The complete segregation of the mutant allele is confirmed by PCR analysis and Southern blotting to ensure no wild-type copies of the gene remain. Lipid analysis is performed to confirm the absence of this compound.[9]

Lipid Extraction and Analysis
  • Cell Harvesting: Cyanobacterial cultures are harvested by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the cell pellet using a modified Bligh and Dyer method. This typically involves a one-phase mixture of chloroform, methanol, and water (or buffer). After extraction, the phases are separated by adding more chloroform and water, and the lower chloroform phase containing the lipids is collected.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by two-dimensional TLC on silica gel plates. Different solvent systems are used for the first and second dimensions to achieve good separation of the various lipid classes (MGDG, DGDG, this compound, PG).[11] Lipids are visualized by staining with iodine vapor or specific reagents.[9]

  • Mass Spectrometry (MS): For detailed structural characterization and quantification of lipid molecular species, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed.[6][12] This allows for the identification of the fatty acid composition of each lipid class.

Measurement of Photosynthetic Activity
  • Oxygen Evolution: Photosystem II activity can be measured as the rate of light-dependent oxygen evolution using a Clark-type oxygen electrode. Measurements are typically performed on whole cells in the presence of an artificial electron acceptor.

  • Chlorophyll Fluorescence: Pulse-amplitude-modulated (PAM) fluorometry is a non-invasive technique used to assess the quantum efficiency of PSII photochemistry (Fv/Fm) and other photosynthetic parameters.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound in cyanobacteria.

SQDG_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps UDP_Glucose UDP-Glucose sqdB sqdB (UDP-sulfoquinovose synthase) UDP_Glucose->sqdB + Sulfite UDP_Sulfoquinovose UDP-Sulfoquinovose sqdX sqdX (Sulfolipid synthase) UDP_Sulfoquinovose->sqdX Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->sqdX This compound Sulfoquinovosyldiacylglycerol (this compound) sqdB->UDP_Sulfoquinovose sqdX->this compound

Caption: Simplified this compound biosynthesis pathway in cyanobacteria.

PSII_SQDG_Interaction cluster_PSII Photosystem II (PSII) Complex cluster_Function PSII Function D1 D1 Protein Water_Splitting Water Splitting D1->Water_Splitting D2 D2 Protein Electron_Transport Electron Transport to QB D2->Electron_Transport CP43 CP43 Dimer_Stability PSII Dimer Stability CP43->Dimer_Stability CP47 CP47 CP47->Dimer_Stability Cytb559 Cyt b559 This compound This compound This compound->D1 Structural Support This compound->D2 Stabilization This compound->CP43 Functional Integrity

Caption: Conceptual diagram of this compound's interaction with the PSII complex.

Phosphate_Stress_Response cluster_response Cellular Response cluster_outcome Outcome Phosphate_Limitation Phosphate Limitation Increase_this compound Increase this compound Synthesis Phosphate_Limitation->Increase_this compound Decrease_PG Decrease Phosphatidylglycerol (PG) Synthesis Phosphate_Limitation->Decrease_PG Reduced_P_Demand Reduced Cellular Phosphorus Demand Increase_this compound->Reduced_P_Demand Decrease_PG->Reduced_P_Demand Sustained_Growth Sustained Growth in Oligotrophic Environments Reduced_P_Demand->Sustained_Growth

Caption: Logical workflow of the "sulfur-for-phosphorus" strategy in cyanobacteria under phosphate stress.

Conclusion and Future Directions

Sulfoquinovosyldiacylglycerol is a key player in the biology of cyanobacteria, with roles extending from the fundamental processes of photosynthesis to crucial adaptations for survival in nutrient-poor environments. Its importance for the structural and functional integrity of Photosystem II is well-established in several species, and its substitution for phospholipids under phosphate limitation represents a remarkable evolutionary strategy.

Future research in this area could focus on several exciting avenues. Elucidating the precise molecular mechanisms by which this compound influences PSII stability and function will provide deeper insights into the biogenesis and repair of this vital photosynthetic complex. Investigating the potential role of this compound in DNA synthesis and other cellular processes could uncover novel functions for this unique lipid. Furthermore, exploring the diversity of this compound metabolism and its regulation across a wider range of cyanobacterial species will enhance our understanding of their ecological success and may present opportunities for biotechnological applications, such as the engineering of more robust photosynthetic organisms for biofuel production or other value-added products. The continued study of this compound in cyanobacteria is poised to reveal further intricacies of photosynthetic life and its remarkable adaptability.

References

An In-depth Technical Guide to Sulfoquinovosyl Diacylglycerol (SQDG) in Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a sulfur-containing glycerolipid unique to photosynthetic organisms, including algae.[1] It is a major component of the thylakoid membranes where it plays a crucial role in the structural integrity and function of the photosynthetic machinery.[2] Unlike phospholipids, this compound contains a sulfonated sugar head group, sulfoquinovose, making it an anionic lipid that does not contain phosphorus.[3] This characteristic is particularly important under phosphate-limiting conditions, where this compound can functionally substitute for phospholipids to maintain membrane integrity.[4][5]

This technical guide provides a comprehensive overview of this compound in algae, covering its biosynthesis, physiological roles, and potential therapeutic applications. It includes detailed experimental protocols for its extraction, purification, and analysis, along with quantitative data and visual representations of key pathways and workflows.

Biosynthesis of Sulfoquinovosyl Diacylglycerol

The biosynthesis of this compound in algae is a two-step process that occurs in the chloroplast.[6] The pathway begins with UDP-glucose and sulfite, leading to the formation of UDP-sulfoquinovose, which is then transferred to a diacylglycerol (DAG) backbone.[7]

Key Enzymes and Reactions
  • UDP-sulfoquinovose synthase (SQD1): This enzyme catalyzes the conversion of UDP-glucose and sulfite into UDP-sulfoquinovose.[6]

  • This compound synthase (SQD2): This glycosyltransferase facilitates the transfer of the sulfoquinovose moiety from UDP-sulfoquinovose to the sn-3 position of diacylglycerol, forming this compound.[6]

SQDG_Biosynthesis cluster_reactants cluster_products UDP_glucose UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_glucose->UDP_SQ Sulfite Sulfite Sulfite DAG Diacylglycerol This compound Sulfoquinovosyl Diacylglycerol (this compound) UDP_SQ->this compound Diacylglycerol SQD1 SQD1 SQD1:s->UDP_SQ:n SQD2 SQD2 SQD2:s->this compound:n

Figure 1: Biosynthesis pathway of Sulfoquinovosyl Diacylglycerol (this compound) in algae.

Physiological Roles of this compound in Algae

This compound plays a multifaceted role in algal physiology, primarily centered around photosynthesis and stress adaptation.

Role in Photosynthesis

This compound is an integral component of the thylakoid membrane and is found in close association with photosystem II (PSII) and photosystem I (PSI) complexes.[2] It is essential for maintaining the structural integrity and stability of these complexes.[8][9] Studies on this compound-deficient mutants of Chlamydomonas reinhardtii have shown a significant reduction in PSII activity, indicating its indispensable role in the proper functioning of the photosynthetic apparatus.[10]

Role in Environmental Stress Response

Algae modulate their lipid composition, including this compound content, in response to various environmental stressors.

  • Phosphate Limitation: Under phosphate-deficient conditions, many algal species increase their this compound content to partially replace phospholipids, thereby conserving phosphorus for essential processes like nucleic acid synthesis.[4][5] This lipid remodeling is a crucial survival strategy in nutrient-poor environments.

  • Sulfur Limitation: In contrast to phosphate limitation, sulfur starvation can lead to the degradation of this compound in some algae, such as Chlamydomonas reinhardtii, to provide a source of sulfur for the synthesis of essential amino acids and proteins.[11]

  • Temperature Stress: Changes in temperature can alter the fatty acid composition of this compound, affecting membrane fluidity. Under heat stress, some algae increase the proportion of saturated fatty acids in their this compound molecules to maintain membrane stability.[8]

Potential Applications in Drug Development

SQDGs isolated from various algal species have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

  • Antiviral Activity: Algal SQDGs have shown potent antiviral activity against several viruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV).[12] The negatively charged sulfonate group is thought to interfere with viral entry into host cells.[12]

  • Anti-inflammatory and Immunomodulatory Effects: SQDGs have been reported to possess anti-inflammatory and immunomodulatory properties.[13]

  • Anticancer Activity: Some studies have indicated that SQDGs may exhibit anticancer properties.

  • Other Activities: Other reported bioactivities include anti-protozoal and neuroprotective effects.

Quantitative Data on this compound in Algae

The abundance of this compound varies significantly among different algal species and is influenced by environmental conditions.

Algal SpeciesConditionThis compound Content (% of Total Lipids)Reference(s)
Chlamydomonas reinhardtiiPhosphate-replete~10%[14]
Chlamydomonas reinhardtiiPhosphate-limitedIncreased significantly[14]
Thermosynechococcus elongatusPhosphate-sufficient17.4 mol%[4]
Thermosynechococcus elongatusPhosphate-deficientDecreased[4]
Phaeodactylum tricornutumStandard25-40%[15]
Cyclotella meneghinianaStandard25-40%[15]
Algal SpeciesStress ConditionChange in this compound Molecular SpeciesReference(s)
Brown Algae (Ectocarpales)Low TemperatureIncrease in 18:3 fatty acids[16]
Chlamydomonas reinhardtiiHeat StressAltered fatty acid saturation[8]
Marine MicroalgaeSalinity StressChanges in fatty acid profile[17][18]

Experimental Protocols

Extraction of Total Lipids from Algae (Modified Bligh & Dyer Method)

This protocol describes the extraction of total lipids from wet algal biomass.[2][19][20]

Materials:

  • Wet algal pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • To 1 gram of wet algal pellet in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous layer, a middle layer of cell debris, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Purification of this compound by Thin-Layer Chromatography (TLC)

This protocol outlines the separation of this compound from a total lipid extract using one-dimensional TLC.[21][22]

Materials:

  • Silica gel 60 TLC plates

  • Developing chamber

  • Chloroform

  • Methanol

  • Acetic acid

  • Ammonia solution

  • Iodine crystals (for visualization)

  • Scraping tool (e.g., razor blade)

Procedure:

  • Prepare the developing solvent system. A common system for separating polar lipids is chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). For better separation of acidic lipids, a system like chloroform:methanol:ammonia (65:35:5, v/v/v) can be used.

  • Pour the solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and close the lid. Allow it to equilibrate for at least 30 minutes.

  • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

  • Spot the dissolved lipid extract onto the origin line using a capillary tube or a microsyringe. Keep the spot as small as possible.

  • Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry in a fume hood.

  • Visualize the lipid spots by placing the dried plate in a sealed chamber containing a few iodine crystals. The lipid spots will appear as yellow-brown spots.

  • The this compound spot can be identified by its characteristic Rf value and by comparison with a known this compound standard run on the same plate.

  • Scrape the silica containing the this compound spot into a clean glass tube for subsequent elution and analysis.

Quantitative Analysis of this compound by HPLC-ESI-MS/MS

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[1][11][23]

Instrumentation:

  • HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

Materials:

  • This compound standard for calibration curve

  • Internal standard (e.g., a commercially available this compound with a distinct fatty acid composition)

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

Procedure:

  • Sample Preparation: Reconstitute the dried, purified this compound sample (from TLC or other methods) in a known volume of the initial mobile phase. Add a known amount of the internal standard.

  • Chromatographic Separation:

    • Set the column temperature (e.g., 50°C).

    • Inject the sample onto the HPLC column.

    • Use a gradient elution to separate the different lipid classes. An example gradient is:

      • 0-2 min: 30% B

      • 2-12 min: linear gradient to 100% B

      • 12-18 min: hold at 100% B

      • 18.1-20 min: return to 30% B and equilibrate.

  • Mass Spectrometric Detection:

    • Operate the ESI source in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each this compound molecular species and the internal standard. A characteristic fragment ion for this compound is m/z 225, corresponding to the sulfoquinovose head group.[24]

  • Quantification:

    • Generate a calibration curve using the this compound standard.

    • Calculate the concentration of each this compound species in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Mandatory Visualizations

Experimental Workflow for Algal Lipidomics

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing algal_culture Algal Culture harvesting Harvesting (Centrifugation) algal_culture->harvesting biomass Wet Algal Biomass harvesting->biomass extraction Lipid Extraction (Bligh & Dyer) biomass->extraction total_lipid_extract Total Lipid Extract extraction->total_lipid_extract purification Purification (TLC/SPE) total_lipid_extract->purification sqdg_fraction This compound Fraction purification->sqdg_fraction hplc_ms HPLC-MS/MS Analysis sqdg_fraction->hplc_ms raw_data Raw MS Data hplc_ms->raw_data data_processing Data Processing & Identification raw_data->data_processing quantification Quantification data_processing->quantification biological_interpretation Biological Interpretation quantification->biological_interpretation

Figure 2: A typical experimental workflow for the analysis of this compound from algae.
This compound in Algal Stress Response - A Conceptual Model

SQDG_Stress_Response cluster_stress Environmental Stressors cluster_signaling Cellular Signaling (Proposed) cluster_sqdg_metabolism This compound Metabolism cluster_response Physiological Response phosphate_limitation Phosphate Limitation stress_sensing Stress Sensing Mechanisms phosphate_limitation->stress_sensing sulfur_limitation Sulfur Limitation sulfur_limitation->stress_sensing temp_stress Temperature Stress temp_stress->stress_sensing lipid_remodeling_signal Lipid Remodeling Signaling Cascade stress_sensing->lipid_remodeling_signal sqdg_synthesis This compound Synthesis (SQD1, SQD2) lipid_remodeling_signal->sqdg_synthesis + (P-limit) sqdg_degradation This compound Degradation lipid_remodeling_signal->sqdg_degradation + (S-limit) fa_modification Fatty Acid Modification lipid_remodeling_signal->fa_modification +/- (Temp) membrane_remodeling Thylakoid Membrane Remodeling sqdg_synthesis->membrane_remodeling sqdg_degradation->membrane_remodeling fa_modification->membrane_remodeling photosynthesis_stability Photosystem Stability membrane_remodeling->photosynthesis_stability stress_tolerance Enhanced Stress Tolerance photosynthesis_stability->stress_tolerance

Figure 3: Conceptual model of this compound's role in the algal stress response.

Conclusion

Sulfoquinovosyl diacylglycerol is a vital lipid in algae, with fundamental roles in photosynthesis and adaptation to environmental stress. Its unique phosphorus-free structure and diverse biological activities make it a molecule of significant interest for both basic research and applied sciences, including drug development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the fascinating biology of this compound in algae and to harness its potential for biotechnological applications. Further research into the specific signaling pathways involving this compound will undoubtedly uncover new layers of its functional importance.

References

The Pivotal Role of Sulfoquinovosyl Diacylglycerol (SQDG) in Thylakoid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structure, function, and significance of sulfoquinovosyl diacylglycerol (SQDG), a unique anionic sulfolipid integral to the thylakoid membranes of photosynthetic organisms. From its critical role in the structural stability of photosystem complexes to its function in photosynthetic efficiency and stress adaptation, this document synthesizes current research to offer a comprehensive resource. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development in photosynthesis and related fields.

Introduction: The Unique Lipid Landscape of the Thylakoid

The thylakoid membrane, the site of light-dependent reactions in photosynthesis, is composed of a specialized lipid bilayer. This matrix is dominated by four main glycerolipid classes: the uncharged galactolipids monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), and the anionic lipids phosphatidylglycerol (PG) and sulfoquinovosyl diacylglycerol (this compound).[1] this compound is distinguished by its sulfonated glucose headgroup, where a carbon-sulfur bond creates a chemically stable and strongly acidic functional group.[2] This sulfolipid is found in all photosynthetic plants, algae, and cyanobacteria, underscoring its conserved and vital role in the photosynthetic process.[2][3] While typically constituting less than 10% of total thylakoid lipids in higher plants, its contribution to membrane function is disproportionately significant.[3][4]

The Structural Function of this compound in Photosynthetic Complexes

This compound is not merely a bulk lipid; it is an essential structural component of photosynthetic supercomplexes, particularly Photosystem II (PSII). High-resolution crystal structures of PSII from the cyanobacterium Thermosynechococcus elongatus have revealed specific binding sites for this compound molecules.[5][6]

Four this compound molecules are bound to each PSII monomer, playing critical roles in the complex's architecture and stability.[5][6][7] Two of these this compound molecules are located at the interface between the monomers that form the functional PSII dimer.[7] Their presence is crucial for maintaining the dimer's stability; in this compound-deficient mutants, a marked increase in unstable PSII monomers is observed.[6] The other this compound molecules are positioned near key protein subunits, including one near the QB plastoquinone binding pocket, suggesting a role in modulating electron acceptor exchange.[5][6]

Beyond PSII, this compound has been found to be closely associated with other vital membrane protein complexes, including the chloroplast ATP synthase (CF0-CF1 ATPase) and cytochrome b6f.[2][3] These electrostatic interactions can be very strong, contributing to the stability and protection of these complexes against thermal stress.[2][8]

The Functional Role of this compound in Photosynthesis and Stress Response

The structural integration of this compound within photosystem complexes directly translates to essential functional roles in photosynthetic electron transport and adaptation to environmental stress.

Contribution to Photosystem II Activity

The depletion or absence of this compound has profound consequences for PSII function, although the severity varies among species.[9][10] In organisms like Chlamydomonas reinhardtii and the cyanobacterium Synechocystis sp. PCC 6803, a deficiency in this compound leads to a 30-40% reduction in PSII activity.[11][12] This impairment is linked to several factors:

  • Impaired Quinone Exchange: The absence of this compound near the QB binding site disrupts the efficient exchange of the secondary quinone electron acceptor, which slows the overall rate of electron transport.[5][6]

  • Destabilization of the PSII Core: The loss of this compound compromises the structural integrity of the PSII complex, making it more fragile and susceptible to damage, particularly under heat stress.[8]

  • Slower D1 Protein Turnover: this compound appears to stimulate the turnover and regeneration of the D1 protein, a core PSII subunit that is frequently damaged during photosynthesis. In this compound-deficient mutants, the repair cycle of PSII is slower.[4]

Indispensable Role in Phosphate Starvation

One of the most critical functions of this compound is its role in the plant and cyanobacterial response to phosphate (Pi) limitation. Under Pi-deficient conditions, organisms must conserve phosphorus. To achieve this, the biosynthesis of phospholipids, primarily PG, is downregulated. To maintain the necessary total amount of anionic lipids in the thylakoid membrane, which is crucial for membrane stability and function, the synthesis of the non-phosphorous sulfolipid this compound is significantly upregulated.[3][11][13]

This lipid remodeling allows the organism to replace the essential anionic charge provided by PG with that from this compound, ensuring the continued integrity of the thylakoid membrane.[11] In mutants unable to synthesize this compound, growth is severely impaired under phosphate starvation, highlighting the indispensable, compensatory role of this sulfolipid.[11][13][14]

Quantitative Data on this compound and Thylakoid Membrane Composition

The precise lipid composition of the thylakoid membrane is tightly regulated and responsive to environmental cues. The following tables summarize key quantitative data regarding this compound's abundance and its functional impact.

Table 1: Typical Thylakoid Lipid Composition in Spinach

Lipid Class Molar Ratio (Normalized to MGDG=100) Percentage of Total Lipid (% Weight)
Monogalactosyldiacylglycerol (MGDG) 100 26.8%
Digalactosyldiacylglycerol (DGDG) 50 13.4%
Phosphatidylglycerol (PG) 18 9.1%
Sulfoquinovosyl diacylglycerol (this compound) 12 4.1%

(Data compiled from references[1][4])

Table 2: Thylakoid Lipid Remodeling in Arabidopsis thaliana under Phosphate Starvation

Lipid Class Relative Amount (Wild Type, +Pi) Relative Amount (pho1 Mutant, -Pi) Fold Change
Digalactosyl diacylglycerol (DGDG) 40.0 ± 2.6 63.8 ± 3.4 ~1.6x Increase
Sulfoquinovosyl diacylglycerol (this compound) 4.1 ± 0.9 13.4 ± 0.7 ~3.3x Increase
Phosphatidylglycerol (PG) 16.4 ± 2.3 5.1 ± 2.2 ~3.2x Decrease
Phosphatidylethanolamine (PE) 10.9 ± 2.1 5.9 ± 0.6 ~1.8x Decrease
Phosphatidylcholine (PC) 17.6 ± 1.0 10.9 ± 1.9 ~1.6x Decrease

(Data represents mol % of total lipids. The pho1 mutant is deficient in phosphate transport, mimicking severe phosphate starvation. Data adapted from[2][3])

Table 3: Impact of this compound Deficiency on Photosystem II Function

Organism / Mutant Condition Parameter Wild Type Value Mutant Value Reference
Chlamydomonas reinhardtii (hf-2) Standard PSII O₂ Evolution (µmol O₂/mgChl/hr) ~280 ~170 (~60% of WT) [4]
Synechocystis sp. PCC 6803 (sqdB⁻) Standard PSII Activity (% of WT) 100% Decreased [10]
Arabidopsis thaliana (sqd1 pgp1-2) Phosphate Sufficient Max. PSII Quantum Yield (Fv/Fm) ~0.8 No Signal Detected [4]
Arabidopsis thaliana (sqd2-2 pgp1-2) Phosphate Sufficient Max. PSII Quantum Yield (Fv/Fm) ~0.8 No Signal Detected [4]

(This table compiles representative data from multiple studies to illustrate the functional consequences of this compound loss. Absolute values can vary based on experimental conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in thylakoid membranes.

Protocol for Thylakoid Membrane Isolation from Arabidopsis thaliana

This protocol is adapted from established methods for isolating high-purity thylakoids for subsequent biochemical analysis.[11][12]

  • Preparation: Perform all steps at 4°C in a cold room under dim light. Pre-cool all buffers, mortars, pestles, and centrifuges.

  • Homogenization: Harvest approximately 20 g of fresh Arabidopsis leaves. Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Grinding Buffer Addition: Add 150-200 mL of ice-cold Grinding Buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.5, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA). Homogenize the tissue with a blender using short bursts (e.g., three 5-second pulses).

  • Filtration: Filter the homogenate through four layers of Miracloth into a pre-chilled beaker to remove large debris.

  • Chloroplast Pelletization: Transfer the filtrate to centrifuge tubes and spin at 4,000 x g for 7 minutes. Discard the supernatant.

  • Chloroplast Lysis: Gently resuspend the green pellet in a small volume of Lysis Buffer (20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2.5 mM EDTA) to induce osmotic shock and break the chloroplast envelope. A soft paintbrush can be used for resuspension. Incubate on ice for 5 minutes.

  • Thylakoid Pelletization: Add an equal volume of Wash Buffer (0.3 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2.5 mM EDTA). Centrifuge at 6,000 x g for 10 minutes. The resulting dark green pellet contains the thylakoid membranes.

  • Final Wash and Storage: Discard the supernatant. Resuspend the thylakoid pellet in a minimal volume of Storage Buffer (same as Wash Buffer). Determine the chlorophyll concentration. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol for Thylakoid Lipid Extraction and Analysis by TLC

This protocol describes the separation of major thylakoid lipid classes.[2]

  • Lipid Extraction: To a known amount of thylakoid sample (e.g., corresponding to 1 mg chlorophyll), add chloroform:methanol (1:2, v/v) to create a single-phase mixture. Vortex thoroughly.

  • Phase Separation: Add chloroform and water in equal volumes to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8. Vortex again and centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas. Resuspend the dried lipid extract in a small, known volume of chloroform for application to the TLC plate.

  • TLC Plate Preparation: Use a pre-coated silica gel 60 TLC plate. Activate the plate by heating at 110°C for 30 minutes before use.

  • Sample Application: Using a fine glass capillary or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate. Also spot lipid standards (MGDG, DGDG, this compound, PG) in adjacent lanes.

  • Chromatogram Development: Place the plate in a TLC chamber pre-saturated with a mobile phase solvent system suitable for polar lipids, such as acetone:toluene:water (91:30:8, v/v/v) . Allow the solvent front to migrate to near the top of the plate.

  • Visualization: Remove the plate and dry it in a fume hood. Visualize the lipid spots by placing the plate in a sealed chamber containing iodine crystals. The lipids will appear as yellow-brown spots. Alternatively, use specific stains like α-naphthol (for glycolipids) or molybdenum blue (for phospholipids).

  • Quantification: Scrape the identified lipid spots from the plate into glass tubes for subsequent analysis, such as gas chromatography to determine fatty acid composition.

Protocol for Measuring PSII Oxygen Evolution

This protocol uses a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution, a direct measure of PSII activity.[4][6]

  • Electrode Calibration: Calibrate the Clark-type oxygen electrode system according to the manufacturer's instructions. Set the temperature of the reaction chamber (typically 25°C). Calibrate the zero point with sodium dithionite and the 100% point with air-saturated buffer.

  • Sample Preparation: Dilute a fresh or freshly-thawed thylakoid sample to a specific chlorophyll concentration (e.g., 10-15 µg Chl/mL) in an appropriate assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.3 M sorbitol, 10 mM KCl, 5 mM MgCl₂).

  • Reaction Setup: Add the thylakoid suspension to the electrode chamber. Ensure no air bubbles are trapped.

  • Dark Respiration: Measure the rate of oxygen consumption in the dark for 2-3 minutes to establish a baseline respiration rate.

  • Light-Induced O₂ Evolution: Add a suitable artificial electron acceptor, such as 0.5 mM 2,6-dichloro-p-benzoquinone (DCBQ) and 1 mM potassium ferricyanide, which accepts electrons from the plastoquinone pool.

  • Measurement: Illuminate the chamber with a saturating light source (e.g., >1000 µmol photons m⁻² s⁻¹). Record the rate of oxygen increase over time. The slope of this line, corrected for the dark respiration rate, represents the rate of PSII-mediated oxygen evolution.

  • Data Expression: Express the results as µmol of O₂ evolved per milligram of chlorophyll per hour (µmol O₂ mg Chl⁻¹ h⁻¹).

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key relationships and workflows central to understanding this compound's function.

SQDG_Biosynthesis_and_Phosphate_Stress cluster_Plastid Plastid cluster_Regulation Phosphate Starvation (-Pi) Response UDP_Glc UDP-Glucose SQD1 SQD1 (UDP-sulfoquinovose synthase) UDP_Glc->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ SQD2 SQD2 (this compound synthase) UDP_SQ->SQD2 DAG Diacylglycerol (DAG) DAG->SQD2 This compound This compound SQD2->this compound SQDG_level This compound Level Pi_limitation Phosphate Limitation (-Pi) PG_synth Phosphatidylglycerol (PG) Synthesis Pi_limitation->PG_synth Downregulates SQD1_expr SQD1 Gene Expression Pi_limitation->SQD1_expr Upregulates PG_level PG Level PG_synth->PG_level Leads to ↓ SQD1_expr->SQDG_level Leads to ↑ Anionic_charge Maintain Anionic Lipid Pool PG_level->Anionic_charge SQDG_level->Anionic_charge Compensates

Caption: this compound biosynthesis pathway and its upregulation during phosphate starvation.

SQDG_in_PSII_Dimer cluster_PSII Photosystem II (PSII) Dimer cluster_Monomer1 Monomer 1 cluster_Monomer2 Monomer 2 D1_1 D1 D2_1 D2 CP43_1 CP43 CP47_1 CP47 QB_1 QB Site D1_2 D1 D2_2 D2 CP43_2 CP43 CP47_2 CP47 SQDG1 This compound SQDG1->D1_1 Stabilizes SQDG1->CP43_1 SQDG2 This compound SQDG2->D1_1 SQDG2->D2_2 Maintains Dimerization label_interface Dimer Interface SQDG3 This compound SQDG3->QB_1 Modulates QB Exchange

Caption: Structural role of this compound molecules within the PSII dimer complex.

Experimental_Workflow cluster_Analysis Biochemical and Functional Analyses cluster_Results Expected Outcomes for sqd- Mutant start Plant Material (Wild Type vs. sqd- Mutant) isolation Thylakoid Isolation start->isolation lipid Lipid Extraction & TLC Analysis isolation->lipid Verify this compound absence protein BN-PAGE for Protein Complex Stability isolation->protein Assess complex integrity o2 Oxygen Evolution (PSII Activity) isolation->o2 Measure function pam PAM Fluorometry (Fv/Fm, Quantum Yield) isolation->pam Measure efficiency lipid_res This compound spot absent PG levels may increase lipid->lipid_res protein_res Increased PSII monomers Reduced supercomplexes protein->protein_res o2_res Decreased rate of O₂ evolution o2->o2_res pam_res Lower Fv/Fm ratio pam->pam_res conclusion Conclusion: This compound is critical for PSII stability and function lipid_res->conclusion protein_res->conclusion o2_res->conclusion pam_res->conclusion

Caption: Experimental workflow for characterizing this compound-deficient mutants.

Conclusion and Future Directions

Sulfoquinovosyl diacylglycerol is a structurally and functionally indispensable component of the thylakoid membrane. Its roles extend from maintaining the architectural integrity of the PSII dimer to enabling robust photosynthetic electron flow and providing a critical adaptive mechanism to survive phosphate-limited conditions. The highly conserved nature of this compound across the photosynthetic world underscores its fundamental importance.

For researchers and drug development professionals, understanding the specific lipid-protein interactions involving this compound could open new avenues for intervention. For instance, developing compounds that disrupt this compound binding could serve as novel herbicides. Conversely, enhancing this compound synthesis or its interaction with photosystems could be a strategy to improve crop resilience in nutrient-poor soils. Future research should focus on high-resolution structural studies of other this compound-associated complexes and a deeper investigation into the signaling roles that this compound or its metabolic byproducts may play in chloroplast biogenesis and stress response pathways.

References

The Pivotal Role of Sulfoquinovosyl Diacylglycerol (SQDG) in Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyl diacylglycerol (SQDG), a unique sulfur-containing anionic glycolipid, is a conserved and significant component of photosynthetic membranes in a vast array of organisms, including higher plants, algae, and cyanobacteria. While it is the least abundant of the four major thylakoid lipid classes, its role extends far beyond that of a simple structural lipid. Emerging evidence underscores this compound's critical involvement in the structural integrity of photosystem II (PSII), the adaptation to nutrient-limiting conditions, and overall photosynthetic efficiency. This technical guide provides an in-depth examination of the biological significance of sulfolipids in photosynthesis, compiling quantitative data, detailed experimental protocols, and visual models of key pathways to serve as a comprehensive resource for researchers in plant biology, photosynthesis, and drug development.

Introduction to Sulfolipids (this compound)

The thylakoid membranes of chloroplasts are predominantly composed of four lipid classes: monogalactosyldiacylglycerol (MGDG), digalactosyldiacylglycerol (DGDG), phosphatidylglycerol (PG), and sulfoquinovosyl diacylglycerol (this compound).[1][2] this compound is distinguished by its unique head group, a sulfonated glucose derivative called sulfoquinovose, which imparts a fixed negative charge at physiological pH.[3] This anionic property is crucial for its function. This compound is widely distributed among photosynthetic organisms, from bacteria to higher plants, suggesting a fundamental, evolutionarily conserved role in photosynthesis.[3][4] While initially thought to be indispensable for photosynthesis, studies on this compound-deficient mutants have revealed a more nuanced role, highlighting its importance under specific environmental stresses, particularly phosphate deprivation.[5][6]

Core Biological Functions in Photosynthesis

Structural Integrity of Photosystem II (PSII)

One of the most critical functions of this compound is maintaining the structural and functional integrity of Photosystem II (PSII), the protein complex that catalyzes the light-driven oxidation of water.[7] High-resolution crystal structures of PSII have revealed specific binding sites for this compound molecules. In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are bound to each PSII monomer.[8]

  • Dimer Stability: Two of these this compound molecules are located at the interface between the two monomers that form the PSII dimer, contributing significantly to its stability.[7][8] Depletion of this compound in mutants leads to an increased proportion of PSII monomers, indicating a destabilized dimer.[9]

  • Acceptor Site Function: Another this compound molecule is located near the binding site of the secondary quinone electron acceptor, QB. Its absence impairs the efficient exchange of plastoquinone at this site, thereby partially inhibiting the electron transport chain.[8][9]

  • Assembly and Protection: Along with other anionic lipids like PG, this compound acts as a form of "molecular mortar," assisting in the proper assembly of photosynthetic complexes and protecting them from degradation by reactive oxygen species.[10]

Role in Photosystem I (PSI) and ATP Synthase

This compound is also associated with other critical protein complexes in the thylakoid membrane. It has been found in association with the chloroplast CF0-CF1 ATPase, the enzyme responsible for ATP synthesis.[4] In some organisms and under certain conditions, such as sulfur starvation in Chlamydomonas reinhardtii, this compound metabolism is enhanced to specifically stabilize the PSI complex.[11]

Response to Environmental Stress

The synthesis and accumulation of this compound are highly responsive to environmental cues, particularly nutrient availability.

  • Phosphate Limitation: Under phosphate-deficient conditions, plants and algae remodel their membrane lipid composition. They degrade phospholipids (like PG) to remobilize phosphate and compensate by increasing the synthesis of non-phosphorous glycolipids, primarily this compound and DGDG.[5][12][13] This maintains the necessary total amount of anionic lipids in the thylakoid membrane, which is crucial for the function of photosynthetic complexes.[14] Mutants unable to synthesize this compound show significantly reduced growth under phosphate limitation.[14]

  • Sulfur Starvation: The response to sulfur starvation is species-dependent. In the green alga Chlamydomonas reinhardtii, this compound is rapidly degraded to serve as an internal sulfur source for the synthesis of essential proteins.[11][15][16] Conversely, in some cyanobacteria, this compound content remains stable, suggesting a more critical structural role in these organisms under stress.[15]

  • Other Abiotic Stresses: this compound accumulation has been observed in response to various other stresses, including high and low temperatures, water deficit, and salt stress in resistant plant species.[14][17] This suggests a broader role in stabilizing photosynthetic membranes and processes during adverse conditions.[14]

Quantitative Data Presentation

The abundance of this compound varies between species and in response to environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Abundance of this compound in Photosynthetic Organisms

Organism/Tissue This compound Content (% of Total Lipids) Reference
Higher Plants (general) ~4% [4]
Spinach Thylakoids ~7 mol% [17]
Algae (general) 10% - 70% [4]

| Cyanobacteria (general) | ~10-20 mol% |[15] |

Table 2: this compound Content in Edible Plants (mg/100g fresh weight)

Plant Species Common Name This compound Content (mg/100g FW) Reference
Spinacia oleracea Spinach 101 [18]
Brassica rapa var. perviridis Komatsuna 85 [18]
Petroselinum crispum Parsley 76 [18]
Brassica rapa var. pekinensis Chinese Cabbage 54 [18]

| Lactuca sativa | Lettuce | 43 |[18] |

Table 3: Effect of Abiotic Stress on this compound Content

Organism Stress Condition Change in this compound Content Reference
Rice (Oryza sativa) Phosphate Deficiency (-P) Significant Increase [19]
Arabidopsis thaliana Phosphate Deficiency (-P) Several-fold Increase [14]
Halophyte (Aster tripolium) Salt Stress (517 mM NaCl) Significant Increase [17][20]
Halophyte (Sesuvium portulacastrum) Salt Stress (856 mM NaCl) ~2-fold Increase [17][20]
Chlamydomonas reinhardtii Sulfur Starvation (-S) Almost Complete Degradation [11][15]

| Wheat (drought-resistant) | High Temperature / Water Deficit | Accumulation |[14] |

Key Signaling and Biosynthetic Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process primarily occurring in the plastids.[5][14][16]

  • UDP-sulfoquinovose Synthesis: The enzyme UDP-sulfoquinovose synthase (SQD1 in plants, SqdB in cyanobacteria) catalyzes the reaction between UDP-glucose and sulfite to form UDP-sulfoquinovose (UDP-SQ).[14][15]

  • Glycosyltransfer: The enzyme this compound synthase (SQD2 in plants, SqdX in cyanobacteria) then transfers the sulfoquinovose moiety from UDP-SQ to a diacylglycerol (DAG) backbone, forming the final this compound molecule.[14][15]

SQDG_Biosynthesis cluster_reactants cluster_enzymes cluster_products UDP_Glc UDP-Glucose SQD1 SQD1 / SqdB UDP_Glc->SQD1 Sulfite Sulfite Sulfite->SQD1 DAG Diacylglycerol SQD2 SQD2 / SqdX DAG->SQD2 UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ UDP This compound This compound SQD2->this compound UDP UDP_SQ->SQD2

Caption: The two-step enzymatic pathway for this compound biosynthesis.
Phosphate Starvation Response Pathway

Under phosphate limitation, a signaling cascade leads to the remodeling of membrane lipids to conserve phosphate. This involves the upregulation of this compound synthesis.

P_Starvation_Response Pi_low Low Phosphate (Pi) Stress Signal Signaling Cascade (e.g., PHR transcription factors) Pi_low->Signal PL_degrad Phospholipid Degradation (e.g., PG) Signal->PL_degrad activates SQD1_up Upregulation of SQD1 Gene Expression Signal->SQD1_up activates Pi_release Release of Inorganic Phosphate (Pi) PL_degrad->Pi_release Membrane_stab Maintenance of Anionic Lipid Content in Thylakoid PL_degrad->Membrane_stab SQDG_synth Increased this compound Synthesis SQD1_up->SQDG_synth SQDG_synth->Membrane_stab Photo_func Sustained Photosynthetic Function Membrane_stab->Photo_func

Caption: Logical flow of the plant response to phosphate starvation involving this compound.

Experimental Protocols

Investigating the role of sulfolipids requires a combination of genetic, biochemical, and physiological techniques. The following sections provide detailed methodologies for key experiments.

Generation and Analysis of this compound-Deficient Mutants

A powerful approach to study gene function is the analysis of mutants. For Arabidopsis thaliana, T-DNA insertion lines are often used.[14] For other organisms, methods like chemical mutagenesis or targeted gene disruption may be employed.[2][20]

Protocol: Screening for Arabidopsis this compound Mutants

  • Mutagenesis: Mutagenize seeds (e.g., Arabidopsis ecotype Col-0 or Nössen) with ethyl methanesulfonate (EMS) or obtain T-DNA insertion lines for SQD1 or SQD2 genes from a stock center (e.g., ABRC).[2][14]

  • Screening: Grow M2 generation seeds (or T-DNA lines) on a phosphate-limited growth medium. This compound-deficient mutants (e.g., sqd2) will often exhibit a reduced growth phenotype compared to wild-type under these conditions.[14]

  • Genotyping: Confirm the mutation by PCR genotyping for T-DNA insertions or by sequencing the target gene for EMS-induced mutations.

  • Phenotyping: Grow confirmed mutant and wild-type plants side-by-side under both nutrient-replete and specific stress conditions (e.g., low phosphate). Document phenotypes such as plant size, chlorophyll content, and lesion formation.[2]

Lipid Extraction and Quantification

Accurate analysis of this compound requires a robust extraction protocol that inactivates degradative enzymes (lipases).

Protocol: Total Lipid Extraction from Plant Leaves This protocol is adapted from established methods.[3][18]

  • Lipase Inactivation: Immediately after harvesting, immerse fresh leaf tissue (1-5 g) into 3 mL of pre-heated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT) to prevent oxidation. Incubate at 75°C for 15 minutes.

  • Homogenization: Cool the sample and add 1.5 mL of chloroform and 0.6 mL of water. Homogenize thoroughly using a mechanical homogenizer.

  • Initial Extraction: Shake the mixture vigorously for 1 hour at room temperature. Centrifuge at 3,000 x g for 10 minutes to separate the phases and collect the supernatant (the lipid extract).

  • Re-extraction: Add 4 mL of chloroform:methanol (2:1, v/v) to the remaining plant pellet. Shake for 30 minutes, centrifuge, and collect the supernatant. Combine this with the first extract. Repeat until the pellet is colorless.

  • Phase Separation: To the combined extracts, add 1 mL of 1 M KCl. Vortex and centrifuge to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Washing: Remove the upper aqueous phase. Wash the lower organic phase twice by adding 2 mL of a pre-equilibrated solution of methanol:water (1:1, v/v), vortexing, and centrifuging.

  • Drying and Storage: Evaporate the final organic phase to dryness under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C under nitrogen.

Separation and Analysis of this compound

a) Thin-Layer Chromatography (TLC) for Lipid Class Separation TLC is a cost-effective method for separating different lipid classes.[3][4][7]

Protocol: 1D-TLC for Polar Lipids

  • Sample Application: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the extract onto a silica gel 60 TLC plate.

  • Development: Place the plate in a TLC chamber pre-equilibrated with a solvent system suitable for polar lipids, such as acetone:toluene:water (91:30:8, v/v/v) .[3] Allow the solvent front to migrate to ~1 cm from the top of the plate.

  • Visualization: Dry the plate and visualize the lipid spots.

    • Non-destructive: Place the plate in a chamber with iodine vapor. Lipids will appear as yellow-brown spots. Mark their positions.

    • Destructive (for visualization only): Spray with a reagent like ethanolic phosphomolybdic acid and heat to char the lipids, which appear as dark spots.[4]

  • Quantification/Isolation: For quantification, scrape the iodine-stained this compound spot into a glass tube for further analysis (e.g., fatty acid analysis). Compare spot intensity to known standards for semi-quantification.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling To determine the fatty acid composition of the this compound fraction.[16][17][21]

Protocol: FAMEs Preparation and GC-MS Analysis

  • Isolation: Isolate the this compound spot from a preparative TLC plate.

  • Transmethylation: Add a reagent like 2.5% H2SO4 in methanol to the scraped silica containing the this compound. Heat at 80°C for 1 hour to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Extraction: Add hexane and water, vortex, and centrifuge. Collect the upper hexane phase containing the FAMEs.

  • GC-MS Analysis: Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). The GC separates the FAMEs based on their volatility and polarity, and the MS detects and identifies them based on their mass-to-charge ratio, allowing for both identification and quantification against internal standards.[22]

Measurement of Photosynthetic Efficiency

Chlorophyll fluorescence measurement is a non-invasive technique used to assess the health and efficiency of PSII. The maximum quantum efficiency of PSII (Fv/Fm) is a key parameter that is often reduced under stress.[5][13][15]

Protocol: Measuring Fv/Fm

  • Dark Adaptation: Place the plant or leaf sample in complete darkness for a minimum of 20-30 minutes. This ensures all PSII reaction centers are "open" (i.e., the primary quinone acceptor, QA, is fully oxidized).[11][23]

  • Measure Fo: Using a chlorophyll fluorometer, apply a weak, modulated measuring light to determine the minimal fluorescence level (Fo). This light is not strong enough to drive photosynthesis.[5]

  • Measure Fm: Immediately apply a short (~0.8 seconds), high-intensity pulse of "saturating" light. This transiently closes all PSII reaction centers, causing fluorescence to rise to its maximum level (Fm).[5]

  • Calculation: The instrument's software calculates the maximum quantum efficiency of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm .

  • Interpretation: For most healthy plants, the Fv/Fm ratio is consistently around 0.79-0.84 .[15][23] A value below this range is a reliable indicator of photoinhibition or other forms of stress affecting PSII.

Experimental_Workflow cluster_analysis 3. Perform Analyses start Start: Hypothesis (e.g., this compound is vital for stress tolerance) gen_mutant 1. Generate/Acquire Mutants (e.g., sqd2 knockout) and Wild Type (WT) start->gen_mutant apply_stress 2. Apply Experimental Conditions (Control vs. Stress) gen_mutant->apply_stress phenotype A. Phenotypic Analysis (Growth, Chlorophyll) apply_stress->phenotype lipidomics B. Lipid Analysis (Extraction, TLC, GC-MS) apply_stress->lipidomics physiology C. Photosynthesis Assay (Chlorophyll Fluorescence, Fv/Fm) apply_stress->physiology data_analysis 4. Data Integration & Analysis phenotype->data_analysis lipidomics->data_analysis physiology->data_analysis conclusion Conclusion data_analysis->conclusion

References

Sulfoquinovosyldiacylglycerol (SQDG): A Phosphorus-Free Lipid Substitute for Advanced Scientific and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfoquinovosyldiacylglycerol (SQDG) is a unique, sulfur-containing, phosphorus-free anionic lipid found predominantly in the photosynthetic membranes of plants, algae, and cyanobacteria, as well as in some non-photosynthetic bacteria. As the scientific community grapples with the challenges of nutrient limitation in various biological systems and seeks novel therapeutic agents, this compound has emerged as a molecule of significant interest. Its ability to substitute for phospholipids under phosphate-limiting conditions ensures membrane integrity and function, highlighting a remarkable adaptation to nutrient stress. Beyond its structural role, this compound exhibits promising antiviral and anticancer properties, positioning it as a compelling candidate for drug development. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, physiological roles, comparative biophysical properties, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual workflows.

Introduction: The Significance of a Phosphorus-Free Anionic Lipid

Biological membranes are fundamental structures primarily composed of a phospholipid bilayer. However, the availability of phosphorus, an essential component of phospholipids, can be a limiting factor for the growth of many organisms. Nature has evolved elegant solutions to this challenge, one of which is the synthesis of non-phosphorus lipid analogues. This compound, with its sulfonated glucose headgroup, serves as a prime example of such an adaptation. It is an anionic lipid that can functionally replace phosphatidylglycerol (PG), another major anionic lipid in photosynthetic membranes, particularly under phosphate starvation.[1][2] This interchangeability underscores the critical importance of maintaining the net negative charge of the membrane for proper protein function and overall membrane stability.[1][2] The study of this compound, therefore, offers valuable insights into lipid metabolism, membrane biophysics, and organismal adaptation to nutrient stress. Furthermore, the unique chemical structure of this compound has been linked to specific biological activities, opening avenues for its exploration in pharmacology and biotechnology.[3][4]

Data Presentation: Quantitative Insights into this compound

Abundance of this compound in Various Organisms

The concentration of this compound varies significantly across different species and is influenced by environmental conditions such as nutrient availability. The following table summarizes the quantitative content of this compound in a selection of organisms.

Organism/Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)This compound Content (% of total lipids)Reference(s)
Spinacia oleraceaSpinach101Lower compared to diatoms[5],[6]
Brassica rapa var. perviridisKomatsuna85-[5]
Petroselinum crispumParsley76-[5]
Brassica rapa var. pekinensisChinese Cabbage54-[5]
Lactuca sativaLettuce43-[5]
Allium fistulosumWelsh Onion32-[5]
Cucumis sativusCucumber21-[5]
Solanum lycopersicumTomato15-[5]
Capsicum annuumBell Pepper9-[5]
Daucus carotaCarrot3-[5]
Diatoms (e.g., Phaeodactylum tricornutum, Cyclotella meneghiniana)--25 - 40%[6]
Cyanobacteria (Synechococcus)--Variable, compensated by PG[6]
Comparative Biophysical Properties of this compound and PG Bilayers

The ability of this compound to substitute for PG is rooted in their similar physicochemical properties, which allow for the maintenance of membrane structure and function.

Biophysical PropertyThis compound BilayerPG BilayerConclusionReference(s)
Bilayer Thickness Similar to PGSimilar to this compoundGood substitutes for each other to maintain chloroplast functional organization.[2]
Bending Rigidity Similar to PGSimilar to this compoundGood substitutes for each other to maintain chloroplast functional organization.[2]
Response to Hydration Essentially the same as PGEssentially the same as this compoundSimilar repulsion and interaction forces.[2]
Phase Transition Temperature (for 1,2-di-O-stearoyl derivatives) α-anomer: Lower, β-anomer: HigherNot directly compared, but dependent on acyl chainTighter packing with β-SQDG.[7]
Molecular Area (in monolayer) α-anomer: Slightly larger, β-anomer: Slightly smallerNot directly comparedDifferences in head group stereochemistry affect packing.[7]
Therapeutic Potential of this compound: Antiviral and Anticancer Activities

This compound has demonstrated significant bioactivity, making it a promising lead compound for drug development.

ActivityTargetIC50 / EC50Mechanism of ActionReference(s)
Antiviral Herpes Simplex Virus Type 2 (HSV-2)15.6 µg/mlInhibition of viral entry, potentially by interacting with viral glycoproteins.[8]
Antiviral Herpes Simplex Virus Type 1 (HSV-1)Moderate activityInhibition of viral entry.[8]
Antiviral Coxsackie virus B3 (Cox B3)Moderate activityInhibition of viral entry.[8]
Anticancer Mammalian DNA Polymerase α~2-5 µMInhibition of DNA replication.[9][10]
Anticancer Mammalian DNA Polymerase ε< 0.04 µMSpecific and potent inhibition of DNA replication.[9]
Anticancer Human cancer cell lines (in the presence of n-decane)~0.3-1 µMArrests cell cycle in early S-phase by inhibiting DNA polymerase.[4]

Experimental Protocols

Total Lipid Extraction from Plant Material

This protocol is designed to efficiently extract total lipids, including this compound, from plant tissues while minimizing enzymatic degradation.

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • 1 M Potassium Chloride (KCl) solution

  • Glass tubes with Teflon-lined screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Sample Preparation and Lipase Inactivation: Immediately immerse freshly harvested plant leaves (1-5 g) into a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT. Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.[5]

  • Initial Extraction: Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of deionized water. Vortex thoroughly and agitate on a shaking incubator for 1 hour at room temperature.[5]

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipid extract.

  • Re-extraction: To the remaining plant pellet, add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes, centrifuge, and collect the supernatant. Combine this with the initial extract. Repeat until the plant tissue appears white.[5]

  • Washing: To the combined lipid extracts, add 1 mL of 1 M KCl solution, vortex, and centrifuge to facilitate phase separation. Discard the upper aqueous phase. Wash the lower chloroform phase with 2 mL of deionized water, vortex, and centrifuge again. Discard the upper aqueous phase.[5]

  • Drying and Storage: Dry the final lipid extract under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere.

Purification of this compound using Solid Phase Extraction (SPE)

This protocol outlines the separation of this compound from the total lipid extract using a silica gel-based SPE cartridge.

Materials:

  • Dried total lipid extract

  • Silica gel SPE cartridge

  • Chloroform

  • Methanol

  • Acetone

  • Collection tubes

Procedure:

  • Column Conditioning: Condition a silica gel SPE cartridge by washing it sequentially with methanol and then chloroform.[6]

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.[6]

  • Washing:

    • Wash the column with chloroform to elute neutral lipids and pigments.[6]

    • Wash with acetone to elute other glycolipids like monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).[6]

  • Elution of this compound: Elute the this compound fraction using a mixture of chloroform:methanol (e.g., 1:1, v/v) followed by pure methanol. The addition of a salt like ammonium acetate to the elution solvent can improve the recovery of the acidic this compound.[6]

  • Fraction Analysis: Collect the fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.[6]

Quantification of this compound by HPLC-ELSD

This method allows for the simultaneous quantification of major glyceroglycolipids, including this compound.

Materials:

  • Purified this compound fraction or total lipid extract

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica column

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Methanol:Acetone:Water:Acetic Acid (30:60:9:1, v/v/v/v) with 0.3% Triethylamine (pH adjusted to 4)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: Re-dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v).

  • HPLC-ELSD Analysis:

    • Column: Normal-phase silica column.

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 30°C, Gas Flow Rate: 1.4 SLM.

    • Gradient Elution: Use a binary gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar lipids like this compound. An example gradient can be found in the referenced literature.

  • Quantification: Prepare a calibration curve using a certified this compound standard at various concentrations. Integrate the peak area corresponding to this compound in the sample chromatogram and calculate the concentration by comparing its peak area to the calibration curve.

Mandatory Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is a two-step process that occurs in the chloroplasts of plants and cyanobacteria.

SQDG_Biosynthesis cluster_chloroplast Chloroplast UDP_Glc UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_Glc:e->UDP_SQ:w SQD1 SQD1 (UDP-sulfoquinovose synthase) Sulfite Sulfite This compound This compound UDP_SQ:e->this compound:w SQD2 SQD2 (this compound synthase) DAG Diacylglycerol

Caption: The two-step enzymatic pathway for the biosynthesis of this compound in chloroplasts.

Phosphate Starvation Signaling Pathway Leading to this compound Synthesis

Under phosphate-limiting conditions, a signaling cascade is initiated, leading to the upregulation of this compound biosynthesis to substitute for phospholipids.

Phosphate_Starvation_Signaling Pi_low Low Phosphate (Pi) Stress Signal Signal Transduction Cascade Pi_low->Signal Phospholipid_degradation Phospholipid Degradation Pi_low->Phospholipid_degradation PHR1 PHR1 (Transcription Factor) Signal->PHR1 Activation SQD1_gene SQD1 Gene PHR1->SQD1_gene Upregulation SQD2_gene SQD2 Gene PHR1->SQD2_gene Upregulation SQD1_protein SQD1 Protein SQD1_gene->SQD1_protein Transcription & Translation SQD2_protein SQD2 Protein SQD2_gene->SQD2_protein Transcription & Translation SQDG_synthesis Increased this compound Synthesis SQD1_protein->SQDG_synthesis SQD2_protein->SQDG_synthesis Membrane_remodeling Membrane Remodeling SQDG_synthesis->Membrane_remodeling Phospholipid_degradation->Membrane_remodeling

Caption: Signaling pathway for the induction of this compound synthesis under phosphate starvation.

Experimental Workflow for this compound Analysis

A generalized workflow for the extraction, purification, and analysis of this compound from biological samples.

SQDG_Workflow Sample Biological Sample (e.g., Plant Leaves) Extraction Total Lipid Extraction (Chloroform:Methanol) Sample->Extraction Purification This compound Purification (Solid Phase Extraction) Extraction->Purification Quantification Quantification (HPLC-ELSD) Purification->Quantification Characterization Structural Characterization (MS, NMR) Purification->Characterization Data Data Analysis Quantification->Data Characterization->Data

Caption: A streamlined experimental workflow for the analysis of this compound.

Conclusion and Future Directions

Sulfoquinovosyldiacylglycerol stands out as a remarkable example of evolutionary adaptation to nutrient-limited environments. Its role as a phosphorus-free surrogate for essential anionic phospholipids highlights the plasticity of membrane composition and the intricate regulatory networks that govern lipid homeostasis. For researchers in plant biology and microbiology, this compound provides a fascinating model for studying stress response and metabolic adaptation. For drug development professionals, the potent and selective biological activities of this compound against viral and cancer targets present exciting new therapeutic avenues.

Future research should focus on elucidating the precise molecular mechanisms underlying the therapeutic effects of this compound, including its interactions with specific viral and cellular proteins. Further exploration of this compound in a wider range of organisms, particularly in extremophiles and non-photosynthetic bacteria, may reveal novel biological functions and additional potential applications. The development of synthetic this compound analogues could also lead to compounds with enhanced efficacy and improved pharmacological properties. As our understanding of this unique sulfolipid deepens, so too will its potential to contribute to advancements in both fundamental science and medicine.

References

An In-depth Technical Guide to the Cellular Localization of Sulfoquinovosyldiacylglycerol (SQDG) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found predominantly in the photosynthetic membranes of plants, algae, and cyanobacteria. As an anionic lipid, this compound plays a crucial role in maintaining the structural integrity and function of the thylakoid membranes, particularly in the stabilization of photosynthetic protein complexes. Its synthesis is tightly regulated, especially in response to nutrient availability, making the spatial organization of its biosynthetic pathway a critical area of research. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the enzymes involved, their subcellular and sub-organellar placement, and the experimental methodologies used to elucidate this intricate process.

The Core Biosynthetic Pathway

The synthesis of this compound from UDP-glucose and sulfite occurs in a two-step enzymatic pathway in plants and algae, primarily within the chloroplasts. A third enzyme, a UDP-glucose pyrophosphorylase, is required to provide the UDP-glucose precursor within the plastid.

Cellular and Sub-organellar Localization of this compound Synthesis Enzymes

The synthesis of this compound is a compartmentalized process, with key enzymes localized to specific sub-organellar regions within the chloroplast. This spatial separation necessitates the transport of intermediates across chloroplast membranes.

EnzymeGene Name (Arabidopsis)Substrate(s)Product(s)Sub-chloroplast LocalizationMethod of Localization
UDP-Glucose Pyrophosphorylase 3 UGP3UTP + Glucose-1-phosphateUDP-Glucose + PPiStroma (soluble)Proteomics of chloroplast subfractions, Mutant analysis
UDP-Sulfoquinovose Synthase SQD1UDP-Glucose + SulfiteUDP-SulfoquinovoseStroma (soluble)Proteomics of chloroplast subfractions, Mutant analysis
This compound Synthase SQD2UDP-Sulfoquinovose + Diacylglycerol (DAG)This compoundInner Envelope Membrane (integral)Proteomics of chloroplast envelope, Mutant analysis

Summary of Localization:

  • UGP3 and SQD1: These enzymes are soluble and reside in the stroma , the aqueous compartment of the chloroplast. Their stromal location allows them ready access to their substrates, which are either synthesized within the stroma or imported from the cytosol.[1][2]

  • SQD2: This enzyme is an integral membrane protein located in the inner envelope membrane of the chloroplast. This positioning is strategic, as it can utilize the UDP-sulfoquinovose produced in the stroma and the diacylglycerol (DAG) present within the envelope membrane to synthesize this compound.[2]

Transport of Precursors and Products

The compartmentalization of the this compound synthesis pathway necessitates the transport of molecules across the chloroplast envelope.

  • Sulfite: The sulfur precursor, sulfite, is generated within the chloroplast stroma through the sulfate assimilation pathway.

  • UDP-Glucose: The origin of UDP-glucose for this compound synthesis within the stroma is a subject of ongoing research. While UGP3 can produce UDP-glucose within the stroma, the transport of cytosolic UDP-glucose into the chloroplast has also been proposed. However, a specific transporter for UDP-glucose in the chloroplast inner envelope has not yet been definitively identified.[3]

  • Diacylglycerol (DAG): DAG can be synthesized within the chloroplast envelope (prokaryotic pathway) or imported from the endoplasmic reticulum (eukaryotic pathway), providing the hydrophobic backbone for this compound.[4][5]

  • This compound Trafficking: Once synthesized at the inner envelope, this compound is then transported to the thylakoid membranes, where it is a major component. The exact mechanism of this intra-plastidial lipid transport is not fully understood but is thought to involve vesicular transport or lipid transfer proteins.[4][6]

Experimental Protocols

The determination of the subcellular and sub-organellar localization of this compound synthesis enzymes has relied on a combination of biochemical, genetic, and proteomic approaches.

Chloroplast Isolation and Sub-fractionation

This is a foundational technique to separate chloroplasts from other cellular components and then to dissect the chloroplast into its constituent compartments (envelope, stroma, and thylakoids).

Protocol Outline:

  • Homogenization: Plant tissue (e.g., spinach or Arabidopsis leaves) is gently homogenized in an ice-cold isotonic buffer to break the cell walls while keeping the organelles intact.

  • Filtration: The homogenate is filtered through layers of muslin or nylon mesh to remove large debris.

  • Differential Centrifugation: The filtrate is subjected to a series of centrifugation steps at increasing speeds to pellet cell debris, nuclei, and finally, intact chloroplasts.

  • Purification on Percoll Gradient: The crude chloroplast pellet is further purified by centrifugation on a Percoll density gradient, which separates intact chloroplasts from broken ones and other contaminating organelles.

  • Chloroplast Lysis: Purified intact chloroplasts are lysed by osmotic shock in a hypotonic buffer.

  • Sub-fractionation on Sucrose Gradient: The lysed chloroplasts are layered onto a discontinuous sucrose gradient and centrifuged at high speed. This separates the soluble stroma, the lighter envelope membranes, and the denser thylakoid membranes into distinct bands.

  • Fraction Collection and Purity Assessment: Each fraction is carefully collected. The purity of each fraction is assessed by Western blotting using antibodies against marker proteins specific to each compartment (e.g., a stromal enzyme for the stroma, an inner envelope protein for the envelope, and a light-harvesting complex protein for the thylakoids).[4]

Proteomic Analysis of Sub-chloroplast Fractions

Mass spectrometry-based proteomics has been instrumental in identifying the protein composition of each chloroplast sub-compartment.

Methodology:

  • Protein Extraction and Digestion: Proteins from each purified chloroplast fraction (stroma, envelope, thylakoids) are extracted and digested into peptides, typically using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Protein Identification and Quantification: The MS/MS spectra are searched against a protein database to identify the proteins present in each fraction. Label-free quantification methods, such as spectral counting, can provide semi-quantitative information on the relative abundance of each protein in the different fractions.[6][7]

Lipid Extraction and Analysis from Subcellular Fractions

To determine the distribution of this compound and its precursors, lipids are extracted from purified organelles and their sub-compartments.

Protocol Outline:

  • Lipid Extraction: Lipids are extracted from the isolated fractions using a solvent mixture, typically chloroform:methanol, following methods such as those of Bligh and Dyer or Folch.[8]

  • Lipid Separation: The different lipid classes are separated by thin-layer chromatography (TLC) or liquid chromatography (LC).

  • Lipid Quantification: The amount of each lipid can be quantified by various methods, including gas chromatography (GC) of fatty acid methyl esters derived from the lipids, or more directly by mass spectrometry (LC-MS).[9][10]

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway in the Chloroplast

SQDG_Biosynthesis cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_stroma Stroma cluster_envelope Inner Envelope cluster_thylakoid Thylakoid Lumen UTP_c UTP UDP_Glc_s UDP-Glucose UTP_c->UDP_Glc_s Transport? G1P_c Glucose-1-P G1P_c->UDP_Glc_s Transport? UDP_Glc_c UDP-Glucose UDP_Glc_c->UDP_Glc_s Transport? Sulfate_c Sulfate Sulfate_s Sulfate Sulfate_c->Sulfate_s Sulfate Transporter UGP3 UGP3 UGP3->UDP_Glc_s SQD1 SQD1 UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ SQD2 SQD2 UDP_SQ->SQD2 Sulfite Sulfite Sulfate_s->Sulfite Sulfate Assimilation This compound This compound SQD2->this compound DAG Diacylglycerol DAG->SQD2 SQDG_thyl This compound This compound->SQDG_thyl Lipid Trafficking UDP_Glc_sSulfite UDP_Glc_sSulfite UDP_Glc_sSulfite->UDP_SQ SQD1 G1P_cUTP_c G1P_cUTP_c G1P_cUTP_c->UGP3

Caption: The compartmentalized this compound biosynthesis pathway within a plant cell chloroplast.

Experimental Workflow for Subcellular Localization

Experimental_Workflow Start Plant Tissue (e.g., Arabidopsis leaves) Homogenization Homogenization in isotonic buffer Start->Homogenization Filtration Filtration Homogenization->Filtration Centrifugation1 Low-Speed Centrifugation Filtration->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Percoll Percoll Gradient Centrifugation Centrifugation2->Percoll Lysis Osmotic Lysis Percoll->Lysis Sucrose Sucrose Gradient Ultracentrifugation Lysis->Sucrose Fractions Collect Fractions: Stroma, Envelope, Thylakoids Sucrose->Fractions Proteomics Proteomics (LC-MS/MS) - Protein ID - Quantification Fractions->Proteomics Lipidomics Lipidomics (LC-MS) - Lipid ID - Quantification Fractions->Lipidomics WesternBlot Western Blot (Purity Assessment) Fractions->WesternBlot Localization Determine Sub-chloroplast Localization of Enzymes and Lipids Proteomics->Localization Lipidomics->Localization WesternBlot->Localization

Caption: A generalized workflow for the isolation and analysis of chloroplast sub-compartments.

Regulation of this compound Synthesis by Nutrient Starvation

Regulation_Pathway cluster_Phosphate Phosphate Starvation cluster_Sulfur Sulfur Starvation Pi_low Low Phosphate PHR1 PHR1/PHL Pi_low->PHR1 SPL SPL transcription factors Pi_low->SPL UGP3_P UGP3 PHR1->UGP3_P Upregulation SQD1_P SQD1 PHR1->SQD1_P Upregulation SQD2_P SQD2 PHR1->SQD2_P Upregulation SPL->UGP3_P Upregulation SPL->SQD1_P Upregulation SPL->SQD2_P Upregulation SQDG_inc_P Increased this compound Synthesis UGP3_P->SQDG_inc_P SQD1_P->SQDG_inc_P SQD2_P->SQDG_inc_P S_low Low Sulfur SLIM1 SLIM1/EIL3 S_low->SLIM1 UGP3_S UGP3 SLIM1->UGP3_S Downregulation SQD1_S SQD1 SLIM1->SQD1_S Downregulation SQD2_S SQD2 SLIM1->SQD2_S Downregulation SQDG_dec_S Decreased this compound Synthesis UGP3_S->SQDG_dec_S SQD1_S->SQDG_dec_S SQD2_S->SQDG_dec_S

Caption: Simplified signaling pathways for the regulation of this compound synthesis under nutrient starvation.

Conclusion

The synthesis of the vital photosynthetic lipid this compound is a highly organized process, strictly compartmentalized within the chloroplast. The soluble enzymes UGP3 and SQD1 in the stroma produce the activated head group precursor, UDP-sulfoquinovose, which is then utilized by the inner envelope-bound this compound synthase, SQD2, to complete the synthesis. This spatial arrangement highlights the intricate coordination of metabolism and transport within the chloroplast. While the qualitative localization of these enzymes is well-established, future research employing advanced quantitative proteomics and lipidomics will be crucial to determine the precise distribution and dynamics of these components. A deeper understanding of the signaling pathways that regulate this process in response to environmental cues will provide valuable insights for agricultural biotechnology and the development of novel herbicides or growth regulators.

References

An In-depth Technical Guide to the Enzymes of Sulfoquinovosyl Diacylglycerol (SQDG) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a sulfur-containing anionic glycerolipid predominantly found in the photosynthetic membranes of higher plants, algae, and cyanobacteria.[1][2][3] It plays a crucial role in the structural integrity and function of thylakoid membranes and is implicated in the adaptation of photosynthetic organisms to nutrient-limiting conditions, particularly phosphate deficiency.[2][4][5] The biosynthesis of this compound involves a conserved enzymatic pathway, presenting potential targets for the development of novel herbicides and therapeutic agents. This technical guide provides a comprehensive overview of the core enzymes involved in this compound biosynthesis, presenting available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Core this compound Biosynthesis Pathway

In plants and cyanobacteria, the biosynthesis of this compound is a two-step process that occurs within the chloroplasts.[2][6] The pathway begins with the formation of UDP-sulfoquinovose, the activated sugar donor, followed by the transfer of the sulfoquinovose moiety to a diacylglycerol (DAG) backbone.[2][6]

Enzymes of the Pathway

The primary enzymes involved in the biosynthesis of this compound in plants are:

  • UDP-Glucose Pyrophosphorylase (UGPase): In plants, a specific plastid-localized UGPase, designated as UGP3 , is responsible for the synthesis of UDP-glucose, the initial substrate for the this compound pathway within the chloroplast.[4][5]

  • UDP-Sulfoquinovose Synthase (SQD1): This enzyme, also known as SqdB in bacteria, catalyzes the first committed step in this compound biosynthesis: the formation of UDP-sulfoquinovose (UDP-SQ) from UDP-glucose and sulfite.[2][6]

  • This compound Synthase (SQD2): Also referred to as sulfoquinovosyltransferase or SqdX in cyanobacteria, SQD2 catalyzes the final step, transferring the sulfoquinovose group from UDP-SQ to diacylglycerol to form this compound.[2][6][7]

Quantitative Data on this compound Biosynthesis Enzymes

Quantitative kinetic data for the enzymes of the this compound biosynthesis pathway are crucial for understanding their catalytic efficiency and for the development of targeted inhibitors. The available data for the enzymes from Arabidopsis thaliana are summarized below.

Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylase (UGPase) Isozymes from Arabidopsis thaliana

EnzymeSubstrateKm (mM)Reference
UGPase-1UTP0.03[1]
Glucose-1-Phosphate0.04[1]
UDP-Glucose0.14[1]
Pyrophosphate0.05[1]
UGPase-2UTP0.07[1]
Glucose-1-Phosphate0.08[1]
UDP-Glucose0.36[1]
Pyrophosphate0.11[1]

Table 2: Kinetic Parameters of UDP-Sulfoquinovose Synthase (SQD1) from Arabidopsis thaliana

SubstrateApproximate KmReference
UDP-Glucose150 µM
Sulfite10 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis enzymes.

Protocol 1: Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol is adapted from established methods for measuring UGPase activity in the direction of UDP-glucose formation. The production of pyrophosphate (PPi) is quantified using a colorimetric assay.

Materials:

  • Enzyme extract or purified UGPase

  • Reaction Buffer: 50 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂, 0.2 mg/mL BSA

  • Substrates: 1 mM UTP, 0.5 mM Glucose-1-Phosphate (Glc-1-P)

  • Yeast inorganic pyrophosphatase (0.5 mU/mL)

  • Malachite Green Phosphate Detection Kit

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, UTP, and yeast inorganic pyrophosphatase.

  • Add the enzyme sample to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding Glc-1-P.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.

  • Calculate the amount of inorganic phosphate (Pi) released from the hydrolysis of PPi using a standard curve prepared with known concentrations of phosphate.

  • Enzyme activity is expressed as the amount of PPi produced per unit time per amount of protein.

Protocol 2: In Vitro Assay for UDP-Sulfoquinovose Synthase (SQD1) Activity

This protocol is based on the in vitro assay developed for recombinant Arabidopsis thaliana SQD1. The formation of UDP-sulfoquinovose is monitored by high-performance liquid chromatography (HPLC).

Materials:

  • Purified recombinant SQD1 enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrates: 1.6 mM UDP-glucose, 100 µM sodium sulfite (Na₂SO₃)

  • HPLC system with an anion exchange or reverse-phase column

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, UDP-glucose, and sodium sulfite.

  • Add the purified SQD1 enzyme to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, UDP-sulfoquinovose.

  • The identity of the UDP-sulfoquinovose peak can be confirmed by co-elution with a standard, if available, or by mass spectrometry.

  • Enzyme activity is calculated based on the amount of UDP-sulfoquinovose produced over time.

Protocol 3: Extraction and Quantification of this compound from Plant Tissue

This protocol describes a general method for the extraction of total lipids from plant leaves and the subsequent quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Solvents: Isopropanol, Chloroform, Methanol (HPLC grade)

  • 0.01% Butylated hydroxytoluene (BHT) as an antioxidant

  • 1 M KCl solution

  • Centrifuge

  • Nitrogen gas stream

  • LC-MS/MS system with an electrospray ionization (ESI) source and a C18 reverse-phase column

  • This compound internal standard (e.g., a species with a distinct fatty acid composition not present in the sample)

Procedure:

  • Enzyme Inactivation and Initial Extraction:

    • Immediately freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • To inactivate lipolytic enzymes, transfer the powdered tissue to a glass tube containing pre-heated isopropanol (75°C) with 0.01% BHT and incubate at 75°C for 15 minutes.

    • Cool the sample to room temperature. Add chloroform and water to achieve a final chloroform:isopropanol:water ratio that facilitates lipid extraction.

  • Lipid Extraction (Bligh-Dyer Method):

    • Alternatively, use a modified Bligh-Dyer extraction. Homogenize the powdered tissue in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v) to induce phase separation.

    • Add a known amount of the this compound internal standard to the mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Phase Separation and Washing:

    • Collect the lower organic phase (chloroform layer), which contains the total lipids.

    • Wash the organic phase with 1 M KCl to remove non-lipid contaminants. Vortex and centrifuge, then discard the upper aqueous phase. Repeat the wash with water.

  • Drying and Reconstitution:

    • Dry the final lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Quantification:

    • Inject the reconstituted lipid extract into the LC-MS/MS system.

    • Separate the different lipid species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium acetate).

    • Detect and quantify the different molecular species of this compound in negative ion mode using multiple reaction monitoring (MRM), targeting specific precursor-to-product ion transitions for both the endogenous this compound and the internal standard.

    • Construct a calibration curve using authentic this compound standards to determine the absolute concentration of this compound in the sample.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway in Plants

SQDG_Biosynthesis cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_stroma Stroma cluster_envelope Inner Envelope Glucose_1_P Glucose-1-Phosphate UGP3 UGP3 Glucose_1_P->UGP3 UTP UTP UTP->UGP3 UDP_Glc UDP-Glucose SQD1 SQD1 UDP_Glc->SQD1 UDP_SQ UDP-Sulfoquinovose SQD2 SQD2 UDP_SQ->SQD2 Sulfite Sulfite (SO3^2-) Sulfite->SQD1 This compound Sulfoquinovosyl diacylglycerol (this compound) DAG Diacylglycerol (DAG) DAG->SQD2 UGP3->UDP_Glc PPi SQD1->UDP_SQ UDP SQD2->this compound UDP

Caption: The this compound biosynthesis pathway in plant chloroplasts.

Experimental Workflow for this compound Quantification

SQDG_Quantification_Workflow Start Plant Tissue (e.g., Leaves) Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard Phase_Separation Phase Separation Internal_Standard->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Wash Wash with KCl/Water Collect_Organic->Wash Dry Dry under Nitrogen Wash->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis (Negative Ion Mode, MRM) Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis End This compound Concentration Data_Analysis->End

Caption: A typical experimental workflow for the quantification of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is known to be regulated by environmental cues, most notably phosphate and sulfur availability.

  • Phosphate Starvation: Under phosphate-limiting conditions, the expression of genes encoding the this compound biosynthesis enzymes, including UGP3, SQD1, and SQD2, is often upregulated in plants.[4][6] This leads to an accumulation of this compound, which is thought to partially substitute for anionic phospholipids like phosphatidylglycerol (PG), thereby conserving phosphate for essential cellular processes.[6]

  • Sulfur Starvation: The response to sulfur starvation is more complex and can vary between organisms. In the green alga Chlamydomonas reinhardtii, this compound is degraded to provide a source of sulfur for protein synthesis, although a basal level of this compound synthesis is maintained.[1] In contrast, in Arabidopsis thaliana, this compound is not actively degraded under sulfur-deficient conditions.

The precise molecular mechanisms of allosteric regulation or post-translational modifications of the core this compound biosynthesis enzymes are not yet well understood and represent an active area of research.

Conclusion

The enzymes of the this compound biosynthesis pathway, particularly UGP3, SQD1, and SQD2 in plants, are central to the production of this important sulfolipid. While significant progress has been made in identifying these enzymes and outlining their roles, further research is needed to fully elucidate their kinetic properties, regulatory mechanisms, and potential as targets for biotechnological and pharmaceutical applications. The protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating biology of this compound biosynthesis.

References

The Regulation of Sulfoquinovosyl Diacylglycerol (SQDG) Metabolism Under Sulfur Starvation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfur is an essential macronutrient for all living organisms, playing a critical role in the structure and function of proteins and other vital molecules. In photosynthetic organisms such as plants and algae, a significant portion of cellular sulfur is allocated to the biosynthesis of sulfoquinovosyl diacylglycerol (SQDG), a unique sulfur-containing lipid predominantly found in the thylakoid membranes of chloroplasts. Under conditions of sulfur starvation, these organisms have evolved sophisticated regulatory mechanisms to manage their internal sulfur stores, with this compound metabolism being a central hub in this response. This technical guide provides a comprehensive overview of the intricate regulatory networks governing this compound biosynthesis and degradation during sulfur deprivation. We delve into the key signaling pathways, enzymatic machinery, and transcriptional control that allow cells to mobilize sulfur from this compound for the synthesis of essential proteins, thereby ensuring survival under nutrient-limiting conditions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core metabolic and signaling pathways.

Introduction to this compound and its Role in Sulfur Homeostasis

Sulfoquinovosyl diacylglycerol (this compound) is an anionic glycolipid characterized by a sulfonated glucose headgroup attached to a diacylglycerol backbone. It is a major lipid component of photosynthetic membranes in plants, algae, and cyanobacteria, where it is believed to play a role in maintaining the structural integrity and function of photosystem II (PSII) and the ATP synthase complex[1][2]. Beyond its structural role, this compound serves as a crucial sulfur reservoir. When external sulfur sources become scarce, cells can degrade this compound to release sulfur in the form of sulfite, which can then be assimilated into cysteine and methionine for de novo protein synthesis[3][4][5]. This process is tightly regulated to balance the need for sulfur with the requirement of maintaining photosynthetic membrane integrity.

Regulation of this compound Metabolism in Eukaryotic Algae: The Chlamydomonas reinhardtii Model

The unicellular green alga Chlamydomonas reinhardtii has been an invaluable model system for elucidating the mechanisms of this compound metabolism under sulfur starvation.

Signaling and Transcriptional Control

The response to sulfur deprivation in C. reinhardtii is controlled by a complex signaling network that involves both positive and negative regulators. Key players in this pathway include:

  • SAC1 and SAC3: These are essential positive regulators for the induction of this compound degradation in response to sulfur starvation. Mutants lacking functional SAC1 or SAC3 show a repressed induction of this compound breakdown[3]. SAC3 is a serine/threonine kinase belonging to the SNF1-related kinase 2 (SnRK2) family, suggesting a role for protein phosphorylation in the signaling cascade[6].

  • Tiered Transcriptional Regulation: The transcriptional response to sulfur deprivation in C. reinhardtii occurs in at least two tiers. The initial, rapid response, which includes the upregulation of high-affinity sulfate transporters, is independent of de novo protein synthesis. A subsequent, second tier of gene expression, which includes the induction of arylsulfatases, requires new protein synthesis, indicating a more complex regulatory cascade[7].

Upon sulfur starvation, a significant remodeling of lipid metabolism occurs. While this compound is degraded, there is a concomitant increase in the content of the anionic phospholipid, phosphatidylglycerol (PG), suggesting a compensatory mechanism to maintain the total amount of anionic lipids in the thylakoid membrane[8][9].

Enzymatic Regulation

The biosynthesis of this compound involves two key enzymes:

  • UDP-sulfoquinovose synthase (SQD1): This enzyme catalyzes the conversion of UDP-glucose and sulfite to UDP-sulfoquinovose.

  • This compound synthase (SQD2): This enzyme transfers the sulfoquinovose moiety from UDP-SQ to diacylglycerol.

Under sulfur starvation in C. reinhardtii, the expression of the SQD1 gene is significantly upregulated, leading to an increase in this compound synthesis capacity[3]. This seemingly counterintuitive response may be necessary to maintain a minimal level of this compound required for the stability of the photosystem I (PSI) complex[3].

The degradation of this compound is thought to be initiated by sulfoquinovosidases (SQases), which cleave the glycosidic bond to release sulfoquinovose[1][10].

Regulation of this compound Metabolism in Higher Plants: The Arabidopsis thaliana Model

In the model plant Arabidopsis thaliana, the regulation of this compound metabolism under sulfur starvation shares some similarities with algae but also exhibits distinct features.

Signaling and Transcriptional Control

The response to sulfur deficiency in Arabidopsis is orchestrated by a network of transcription factors and signaling molecules:

  • SULFUR LIMITATION 1 (SLIM1)/ETHYLENE INSENSITIVE 3-LIKE 3 (EIL3): SLIM1 is a key transcription factor that regulates a broad spectrum of sulfur starvation-responsive genes, including those involved in sulfate uptake and assimilation[11][12][13].

  • SULFUR DEFICIENCY INDUCED 1 (SDI1) and SDI2: These proteins act as negative regulators of the biosynthesis of sulfur-containing secondary metabolites, such as glucosinolates, and also down-regulate this compound levels[4][8][11]. SDI1 has been shown to negatively regulate the expression of UGP3, a key gene in this compound biosynthesis[4].

  • O-acetylserine (OAS): This metabolic intermediate in the cysteine biosynthesis pathway is considered a key signaling molecule of sulfur status. OAS levels increase under sulfur starvation and can induce the expression of sulfur-responsive genes[8][12][14][15].

Similar to algae, sulfur-starved Arabidopsis plants exhibit a decrease in this compound content, which is compensated by an increase in PG levels to maintain the anionic lipid balance in the thylakoid membranes[4][8].

Enzymatic Regulation

The biosynthesis of this compound in Arabidopsis involves three key enzymes located in the chloroplast stroma[8][16][17]:

  • UDP-glucose pyrophosphorylase 3 (UGP3): This enzyme provides the UDP-glucose substrate for SQD1.

  • UDP-sulfoquinovose synthase (SQD1): Similar to the algal enzyme, it synthesizes UDP-sulfoquinovose.

  • This compound synthase (SQD2): This enzyme completes the synthesis of this compound.

Under short-term sulfur starvation, the expression of UGP3 is specifically downregulated, while the expression of SQD1 and SQD2 remains largely unaffected[4][18]. In response to long-term sulfur starvation, the expression of SQD2 is also decreased[4][8]. This transcriptional downregulation of the biosynthetic pathway contributes to the observed reduction in this compound levels.

Quantitative Data on this compound Metabolism under Sulfur Starvation

The following tables summarize the key quantitative changes observed in this compound metabolism in response to sulfur starvation in Chlamydomonas reinhardtii and Arabidopsis thaliana.

OrganismConditionParameterChangeReference
Chlamydomonas reinhardtiiSulfur StarvationThis compound Synthesis Capacity+40%[3]
SQD1 mRNA Level+6-fold[3]
Arabidopsis thalianaShort-term Sulfur StarvationUGP3 Gene ExpressionDecreased[4][18]
SQD1 Gene ExpressionUnaffected[18]
SQD2 Gene ExpressionUnaffected[18]
Long-term Sulfur StarvationSQD2 Gene ExpressionDecreased[4][8]
Sulfur StarvationTotal this compound Content in SDI1ox linesReduced to 24-39% of Wild Type[4][8]
Sulfur StarvationTotal this compound Content in sdi1sdi2 dKOs~2-fold higher than Wild Type[16]

Table 1: Changes in Gene Expression and Enzyme Activity.

OrganismConditionLipidChangeReference
Chlamydomonas reinhardtiiSulfur StarvationThis compoundAlmost completely degraded[9]
PGIncreased[9]
Arabidopsis thalianaSulfur StarvationThis compoundDecreased[8][14]
PGIncreased[4]

Table 2: Changes in Lipid Composition.

Experimental Protocols

Induction of Sulfur Starvation

In Chlamydomonas reinhardtii

  • Grow cells in a standard nutrient-replete medium (e.g., Tris-Acetate-Phosphate, TAP) to mid-log phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a sulfur-free medium.

  • Resuspend the cells in the sulfur-free medium and continue cultivation under the same light and temperature conditions.

In Arabidopsis thaliana

  • Grow seedlings on a sulfur-sufficient solid or in a liquid medium (e.g., Murashige and Skoog, MS) containing a standard concentration of sulfate (e.g., 400 µM).

  • For induced starvation, transfer the seedlings to a sulfur-free medium (0 µM sulfate) for a specified period (e.g., 2 days)[4].

  • For constitutive starvation, germinate and grow seedlings directly on a sulfur-deficient medium[14].

Lipid Extraction and Analysis

Lipid Extraction (Modified Bligh and Dyer Method) [19][20][21]

  • Harvest fresh plant or algal material (1-5 g).

  • Immediately inactivate lipolytic enzymes by immersing the sample in hot isopropanol (75°C) containing 0.01% butylated hydroxytoluene (BHT) for 15 minutes[19].

  • Homogenize the tissue in a mixture of chloroform and methanol. A common ratio is 2:1 (v/v) chloroform:methanol.

  • Add water or a salt solution (e.g., 1 M KCl) to induce phase separation[19].

  • Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.

  • Collect the lower phase and dry it under a stream of nitrogen gas.

  • The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere[19].

Lipid Analysis by HPLC-ELSD [19]

  • Re-dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v).

  • Separate the lipid classes using high-performance liquid chromatography (HPLC) with a normal-phase silica column.

  • Use a binary solvent gradient for elution. For example:

    • Mobile Phase A: Chloroform:Methanol:Acetic Acid (98:2:1, v/v/v)

    • Mobile Phase B: Methanol:Acetone:Water:Acetic Acid (30:60:9:1, v/v/v/v) with 0.3% Triethylamine (pH adjusted to 4)[19].

  • Detect the eluted lipids using an Evaporative Light Scattering Detector (ELSD).

  • Quantify the lipids by comparing the peak areas to those of known standards.

Lipid Analysis by LC-MS/MS [22][23]

  • Utilize liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for detailed analysis of individual this compound molecular species.

  • The presence of the sulfoquinovosyl headgroup fragment (m/z 225.01) is a characteristic marker for this compound identification[22].

Enzyme Assays

Sulfoquinovosidase (SQase) Activity Assay [10]

  • Prepare crude cell lysates from bacteria or other organisms of interest.

  • Use activity-based probes (ABPs), such as SQ cyclophellitol-aziridine, which specifically label the active site of SQases.

  • A fluorescently tagged ABP (e.g., Cy5-probe) allows for the visualization of active SQases in the cell lysate via SDS-PAGE and in-gel fluorescence scanning.

  • A biotin-tagged ABP can be used to capture and identify SQases from the lysate for subsequent proteomic analysis.

General Synthetase and Nuclease Assays [24] While specific assays for this compound synthetases are not detailed in the provided results, general principles for enzyme assays can be applied:

  • Prepare purified enzymes or crude protein extracts.

  • Incubate the enzyme with its specific substrates (e.g., UDP-sulfoquinovose and diacylglycerol for this compound synthase) under optimal buffer and temperature conditions.

  • Monitor the formation of the product over time using methods such as HPLC or mass spectrometry.

  • For degradation assays, incubate the enzyme with the substrate (this compound) and monitor the decrease in substrate and the appearance of degradation products.

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

SQDG_Biosynthesis_Regulation_Arabidopsis cluster_sulfur_starvation Sulfur Starvation Signal cluster_signaling Signaling Cascade cluster_biosynthesis This compound Biosynthesis Pathway (Chloroplast) Sulfur_Starvation Sulfur Starvation OAS O-acetylserine (OAS) (Signaling Molecule) Sulfur_Starvation->OAS increases SLIM1 SLIM1/EIL3 (Transcription Factor) OAS->SLIM1 activates SDI1_SDI2 SDI1/SDI2 (Negative Regulators) SLIM1->SDI1_SDI2 induces expression UGP3 UGP3 SDI1_SDI2->UGP3 represses expression UDP_Glucose UDP-Glucose Sulfite Sulfite SQD1 SQD1 Sulfite->SQD1 substrate UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ produces SQD2 SQD2 UDP_SQ->SQD2 substrate DAG Diacylglycerol DAG->SQD2 substrate This compound This compound SQD2->this compound produces

Caption: Regulation of this compound biosynthesis in Arabidopsis under sulfur starvation.

SQDG_Metabolism_Chlamydomonas Sulfur_Starvation Sulfur Starvation SAC1_SAC3 SAC1 & SAC3 (Positive Regulators) Sulfur_Starvation->SAC1_SAC3 activates SQD1_Expression SQD1 Gene Expression Sulfur_Starvation->SQD1_Expression upregulates SQDG_Degradation This compound Degradation SAC1_SAC3->SQDG_Degradation induces Sulfur_for_Proteins Sulfur for Protein Synthesis SQDG_Degradation->Sulfur_for_Proteins SQDG_Synthesis This compound Synthesis SQD1_Expression->SQDG_Synthesis PSI_Stability PSI Stability SQDG_Synthesis->PSI_Stability maintains Experimental_Workflow_Lipid_Analysis Sample Plant/Algal Tissue Starvation Induce Sulfur Starvation Sample->Starvation Harvest Harvest Biomass Starvation->Harvest Enzyme_Inactivation Inactivate Lipases (Hot Isopropanol) Harvest->Enzyme_Inactivation Extraction Lipid Extraction (Chloroform:Methanol) Enzyme_Inactivation->Extraction Phase_Separation Phase Separation (Add Water/KCl) Extraction->Phase_Separation Collect_Lipid_Phase Collect Chloroform Phase Phase_Separation->Collect_Lipid_Phase Dry_Extract Dry Under Nitrogen Collect_Lipid_Phase->Dry_Extract Analysis Lipid Analysis Dry_Extract->Analysis HPLC HPLC-ELSD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS

References

Unveiling the Antiviral Potential of Sulfoquinovosyldiacylglycerol (SQDG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyldiacylglycerol (SQDG), a sulfur-containing glycerolipid prevalent in photosynthetic organisms, is emerging as a promising scaffold for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound. It consolidates quantitative data on its efficacy against a range of viruses, details the experimental protocols utilized in these investigations, and visually represents the proposed mechanisms of action and experimental workflows through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals in the field of virology and drug development, facilitating further exploration and exploitation of this compound's therapeutic potential.

Introduction

Sulfoquinovosyldiacylglycerol (this compound) is a major sulfolipid found in the thylakoid membranes of plants, algae, and cyanobacteria.[1] Structurally, it consists of a diacylglycerol backbone linked to a sulfoquinovose head group, a 6-deoxy-6-sulfo-α-D-glucopyranosyl moiety.[1] While its primary biological role is associated with photosynthesis, a growing body of evidence highlights its diverse bioactive properties, including anti-inflammatory, anti-tumor, and, most notably, antiviral activities.[2][3] This guide focuses on the antiviral characteristics of this compound, presenting a technical deep-dive into its demonstrated efficacy and the scientific methodologies employed to uncover these properties.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses, primarily through in vitro assays determining the concentration at which the compound inhibits viral activity by 50% (IC₅₀ or EC₅₀). The following table summarizes the key quantitative data from various studies.

VirusThis compound Source OrganismCompound/FractionAssay Cell LineEC₅₀ / IC₅₀ (µg/mL)Cytotoxicity (CC₅₀ in µg/mL)Selectivity Index (SI)Reference
Herpes Simplex Virus Type 1 (HSV-1) Sargassum vulgare (Brown Seaweed)F4I86 & F4II90 FractionsVero Cells-> 250-[3][4]
Azadirachta indica (Neem)Purified this compoundMacrophages9.1-12.4[5]
Osmundaria obtusiloba (Red Alga)Purified this compoundVero Cells42--[6]
Herpes Simplex Virus Type 2 (HSV-2) Sargassum vulgare (Brown Seaweed)F4I86 & F4II90 FractionsVero Cells-> 250-[3][4]
Azadirachta indica (Neem)Purified this compoundMacrophages8.5-13.41[5]
Caulerpa racemosa (Green Alga)Purified this compound-15.6--[7][8]
Osmundaria obtusiloba (Red Alga)Purified this compoundVero Cells12--[6]
Coxsackie B3 Virus (Cox B3) Caulerpa racemosa (Green Alga)Purified this compound-Moderate Activity--[7]
SARS-CoV-2 Ocimum tenuiflorum (Holy Basil)Purified this compoundVeroE6/TMPRSS251.2 (EC₅₀ in µM)> 100 (µM)> 1.95[9][10]
SARS-CoV-2 Main Protease (Mpro) Ocimum tenuiflorum (Holy Basil)Purified this compound-0.42 (IC₅₀ in µM)--[9][10]

Proposed Mechanisms of Antiviral Action

The antiviral activity of this compound is believed to be multifactorial, with evidence suggesting interference with viral entry, replication machinery, and modulation of the host immune response.

Inhibition of Viral Entry

For enveloped viruses like Herpes Simplex Virus, a prominent hypothesis is the interference with the initial stages of infection. The negatively charged sulfonate group of this compound may interact with positively charged glycoproteins on the viral envelope, such as gB and gC in HSV.[3] This interaction could disrupt the binding of the virus to host cell surface receptors like heparan sulfate, thereby preventing viral attachment and subsequent entry.[3]

Viral_Entry_Inhibition cluster_host Host Cell cluster_virus Virus HostReceptor Heparan Sulfate Receptor Infection Viral Entry & Infection HostReceptor->Infection Facilitates ViralGlycoprotein Viral Glycoprotein (gB/gC) ViralGlycoprotein->HostReceptor Binding This compound This compound This compound->ViralGlycoprotein Inhibits Binding

Proposed mechanism of this compound-mediated inhibition of viral entry.
Interference with Viral Enzymes

This compound has been shown to inhibit key viral enzymes essential for replication. For instance, it has demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro), an enzyme crucial for processing viral polyproteins.[9][10] Additionally, some studies suggest that this compound can interfere with the activity of DNA polymerase and reverse transcriptase, which would have broad implications for its antiviral spectrum.[1][10]

Immunomodulatory Effects

In the context of HSV infection, this compound has been observed to downregulate the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-12, and IL-6, in infected macrophages.[5] This suggests that part of its therapeutic effect may be attributed to mitigating the inflammatory response associated with viral infections.

Cytokine_Modulation HSV_Infection HSV Infection of Macrophage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12, IL-6) HSV_Infection->Proinflammatory_Cytokines Upregulates Production Inflammation Inflammatory Response Proinflammatory_Cytokines->Inflammation This compound This compound Treatment This compound->Proinflammatory_Cytokines Downregulates Production SQDG_Extraction_Workflow Start Source Material (e.g., Seaweed, Leaves) Lipid_Extraction Total Lipid Extraction (e.g., Chloroform/Methanol) Start->Lipid_Extraction Folch_Partition Folch Partition Lipid_Extraction->Folch_Partition Silica_Gel_1 Silica Gel Column Chromatography (Elution with Chloroform, Acetone, Methanol) Folch_Partition->Silica_Gel_1 Methanol_Fraction Methanol Fraction (Orcinol-positive) Silica_Gel_1->Methanol_Fraction Silica_Gel_2 Successive Silica Gel Column Chromatography Methanol_Fraction->Silica_Gel_2 Purified_this compound Purified this compound Fractions (e.g., F4I86, F4II90) Silica_Gel_2->Purified_this compound Analysis Structural Elucidation (ESI-MS, NMR) Purified_this compound->Analysis

References

The Anti-Inflammatory Potential of Sulfoquinovosyl Diacylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

Sulfoquinovosyl diacylglycerol (SQDG), a sulfur-containing glycerolipid found predominantly in photosynthetic organisms, is emerging as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its core mechanisms of action, quantitative efficacy, and the experimental protocols required for its investigation. This compound has been demonstrated to significantly suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The primary mechanism underpinning these effects is the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. This guide consolidates the current knowledge to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Sulfoquinovosyl diacylglycerol (this compound) is a unique sulfolipid characterized by a sulfonated quinovose headgroup attached to a diacylglycerol backbone.[1] First discovered in plants in 1959, this compound is a crucial component of photosynthetic membranes.[1] Beyond its structural role, recent research has highlighted its significant biological activities, including anti-viral and anti-inflammatory properties.[2] Chronic inflammation is a key pathological feature of numerous diseases, and the search for novel anti-inflammatory compounds is a priority in drug development. This compound's ability to modulate key inflammatory pathways makes it a compelling candidate for further investigation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] In the context of inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound interferes with the initial steps of signal transduction.

LPS typically binds to a receptor complex consisting of Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2). This binding event initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.

This compound has been shown to act on the TLR4/MD2 complex, thereby inhibiting the downstream activation of the NF-κB pathway.[3][4] This inhibitory action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of a wide range of pro-inflammatory genes.

SQDG_NF-kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds IKK IKK Complex TLR4_MD2->IKK Activates This compound This compound This compound->TLR4_MD2 Inhibits [1, 3] IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active NF-κB) Degradation->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Figure 1. Mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

Quantitative Analysis of Anti-inflammatory Activity

In vitro studies have provided quantitative data on the anti-inflammatory efficacy of this compound. The primary model for these investigations involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

CompoundCell LineStimulantAssayIC50 (µM)Reference
This compoundRAW 264.7LPS (100 ng/mL)Griess Assay10.76[5]

Table 2: Effect of this compound on Pro-inflammatory Mediators

MediatorCell LineStimulantEffect of this compound TreatmentReference
TNF-αBV2 microglia, HEK293TLPSSignificant suppression of release and gene expression[3]
IL-6BV2 microglia, HEK293TLPSSignificant suppression of release and gene expression[3]
iNOSRAW 264.7LPSSuppression of protein expression (Qualitative)
COX-2RAW 264.7LPSSuppression of protein expression (Qualitative)

Note: Quantitative percentage inhibition and IC50 values for iNOS and COX-2 are not yet fully established in the literature.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay Workflow

The general workflow for assessing the anti-inflammatory activity of this compound in vitro involves cell culture, induction of inflammation, treatment with this compound, and subsequent measurement of inflammatory markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture RAW 264.7 Macrophage Cells cell_seeding 2. Seed Cells into Multi-well Plates cell_culture->cell_seeding sqdg_pretreatment 3. Pre-treat with this compound (Varying Concentrations) lps_stimulation 4. Stimulate with LPS (e.g., 100 ng/mL) sqdg_pretreatment->lps_stimulation incubation 5. Incubate (e.g., 24 hours) lps_stimulation->incubation harvest 6. Harvest Supernatant and Cell Lysate analysis_split harvest->analysis_split supernatant_analysis Supernatant Analysis Griess Assay (NO) ELISA (TNF-α, IL-6) analysis_split->supernatant_analysis lysate_analysis Cell Lysate Analysis Western Blot (NF-κB pathway proteins) RT-qPCR (Gene expression) analysis_split->lysate_analysis

References

An In-depth Technical Guide to the Evolutionary Conservation of the Sulfoquinovosyldiacylglycerol (SQDG) Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoquinovosyldiacylglycerol (SQDG) is a unique sulfur-containing glycerolipid integral to the photosynthetic membranes of a vast array of organisms, from bacteria to higher plants. Its biosynthesis is a highly conserved process, underscoring its fundamental role in photosynthesis and cellular adaptation to environmental stress, particularly phosphate limitation. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound biosynthetic pathway, detailing the key enzymes, their genetic underpinnings, and the established experimental protocols for their study. Quantitative data on the distribution of this compound biosynthesis genes across different life domains are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this vital metabolic pathway. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development investigating sulfolipid metabolism and its potential as a therapeutic target.

Introduction

Sulfoquinovosyldiacylglycerol (this compound) is a sulfolipid characterized by a unique sulfoquinovose headgroup, a derivative of glucose in which the 6-hydroxyl group is replaced by a sulfonate group.[1][2] This direct carbon-sulfur bond is a distinctive feature of this compound.[3] First discovered in the 1950s, this compound is abundantly present in the photosynthetic membranes of higher plants, mosses, ferns, algae, and the majority of photosynthetic bacteria.[1][2][4] Its association with these membranes has long suggested a crucial role in photosynthesis.[1]

Beyond its structural function, this compound is implicated in various cellular processes, including protecting against cold inactivation of ATP synthase and potentially influencing the turnover of proteins within photosystems.[3] Notably, under phosphate-limiting conditions, many organisms increase their this compound content, suggesting it can functionally replace anionic phospholipids to maintain membrane integrity and function.[5] This adaptation highlights the evolutionary significance of a phosphorus-free anionic lipid. Furthermore, this compound has demonstrated antiviral activities, inhibiting DNA polymerase and reverse transcriptase, making its biosynthetic pathway a point of interest for drug development.[3][5]

The biosynthesis of this compound is a remarkably conserved process across different kingdoms of life, pointing to a shared evolutionary origin. This guide will delve into the core enzymatic steps of this pathway, the genes that encode them, and their distribution across various taxa.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound predominantly follows a "sugar-nucleotide pathway" that involves the formation of a UDP-activated sulfoquinovose headgroup, which is then transferred to a diacylglycerol (DAG) backbone.[1] In higher plants, this process is mediated by three key enzymes: UDP-glucose pyrophosphorylase (UGP3), UDP-sulfoquinovose synthase (SQD1), and this compound synthase (SQD2).[4][6] In bacteria, the orthologous enzymes are typically encoded by the sqdB and sqdX (or sqdC) genes.[7]

The Canonical Pathway in Plants and Cyanobacteria

The primary pathway for this compound biosynthesis in plants and cyanobacteria can be summarized in two main steps following the provision of UDP-glucose:

  • Formation of UDP-sulfoquinovose (UDP-SQ): UDP-sulfoquinovose synthase (encoded by SQD1 in plants and sqdB in bacteria) catalyzes the conversion of UDP-glucose and sulfite into UDP-sulfoquinovose.[3][4][7] This is a critical step that incorporates sulfur into the headgroup precursor.

  • Formation of this compound: this compound synthase (encoded by SQD2 in plants and sqdX in bacteria) transfers the sulfoquinovose moiety from UDP-SQ to diacylglycerol (DAG) to form the final this compound molecule.[3][4]

In plants, a third enzyme, UGP3, plays a vital role by supplying the UDP-glucose precursor within the plastids.[4][6]

SQDG_Biosynthesis_Canonical cluster_reactants cluster_pathway UTP UTP UDP-Glucose UDP-Glucose UTP->UDP-Glucose UGP3 Glucose-1-Phosphate Glucose-1-Phosphate Glucose-1-Phosphate->UDP-Glucose UGP3 Sulfite Sulfite UDP-Sulfoquinovose UDP-Sulfoquinovose Sulfite->UDP-Sulfoquinovose Diacylglycerol (DAG) Diacylglycerol (DAG) This compound This compound Diacylglycerol (DAG)->this compound UDP-Glucose->UDP-Sulfoquinovose SQD1 / SqdB UDP-Sulfoquinovose->this compound SQD2 / SqdX

Canonical this compound Biosynthetic Pathway
An Alternative Pathway in Alphaproteobacteria

While the canonical pathway is widespread, an alternative route for this compound synthesis has been identified in some Alphaproteobacteria, such as Rhodobacter sphaeroides and Sinorhizobium meliloti. This pathway involves the formation of sulfoquinovosyl glycerol (SQGro) as an intermediate, which is then acylated to produce this compound. This alternative mechanism is dependent on the sqdA, sqdB, sqdC, and sqdD genes.[8][9]

SQDG_Biosynthesis_Alternative cluster_reactants cluster_pathway UDP-Glucose UDP-Glucose UDP-Sulfoquinovose UDP-Sulfoquinovose UDP-Glucose->UDP-Sulfoquinovose SqdB Sulfite Sulfite Sulfite->UDP-Sulfoquinovose Acyl-ACP Acyl-ACP Sulfoquinovosyl\nMonoacylglycerol (SQMG) Sulfoquinovosyl Monoacylglycerol (SQMG) Acyl-ACP->Sulfoquinovosyl\nMonoacylglycerol (SQMG) This compound This compound Acyl-ACP->this compound Sulfoquinovosyl\nGlycerol (SQGro) Sulfoquinovosyl Glycerol (SQGro) UDP-Sulfoquinovose->Sulfoquinovosyl\nGlycerol (SQGro) SqdC/SqdD Sulfoquinovosyl\nGlycerol (SQGro)->Sulfoquinovosyl\nMonoacylglycerol (SQMG) SqdA Sulfoquinovosyl\nMonoacylglycerol (SQMG)->this compound SqdA

Alternative this compound Biosynthetic Pathway in Alphaproteobacteria

Key Enzymes and Their Genes

The conservation of the this compound biosynthetic pathway is evident in the high degree of sequence similarity of the core enzymes across diverse species.

UDP-sulfoquinovose Synthase (SQD1/SqdB)

This enzyme catalyzes the first committed step in this compound biosynthesis. The bacterial gene is denoted as sqdB, while its plant ortholog is SQD1. Phylogenetic analyses of SqdB protein sequences reveal two major clusters: one encompassing green algae, higher plants, and some cyanobacteria, and another primarily comprising non-photosynthetic bacteria and other cyanobacterial groups.[10] This distribution suggests a complex evolutionary history, potentially involving lateral gene transfer events.

This compound Synthase (SQD2/SqdX/SqdC)

This enzyme is responsible for the final step of transferring the sulfoquinovose headgroup to the DAG backbone. In cyanobacteria, this enzyme is encoded by the sqdX gene, while in plants, it is encoded by SQD2. In the alternative pathway in Alphaproteobacteria, SqdC, along with SqdD, is involved in the formation of SQGro from UDP-SQ.

UDP-glucose Pyrophosphorylase (UGP3)

In plants, UGP3 is a plastid-localized enzyme that provides the UDP-glucose substrate for SQD1.[4][6] The co-expression of UGP3, SQD1, and SQD2 in plants underscores the coordinated regulation of this pathway.[11]

Quantitative Distribution of this compound Biosynthesis Genes

The presence of this compound biosynthesis genes is widespread among photosynthetic organisms. The following table summarizes the known distribution of the core genes across different domains of life.

Domain/Kingdom Phylum/Group sqdB/SQD1 sqdX/SQD2/sqdC Notes
Bacteria CyanobacteriaPresentPresentEssential for some species under specific conditions.[7]
Proteobacteria (Alpha)PresentPresentSome species possess the alternative pathway (sqdA, sqdB, sqdC, sqdD).[8][9]
Proteobacteria (Gamma)PresentPresentFound in some non-photosynthetic species.[10]
ChloroflexiPresentPresentCommon in anoxygenic photosynthetic bacteria.
Eukarya Viridiplantae (Green Algae)PresentPresentHighly conserved pathway.[12]
Viridiplantae (Land Plants)PresentPresentUGP3 is an additional key enzyme.[4]
Rhodophyta (Red Algae)PresentPresentConserved pathway.
Stramenopila (Diatoms)PresentPresentImportant for membrane composition.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthetic pathway. Below are detailed methodologies for key experiments.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This method is used to separate and identify this compound from total lipid extracts.

Protocol:

  • Lipid Extraction (Bligh-Dyer Method):

    • Homogenize 1 g of sample tissue in a mixture of 1 mL chloroform and 2 mL methanol.

    • Add another 1 mL of chloroform and vortex thoroughly.

    • Add 1.8 mL of water and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Collect the lower (chloroform) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography:

    • Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the extract onto a silica gel TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

    • After the solvent front has reached the top of the plate, remove and air dry.

    • Visualize the lipid spots by staining with iodine vapor or specific reagents for sulfolipids (e.g., Azure C). This compound can be identified by its co-migration with a known this compound standard.

In Vitro UDP-sulfoquinovose Synthase (SQD1) Activity Assay

This assay measures the enzymatic activity of SQD1 by monitoring the formation of UDP-sulfoquinovose.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 2 mM UDP-glucose, 5 mM sodium sulfite, and purified recombinant SQD1 enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • Stop the reaction by boiling for 2 minutes.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the presence of UDP-sulfoquinovose using HPLC-MS. The product can be identified by its retention time and mass-to-charge ratio compared to a UDP-SQ standard.

SQD1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purified SQD1 Purified SQD1 Incubation (30°C) Incubation (30°C) Purified SQD1->Incubation (30°C) Reaction Buffer (Tris-HCl, NAD+) Reaction Buffer (Tris-HCl, NAD+) Reaction Buffer (Tris-HCl, NAD+)->Incubation (30°C) Substrates (UDP-Glucose, Sulfite) Substrates (UDP-Glucose, Sulfite) Substrates (UDP-Glucose, Sulfite)->Incubation (30°C) Reaction Termination (Boiling) Reaction Termination (Boiling) Incubation (30°C)->Reaction Termination (Boiling) Centrifugation Centrifugation Reaction Termination (Boiling)->Centrifugation HPLC-MS Analysis HPLC-MS Analysis Centrifugation->HPLC-MS Analysis Quantification of UDP-SQ Quantification of UDP-SQ HPLC-MS Analysis->Quantification of UDP-SQ

Workflow for in vitro SQD1 activity assay
Genetic Complementation of this compound-deficient Mutants

This technique is used to confirm the function of a candidate gene by restoring the wild-type phenotype in a mutant background.

Protocol:

  • Vector Construction:

    • Clone the full-length cDNA of the candidate gene (e.g., sqdB) into an appropriate expression vector containing a selectable marker.

  • Transformation:

    • Introduce the vector into a well-characterized this compound-deficient mutant strain (e.g., a sqdB knockout).

  • Selection and Screening:

    • Select for transformants based on the selectable marker.

    • Screen the transformants for the restoration of this compound synthesis using TLC or LC-MS analysis of lipid extracts.

  • Phenotypic Analysis:

    • Assess the complemented strains for the restoration of any mutant-associated phenotypes, such as growth defects under phosphate limitation.

Conclusion

The this compound biosynthetic pathway is a prime example of a highly conserved metabolic route with fundamental importance for a wide range of organisms. Its central role in photosynthesis and adaptation to nutrient stress, coupled with the unique chemical nature of its final product, makes it a compelling subject for both basic research and applied science. The detailed understanding of the enzymes and genes involved, facilitated by the experimental protocols outlined in this guide, will continue to drive discoveries in plant and microbial physiology, as well as potentially open new avenues for the development of novel therapeutic agents. The evolutionary persistence of this pathway across vast phylogenetic distances is a testament to the enduring significance of sulfolipids in the biosphere.

References

Methodological & Application

Application Notes: Extraction of Sulfoquinovosyl Diacylglycerol (SQDG) from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing glycerolipid predominantly found in the thylakoid membranes of photosynthetic organisms, including higher plants, algae, and cyanobacteria.[1][2][3] As a major acidic lipid component of the photosynthetic apparatus, this compound is integral to the structural integrity and function of photosystems, particularly Photosystem II (PSII).[1][4][5][6] Recent studies have also shed light on its potential biological activities, including the inhibition of DNA polymerase and reverse transcriptase activity, making it a molecule of significant interest for pharmaceutical and nutraceutical applications.[2][3][7]

These application notes provide a detailed protocol for the efficient extraction of total lipids, including this compound, from plant leaf tissues. The methodology is based on established lipid extraction techniques with a critical emphasis on the immediate inactivation of lipolytic enzymes to prevent the degradation of the target molecule and ensure the integrity of the final extract.[1][8]

Key Applications:

  • Lipidomics Research: Studying the lipid composition of photosynthetic membranes.

  • Plant Physiology: Investigating the role of this compound in photosynthesis and stress responses, such as under phosphate-depleted conditions where it can compensate for phosphatidylglycerol (PG) deficiency.[3][9]

  • Drug Development: Isolating this compound for screening and development of new therapeutic agents.[7]

  • Nutraceutical Industry: Exploring plant sources for health-promoting sulfolipids.

Data Presentation

The concentration of this compound varies significantly among different plant species. The following table summarizes the quantitative content of this compound in various edible plants, as determined by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), providing a useful reference for source selection and yield estimation.[1][7]

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101
Brassica rapa var. perviridisKomatsuna85
Petroselinum crispumParsley76
Brassica rapa var. pekinensisChinese Cabbage54
Lactuca sativaLettuce43
Allium fistulosumWelsh Onion32
Cucumis sativusCucumber21
Solanum lycopersicumTomato15
Capsicum annuumBell Pepper9
Daucus carotaCarrot3

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Leaf Tissue

This protocol details a robust method for extracting total lipids, including this compound, from fresh plant leaves, incorporating a crucial step for inactivating destructive lipolytic enzymes.[1]

Materials:

  • Fresh plant leaves (1-5 g)

  • Isopropanol, preheated to 75°C

  • Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • 1 M Potassium Chloride (KCl) solution

  • Glass tubes with Teflon-lined screw caps (50 mL)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Heating block or water bath

Procedure:

  • Sample Preparation and Lipase Inactivation:

    • Harvest 1-5 g of fresh plant leaves.

    • Immediately immerse the leaves into a glass tube containing 3 mL of preheated isopropanol (75°C) supplemented with 0.01% BHT.[1]

    • Incubate the tube at 75°C for 15 minutes. This step is critical to inactivate lipolytic enzymes that can degrade lipids.[1]

  • Initial Homogenization and Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 mL of chloroform and 0.6 mL of deionized water to the tube.[1]

    • Vortex the mixture thoroughly to create a single-phase solution and homogenize the tissue.

    • Agitate the mixture on a shaking incubator for 1 hour at room temperature.[1]

    • Centrifuge the sample to pellet the solid plant debris.

    • Using a glass Pasteur pipette, carefully transfer the supernatant (lipid extract) to a new clean glass tube.[1]

  • Re-extraction of Plant Material:

    • To the remaining plant tissue pellet, add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.[1]

    • Vortex and shake the mixture for 30 minutes at room temperature.[1]

    • Centrifuge the sample and collect the supernatant, combining it with the initial extract from step 2.[1]

    • Repeat this re-extraction step until the plant tissue appears white, ensuring a comprehensive extraction of all lipids.[1]

  • Phase Separation and Washing:

    • To the combined lipid extracts, add 1 mL of 1 M KCl solution.[1]

    • Vortex the mixture vigorously and centrifuge to facilitate the separation of the aqueous and organic phases.

    • Carefully remove and discard the upper aqueous phase.

    • To the lower chloroform phase, which contains the lipids, add 2 mL of deionized water. Vortex and centrifuge again. This washing step removes non-lipid contaminants.[1]

    • Discard the upper aqueous phase.

  • Drying and Storage:

    • Dry the final lipid extract (the lower chloroform phase) under a gentle stream of nitrogen gas in a heating block or water bath set to a mild temperature (e.g., 40°C).

    • For long-term storage, the dried lipid extract should be kept at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.[1]

Protocol 2: Quantification of this compound by HPLC-ELSD

This protocol provides a method for the simultaneous quantification of major glyceroglycolipids, including this compound, using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).[1][7]

Materials:

  • Dried lipid extract

  • Chloroform:Methanol (2:1, v/v) for reconstitution

  • HPLC system with ELSD

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Methanol:Acetone:Water:Acetic Acid (30:60:9:1, v/v/v/v) with 0.3% Triethylamine (pH adjusted to 4).[1]

Procedure:

  • Sample Preparation:

    • Re-dissolve the dried lipid extract from Protocol 1 in a precise, known volume of chloroform:methanol (2:1, v/v).[1]

  • HPLC Analysis:

    • Inject the re-dissolved sample into the HPLC system.

    • Employ a binary gradient elution to separate the different lipid classes. An example gradient might involve starting with a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B to elute the more polar lipids like this compound.[1][7]

    • The ELSD will detect the separated lipid classes, and quantification can be achieved by comparing the peak areas to those of known standards.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and the conceptual role of this compound in plant stress response.

SQDG_Extraction_Workflow Experimental Workflow for this compound Extraction from Plant Tissue cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_final Final Steps plant_tissue 1. Plant Tissue (1-5g) inactivation 2. Add Hot Isopropanol (75°C) + BHT Incubate 15 min plant_tissue->inactivation initial_extraction 3. Add Chloroform/Water Shake 1 hr inactivation->initial_extraction re_extraction 4. Re-extract Pellet with Chloroform:Methanol + BHT initial_extraction->re_extraction Repeat until pellet is white combine 5. Combine Supernatants re_extraction->combine add_kcl 6. Add 1M KCl Vortex & Centrifuge combine->add_kcl phase_separation 7. Separate Phases add_kcl->phase_separation wash 8. Wash Lower Phase with Water Vortex & Centrifuge phase_separation->wash Upper (Aqueous) Phase Discarded lower_phase 9. Collect Lower (Chloroform) Phase wash->lower_phase drying 10. Dry Under Nitrogen Stream lower_phase->drying storage 11. Store at -80°C drying->storage analysis 12. Analysis (e.g., HPLC-ELSD) drying->analysis

Caption: A flowchart detailing the key steps for this compound extraction.

SQDG_Role_in_Stress Conceptual Role of this compound in Phosphate Limitation cluster_lipids Anionic Lipid Synthesis stress Phosphate (Pi) Limitation (Environmental Stress) pg_synth Phosphatidylglycerol (PG) Synthesis stress->pg_synth Inhibits sqdg_synth This compound Synthesis stress->sqdg_synth Upregulates membrane Thylakoid Membrane Integrity & Anionic Charge pg_synth->membrane Contributes to sqdg_synth->membrane Compensates & Contributes to photosynthesis Stable Photosynthesis (PSII Function) membrane->photosynthesis Is Essential for

Caption: this compound's compensatory role under phosphate starvation.

References

Application Notes and Protocols for the Purification of Sulfoquinovosyldiacylglycerol (SQDG) using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing glycerolipid predominantly found in the thylakoid membranes of photosynthetic organisms such as higher plants, algae, and cyanobacteria.[1] This unique sulfolipid plays a crucial role in the structural integrity and function of the photosynthetic apparatus, particularly Photosystem II.[1] Emerging research has also highlighted the potential biological activities of this compound, including anti-inflammatory, antiviral, and anti-proliferative properties, making it a molecule of significant interest for pharmaceutical and nutraceutical applications.[2][3]

Thin-layer chromatography (TLC) is a fundamental, versatile, and cost-effective technique for the separation, purification, and preliminary identification of lipids.[4][5] This document provides detailed application notes and protocols for the purification of this compound from biological sources using TLC.

Data Presentation

Table 1: this compound Content in Various Plant Species

This table summarizes the this compound content in several edible plants, offering a reference for selecting starting materials and estimating potential yields.

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101[1]
Brassica rapa var. perviridisKomatsuna85[1]
Petroselinum crispumParsley76[1]
Brassica rapa var. pekinensisChinese Cabbage54[1]
Lactuca sativaLettuce43[1]
Allium fistulosumWelsh Onion32[1]
Cucumis sativusCucumber21[1]
Solanum lycopersicumTomato15[1]
Capsicum annuumBell Pepper9[1]
Daucus carotaCarrot3[1]
Table 2: Typical TLC Parameters for this compound Purification

This table provides a summary of key parameters for the successful TLC-based purification of this compound.

ParameterDescriptionRecommended Value/System
Stationary Phase The adsorbent material coated on the TLC plate.Silica gel 60[6][7]
Mobile Phase (Solvent System) The solvent or mixture of solvents that moves up the stationary phase.Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)[8]
Acetone:Toluene:Water (91:30:8, v/v/v)[6]
Chloroform:Methanol:Ammonia (60:35:5, v/v/v)[7]
Expected Rf Value The ratio of the distance traveled by the compound to the distance traveled by the solvent front.0.3 - 0.5[8]
Visualization Reagents Reagents used to detect the separated lipid spots.Iodine vapor (non-destructive)[6][8]
Primuline spray (non-destructive, fluorescent)[8][9]
α-Naphthol–sulfuric acid (specific for glycolipids, destructive)[6]
Charring with sulfuric acid (general for lipids, destructive)[6][8]
Azure C (specific for sulfolipids)[8]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Material

This protocol details the extraction of total lipids from plant leaves, with an emphasis on inactivating lipolytic enzymes that can degrade this compound.[1]

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)[1]

  • Chloroform

  • Methanol

  • Deionized water

  • 1 M Potassium Chloride (KCl) solution[1]

  • Glass tubes with Teflon-lined screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Heating block or water bath

Procedure:

  • Sample Preparation and Lipase Inactivation:

    • Harvest 1-5 g of fresh plant leaves.

    • Immediately immerse the leaves in a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT.

    • Incubate the tube at 75°C for 15 minutes to inactivate lipolytic enzymes.[1]

  • Initial Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 mL of chloroform and 0.6 mL of deionized water to the tube.

    • Vortex the mixture thoroughly and agitate on a shaking incubator for 1 hour at room temperature.[1]

    • Centrifuge the sample to pellet the plant material.

    • Transfer the supernatant (lipid extract) to a new clean glass tube.

  • Re-extraction of Plant Material:

    • To the remaining plant tissue pellet, add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.[1]

    • Shake the mixture for 30 minutes.

    • Centrifuge and collect the supernatant, combining it with the initial extract.

    • Repeat this re-extraction step until the plant tissue appears white.

  • Phase Separation and Washing:

    • To the combined lipid extracts, add 1 mL of 1 M KCl solution.[1]

    • Vortex the mixture and centrifuge to facilitate phase separation.

    • Carefully remove and discard the upper aqueous phase.

    • To the lower chloroform phase (containing the lipids), add 2 mL of deionized water, vortex, and centrifuge again.

    • Discard the upper aqueous phase.

  • Drying and Storage:

    • Dry the final lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -20°C until further use.

Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography

This protocol describes the separation and isolation of this compound from the total lipid extract using preparative TLC.

Materials:

  • Dried total lipid extract from Protocol 1

  • Silica gel 60 TLC plates (preparative scale)

  • Developing tank

  • Chloroform

  • Methanol

  • Acetic acid

  • Water

  • Visualization reagent (e.g., iodine crystals in a sealed container, primuline spray)

  • Scraper (e.g., razor blade or dedicated TLC scraper)

  • Glass elution column or funnel with a glass wool plug

  • Chloroform:Methanol (1:1, v/v) elution solvent

  • This compound standard (for co-chromatography)

Procedure:

  • Sample Application:

    • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Using a capillary tube or syringe, carefully apply the dissolved lipid extract as a narrow band across the origin line of the preparative TLC plate.

    • Apply a small spot of the this compound standard on one edge of the plate to serve as a reference.

  • Chromatographic Development:

    • Prepare the mobile phase of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v) in the developing tank.[8]

    • Line the inside of the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Place the TLC plate in the developing tank, ensuring the solvent level is below the sample origin.

    • Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.

    • Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization:

    • Place the dried TLC plate in a sealed container with a few crystals of iodine. The lipids will appear as yellowish-brown bands.[8]

    • Alternatively, lightly spray the plate with a 0.05% (w/v) solution of primuline in 80% acetone. Visualize the lipid bands under UV light.[8]

    • Mark the location of the this compound band by comparing its Rf value to the this compound standard.

  • Scraping and Elution:

    • Carefully scrape the silica gel corresponding to the this compound band into a clean glass tube or onto a piece of clean paper.

    • Pack the scraped silica gel into a small glass column or a funnel plugged with glass wool.

    • Elute the this compound from the silica gel by slowly passing chloroform:methanol (1:1, v/v) through the column. The addition of ammonium acetate to the elution solvent can improve the recovery of the acidic this compound.[8]

    • Collect the eluate in a clean glass vial.

  • Final Steps:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • The resulting purified this compound can be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[8]

Mandatory Visualizations

experimental_workflow cluster_extraction Total Lipid Extraction cluster_tlc Preparative TLC Purification start Plant Material inactivation Lipase Inactivation (Hot Isopropanol) start->inactivation extraction Lipid Extraction (Chloroform/Methanol) inactivation->extraction washing Phase Separation & Washing (KCl & Water) extraction->washing drying Drying (Nitrogen Stream) washing->drying total_lipid Total Lipid Extract drying->total_lipid sample_app Sample Application on TLC Plate total_lipid->sample_app development Chromatographic Development sample_app->development visualization Visualization (Iodine/Primuline) development->visualization scraping Scraping of This compound Band visualization->scraping elution Elution from Silica (Chloroform/Methanol) scraping->elution final_product Purified this compound elution->final_product

Caption: Experimental workflow for the purification of this compound.

tlc_components cluster_separation Separation Process tlc_plate TLC Plate Stationary Phase (Silica Gel) Sample Origin other_lipids Other Lipids (e.g., MGDG, DGDG) solvent_front Solvent Front mobile_phase Mobile Phase (Solvent System) mobile_phase->tlc_plate Moves up the plate by capillary action sqdg_spot This compound Spot (Rf ~0.3-0.5)

Caption: Logical relationship of components in TLC purification of this compound.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Enrichment of Sulfoquinovosyldiacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing glycolipid predominantly found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1][2] It plays a crucial role in the structural integrity and function of photosystems.[2] Recent studies have highlighted the involvement of this compound in plant stress responses, particularly under phosphate starvation, and have suggested its potential as an antiviral agent, making it a molecule of significant interest in various research and development fields.[3][4]

The low abundance of this compound in total lipid extracts necessitates a robust enrichment strategy for its detailed study. Solid-phase extraction (SPE) is a powerful and efficient technique for the selective isolation and concentration of analytes from complex mixtures.[1] This document provides detailed application notes and protocols for the enrichment of this compound from biological samples using different SPE sorbents.

Data Presentation

The selection of the SPE sorbent is critical for achieving optimal recovery and purity of this compound. The following table summarizes the performance of different SPE methods for the enrichment of plant membrane lipids, including this compound.

SPE MethodSample TypeKey Separation PrincipleReported Recovery of Glycerolipids (including this compound)Purity of this compound FractionReference
Combined Aminopropyl and Silica Gel Rice and Maize LeavesAnion exchange and normal-phase87-95%High, separated from other major glycerolipids[1]
Silica Gel General Plant LipidsNormal-phase (polarity)Variable, dependent on elution optimizationModerate, co-elution with other polar lipids possible[5]
Aminopropyl General Plant LipidsWeak anion exchange and normal-phaseHigh for acidic lipidsGood, separates acidic lipids from neutral and zwitterionic lipids[6][7]
Reversed-Phase C18 General Plant LipidsHydrophobic interactionsGood for retaining non-polar to moderately polar lipidsDependent on sample complexity and elution gradient[8]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Tissue

This protocol describes the initial extraction of total lipids from plant material, a prerequisite for subsequent SPE enrichment.

Materials:

  • Fresh plant tissue (e.g., spinach leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Methodology:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add chloroform and methanol to the tube in a ratio of 1:2 (v/v) per gram of tissue. For example, for 1 g of tissue, add 10 mL of chloroform and 20 mL of methanol.

  • Vortex the mixture vigorously for 1 minute and then agitate for 1 hour at room temperature.

  • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Vortex the mixture for 1 minute and then centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a glass pipette and transfer it to a clean round-bottom flask.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

  • Resuspend the dried lipid extract in a small volume of chloroform for loading onto the SPE cartridge.

Protocol 2: this compound Enrichment using a Combined Aminopropyl and Silica Gel SPE Method

This protocol, adapted from Gigova et al. (2009), allows for the separation of major plant membrane lipids, yielding a fraction enriched in this compound.[1]

Materials:

  • Total lipid extract (from Protocol 1) dissolved in chloroform

  • Aminopropyl SPE cartridge

  • Silica gel SPE cartridge

  • SPE manifold

  • Solvents: Chloroform, Methanol, Acetone, Isopropanol, Hexane, and a solution of 5% (w/v) ammonium acetate in methanol.

Methodology:

  • Pigment Removal and Initial Fractionation:

    • Condition an aminopropyl SPE cartridge by washing with 5 mL of hexane followed by 5 mL of chloroform.

    • Load the total lipid extract (dissolved in a minimal volume of chloroform) onto the conditioned aminopropyl cartridge.

    • Elute pigments and neutral lipids with 10 mL of chloroform.

    • Connect the aminopropyl cartridge on top of a conditioned silica gel cartridge (conditioned with 5 mL of hexane followed by 5 mL of chloroform).

    • Elute Monogalactosyldiacylglycerol (MGDG) with 10 mL of chloroform:acetone (9:1, v/v).

    • Elute Digalactosyldiacylglycerol (DGDG) with 10 mL of acetone:methanol (9:1, v/v).

  • This compound Elution:

    • Discard the aminopropyl cartridge.

    • Connect the silica gel cartridge (which now contains the remaining polar lipids) to a new, conditioned aminopropyl cartridge.

    • Elute this compound from the silica gel cartridge onto the new aminopropyl cartridge using 10 mL of methanol.

    • Finally, elute the enriched this compound from the second aminopropyl cartridge using 10 mL of 5% (w/v) ammonium acetate in methanol.

  • Post-Elution Processing:

    • Collect the this compound fraction and evaporate the solvent under a stream of nitrogen.

    • The dried, enriched this compound fraction can be stored at -20°C and is ready for downstream analysis such as mass spectrometry.

Protocol 3: this compound Enrichment using a Silica Gel SPE Method

This protocol provides a general method for the enrichment of this compound based on its polarity using a silica gel SPE cartridge.

Materials:

  • Total lipid extract (from Protocol 1) dissolved in chloroform

  • Silica gel SPE cartridge

  • SPE manifold

  • Solvents: Chloroform, Acetone, Methanol, Chloroform:Methanol (1:1, v/v), Ammonium acetate solution (optional).

Methodology:

  • Cartridge Conditioning: Condition a silica gel SPE cartridge by sequentially washing with 5 mL of methanol followed by 5 mL of chloroform.

  • Sample Loading: Load the total lipid extract dissolved in a small volume of chloroform onto the conditioned cartridge.

  • Washing:

    • Wash the column with 10 mL of chloroform to elute neutral lipids and pigments.

    • Wash the column with 10 mL of acetone to elute less polar glycolipids like MGDG.[5]

  • Elution:

    • Elute the this compound fraction with 10 mL of a chloroform:methanol (1:1, v/v) mixture.[5]

    • To improve the recovery of the acidic this compound, a subsequent elution with 10 mL of pure methanol can be performed. The addition of a salt like ammonium acetate to the elution solvent can also enhance recovery.[5]

  • Fraction Analysis: Collect the eluted fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or mass spectrometry.

Visualizations

Experimental Workflow for this compound Enrichment

The following diagram illustrates the general workflow for the enrichment of this compound from a biological sample using solid-phase extraction.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Plant Leaves) Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Load Load Total Lipid Extract Extraction->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Analysis LC-MS, TLC, etc. Elute->Analysis SQDG_Pathway cluster_signal Phosphate Starvation Signal cluster_regulation Transcriptional Regulation cluster_synthesis This compound Biosynthesis cluster_response Cellular Response Pi_starvation Phosphate (Pi) Starvation PHR2 PHR2 (Transcription Factor) Pi_starvation->PHR2 activates UDP_Glucose UDP-Glucose + Sulfite PHR2->UDP_Glucose upregulates SQD1 expression UDP_SQ UDP-Sulfoquinovose UDP_Glucose->UDP_SQ SQD1 This compound Sulfoquinovosyldiacylglycerol (this compound) UDP_SQ->this compound SQD2 DAG Diacylglycerol (DAG) DAG->this compound Membrane Membrane Lipid Remodeling This compound->Membrane replaces phospholipids SQD1 SQD1 SQD2 SQD2

References

Quantitative Analysis of Sulfoquinovosyldiacylglycerol (SQDG) by LC-MS/MS: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a unique class of sulfur-containing, phosphorus-free anionic glycolipids.[1] Predominantly found in the photosynthetic membranes of plants, algae, and cyanobacteria, this compound plays a crucial role in the structural integrity and function of photosystems.[2][3] Structurally, this compound is characterized by a diacylglycerol (DAG) backbone linked to a sulfoquinovose head group, where a stable carbon-sulfur bond connects a sulfonic acid group to the sugar moiety.[1] This composition makes this compound a strong acid.[1] Beyond its structural role, this compound is implicated in plant stress responses, particularly under phosphate-limiting conditions where it can substitute for phospholipids.[3][4] There is also growing interest in the potential bioactivities of SQDGs, including antiviral properties.[5]

This application note provides a detailed protocol for the robust and sensitive quantification of this compound species from biological matrices using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all HPLC or LC-MS grade)

  • Salts: Ammonium acetate

  • Standards: High-purity (>99%) this compound standard (e.g., from Avanti Polar Lipids, distributed by Merck/Sigma-Aldrich).[1][2]

  • Solid-Phase Extraction (SPE): NH₂-SPE cartridges (e.g., 500 mg, 6 mL).[5]

Standard Preparation

Stock Solutions: Prepare a primary stock solution of the this compound standard and the internal standard in a chloroform/methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.[1] Store at -20°C.

Working Standards: Create a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase.[1] These will be used to generate a calibration curve. Prepare fresh working standards for each analytical run to ensure accuracy.[1]

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer extraction followed by solid-phase extraction (SPE) is recommended for the isolation and purification of this compound.[1][5]

  • Homogenization: Homogenize the biological sample (e.g., plant leaves) in liquid nitrogen.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenized sample.[1]

  • Solvent Extraction:

    • Add 2 mL of chloroform and vortex for 1 minute.[1]

    • Add 0.8 mL of water and vortex for 1 minute.[1]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous phases.[1]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For complex matrices, an SPE clean-up step can significantly reduce matrix effects.[5]

  • Conditioning: Condition an NH₂-SPE cartridge with 5 mL of methanol, followed by 5 mL of water, 5 mL of 0.1 M HCl, 5 mL of water, and finally 5 mL of methanol.[5]

  • Loading: Load the reconstituted lipid extract onto the conditioned cartridge.[5]

  • Washing:

    • Wash the cartridge with 10 mL of chloroform/methanol (90/10, v/v).[5]

    • Wash the cartridge with 10 mL of chloroform/methanol (50/50, v/v).[5]

  • Elution: Elute the SQDGs with 10 mL of chloroform/methanol (80/20, v/v) containing 100 mM ammonium acetate and 2% NH₃.[5]

  • Drying and Reconstitution: Dry the eluent under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[1]
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate[1]
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate[1]
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: Re-equilibrate at 30% B[1]
Flow Rate 0.3 mL/min
Injection Volume 5 µL[1]
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[5]
Analysis Mode Multiple Reaction Monitoring (MRM)[1]
Ion Spray Voltage -4500 V[5]
Source Temperature 150°C[1]
Desolvation Temp. 400°C[1]
Curtain Gas 10 psi[5]

MRM Transitions for this compound Quantification:

SQDGs are detected as deprotonated molecules [M-H]⁻ in negative ion mode. The fragmentation of SQDGs in the mass spectrometer often results in a characteristic neutral loss of the sulfoquinovose head group or specific fatty acyl chains. A common product ion for many this compound species is at m/z 225, corresponding to the sulfoquinovose head group.

AnalytePrecursor Ion [M-H]⁻Product IonCollision Energy (eV)
This compound (16:0/18:3)815.5225.1-35
This compound (16:0/18:2)817.5225.1-35
This compound (16:0/18:1)819.5225.1-35
This compound (18:3/18:3)839.5225.1-40
Internal Standard (e.g., this compound 17:0/17:0)847.6225.1-40

Note: The specific m/z values and collision energies should be optimized for the instrument used.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are example tables for a calibration curve and sample quantification.

Table 1: Example Calibration Curve Data for this compound (16:0/18:1)

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,523,4560.052
10155,6781,509,8760.103
50798,7651,532,1090.521
1001,602,3451,515,6781.057
5008,123,4561,525,8905.324

Table 2: Example Quantification of this compound Species in a Plant Extract

This compound SpeciesRetention Time (min)Calculated Concentration (µg/g tissue)% RSD (n=3)
This compound (16:0/18:3)12.525.84.2
This compound (16:0/18:2)12.815.35.1
This compound (16:0/18:1)13.142.13.8
This compound (18:3/18:3)13.58.96.5

Visualizations

Experimental Workflow

G sample Biological Sample homogenization Homogenization & IS Spiking sample->homogenization extraction Lipid Extraction (Bligh-Dyer) homogenization->extraction cleanup SPE Clean-up (Optional) extraction->cleanup analysis LC-MS/MS Analysis extraction->analysis Direct Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for the quantitative analysis of this compound.

This compound Biosynthesis Pathway

G cluster_plastid Plastid UDP_Glc UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_Glc->UDP_SQ SQD1 Sulfite Sulfite (SO3^2-) Sulfite->UDP_SQ This compound This compound UDP_SQ->this compound SQD2 DAG Diacylglycerol (DAG) DAG->this compound

Caption: Simplified this compound biosynthesis pathway in plants.[6][7]

References

Application Notes and Protocols for the Structural Elucidation of Sulfoquinovosyl Diacylglycerol (SQDG) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of sulfoquinovosyl diacylglycerols (SQDGs). The protocols outlined below cover sample preparation, one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation strategies to determine the primary structure and conformational features of these important sulfolipids.

Introduction to SQDG and the Role of NMR

Sulfoquinovosyl diacylglycerols (SQDGs) are a class of sulfur-containing glycerolipids predominantly found in the photosynthetic membranes of plants, algae, and cyanobacteria. Their unique structure, characterized by a sulfonated glucose headgroup linked to a diacylglycerol backbone, plays a crucial role in the organization and function of photosynthetic complexes. The detailed structural analysis of SQDGs is essential for understanding their biological functions and for potential applications in drug development and biotechnology.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides atomic-level structural information. Through a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the carbohydrate headgroup, the stereochemistry of the glycosidic linkage, the composition and positions of the fatty acyl chains, and the three-dimensional conformation of the molecule in solution.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the headgroup and glycerol backbone of this compound, compiled from literature data. Note that chemical shifts can vary slightly depending on the solvent, temperature, and the specific fatty acid composition of the this compound. The data presented here is based on spectra acquired in a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

Table 1: ¹H NMR Chemical Shift Assignments for the Sulfoquinovosyl-glycerol Moiety of this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Sulfoquinovose Headgroup
H-1'~4.95d~3.5
H-2'~3.65dd~9.5, 3.5
H-3'~3.80t~9.5
H-4'~4.15t~9.5
H-5'~4.00ddd~9.5, 5.0, 2.5
H-6'a~3.25dd~14.5, 2.5
H-6'b~3.10dd~14.5, 5.0
Glycerol Backbone
H-1a~4.45dd~12.0, 3.0
H-1b~4.25dd~12.0, 6.5
H-2~5.25m
H-3a~3.95dd~11.0, 5.5
H-3b~3.70dd~11.0, 6.0

Table 2: ¹³C NMR Chemical Shift Assignments for the Sulfoquinovosyl-glycerol Moiety of this compound

CarbonChemical Shift (ppm)
Sulfoquinovose Headgroup
C-1'~100.5
C-2'~72.0
C-3'~74.5
C-4'~70.0
C-5'~73.0
C-6'~55.0
Glycerol Backbone
C-1~62.5
C-2~70.5
C-3~68.0
Fatty Acyl Chains
C=O (sn-1)~173.5
C=O (sn-2)~173.0
CH₂ (various)~22-35
CH₃~14.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: A common solvent system for SQDGs is a mixture of deuterated chloroform and deuterated methanol (e.g., CDCl₃:CD₃OD, 2:1 v/v). This mixture provides good solubility and minimizes viscosity. For certain applications, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Concentration: Aim for a sample concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

  • Procedure:

    • Weigh the purified this compound sample directly into a clean, dry vial.

    • Add the appropriate volume of the deuterated solvent mixture.

    • Gently vortex or sonicate the sample until it is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube and label it clearly.

1D ¹H and ¹³C NMR Spectroscopy

These are the foundational experiments for structural elucidation.

  • ¹H NMR Protocol:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

  • ¹³C NMR Protocol:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.

2D NMR Spectroscopy

2D NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule.

COSY reveals proton-proton scalar couplings (typically through 2-3 bonds), which is crucial for identifying the spin systems of the sulfoquinovose and glycerol moieties.

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph' on Bruker systems).

  • Spectral Width (SW) in F1 and F2: Same as the 1D ¹H experiment.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

TOCSY extends the correlations observed in COSY to the entire spin system, allowing for the assignment of all protons within a sugar ring or the glycerol backbone from a single, well-resolved cross-peak.

  • Pulse Program: Gradient-selected TOCSY with MLEV-17 for mixing (e.g., 'dipsi2esgpph' on Bruker systems).

  • Mixing Time: 60-100 ms. A longer mixing time allows for magnetization transfer over more bonds.

  • Other Parameters: Similar to the COSY experiment.

HSQC correlates directly bonded proton-carbon pairs, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton resonances.

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • ¹H Spectral Width (F2): Same as the 1D ¹H experiment.

  • ¹³C Spectral Width (F1): 100-120 ppm, focused on the sugar and glycerol region, or up to 180 ppm to include the carbonyls.

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

HMBC detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkage and the points of attachment of the fatty acyl chains.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz. This is a critical parameter for observing correlations across the glycosidic bond and to the carbonyl carbons.

  • Other Parameters: Similar to the HSQC experiment, but typically with more scans (16-64) per increment due to the lower intensity of long-range correlations.

NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), providing information about the three-dimensional structure and conformation of the molecule.

  • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker systems).

  • Mixing Time: 200-500 ms for small to medium-sized molecules like this compound. A series of experiments with varying mixing times can provide more quantitative distance information.

  • Other Parameters: Similar to the COSY experiment.

Mandatory Visualizations

Logical Workflow for this compound Structural Elucidation

SQDG_Structure_Elucidation cluster_1D 1. 1D NMR Experiments cluster_2D_Homonuclear 2. Homonuclear Correlation cluster_2D_Heteronuclear 3. Heteronuclear Correlation cluster_Conformation 4. Conformational Analysis cluster_Results Structural Information 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY 13C_NMR ¹³C NMR HSQC HSQC 13C_NMR->HSQC TOCSY TOCSY COSY->TOCSY Proton_Assignments Proton Spin Systems (Sulfoquinovose, Glycerol) TOCSY->Proton_Assignments Carbon_Assignments Direct C-H Assignments HSQC->Carbon_Assignments HMBC HMBC Connectivity Glycosidic Linkage Acyl Chain Positions HMBC->Connectivity NOESY NOESY/ROESY Conformation 3D Structure (Glycosidic Torsion Angles) NOESY->Conformation Proton_Assignments->HSQC Carbon_Assignments->HMBC Connectivity->NOESY Final_Structure Complete this compound Structure Connectivity->Final_Structure Conformation->Final_Structure

Caption: Workflow for this compound structural elucidation using NMR.

Signaling Pathway of Information from HMBC

HMBC_Connectivity cluster_SQ Sulfoquinovose cluster_Glycerol Glycerol H1_prime H-1' C3 C-3 (Glycerol) H1_prime->C3 Glycosidic Linkage H1_H2 H-1, H-2 C_O_sn1_sn2 C=O (sn-1, sn-2) H1_H2->C_O_sn1_sn2 Acyl Chain Attachment

Caption: Key HMBC correlations in this compound.

NOESY-Derived Conformational Information

NOESY_Conformation cluster_SQ Sulfoquinovose Ring cluster_Glycerol Glycerol Backbone H1_prime H-1' H2_prime H-2' H1_prime->H2_prime Intra-residue H3 H-3 H1_prime->H3 Inter-residue (defines ψ) H3_prime H-3' H5_prime H-5' H3_prime->H5_prime Intra-residue

Caption: Important NOE contacts for this compound conformation.

Application Notes and Protocols for Creating SQDG-Deficient Mutants in Chlamydomonas reinhardtii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a major anionic lipid found in the thylakoid membranes of photosynthetic organisms, including the green alga Chlamydomonas reinhardtii. It plays a crucial role in the structural integrity and function of the photosynthetic apparatus. The generation of this compound-deficient mutants is a powerful tool for elucidating the precise functions of this lipid in photosynthesis, stress response, and overall cellular metabolism. This document provides detailed protocols for creating and characterizing this compound-deficient mutants in Chlamydomonas reinhardtii, along with quantitative data on their phenotypic characteristics.

This compound Biosynthesis Pathway

In Chlamydomonas reinhardtii, the biosynthesis of this compound involves two key enzymes encoded by the SQD1 and SQD2 genes. The pathway begins with UDP-glucose and sulfite, which are converted to UDP-sulfoquinovose by UDP-sulfoquinovose synthase (SQD1). Subsequently, sulfoquinovosyltransferase (SQD2) transfers the sulfoquinovose moiety to a diacylglycerol (DAG) backbone, forming this compound. The generation of this compound-deficient mutants typically involves the disruption of the SQD1 gene.

SQDG_Biosynthesis UDP_glucose UDP-glucose SQD1 SQD1 UDP_glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_sulfoquinovose UDP-sulfoquinovose SQD2 SQD2 UDP_sulfoquinovose->SQD2 DAG Diacylglycerol (DAG) DAG->SQD2 This compound This compound SQD1->UDP_sulfoquinovose SQD2->this compound

Caption: Simplified this compound biosynthesis pathway in Chlamydomonas reinhardtii.

Experimental Protocols

Two primary methods for generating this compound-deficient mutants are detailed below: Insertional Mutagenesis and CRISPR/Cas9-mediated gene knockout.

Protocol 1: Insertional Mutagenesis

This method relies on the random integration of a selectable marker, such as an antibiotic resistance cassette, into the genome, potentially disrupting a gene of interest.

Insertional_Mutagenesis_Workflow start Start: Chlamydomonas Culture transform Transformation with Antibiotic Resistance Cassette (e.g., electroporation or glass bead method) start->transform select Selection on Antibiotic-Containing Medium transform->select screen Screening for this compound-Deficient Phenotype (e.g., altered growth on -P medium, lipid profiling) select->screen identify Identification of Insertion Site (e.g., TAIL-PCR, inverse PCR) screen->identify confirm Confirmation of sqd1 Disruption (PCR and sequencing) identify->confirm characterize Phenotypic Characterization of Mutant confirm->characterize

Caption: Workflow for generating this compound-deficient mutants via insertional mutagenesis.

Methodology:

  • Strain and Culture Conditions: Use a cell wall-deficient strain of Chlamydomonas reinhardtii (e.g., CC-4533) for efficient transformation. Culture cells in Tris-Acetate-Phosphate (TAP) medium under continuous light (50-100 µmol photons m⁻² s⁻¹) with shaking.

  • Preparation of Transforming DNA: Linearize a plasmid containing a selectable marker cassette (e.g., paromomycin resistance gene, aphVIII) by restriction enzyme digestion.

  • Transformation by Electroporation:

    • Grow cells to a density of 1-2 x 10⁶ cells/mL.

    • Harvest cells by centrifugation and resuspend in TAP medium at a concentration of 2 x 10⁸ cells/mL.

    • Mix 250 µL of the cell suspension with 100-200 ng of linearized plasmid DNA.

    • Transfer the mixture to a 0.4 cm gap electroporation cuvette and apply a single pulse (e.g., 800 V, 25 µF).

    • Immediately after the pulse, add 10 mL of TAP medium for recovery.

  • Selection of Transformants:

    • Allow cells to recover overnight in low light with gentle shaking.

    • Plate the cells on TAP agar plates containing the appropriate antibiotic (e.g., 10 µg/mL paromomycin).

    • Incubate plates under continuous light for 7-10 days until resistant colonies appear.

  • Screening for this compound-Deficient Mutants:

    • Replica-plate the resistant colonies onto TAP medium and TAP medium lacking phosphate (-P).

    • Identify colonies that exhibit reduced growth on -P medium, a known phenotype of this compound-deficient mutants[1].

    • Alternatively, perform high-throughput lipid analysis on small-scale cultures of the transformants.

  • Identification of the Insertion Site:

    • Isolate genomic DNA from putative mutants.

    • Use techniques such as Thermal Asymmetric Interlaced PCR (TAIL-PCR) or inverse PCR to amplify the genomic DNA flanking the insertion site.

    • Sequence the PCR products and map the insertion site to the Chlamydomonas genome to confirm disruption of the SQD1 gene.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system allows for targeted disruption of the SQD1 gene with high efficiency.

CRISPR_Workflow start Start: Design gRNA for SQD1 assemble Assemble Cas9-gRNA Ribonucleoprotein (RNP) Complex start->assemble transform Co-transform Chlamydomonas with RNP and a Selectable Marker assemble->transform select Select Transformants on Antibiotic-Containing Medium transform->select screen Screen for Mutations in SQD1 (PCR and sequencing) select->screen isolate Isolate Clonal Mutant Lines screen->isolate characterize Phenotypic Characterization isolate->characterize

Caption: Workflow for targeted knockout of the SQD1 gene using CRISPR/Cas9.

Methodology:

  • Guide RNA (gRNA) Design: Design a gRNA targeting an early exon of the SQD1 gene to maximize the likelihood of generating a null mutation. Use online tools to minimize off-target effects.

  • Assembly of Cas9-gRNA Ribonucleoprotein (RNP):

    • Synthesize or purchase the designed gRNA.

    • Incubate the gRNA with purified Cas9 nuclease to form the RNP complex.

  • Transformation:

    • Prepare Chlamydomonas cells for electroporation as described in Protocol 1.

    • Co-transform the cells with the pre-assembled RNP complex and a linearized plasmid carrying a selectable marker.

  • Selection and Screening:

    • Select for transformants on antibiotic-containing medium.

    • Isolate genomic DNA from resistant colonies.

    • Use PCR to amplify the region of the SQD1 gene targeted by the gRNA.

    • Sequence the PCR products to identify insertions, deletions, or other mutations that disrupt the SQD1 open reading frame.

  • Isolation of Clonal Mutant Lines: Streak out colonies with confirmed mutations to obtain clonal populations.

  • Confirmation of this compound Deficiency: Analyze the lipid profile of the mutant strains to confirm the absence of this compound.

Data Presentation

The following tables summarize the quantitative data comparing wild-type Chlamydomonas reinhardtii and this compound-deficient mutants.

Table 1: Growth Rate Comparison
StrainConditionGrowth Rate (doublings/day)Reference
Wild-TypePhosphate-Replete~1.5 - 2.0[1]
This compound-Deficient (Δsqd1) Phosphate-Replete ~1.5 - 2.0 (no significant difference) [1]
Wild-TypePhosphate-Limited~1.0 - 1.5[1]
This compound-Deficient (Δsqd1) Phosphate-Limited Significantly reduced [1]
Table 2: Photosynthetic Efficiency
StrainParameterValueReference
Wild-TypePSII Activity100% (relative)[2]
This compound-Deficient (hf-2) PSII Activity ~60% (relative) [2]
Wild-TypeFv/Fm~0.75Assumed typical value
This compound-Deficient (hf-2) Fv/Fm Reduced [2]

Note: The hf-2 mutant was generated by UV mutagenesis and its this compound deficiency results in a roughly 40% decrease in Photosystem II activity[2].

Table 3: Thylakoid Lipid Composition
Lipid ClassWild-Type (mol %) - P RepleteΔsqd1 (mol %) - P Replete Wild-Type (mol %) - P LimitedΔsqd1 (mol %) - P Limited Reference
MGDG45.8 ± 1.545.9 ± 1.346.3 ± 1.849.7 ± 1.2[3]
DGDG21.3 ± 0.820.8 ± 0.728.1 ± 1.129.1 ± 0.9[3]
This compound9.7 ± 0.50 16.2 ± 0.90 [3]
PG9.1 ± 0.412.3 ± 0.64.3 ± 0.311.2 ± 0.5[3]
Other14.121.05.110.0[3]

Data adapted from Riekhof et al. (2003). MGDG, monogalactosyldiacylglycerol; DGDG, digalactosyldiacylglycerol; this compound, sulfoquinovosyldiacylglycerol; PG, phosphatidylglycerol.

Experimental Protocols for Characterization

Protocol 3: Lipid Extraction and Analysis
  • Harvesting Cells: Harvest mid-log phase cells by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Lipid Analysis by Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a solvent system appropriate for separating polar lipids (e.g., chloroform:methanol:acetic acid:water).

    • Visualize the lipid spots by staining with primuline spray and viewing under UV light. This compound can be identified by its migration relative to known standards.

  • Quantification: For quantitative analysis, scrape the silica corresponding to the this compound spot and perform gas chromatography-mass spectrometry (GC-MS) on the fatty acid methyl esters.

Conclusion

The generation of this compound-deficient mutants in Chlamydomonas reinhardtii is an invaluable approach for understanding the multifaceted roles of this sulfolipid. The protocols outlined above provide robust methods for creating these mutants using both random and targeted approaches. The accompanying quantitative data highlight the significant impact of this compound deficiency on the growth and photosynthetic performance of Chlamydomonas, particularly under phosphate-limiting conditions. These resources will be beneficial for researchers in the fields of plant biology, phycology, and biofuel development.

References

Application Notes and Protocols for Studying SQDG-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various methods to study the interactions between sulfoquinovosyl diacylglycerol (SQDG) and proteins. This document includes summaries of quantitative data, detailed experimental protocols for key techniques, and visualizations of relevant pathways and workflows to facilitate the design and execution of experiments in this field.

Introduction to this compound and its Importance

Sulfoquinovosyl diacylglycerol (this compound) is a unique sulfur-containing glycerolipid found in the photosynthetic membranes of plants, algae, and some bacteria.[1][2][3] Beyond its structural role in the thylakoid membranes, this compound is increasingly recognized for its involvement in various cellular processes, including the stabilization and function of photosynthetic protein complexes like Photosystem II (PSII) and ATP synthase, as well as in stress responses.[2][3][4][5] Understanding the interactions between this compound and proteins is crucial for elucidating its biological functions and for potential applications in drug development, particularly in targeting pathways involving these interactions.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following table summarizes quantitative data obtained from various biophysical techniques used to characterize this compound-protein interactions. This data provides insights into the binding affinity, stoichiometry, and thermodynamics of these interactions.

Protein TargetLigandTechniqueDissociation Constant (K_d)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
SmoF (from Agrobacterium tumefaciens)Sulfoquinovose (SQ)ITC2.4 µM[1]0.9[1]-11.2[1]-3.6[1]
SmoF (from Agrobacterium tumefaciens)Methyl-Sulfoquinovose (SQMe)ITC11.5 µM[1]1.0[1]-11.9[1]-5.1[1]
SmoF (from Agrobacterium tumefaciens)This compound (C4:0/C16:0)ITCNot Determined[1]---
Photosystem II (PSII) SubunitThis compound-LiposomesSPRIllustrative: 5.2 µM[6]---
ATP Synthase CF1 SubunitThis compound-MicellesITCIllustrative: 15.8 µM[6]2.1[6]-12.5[6]5.3[6]

Note: The data for PSII and ATP Synthase are illustrative to demonstrate the type of quantitative information that can be obtained from these techniques.[6] Actual values will vary depending on the specific experimental conditions.

Mandatory Visualizations

Signaling Pathway: this compound Biosynthesis

The biosynthesis of this compound is a key pathway that provides the necessary lipid for interaction with various proteins, particularly within the chloroplasts of plant cells.

SQDG_Biosynthesis UDP_Glucose UDP-Glucose SQD1 UDP-sulfoquinovose synthase (SQD1) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-sulfoquinovose SQD1->UDP_SQ SQD2 This compound synthase (SQD2) UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyl diacylglycerol (this compound) SQD2->this compound

Caption: The this compound biosynthesis pathway in chloroplasts.

Experimental Workflow: Studying this compound-Protein Interactions

This generalized workflow outlines the key steps involved in investigating the interaction between a protein of interest and this compound.

Caption: A general experimental workflow for studying this compound-protein interactions.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]

Principle: A solution of the ligand (e.g., this compound or its soluble head group, sulfoquinovose) is titrated into a solution containing the protein of interest. The heat released or absorbed during the interaction is measured to determine the binding parameters.[1]

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the protein of interest to >95% purity.

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration in the sample cell should be between 10-100 µM.[1]

    • Prepare a stock solution of the ligand (sulfoquinovose or a short-chain, soluble this compound analog) in the same buffer. The ligand concentration in the syringe should be 10-20 times that of the protein concentration.[1]

    • Thoroughly degas both protein and ligand solutions to prevent air bubbles.[1]

  • ITC Experiment Setup:

    • Set the desired experimental temperature (e.g., 25°C).[1]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[1]

    • Set the injection parameters, typically 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.[1]

    • Set an appropriate stirring speed to ensure rapid mixing without generating excess heat.

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the ligand into the protein solution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K_d, n, ΔH, and ΔS.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor molecular interactions in real-time. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.

Principle: One molecule (the ligand, e.g., this compound-containing liposomes) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the protein of interest) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

General Protocol Framework:

  • Sensor Chip Preparation:

    • Choose an appropriate sensor chip (e.g., L1 chip for liposome capture).

    • Prepare small unilamellar vesicles (SUVs) containing this compound.

    • Immobilize the this compound-containing liposomes onto the sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified protein analyte in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the association phase.[1]

    • Switch to the running buffer alone to monitor the dissociation phase.[1]

    • Regenerate the sensor chip surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is analyzed.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to identify lipids that are endogenously bound to a purified protein or to study the interaction in a reconstituted system. Native MS, in particular, allows for the study of intact protein-lipid complexes.

Principle: The protein-lipid complex is introduced into the mass spectrometer, and the mass-to-charge ratio of the intact complex is measured. Fragmentation analysis can then be used to identify the bound lipid.

General Protocol Framework:

  • Sample Preparation:

    • Purify the protein of interest, taking care to preserve bound lipids if studying endogenous interactions.

    • For reconstituted systems, incubate the purified protein with this compound-containing liposomes or micelles.

    • Buffer exchange the protein-lipid complex into a volatile buffer suitable for mass spectrometry (e.g., ammonium acetate).

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).

    • Acquire the mass spectrum of the intact protein-lipid complex under native conditions.

    • Perform tandem mass spectrometry (MS/MS) to fragment the complex and identify the lipid based on its characteristic fragment ions. A key fragment for this compound is often observed at m/z 225, corresponding to the sulfoquinovose headgroup.[7][8]

  • Data Analysis:

    • Analyze the mass spectra to determine the stoichiometry of the protein-lipid complex.

    • Identify the bound lipid by comparing the fragmentation pattern to known standards or databases.

Protein-Lipid Overlay Assay

This is a qualitative to semi-quantitative method for screening the interaction of a protein with various lipids spotted on a membrane.

Principle: Lipids of interest, including this compound, are immobilized on a nitrocellulose membrane. The membrane is then incubated with the protein of interest, and bound protein is detected, typically using an antibody against the protein or an affinity tag.

Detailed Protocol:

  • Lipid Spotting:

    • Dissolve this compound and other control lipids in an appropriate organic solvent.

    • Carefully spot small volumes (1-2 µL) of the lipid solutions onto a nitrocellulose membrane.

    • Allow the solvent to evaporate completely.

  • Blocking and Protein Incubation:

    • Block the membrane with a suitable blocking agent (e.g., fat-free milk or bovine serum albumin) to prevent non-specific protein binding.

    • Incubate the membrane with a solution of the purified protein of interest (often with an affinity tag like His or GST) for several hours at room temperature or overnight at 4°C.

  • Washing and Detection:

    • Wash the membrane thoroughly with a wash buffer (e.g., TBST) to remove unbound protein.

    • Incubate the membrane with a primary antibody that recognizes the protein or its tag.

    • Wash the membrane again and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Detect the signal using an appropriate substrate (for HRP) or imaging system (for fluorescence). The intensity of the spot corresponding to this compound indicates the strength of the interaction relative to other lipids.

References

Application Notes and Protocols: Sulfoquinovosyl Diacylglycerol (SQDG) as a Biomarker for Phosphate Limitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphate is an essential nutrient for all living organisms, playing a critical role in energy metabolism, signal transduction, and the synthesis of nucleic acids and phospholipids. In many natural and agricultural environments, the availability of inorganic phosphate (Pi) is a major limiting factor for growth and productivity. Organisms have evolved sophisticated mechanisms to adapt to phosphate-deficient conditions. One key adaptation, particularly in photosynthetic organisms like plants, algae, and cyanobacteria, is the remodeling of membrane lipids.[1][2][3][4]

Under phosphate starvation, cells decrease the synthesis of phosphorus-containing lipids (phospholipids) and replace them with non-phosphorus lipids to conserve phosphate for essential cellular processes.[1][2][3][4] Sulfoquinovosyl diacylglycerol (SQDG) is a sulfur-containing, anionic glycerolipid that is a key component of this lipid remodeling process.[5][6] The upregulation of this compound biosynthesis and its accumulation in cellular membranes under phosphate-limiting conditions make it a reliable and quantifiable biomarker for assessing an organism's response to phosphate starvation.[6][7]

These application notes provide detailed protocols for inducing phosphate limitation in model organisms, extracting and analyzing lipids, and quantifying this compound levels. The presented information is intended to assist researchers in utilizing this compound as a biomarker to study phosphate stress responses, screen for compounds that alleviate phosphate limitation, or develop crops with enhanced phosphate use efficiency.

Data Presentation: Quantitative Changes in Lipid Composition Under Phosphate Limitation

The following tables summarize the quantitative changes in the molar percentage of various lipid classes, including this compound, in response to phosphate starvation across different organisms as reported in the scientific literature.

Table 1: Lipid Composition Changes in Arabidopsis thaliana under Phosphate Starvation

Lipid ClassPhosphate-Sufficient (+P) (mol%)Phosphate-Deficient (-P) (mol%)Fold Change (-P/+P)Reference
Phosphatidylcholine (PC)30.225.10.83[8]
Phosphatidylethanolamine (PE)21.515.10.70[8]
Phosphatidylglycerol (PG)10.17.30.72[8]
Digalactosyldiacylglycerol (DGDG)28.540.21.41[8]
Sulfoquinovosyl diacylglycerol (this compound) ~2.0 ~6.0 ~3.0 [9][10]

Table 2: Lipid Composition Changes in Chlamydomonas reinhardtii under Phosphate Starvation

Lipid ClassPhosphate-Replete (+P) (mol%)Phosphate-Limited (-P) (mol%)Fold Change (-P/+P)Reference
Phosphatidylglycerol (PG)10.94.60.42[7]
Sulfoquinovosyl diacylglycerol (this compound) 29.8 33.7 1.13 [7]
Digalactosyldiacylglycerol (DGDG)16.122.81.42[7]
Monogalactosyldiacylglycerol (MGDG)43.138.80.90[7]

Table 3: Lipid Composition Changes in Cyanobacteria under Phosphate Starvation

OrganismLipid ClassPhosphate-Sufficient (+P) (% of total glycerolipids)Phosphate-Deficient (-P) (% of total glycerolipids)Fold Change (-P/+P)Reference
Synechococcus elongatus PCC 7942Monogalactosyldiacylglycerol (MGDG)69500.72[11]
Digalactosyldiacylglycerol (DGDG)17291.70[11]
Sulfoquinovosyl diacylglycerol (this compound) 14 21 1.50 [11]
Synechocystis sp. PCC6803Phosphatidylglycerol (PG)10.94.60.42[7]
Sulfoquinovosyl diacylglycerol (this compound) 29.8 33.7 1.13 [7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involved in the phosphate starvation response and the general experimental workflow for this compound biomarker analysis.

phosphate_starvation_signaling_plants Low Pi Low Pi PHR1 PHR1 Low Pi->PHR1 activates Hormonal Signaling Hormonal Signaling Low Pi->Hormonal Signaling modulates SPX SPX miRNA399 miRNA399 PHR1->miRNA399 induces Pi Transporters Pi Transporters PHR1->Pi Transporters Lipid Remodeling Lipid Remodeling PHR1->Lipid Remodeling induces PHO2 PHO2 miRNA399->PHO2 represses Root Architecture Changes Root Architecture Changes Hormonal Signaling->Root Architecture Changes SQD1 SQD1/SQD2/UGP3 expression Lipid Remodeling->SQD1 This compound This compound Synthesis SQD1->this compound experimental_workflow Sample Preparation Sample Preparation Phosphate Limitation Induction Phosphate Limitation Induction Sample Preparation->Phosphate Limitation Induction Lipid Extraction Lipid Extraction Phosphate Limitation Induction->Lipid Extraction Lipid Separation Lipid Separation Lipid Extraction->Lipid Separation This compound Quantification This compound Quantification Lipid Separation->this compound Quantification Data Analysis Data Analysis This compound Quantification->Data Analysis

References

Application Notes and Protocols for In Vitro Reconstitution of Sulfoquinovosyl Diacylglycerol (SQDG) in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyl diacylglycerol (SQDG) is a unique sulfur-containing anionic glycerolipid predominantly found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1][2] Its crucial role in the structural integrity and function of photosynthetic protein complexes, particularly Photosystem II (PSII), has been a subject of extensive research.[3][4] In vitro reconstitution of this compound into model membranes, such as liposomes and proteoliposomes, is an indispensable technique for elucidating its specific interactions with membrane proteins and understanding its contribution to membrane stability and function.[5][6][7] These reconstituted systems provide a controlled environment to study the biophysical and biochemical properties of this compound-containing membranes and their interactions with proteins.[8][9][10]

This document provides detailed protocols for the in vitro reconstitution of this compound into lipid bilayers to form liposomes and proteoliposomes. It also includes methods for the preparation of necessary reagents and quantitative data for typical experimental setups.

Data Presentation

Table 1: Exemplary Lipid Composition for this compound Reconstitution

This table outlines a typical lipid mixture for reconstituting membranes containing this compound, based on compositions found in photosynthetic membranes.[6]

Lipid ComponentMolar Percentage (mol%)Typical Concentration (for 2.4 µmol total lipid)
Monogalactosyldiacylglycerol (MGDG)250.6 µmol
Digalactosyldiacylglycerol (DGDG)481.152 µmol
Phosphatidylglycerol (PG)150.36 µmol
Sulfoquinovosyl diacylglycerol (this compound)120.288 µmol
Table 2: Quantitative Parameters for this compound-Protein Interaction Studies

The following table presents hypothetical quantitative data that can be obtained from studying the interaction of proteins with this compound-reconstituted membranes using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5][11]

Protein TargetTechniqueLigandKd (µM)kon (M⁻¹s⁻¹)koff (s⁻¹)Stoichiometry (N)ΔH (kcal/mol)-TΔS (kcal/mol)
Photosystem II Subunit PsbLSurface Plasmon ResonanceThis compound-Liposomes5.21.2 x 10⁴6.2 x 10⁻²---
ATP Synthase CF1 subunitIsothermal Titration CalorimetryThis compound Micelles15.8--2.1-12.55.3
SmoFIsothermal Titration CalorimetrySulfoquinovose (SQ)2.4--0.9-11.2-3.6

Note: The data in this table are for illustrative purposes to demonstrate the type of quantitative information that can be obtained. Actual values will vary depending on the specific proteins, lipid compositions, and experimental conditions.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined lipid composition including this compound.

Materials:

  • Lipids (MGDG, DGDG, PG, this compound) in chloroform or chloroform/methanol

  • Round-bottom flask

  • Rotary evaporator[12]

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm or 400 nm pore size)[6][13]

  • Nitrogen or argon gas

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired amounts of MGDG, DGDG, PG, and this compound dissolved in chloroform or a chloroform/methanol mixture to achieve the target molar ratios (see Table 1).[6]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[12] Ensure the water bath temperature is kept below the phase transition temperature of the lipids.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

  • Hydration: Add the hydration buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). Hydrate the lipid film by gentle rotation or vortexing, allowing the lipids to swell and form multilamellar vesicles (MLVs).[12][14] For efficient hydration, this step should be performed above the phase transition temperature of the lipid with the highest Tm.

  • Freeze-Thaw Cycles (Optional): To increase the encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[14]

  • Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 400 nm) using a liposome extruder.[13][15] This should be done at a temperature above the lipid phase transition temperature. Repeat the extrusion process 11-21 times to ensure a homogenous population of LUVs.[13]

  • Storage: Store the prepared this compound-containing liposomes at 4°C. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C, although stability should be verified.

Protocol 2: Reconstitution of a Membrane Protein into this compound-Containing Proteoliposomes via Detergent Dialysis

This protocol describes the incorporation of a detergent-solubilized membrane protein into pre-formed this compound-containing liposomes.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl β-D-maltoside (DDM), Triton X-100)

  • This compound-containing LUVs (prepared as in Protocol 1)

  • Detergent solution (e.g., 10% w/v Triton X-100)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Bio-Beads SM-2 or similar detergent-adsorbing beads[10]

  • Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)

Procedure:

  • Destabilization of Liposomes: Add detergent (e.g., Triton X-100) to the this compound-containing LUV suspension to the point of saturation, where the vesicles are destabilized but not fully solubilized into mixed micelles.[6] The optimal detergent-to-lipid ratio needs to be empirically determined.

  • Protein Addition: Add the detergent-solubilized protein to the destabilized liposomes at the desired lipid-to-protein ratio (LPR). The LPR can range from high (e.g., >500:1 w/w) for single-protein studies to lower for ensemble measurements. Incubate the mixture for 30-60 minutes at 4°C with gentle agitation to allow for the insertion of the protein into the lipid-detergent structures.

  • Detergent Removal: Remove the detergent to allow the formation of proteoliposomes. This is a critical step and can be achieved by:

    • Dialysis: Place the protein-lipid-detergent mixture in a dialysis cassette and dialyze against a large volume of reconstitution buffer.[8] Perform several buffer changes over 48-72 hours at 4°C.

    • Bio-Beads: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture.[10] Use a ratio of beads to detergent of approximately 20:1 (w/w). Incubate with gentle mixing at 4°C. The incubation time can vary from a few hours to overnight, and multiple changes of beads may be necessary for complete detergent removal.[10][13]

  • Purification of Proteoliposomes: After detergent removal, it may be necessary to separate the proteoliposomes from unincorporated protein and empty liposomes. This can be achieved by density gradient centrifugation.

  • Characterization: Characterize the resulting proteoliposomes for protein incorporation efficiency, orientation, and functionality using appropriate assays (e.g., SDS-PAGE, functional assays).

  • Storage: Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

Mandatory Visualization

SQDG_Reconstitution_Workflow cluster_liposome_prep Protocol 1: this compound-Liposome Preparation cluster_proteoliposome_prep Protocol 2: Proteoliposome Reconstitution cluster_analysis Downstream Applications A 1. Lipid Mixing (this compound, MGDG, DGDG, PG) in organic solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition) B->C D 4. Extrusion (e.g., 100 nm filter) C->D E This compound-Containing LUVs D->E G 5. Destabilize LUVs (Detergent Addition) E->G Start with This compound-LUVs F Purified Membrane Protein (in detergent) H 6. Protein Insertion (Mix Protein and LUVs) F->H G->H I 7. Detergent Removal (Dialysis / Bio-Beads) H->I J This compound-Proteoliposomes I->J K Functional Assays J->K L Structural Studies (e.g., Cryo-EM) J->L M Lipid-Protein Interaction (e.g., SPR, ITC) J->M

References

Application Notes & Protocols: Quantification of Sulfoquinovosyldiacylglycerol (SQDG) in Algal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing glycerolipid ubiquitously found in the photosynthetic membranes of higher plants, mosses, ferns, algae, and most photosynthetic bacteria.[1] In algae, this compound content can vary significantly, ranging from 10% to 70% of the total lipids.[1] This lipid plays a crucial role in the structural and functional integrity of photosystems I and II.[2] Under certain stress conditions, such as phosphate limitation, this compound can partially compensate for the deficiency of another acidic lipid, phosphatidylglycerol (PG), highlighting its importance in maintaining membrane stability.[1] Furthermore, SQDGs have garnered interest for their potential therapeutic properties, including antiviral and anti-inflammatory activities.[1][3]

Accurate quantification of this compound in algal biomass is essential for understanding its physiological roles, assessing the nutritional and therapeutic potential of different algal species, and for quality control in the development of algae-based products. This document provides detailed application notes and protocols for the quantification of this compound in algal biomass using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Data Presentation: this compound Content in Algae

The following tables summarize quantitative data for this compound content in various algal species, as determined by different analytical methods.

Table 1: this compound Content in Selected Algal Species Determined by LC-MS/MS.

Algal SpeciesMethodThis compound Content (mg/g dry weight)Reference
Arthrospira sp. (Spirulina)HPLC-ESI-QqQ-MS/MS1.83 ± 0.05Fischer et al., 2021[4]
Chlorella vulgarisHPLC-ESI-QqQ-MS/MS0.48 ± 0.02Fischer et al., 2021[4]

Table 2: Relative Abundance of this compound in Algal Lipids.

Algal SpeciesConditionThis compound (% of total polar lipids)Reference
Sinorhizobium meliloti (wild type)Phosphate-limiting8%Geiger et al., 2022[6]
Chlamydomonas reinhardtiiNormal growthPresentMinoda et al., 2002[7]
Thalassiosira pseudonanaWild Type~25-40%Vieler et al., 2007; Lepetit et al., 2012[8]

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound from algal biomass, from sample preparation to LC-MS/MS analysis.

Algal Biomass Harvesting and Preparation

Objective: To obtain a homogenous and dry algal biomass sample suitable for lipid extraction.

Materials:

  • Algal culture

  • Centrifuge and centrifuge tubes

  • Spatula

  • Freeze-dryer (lyophilizer) or oven

  • Mortar and pestle or ball mill

Protocol:

  • Harvest the algal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Discard the supernatant and wash the cell pellet with deionized water to remove residual salts.

  • Repeat the centrifugation and washing steps twice.

  • Freeze the final cell pellet at -80°C.

  • Lyophilize the frozen pellet overnight to obtain a dry powder. Alternatively, dry the pellet in an oven at 60°C until a constant weight is achieved.

  • Homogenize the dried biomass into a fine powder using a mortar and pestle or a ball mill.

  • Store the dried biomass in a desiccator at -20°C until lipid extraction.

Total Lipid Extraction

Objective: To efficiently extract total lipids, including this compound, from the dried algal biomass. The Folch method or modified Bligh-Dyer methods are commonly used.

Materials:

  • Dried algal biomass

  • Chloroform

  • Methanol

  • 0.88% KCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Weigh approximately 100 mg of dried algal biomass into a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Agitate the sample for 1-2 hours at room temperature on a shaker.

  • Add 2 mL of 0.88% KCl solution to the tube to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Three layers will be visible: an upper aqueous (methanolic) phase, a lower organic (chloroform) phase containing the lipids, and a solid pellet of cell debris at the interface.

  • Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Re-extract the remaining aqueous phase and cell debris with 5 mL of the chloroform phase from a pre-equilibrated chloroform:methanol:water (8:4:3, v/v/v) mixture.

  • Combine the lower organic phases.

  • Evaporate the solvent from the combined organic phases using a rotary evaporator or under a gentle stream of nitrogen gas.

  • Determine the total lipid extract weight and store the dried lipid extract at -20°C under nitrogen until further analysis.

Solid-Phase Extraction (SPE) for this compound Enrichment (Optional but Recommended)

Objective: To clean up the total lipid extract and enrich the this compound fraction, which improves the quality of the LC-MS/MS analysis.

Materials:

  • Total lipid extract

  • Silica-based SPE cartridges (e.g., NH2-bonded)

  • Chloroform

  • Methanol

  • Ammonium acetate

  • Ammonia solution

  • SPE manifold

Protocol:

  • Condition an NH2-SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing through 5 mL of methanol, 5 mL of water, 5 mL of 0.1 M HCl, 5 mL of water, and 5 mL of methanol.[4]

  • Dissolve the dried total lipid extract in a small volume of chloroform.

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of chloroform/methanol (90/10, v/v) to elute neutral lipids.[4]

  • Wash the cartridge with 10 mL of chloroform/methanol (50/50, v/v).[4]

  • Elute the SQDGs with 10 mL of chloroform/methanol (80/20, v/v) containing 100 mM ammonium acetate and 2% NH3.[4]

  • Wash the eluent with water to remove salts prior to LC-MS/MS analysis.

  • Evaporate the solvent from the enriched this compound fraction under a stream of nitrogen and store at -20°C.

LC-MS/MS Quantification of this compound

Objective: To separate, identify, and quantify this compound species using a highly sensitive and selective LC-MS/MS method.

Materials:

  • Enriched this compound fraction (or total lipid extract)

  • This compound internal standard (IS), e.g., a commercially available this compound standard not expected to be in the sample.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • HPLC or UPLC system coupled to a triple quadrupole (QqQ) or other tandem mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Protocol:

a. Sample and Standard Preparation:

  • Reconstitute the dried this compound fraction in a known volume of the initial mobile phase (e.g., 1 mL).

  • Spike the sample with a known concentration of the internal standard.

  • Prepare a series of calibration standards of a known this compound standard (e.g., from spinach) with a constant concentration of the internal standard.

b. LC-MS/MS Conditions (Example based on Fischer et al., 2021[4]):

  • LC System: HPLC or UPLC

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/water (9/1, v/v) with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/water (1/9, v/v) with 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate the different lipid classes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

c. MRM Transitions for this compound:

  • Monitor for the precursor ion [M-H]⁻ of the specific this compound species.

  • Monitor for characteristic product ions. The most common fragment ion for this compound is the sulfoquinovose head group at m/z 225.[5][9] Other fragments corresponding to the loss of fatty acids can also be used for confirmation.[9]

d. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.

  • Calculate the concentration of this compound in the algal sample by using the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

  • Express the final this compound concentration as mg/g of dry algal biomass.

Mandatory Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction & Fractionation cluster_2 Analysis & Quantification Harvesting 1. Algal Biomass Harvesting (Centrifugation) Drying 2. Biomass Drying (Lyophilization) Harvesting->Drying Homogenization 3. Homogenization (Grinding) Drying->Homogenization Extraction 4. Total Lipid Extraction (Chloroform:Methanol) Homogenization->Extraction SPE 5. This compound Enrichment (Solid-Phase Extraction) Extraction->SPE LCMS 6. LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quantification 7. Data Analysis & Quantification LCMS->Quantification

Caption: Experimental workflow for this compound quantification.

SQDG_Biosynthesis_Pathway UDP_Glucose UDP-Glucose + Sulfite enzyme1 SQD1 UDP_Glucose->enzyme1 UDP_SQ UDP-Sulfoquinovose enzyme2 SQD2 UDP_SQ->enzyme2 DAG Diacylglycerol (DAG) DAG->enzyme2 This compound Sulfoquinovosyl- diacylglycerol (this compound) enzyme1->UDP_SQ enzyme2->this compound

Caption: Simplified this compound biosynthesis pathway in algae.

References

Application Note: Generating and Characterizing an sqd1 Knockout Mutant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The gene SQD1 encodes the enzyme UDP-sulfoquinovose synthase, a key player in the biosynthesis of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG).[1][2] this compound is a non-phosphorous anionic lipid found in the thylakoid membranes of chloroplasts in plants and photosynthetic bacteria.[2] Research indicates that under conditions of phosphate limitation, plants increase their this compound content, suggesting a mechanism to substitute for anionic phospholipids to maintain membrane integrity.[3][4] The expression of SQD1 is correspondingly upregulated during phosphate deprivation.[1][3] Creating and characterizing an sqd1 knockout mutant is a critical step to elucidate the precise physiological role of this compound in stress responses, photosynthesis, and overall plant development. This document provides detailed protocols for generating an sqd1 knockout mutant using CRISPR-Cas9 technology and for its subsequent molecular and phenotypic characterization.

Section 1: Generation of the sqd1 Knockout Mutant via CRISPR-Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful tool for targeted gene editing.[5] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's error-prone non-homologous end-joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and gene knockout.[5][6]

Logical Workflow for sqd1 Knockout Generation

G cluster_design Phase 1: Design & Construction cluster_transform Phase 2: Transformation & Selection cluster_validation Phase 3: Validation & Isolation sgRNA_design sgRNA Design for sqd1 vector_construct Cloning sgRNAs into Cas9 Expression Vector sgRNA_design->vector_construct agrobacterium Transform Agrobacterium vector_construct->agrobacterium plant_transform Plant Transformation (e.g., Floral Dip) agrobacterium->plant_transform selection Select T1 Progeny (Antibiotic/Herbicide) plant_transform->selection genotyping PCR Genotyping of T1 Plants selection->genotyping sequencing Sanger Sequencing to Confirm Indels genotyping->sequencing homozygous Self-pollinate & Screen T2/T3 for Homozygous Knockout sequencing->homozygous G cluster_dna DNA Level cluster_rna RNA Level cluster_protein Protein Level start Homozygous Mutant Line (T3 Generation) pcr Genomic PCR start->pcr seq Sanger Sequencing pcr->seq q_pcr qRT-PCR seq->q_pcr western Western Blot q_pcr->western end Validated sqd1 Knockout western->end G cluster_pathway Sulfolipid Biosynthesis Pathway phosphate Low Phosphate (-Pi) Stress signal Phosphate Sensing & Signal Transduction phosphate->signal sqd1_gene SQD1 Gene signal->sqd1_gene Upregulates Transcription sqd1_protein SQD1 Protein (UDP-sulfoquinovose synthase) sqd1_gene->sqd1_protein Translation udp_sq UDP-Sulfoquinovose udp_glc UDP-Glucose udp_glc->udp_sq  SQD1 This compound This compound Synthesis udp_sq->this compound membrane Thylakoid Membrane Integrity This compound->membrane

References

Application Notes and Protocols for Monitoring Sulfoquinovosyldiacylglycerol (SQDG) Levels During Heat Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a unique sulfur-containing glycerolipid found in the thylakoid membranes of photosynthetic organisms, including plants and algae. It plays a crucial role in the structural integrity and function of the photosynthetic apparatus, particularly Photosystem II (PSII). Emerging evidence suggests that this compound levels are modulated in response to various abiotic stresses, including heat stress. Monitoring changes in this compound levels can, therefore, provide valuable insights into the mechanisms of thermotolerance in plants and algae, and may serve as a biomarker in the development of stress-resistant crops and novel therapeutic agents.

Heat stress can lead to significant alterations in the lipid composition of thylakoid membranes, affecting their fluidity and the function of embedded protein complexes.[1][2] Studies have shown that in some plant species, an accumulation of this compound is associated with increased tolerance to high temperatures, suggesting a protective role for this sulfolipid.[1] Conversely, in sensitive species, a decrease in this compound content may be observed under heat stress.[1] This differential response highlights the importance of quantifying this compound levels to understand the specific adaptation strategies of different organisms.

These application notes provide a comprehensive overview of the role of this compound in the heat stress response and detailed protocols for its monitoring. The information is intended to guide researchers in designing and executing experiments to investigate the dynamics of this compound under thermal stress.

Data Presentation: Quantitative Changes in this compound Levels Under Heat Stress

The following table summarizes the observed changes in this compound levels in various plant and algal species subjected to heat stress, based on published research.

OrganismEcotype/VarietyHeat Stress ConditionsChange in this compound LevelsReference
Arabidopsis thaliana Col-038°C for 24 hoursIncrease in 36:4 and 36:5 this compound species[3]
Arabidopsis thaliana -12 hours at 38°C + 4 hours at 45°CIncreased oxidation of this compound fatty acyl chains[4]
Triticum aestivum (Wheat) Ventnor (heat-tolerant)High day (35°C) and night (25°C) temperaturesHigher amounts of this compound compared to the sensitive genotype[2]
Triticum aestivum (Wheat) Karl 92 (heat-sensitive)High day (35°C) and night (25°C) temperaturesGeneral decrease in total this compound amount[2]
Chlamydomonas reinhardtii Wild type41°C for 120 minutes in the darkImplied role in PSII stability, but quantitative change in this compound not specified[5]
Chlamydomonas reinhardtii -42°C for 60 minutesGeneral decrease in specific polyunsaturated membrane lipids[6]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Role in Thylakoid Membrane Stability

The following diagram illustrates the general pathway for this compound biosynthesis and its localization within the thylakoid membrane, where it contributes to the stability of photosystems, particularly under heat stress.

SQDG_Biosynthesis This compound Biosynthesis and Role in Thylakoid Membrane cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane UDP-glucose UDP-glucose UDP-sulfoquinovose_synthase UDP-sulfoquinovose synthase (SQD1) UDP-glucose->UDP-sulfoquinovose_synthase Sulfite Sulfite Sulfite->UDP-sulfoquinovose_synthase UDP-sulfoquinovose UDP-sulfoquinovose UDP-sulfoquinovose_synthase->UDP-sulfoquinovose SQDG_synthase This compound synthase (SQD2) UDP-sulfoquinovose->SQDG_synthase Transport Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->SQDG_synthase This compound This compound SQDG_synthase->this compound SQDG_in_membrane This compound This compound->SQDG_in_membrane Integration PSII_Complex Photosystem II (PSII) Complex SQDG_in_membrane->PSII_Complex Stabilization Heat_Stress Heat_Stress Heat_Stress->PSII_Complex Destabilization

Caption: this compound biosynthesis pathway and its role in stabilizing Photosystem II in the thylakoid membrane during heat stress.

Experimental Workflow for Monitoring this compound Levels

This diagram outlines the key steps for conducting an experiment to monitor this compound levels in response to heat stress.

Experimental_Workflow Experimental Workflow for Monitoring this compound Levels Plant_Growth 1. Plant/Algal Growth (Controlled Conditions) Heat_Stress_Treatment 2. Heat Stress Treatment (e.g., 38°C - 45°C) Plant_Growth->Heat_Stress_Treatment Sample_Collection 3. Sample Collection (Time-course) Heat_Stress_Treatment->Sample_Collection Lipid_Extraction 4. Lipid Extraction (e.g., Bligh-Dyer method) Sample_Collection->Lipid_Extraction SQDG_Quantification 5. This compound Quantification (LC-MS/MS) Lipid_Extraction->SQDG_Quantification Data_Analysis 6. Data Analysis SQDG_Quantification->Data_Analysis

Caption: A step-by-step workflow for the experimental monitoring of this compound levels in response to heat stress.

Experimental Protocols

Protocol 1: Heat Stress Treatment of Arabidopsis thaliana

This protocol describes a method for inducing heat stress in Arabidopsis thaliana seedlings, adapted from published studies.[4]

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) medium with 0.5% (w/v) sucrose, solidified with agar

  • Petri plates

  • Growth chambers with controlled temperature and light

  • Liquid nitrogen

Procedure:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

    • Grow the plants at 22°C under a 16-hour light/8-hour dark cycle for 14 days.[3]

  • Heat Stress Application:

    • For a moderate, short-term heat stress, transfer the 14-day-old plants to a growth chamber set at 38°C for 24 hours under continuous light.[3]

    • For a more severe heat stress, subject the plants to a regimen of 12 hours at 38°C followed by 4 hours at 45°C.[4]

    • Maintain a control group of plants at 22°C.

  • Sample Collection:

    • At designated time points during and after the heat stress treatment (e.g., 0, 1, 12, 16, 24, 48 hours), harvest the aerial parts of the seedlings.

    • Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.

    • Store the samples at -80°C until lipid extraction.

Protocol 2: Lipid Extraction for this compound Analysis

This protocol is a modified Bligh-Dyer method suitable for the extraction of polar lipids, including this compound, from plant tissues.

Materials:

  • Frozen plant tissue

  • Mortar and pestle, pre-chilled

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Grind the frozen plant tissue (approximately 100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Incubate at room temperature for 15 minutes with occasional vortexing.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Re-extract the upper aqueous phase and the solid interface with 2 mL of chloroform, vortex, and centrifuge as before.

    • Combine the lower chloroform phases.

  • Drying:

    • Evaporate the chloroform from the combined lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or chloroform:methanol 2:1, v/v) for LC-MS/MS analysis.

    • Store the lipid extract at -80°C until analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the instrument used.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

  • This compound standard (for identification and quantification)

  • Lipid extract from Protocol 2

Procedure:

  • Chromatographic Separation:

    • Inject the lipid extract onto the C18 column.

    • Elute the lipids using a gradient of mobile phases A and B. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 100% B

      • 25-35 min: Hold at 100% B

      • 35-40 min: Return to 30% B and equilibrate.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Select precursor ions corresponding to the [M-H]⁻ of different this compound species and specific product ions. A characteristic product ion for this compound is the sulfoquinovose head group at m/z 225.

    • Alternatively, on a high-resolution mass spectrometer (e.g., Q-TOF), perform full scan MS and targeted MS/MS for identification and quantification based on accurate mass and fragmentation patterns.

  • Data Analysis:

    • Identify this compound species by comparing their retention times and fragmentation patterns with those of the this compound standard.

    • Quantify the different this compound species by integrating the peak areas from the extracted ion chromatograms of the specific MRM transitions or accurate mass ions.

    • Normalize the this compound amounts to the initial fresh or dry weight of the plant tissue.

    • Perform statistical analysis to determine significant changes in this compound levels between control and heat-stressed samples.

Conclusion

Monitoring this compound levels provides a valuable tool for researchers investigating plant and algal responses to heat stress. The protocols outlined in these application notes offer a comprehensive guide for conducting such studies, from experimental design to data analysis. The provided data and diagrams serve as a reference for understanding the role of this compound in thermotolerance. By applying these methods, scientists can gain deeper insights into the molecular mechanisms of heat stress adaptation, which is crucial for developing more resilient crops and exploring novel biotechnological applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Sulfoquinovosyl-diacylglycerol (SQDG) Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfoquinovosyl-diacylglycerol (SQDG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent this compound degradation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: Sulfoquinovosyl-diacylglycerol (this compound) is a sulfur-containing glycerolipid found in photosynthetic organisms like plants and algae.[1] It plays a crucial role in the structure and function of photosynthetic membranes.[1] Degradation during extraction can lead to inaccurate quantification and loss of the intact molecule, which is often the target for functional studies or drug development.

Q2: What are the primary causes of this compound degradation during extraction?

A2: The two main causes of this compound degradation are:

  • Enzymatic Degradation: Endogenous lipases present in the sample can hydrolyze the ester bonds of this compound, leading to the formation of sulfoquinovosyl monoacylglycerol (SQMG) and subsequently sulfoquinovosyl glycerol (SQG).

  • Chemical Degradation: this compound is susceptible to acid- and base-catalyzed hydrolysis of its ester linkages, particularly at elevated temperatures.[2][3] The use of impure solvents or inappropriate pH conditions can accelerate this process.

Q3: What are the initial, most critical steps to prevent this compound degradation?

A3: The most critical step is the rapid and effective inactivation of lipolytic enzymes at the very beginning of the extraction process. This is often achieved by immediately immersing the fresh sample in hot solvent, such as isopropanol preheated to 75°C.

Q4: What are the degradation products of this compound I should be aware of?

A4: The primary degradation products include:

  • Sulfoquinovosyl monoacylglycerol (SQMG): Formed by the loss of one fatty acid chain.

  • Sulfoquinovose (SQ): The sugar headgroup, which can be cleaved from the glycerol backbone.[4]

  • Oxidized this compound (this compound-OH): Formed when the fatty acid chains are oxidized.[5] These can be detected by LC-MS/MS.

Troubleshooting Guides

Issue 1: Low or No this compound Signal in Final Analysis (e.g., LC-MS)
Possible Cause Suggested Solution
Inefficient Lipase Inactivation Ensure rapid immersion of fresh tissue in pre-heated isopropanol (75°C) for at least 15 minutes to denature lipolytic enzymes. For tissues with high lipase activity, consider flash-freezing in liquid nitrogen immediately after harvesting and grinding the frozen tissue in the extraction solvent.
Acid or Base Contamination in Solvents Use high-purity, HPLC-grade or equivalent solvents. Avoid prolonged storage of solvents in plastic containers that may leach acidic or basic compounds.
Elevated Temperatures During Extraction Perform all extraction and solvent evaporation steps at low temperatures. Use a cold water bath during sonication and a nitrogen stream at room temperature for solvent removal.
Prolonged Extraction Time Minimize the duration of the extraction process. While thorough extraction is necessary, extended exposure to solvents can increase the risk of chemical degradation.
Issue 2: Presence of Degradation Products (SQMG, SQG) in the Extract
Possible Cause Suggested Solution
Incomplete Lipase Inactivation Increase the temperature or duration of the initial heat inactivation step. Alternatively, incorporate a lipase inhibitor cocktail into the initial extraction solvent.
Sub-optimal pH of Extraction Solvent Ensure the extraction solvent system is neutral. If acidic or basic conditions are required for other analytes, a separate, optimized extraction for this compound should be performed.
Sample Overload Processing an excessively large amount of tissue relative to the solvent volume can lead to inefficient enzyme inactivation. Maintain the recommended tissue-to-solvent ratio.

Data Presentation

Table 1: this compound Content in Various Plant Species

This table provides a reference for the expected yield of this compound from different plant sources.

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101
Brassica rapa var. perviridisKomatsuna85
Petroselinum crispumParsley76
Brassica rapa var. pekinensisChinese Cabbage54
Lactuca sativaLettuce43
Allium fistulosumWelsh Onion32
Cucumis sativusCucumber21
Solanum lycopersicumTomato15
Capsicum annuumBell Pepper9
Daucus carotaCarrot3

Table 2: Factors Influencing this compound Stability

This table summarizes the expected impact of different conditions on this compound stability based on general principles of lipid chemistry.

ParameterConditionExpected Impact on this compound StabilityRationale
Temperature High (>40°C)DecreasedAccelerates both enzymatic and chemical hydrolysis rates.[6]
Low (4°C or below)IncreasedSlows down enzymatic activity and chemical reaction rates.
pH Acidic (< 6)DecreasedCatalyzes the hydrolysis of ester bonds.[2]
Neutral (6-8)OptimalMinimizes acid- and base-catalyzed hydrolysis.
Basic (> 8)DecreasedCatalyzes the hydrolysis of ester bonds (saponification).[7]
Enzyme Activity HighDecreasedLipases directly cleave the fatty acid chains from the glycerol backbone.
InhibitedIncreasedPrevents enzymatic degradation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Leaves with Lipase Inactivation

This protocol is designed to minimize enzymatic degradation of this compound during extraction.

Materials:

  • Fresh plant leaves

  • Isopropanol (HPLC grade), preheated to 75°C

  • Butylated Hydroxytoluene (BHT)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 1 M Potassium Chloride (KCl) solution

  • Deionized water

  • Glass tubes with Teflon-lined screw caps

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Lipase Inactivation: Immediately place 1-5 g of fresh plant leaves into a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT. Incubate at 75°C for 15 minutes.

  • Homogenization: Cool the sample to room temperature. Homogenize the tissue directly in the isopropanol using a tissue homogenizer.

  • Initial Extraction: Add 1.5 mL of chloroform and 0.6 mL of deionized water to the homogenate. Vortex thoroughly and agitate for 1 hour at room temperature.

  • Phase Separation: Centrifuge the sample to separate the phases. Collect the supernatant (the total lipid extract).

  • Re-extraction: To the remaining pellet, add 4 mL of a chloroform:methanol (2:1, v/v) solution with 0.01% BHT. Shake for 30 minutes, centrifuge, and collect the supernatant. Combine this with the first extract.

  • Washing: To the combined extracts, add 1 mL of 1 M KCl. Vortex and centrifuge. Remove the upper aqueous phase. Wash the lower chloroform phase with 2 mL of deionized water, vortex, and centrifuge again. Discard the upper aqueous phase.

  • Drying: Dry the final chloroform phase containing the lipids under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Visualizations

SQDG_Extraction_Workflow start 1. Sample Harvest inactivation 2. Rapid Lipase Inactivation (e.g., 75°C Isopropanol) start->inactivation Immediate homogenization 3. Tissue Homogenization inactivation->homogenization extraction 4. Solvent Extraction (Chloroform/Methanol) homogenization->extraction washing 5. Aqueous Washing (e.g., with KCl solution) extraction->washing drying 6. Solvent Evaporation (under Nitrogen) washing->drying storage 7. Storage at -80°C drying->storage analysis 8. LC-MS/MS Analysis storage->analysis

Optimized workflow for this compound extraction.

SQDG_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Sulfoquinovosyl-diacylglycerol) sqmg SQMG (Sulfoquinovosyl-monoacylglycerol) This compound->sqmg Lipase or Acid/Base Catalysis ffa Free Fatty Acid This compound->ffa oxidized_this compound Oxidized this compound This compound->oxidized_this compound Reactive Oxygen Species sqg SQG (Sulfoquinovosyl-glycerol) sqmg->sqg Lipase or Acid/Base Catalysis sqmg->ffa sq Sulfoquinovose sqg->sq Further Degradation

Major degradation pathways of this compound.

Troubleshooting_Tree start Low/No this compound Signal check_degradation Check for Degradation Products (SQMG, Oxidized this compound) start->check_degradation degradation_present Degradation Products Present check_degradation->degradation_present Yes no_degradation No Degradation Products Detected check_degradation->no_degradation No lipase_issue Inefficient Lipase Inactivation? degradation_present->lipase_issue Likely Cause temp_issue High Temperature Exposure? degradation_present->temp_issue Possible Cause ph_issue Non-neutral pH? degradation_present->ph_issue Possible Cause extraction_issue Inefficient Extraction? no_degradation->extraction_issue Likely Cause instrument_issue Instrumental Problem? no_degradation->instrument_issue Possible Cause

Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Optimizing Sulfoquinovosyldiacylglycerol (SQDG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfoquinovosyldiacylglycerol (SQDG). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving this compound peak shape during liquid chromatography (LC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to poor peak shape (tailing or fronting) for SQDGs in reversed-phase liquid chromatography (RPLC)?

A1: Poor peak shape for SQDGs in RPLC is often a result of the unique amphipathic nature of the molecule. The primary contributors include:

  • Secondary Interactions: The anionic sulfonate head group of this compound can engage in undesirable secondary interactions with the silica-based stationary phase. Residual silanol groups on the surface of C18 columns can lead to peak tailing due to strong ionic interactions.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, the ionization state of the sulfonic acid group can be inconsistent, leading to peak broadening or splitting.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[4]

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[5]

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?

A2: HILIC can be an excellent alternative to RPLC for this compound analysis, particularly when dealing with complex lipid extracts. HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[6] Given the highly polar sulfoquinovose head group, SQDGs can be well-retained and separated from less polar lipids. HILIC can sometimes offer better peak shapes for highly polar and charged analytes compared to RPLC.[7] However, careful method development is required, as issues like injection solvent mismatch and the need for adequate column equilibration are critical in HILIC.[1][4]

Q3: What is the role of mobile phase additives like ammonium acetate or ammonium formate in improving this compound peak shape?

A3: Mobile phase additives are crucial for achieving good peak shape for SQDGs. Ammonium acetate and ammonium formate are volatile salts that are compatible with mass spectrometry and serve several functions:

  • Buffering Capacity: They help maintain a stable pH throughout the analysis, ensuring a consistent ionization state for the this compound molecules.[8][9]

  • Minimizing Secondary Interactions: The ammonium ions can act as a shield, masking the active sites (silanol groups) on the stationary phase and reducing the strong ionic interactions that cause peak tailing.[10]

  • Improving Ionization Efficiency: In LC-MS, these additives can enhance the ionization of SQDGs in the mass spectrometer source.[11]

Q4: Can ion-pairing agents be used to improve this compound peak shape?

A4: Yes, ion-pairing agents can be effective in improving the peak shape of sulfonated compounds like SQDGs in reversed-phase chromatography.[12] These agents, which have both a hydrophobic and an ionic part, can pair with the charged sulfonate group of the this compound, effectively neutralizing it and allowing for better interaction with the C18 stationary phase.[10][12] However, many traditional ion-pairing agents are non-volatile and not compatible with mass spectrometry. If using LC-MS, it is essential to choose a volatile ion-pairing agent or utilize a post-column suppressor to remove the non-volatile agent before the eluent enters the mass spectrometer.[13]

Troubleshooting Guides

Issue: Peak Tailing in Reversed-Phase LC Analysis of this compound

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for SQDGs when using a C18 column.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a volatile buffer like 10 mM ammonium acetate or ammonium formate to the mobile phase.[8]Improved peak symmetry as the buffer ions mask active silanol sites.
Use a column with a highly end-capped stationary phase or a polar-embedded group.Reduced tailing due to fewer accessible silanol groups.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the sulfonic acid group (pKa of this compound is very low, so a slightly acidic mobile phase, e.g., pH 3-5, is often suitable).Consistent ionization of the sulfonate group, leading to sharper, more symmetrical peaks.[3]
Metal Contamination If using a stainless steel system and columns, consider that metal ions can chelate with the sulfonate group. Passivating the LC system may help.Reduction in peak tailing caused by analyte interaction with metal surfaces.[1]
Column Contamination Backflush the column according to the manufacturer's instructions. If the problem persists, replace the column.Removal of strongly retained contaminants that can cause active sites and peak tailing.
Issue: Peak Fronting or Splitting in this compound Analysis

This guide addresses the common causes of peak fronting and splitting for SQDGs.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape as the amount of analyte is within the column's loading capacity.[4]
Injection Solvent Mismatch Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.Sharper peaks as the analyte band is properly focused at the head of the column.[5]
Column Void A void at the inlet of the column can cause the sample band to spread unevenly. Replace the column.Restoration of a well-packed bed and improved peak shape.
Mobile Phase Incompatibility Ensure the mobile phase components are fully miscible and that the gradient is not causing precipitation of any components.Elimination of split peaks caused by phase incompatibility.

Experimental Protocols

Protocol 1: Robust this compound Analysis using Reversed-Phase LC-MS

This protocol describes a reliable method for the separation and detection of SQDGs from a lipid extract using a C18 column coupled to a mass spectrometer.

1. Sample Preparation:

  • Perform a lipid extraction using a modified Bligh-Dyer method.
  • Dry the lipid extract under a stream of nitrogen.
  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., 90:10 Methanol:Water).

2. LC-MS Parameters:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
Gradient 30% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analysis Mode Full Scan or Targeted MS/MS (MRM)

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the this compound species of interest.
  • Integrate the peaks and assess peak shape (asymmetry or tailing factor).

Visualizations

troubleshooting_workflow start Poor this compound Peak Shape check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical/Method Issue check_all_peaks->chemical_issue No all_peaks_yes Yes check_connections Check for loose fittings and dead volume system_issue->check_connections check_frit Inspect and clean/replace inlet frit check_connections->check_frit check_column_void Check for column void check_frit->check_column_void all_peaks_no No check_tailing_fronting Peak Tailing or Fronting? chemical_issue->check_tailing_fronting optimize_mobile_phase Optimize Mobile Phase check_tailing_fronting->optimize_mobile_phase Tailing check_overload Check for Overload/Solvent Effects check_tailing_fronting->check_overload Fronting tailing Tailing add_buffer Add/increase buffer (e.g., 10mM NH4OAc) optimize_mobile_phase->add_buffer adjust_ph Adjust pH (e.g., pH 3-5) add_buffer->adjust_ph check_column_chem Consider Column Chemistry adjust_ph->check_column_chem end_capped_column Use end-capped or polar-embedded column check_column_chem->end_capped_column fronting Fronting reduce_injection Reduce injection volume/concentration check_overload->reduce_injection match_solvent Match injection solvent to mobile phase reduce_injection->match_solvent

Caption: Troubleshooting workflow for poor this compound peak shape.

experimental_workflow start Sample Homogenization lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) start->lipid_extraction drying Dry Down Under Nitrogen lipid_extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lc_separation LC Separation (C18 or HILIC) reconstitution->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection data_analysis Data Analysis and Peak Shape Evaluation ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Ion Suppression of Sulfoquinovosyldiacylglycerol (SQDG) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression of Sulfoquinovosyldiacylglycerol (SQDG) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the analysis of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of other co-eluting compounds in the sample.[1][2][3] This occurs within the ion source of the mass spectrometer, where these interfering molecules compete with the analyte for ionization, leading to a decreased number of analyte ions reaching the detector.[2][4] The consequences of ion suppression are significant, including poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][5] Given the complex biological matrices from which SQDGs are often extracted, such as plant tissues or microbial cultures, the risk of ion suppression from co-eluting lipids, pigments, and other metabolites is particularly high.

Q2: What are the most common causes of ion suppression when analyzing SQDGs?

A2: The primary causes of ion suppression in this compound analysis are typically related to the sample matrix and the analytical method itself. These can be broadly categorized as:

  • Endogenous Matrix Components: Biological samples are complex mixtures containing numerous compounds that can interfere with this compound ionization. The most common culprits are other lipids, particularly phospholipids, which are often present at much higher concentrations.[1][6][7] Salts, detergents, and other small molecules from the sample matrix can also contribute significantly to ion suppression.[4]

  • Exogenous Contaminants: Substances introduced during sample preparation can also lead to ion suppression. These can include plasticizers from tubes and plates, detergents used for cell lysis, and mobile phase additives.[3][8]

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[3]

  • Chromatographic Co-elution: Inadequate chromatographic separation can lead to co-elution of SQDGs with interfering compounds, resulting in ion suppression.[1][8]

Q3: How can I determine if my this compound signal is being suppressed?

A3: There are two main experimental approaches to diagnose ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative method to identify regions of ion suppression in your chromatogram.[9][10][11] A standard solution of your this compound of interest is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant signal from the infused standard indicates a retention time where co-eluting matrix components are causing ion suppression.[5][10]

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of ion suppression.[11] You compare the signal of an this compound standard in a clean solvent to the signal of the same standard spiked into a pre-extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression.[11]

Troubleshooting Guides

This section provides a step-by-step approach to resolving ion suppression issues with this compound analysis.

Problem: Low or inconsistent this compound signal intensity.

Possible Cause: Ion suppression from matrix components.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Verification start Low/Inconsistent this compound Signal pci Perform Post-Column Infusion (PCI) start->pci spike Perform Post-Extraction Spike pci->spike Confirm Suppression sample_prep Optimize Sample Preparation spike->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std re_evaluate Re-evaluate with PCI/Spike Analysis internal_std->re_evaluate G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column T_fitting T-Fitting Column->T_fitting Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->T_fitting MS Mass Spectrometer T_fitting->MS

References

Technical Support Center: Absolute Quantification of Sulfoquinovosyl Diacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the absolute quantification of Sulfoquinovosyl Diacylglycerol (SQDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the absolute quantification of this compound?

The most prevalent method for quantifying this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique provides high sensitivity and specificity, enabling the separation of various this compound molecular species and their precise measurement.[1] High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) has also been utilized.[1]

Q2: Which ionization mode is optimal for this compound analysis by mass spectrometry?

Negative ion mode Electrospray Ionization (ESI) is the preferred method for analyzing this compound. The sulfate group in the polar head is easily deprotonated, forming [M-H]⁻ ions, which are then analyzed by tandem mass spectrometry (MS/MS) for structural confirmation and quantification.[1]

Q3: What are the signature fragment ions of this compound in MS/MS analysis?

In negative ion mode MS/MS, this compound yields several characteristic fragment ions. The most definitive "fingerprint" ion is at m/z 225, which corresponds to the sulfoquinovose head group.[1][2][3] Other notable fragments include m/z 81 (SO₃H⁻) and ions resulting from the neutral loss of the fatty acyl chains.[1][2][4]

Q4: Why is the use of an internal standard critical for accurate this compound quantification?

Internal standards are crucial for correcting variations that can arise during sample preparation, extraction, and mass spectrometry analysis.[1][5] They help compensate for matrix effects and differences in ionization efficiency between samples, leading to more accurate and precise quantification.[1][6][7]

Q5: What type of internal standard is recommended for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the this compound species being analyzed. If this is not available, a non-endogenous this compound species with a similar structure and chemical behavior can be used.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Problem 1: Poor or No this compound Signal
Possible Cause Recommended Solution
Inefficient Extraction Employ a well-established lipid extraction method, such as a chloroform/methanol mixture (e.g., Bligh-Dyer method).[1] Ensure complete cell lysis and adequate extraction time. For plant tissues, pre-heating with isopropanol can inactivate lipolytic enzymes that degrade this compound.[8]
Suboptimal Ionization Optimize ESI source parameters in negative ion mode, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1]
Incorrect MS Detection Mode Confirm the mass spectrometer is set to negative ion mode and the scan range encompasses the expected m/z values for the this compound species of interest.[1]
This compound Degradation This compound can be degraded by lipolytic enzymes during sample preparation.[8][9][10] Minimize degradation by flash-freezing samples in liquid nitrogen and keeping them cold during extraction.[11] Adding an antioxidant like butylated hydroxytoluene (BHT) can prevent oxidation.[8]
Problem 2: High Signal Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Sample Prep Standardize every step of the sample preparation workflow, from initial sample weighing to the final extraction. Ensure thorough mixing at each stage.[1]
Instrument Instability Perform routine maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.[1]
Matrix Effects Matrix components can suppress or enhance the ionization of this compound, leading to variability.[6][12][13][14] Implement strategies to mitigate matrix effects, such as improving sample cleanup, optimizing chromatographic separation, or using a stable isotope-labeled internal standard.[5][7]
Problem 3: Inaccurate Quantification
Possible Cause Recommended Solution
Lack of Appropriate Standard Use a high-purity, certified this compound standard for creating the calibration curve.[11] Whenever possible, use a stable isotope-labeled internal standard that is added at the beginning of the sample preparation process.[1][5]
Poor Chromatographic Peak Shape Issues like peak fronting, tailing, or splitting can lead to inaccurate integration. Optimize the LC method, including the column, mobile phase composition, and gradient. Column contamination can also lead to poor peak shape.[15]
Non-Linear Detector Response Ensure the concentration of the analyte and internal standard fall within the linear dynamic range of the mass spectrometer.[5] If necessary, dilute the sample extract.
Carryover Analyte from a high-concentration sample can carry over to subsequent injections, leading to artificially high results in the following samples. Implement a robust wash cycle between injections.[15]

Quantitative Data Summary

The following table summarizes the this compound content in various plant species, providing a reference for expected yields.

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101
Brassica rapa var. perviridisKomatsuna85
Petroselinum crispumParsley76
Brassica rapa var. pekinensisChinese Cabbage54
Lactuca sativaLettuce43
Allium fistulosumWelsh Onion32
Cucumis sativusCucumber21
Solanum lycopersicumTomato15
Capsicum annuumBell Pepper9
Daucus carotaCarrot3
Data from BenchChem Application Notes.[8]

Experimental Protocols & Methodologies

Protocol 1: Total Lipid Extraction from Plant Leaves

This protocol is a modified Bligh-Dyer method designed to minimize enzymatic degradation of this compound.[8][11]

  • Enzyme Inactivation: Immediately immerse freshly harvested leaves (approx. 1g) into a glass tube containing 3 mL of pre-heated isopropanol (75°C) with 0.01% BHT. Incubate at 75°C for 15 minutes.[8]

  • Homogenization: Cool the sample to room temperature. Add a known amount of internal standard. Homogenize the tissue using a mortar and pestle or a mechanical homogenizer.[11]

  • Initial Extraction: Add 1.5 mL of chloroform and 0.6 mL of deionized water to the homogenate. Vortex thoroughly and agitate on a shaker for 1 hour at room temperature.[8]

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.[11]

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[11]

  • Re-extraction: To the remaining plant material, add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes, centrifuge, and combine the supernatant with the initial extract. Repeat until the plant tissue appears white.[8]

  • Washing: To the combined extracts, add 1 mL of 1 M KCl solution, vortex, and centrifuge. Discard the upper aqueous phase. Repeat the wash step with 2 mL of deionized water.[8]

  • Drying and Reconstitution: Dry the final lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipids in a known volume of the initial mobile phase for LC-MS analysis.[11]

Protocol 2: this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[1][11]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[11]

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.[11]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.[11]

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute lipids based on their hydrophobicity.[1]

    • Flow Rate: 0.2-0.5 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Monitor the transition from the precursor ion ([M-H]⁻) of each this compound species to the characteristic quantifier product ion (m/z 225.1).[1]

  • Data Analysis:

    • Integrate the peak areas for the endogenous this compound species and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the endogenous this compound species using a calibration curve prepared with known concentrations of the this compound standard.

Visualizations

SQDG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Enzyme Inactivation Sample->Homogenization IS_Spike Internal Standard Spiking Homogenization->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Drying Drying & Reconstitution Extraction->Drying LC_Separation LC Separation (C18 Column) Drying->LC_Separation MS_Analysis MS/MS Analysis (Negative ESI, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

Caption: General workflow for the absolute quantification of this compound.

SQDG_Fragmentation_Pathway This compound This compound Precursor Ion [M-H]⁻ Headgroup Sulfoquinovose Headgroup (m/z 225) This compound->Headgroup Characteristic 'Fingerprint' Ion FattyAcyl_Loss1 [M-H - R₁COOH]⁻ This compound->FattyAcyl_Loss1 Neutral Loss of FA1 FattyAcyl_Loss2 [M-H - R₂COOH]⁻ This compound->FattyAcyl_Loss2 Neutral Loss of FA2 SO3H SO₃H⁻ (m/z 81) Headgroup->SO3H Further Fragmentation

Caption: Key fragmentation pathways of this compound in negative ion mode MS/MS.

References

Technical Support Center: Resolving Co-eluting Lipids from Sulfoquinovosyldiacylglycerol (SQDG) in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the co-elution of lipids with Sulfoquinovosyldiacylglycerol (SQDG) during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common lipids that co-elute with this compound in reversed-phase HPLC?

In reversed-phase HPLC, lipids with similar polarity and partition coefficients to this compound are likely to co-elute. These can include other glycolipids such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), especially when their fatty acid compositions are similar. Additionally, certain phospholipids and neutral lipids might interfere depending on the complexity of the sample matrix and the specific chromatographic conditions.

Q2: How can I confirm if a peak contains co-eluting lipids with this compound?

Co-elution can be confirmed by analyzing the peak using a high-resolution mass spectrometer (MS). If the peak is not pure, you will observe multiple precursor ions with different mass-to-charge ratios (m/z) across the peak. Tandem mass spectrometry (MS/MS) can further help in identifying the co-eluting species by their characteristic fragment ions. For this compound, a characteristic fragment ion at m/z 225, corresponding to the sulfoquinovose head group, is typically observed in negative ion mode.[1][2]

Q3: What is the advantage of using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?

HILIC is a valuable alternative to reversed-phase chromatography for the separation of polar lipids like this compound.[3] In HILIC, polar analytes are retained on a polar stationary phase, and elution is achieved with a mobile phase containing a high concentration of an organic solvent. This can provide a different selectivity compared to reversed-phase HPLC, potentially resolving lipids that co-elute in reversed-phase systems. HILIC is particularly effective in separating lipid classes based on the polarity of their head groups.[3]

Q4: Can derivatization help in resolving this compound from co-eluting lipids?

While not always necessary, derivatization can be a strategy to improve the separation of lipid species. For instance, derivatizing the diacylglycerol backbone after removing the head group can allow for better separation of molecular species based on their fatty acid composition. However, for intact this compound analysis, optimizing the chromatographic method is generally the preferred first step.

Troubleshooting Guide

Problem: Poor resolution between this compound and other glycolipids (MGDG, DGDG).

This is a common issue, especially in samples from photosynthetic organisms where these lipids are abundant.

Solution 1: Optimize the Mobile Phase Gradient

A shallow gradient can often improve the separation of closely eluting compounds.[4]

  • Recommendation: If you are using a binary gradient of water and acetonitrile/methanol, try decreasing the rate of change of the organic solvent concentration. For example, if your gradient runs from 60% to 90% organic in 10 minutes, try extending the gradient time to 20 minutes over the same range.

Solution 2: Modify the Mobile Phase Composition

The choice of organic solvent and additives can significantly impact selectivity.

  • Recommendation:

    • If using acetonitrile, consider switching to or adding methanol to the mobile phase. Methanol has different solvent properties and can alter the elution order.

    • Adding a small amount of a modifier like isopropanol can sometimes improve the separation of complex lipid mixtures.

    • For HILIC, ensure the mobile phase has a high organic content (typically >80% acetonitrile) to retain polar lipids.

Solution 3: Change the Stationary Phase

The choice of HPLC column is critical for achieving good separation.

  • Recommendation:

    • For reversed-phase, consider using a C30 column instead of a C18 column. The longer alkyl chain of the C30 stationary phase can provide better shape selectivity for lipid isomers.

    • If co-elution persists, switching to a HILIC column can provide an orthogonal separation mechanism based on head group polarity.

Problem: this compound peaks are broad or tailing, leading to apparent co-elution.

Poor peak shape can mask the presence of closely eluting compounds.

Solution 1: Check for System Issues

Before modifying the method, ensure your HPLC system is performing optimally.

  • Troubleshooting Steps:

    • Column Health: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and need replacement.

    • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

    • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to avoid peak distortion.

Solution 2: Adjust Mobile Phase pH and Additives

For acidic lipids like this compound, controlling the pH of the mobile phase can improve peak shape.

  • Recommendation: Adding a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., 10 mM ammonium acetate) to the mobile phase can help to suppress silanol interactions on silica-based columns and improve peak symmetry.

Data Presentation

Table 1: this compound Content in Various Edible Plants

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101
Brassica rapa var. perviridisKomatsuna85
Petroselinum crispumParsley76
Brassica rapa var. pekinensisChinese Cabbage54
Lactuca sativaLettuce43

Data from BenchChem Application Notes.[5]

Table 2: Example HPLC Gradient for Glycolipid Separation

Time (min)% Mobile Phase A (Chloroform)% Mobile Phase B (Methanol:Acetone:Water:Acetic Acid with 0.3% Triethylamine)
0.09010
5.07030
15.04060
20.01090
25.01090
25.19010
30.09010

This is an example gradient and may require optimization for your specific application.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Material

This protocol is designed to efficiently extract total lipids, including this compound, while minimizing enzymatic degradation.

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • 1 M Potassium Chloride (KCl) solution

Procedure:

  • Sample Preparation and Lipase Inactivation: Immediately immerse 1-5 g of fresh plant leaves in 3 mL of preheated isopropanol (75°C) with 0.01% BHT. Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.[5]

  • Initial Extraction: Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of deionized water. Vortex thoroughly and agitate for 1 hour at room temperature.

  • Phase Separation: Centrifuge the sample to separate the phases. Collect the supernatant (lipid extract).

  • Re-extraction: Add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT to the remaining plant pellet. Shake for 30 minutes, centrifuge, and combine the supernatant with the initial extract.

  • Washing: Add 1 M KCl to the combined extracts to wash and remove non-lipid contaminants. Vortex and centrifuge.

  • Drying: Collect the lower organic phase and dry it under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere.[5]

Protocol 2: HPLC Separation of this compound using a C18 Column

This protocol provides a starting point for the separation of this compound from other glycolipids using a reversed-phase C18 column.

HPLC System and Column:

  • HPLC system with a binary pump and a suitable detector (e.g., ELSD or MS)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile:Methanol (9:1, v/v) with 10 mM ammonium acetate

Gradient Program:

  • Start with 70% Mobile Phase B.

  • Increase to 100% Mobile Phase B over 20 minutes.

  • Hold at 100% Mobile Phase B for 5 minutes.

  • Return to 70% Mobile Phase B and equilibrate for 5 minutes before the next injection.

Flow Rate: 1.0 mL/min

Detector:

  • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min

  • MS (Negative ESI mode): Scan range m/z 150-1500, monitor for the characteristic this compound head group fragment at m/z 225.[1][2]

Mandatory Visualization

experimental_workflow sample_prep Sample Preparation (Plant/Algal Tissue) extraction Lipid Extraction (Bligh & Dyer or modified) sample_prep->extraction Homogenization hplc HPLC Separation (Reversed-Phase or HILIC) extraction->hplc Dried Lipid Extract detection Detection (ELSD or MS) hplc->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis troubleshooting Troubleshooting (Co-elution Check) data_analysis->troubleshooting Poor Resolution troubleshooting->hplc Optimize Method troubleshooting_tree start Poor this compound Peak Resolution check_peak_shape Are peaks symmetrical? start->check_peak_shape broad_tailing Broad or Tailing Peaks check_peak_shape->broad_tailing No symmetrical Symmetrical Peaks (True Co-elution) check_peak_shape->symmetrical Yes system_check Check System Suitability (Column, Tubing, Solvent) broad_tailing->system_check optimize_gradient Optimize Gradient (Shallower Gradient) symmetrical->optimize_gradient change_mobile_phase Modify Mobile Phase (Solvent, Additives) optimize_gradient->change_mobile_phase change_column Change Column (e.g., C30 or HILIC) change_mobile_phase->change_column

References

Technical Support Center: Ensuring the Stability of Purified SQDG Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with purified Sulfoquinovosyl diacylglycerol (SQDG). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity and stability of your this compound samples throughout your experiments.

FAQs: Maintaining Purified this compound Sample Stability

Q1: What are the primary factors that can cause my purified this compound samples to degrade?

A1: Purified this compound is susceptible to degradation through several pathways. The most common causes are:

  • Hydrolysis: The ester linkages of the diacylglycerol backbone can be hydrolyzed, cleaving the fatty acids from the glycerol. This can be catalyzed by contaminating lipases or by exposure to acidic or basic conditions.

  • Oxidation: The unsaturated fatty acid chains within the this compound molecule are prone to oxidation, especially if exposed to air (oxygen), light, or contaminating metal ions.

  • Enzymatic Degradation: Residual sulfoquinovosidases from the source organism can cleave the sulfoquinovose headgroup from the diacylglycerol backbone.[1][2]

  • Physical Instability: Repeated freeze-thaw cycles can disrupt the physical structure of lipid aggregates, potentially exposing more surface area to degradative factors.[3]

Q2: What are the ideal storage conditions for long-term stability of purified this compound?

A2: For long-term stability, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The recommended storage temperatures are -20°C for short-to-medium term storage and -80°C for long-term storage.[3] It is also crucial to protect the samples from light.[3]

Q3: How should I handle my this compound samples during experiments to minimize degradation?

A3: To minimize degradation during experimental procedures, it is recommended to:

  • Work at low temperatures whenever possible.

  • Use solvents that are free of strong acids or bases.

  • If enzymatic degradation is a concern, consider adding lipase inhibitors during the initial extraction steps.

  • Avoid prolonged exposure to air and light.

  • Use high-purity solvents to prevent the introduction of contaminants that could catalyze degradation.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is highly recommended to avoid repeated freeze-thaw cycles.[3] To prevent this, aliquot your primary stock solution into smaller, single-use vials before freezing. This allows you to thaw only the amount of this compound needed for a specific experiment.[4]

Troubleshooting Guide: Common Issues with this compound Sample Stability

This guide addresses specific issues you may encounter with your purified this compound samples in a question-and-answer format.

Problem 1: I observe unexpected spots on my TLC plate when analyzing my purified this compound.

  • Question: My TLC analysis of a recently purified this compound sample shows multiple spots instead of a single one. What could be the cause?

  • Answer: The presence of multiple spots suggests either contamination or degradation of your this compound sample.

    • Contamination: The additional spots could be other lipids that co-eluted with this compound during purification. Common contaminants include other glycolipids like monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).

    • Degradation Products: The extra spots could be degradation products such as lyso-SQDG (this compound that has lost one fatty acid) or free fatty acids resulting from hydrolysis.

    • Troubleshooting Steps:

      • Re-evaluate your purification protocol: Optimize the elution steps in your column chromatography to improve the separation of this compound from other lipids.

      • Analyze for degradation: Use a specific staining method for sulfolipids, like Azure C, to confirm which spots contain the sulfate group. Analyze the sample using HPLC-MS to identify the molecular weights of the unexpected spots and confirm if they correspond to degradation products.

      • Check for enzymatic activity: If you suspect enzymatic degradation, prepare fresh samples and consider adding lipase inhibitors during extraction.

Problem 2: My quantitative analysis shows a decrease in this compound concentration over time.

  • Question: I am performing a time-course experiment, and my LC-MS data indicates that the concentration of my purified this compound is decreasing in my control samples. Why is this happening?

  • Answer: A decrease in this compound concentration over time points to ongoing degradation. The likely culprits are hydrolysis or oxidation.

    • Hydrolysis: If your experimental buffer is not at a neutral pH, it could be promoting acid or base-catalyzed hydrolysis of the ester bonds.

    • Oxidation: If your samples are not protected from air and light, the unsaturated fatty acid chains of this compound can oxidize.

    • Troubleshooting Steps:

      • Control the pH: Ensure your experimental buffers are within a neutral pH range (pH 6.5-7.5) to minimize hydrolysis.[5]

      • Inert Atmosphere: If possible, conduct your experiments under an inert atmosphere (e.g., in a glove box) to prevent oxidation.

      • Add Antioxidants: Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to your samples to inhibit lipid peroxidation.

      • Light Protection: Protect your samples from light by using amber vials or covering your experimental setup with aluminum foil.

Problem 3: I am getting poor recovery of this compound after solid-phase extraction (SPE).

  • Question: I am using a silica-based SPE cartridge to clean up my this compound sample, but the recovery is very low. What can I do to improve this?

  • Answer: Low recovery from SPE can be due to inappropriate solvent conditions or irreversible binding.

    • Solvent Polarity: For silica-based SPE, ensure your loading and wash solvents are non-polar enough to retain the polar this compound on the column. Elution requires a sufficiently polar solvent mixture.

    • Ionic Interactions: The negatively charged sulfonate group of this compound can interact strongly with the silica stationary phase.

    • Troubleshooting Steps:

      • Optimize Elution Solvent: To improve the elution of the acidic this compound, try adding a salt like ammonium acetate to your elution solvent (e.g., chloroform:methanol with ammonium acetate).

      • Alternative Sorbents: Consider using a different type of SPE cartridge, such as an amino-propyl column, which can bind the negatively charged sulfonate group through anion exchange, allowing for more controlled elution.

Data Presentation

Table 1: Recommended Storage Conditions for Purified this compound

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (days to weeks)-20°CInert Gas (Argon or Nitrogen)Protected from Light
Long-term (months to years)-80°CInert Gas (Argon or Nitrogen)Protected from Light

Data synthesized from multiple sources.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Purified this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to understand its stability profile and to generate degradation products for analytical method development.

Materials:

  • Purified this compound sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Chloroform (HPLC grade)

  • TLC plates (silica gel 60)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare several aliquots of a known concentration of this compound in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 2 hours.

  • Thermal Degradation: Place an aliquot in a dry oven at 70°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot to a UV lamp (254 nm) for a defined period (e.g., 24 hours).

  • Control Sample: Keep one aliquot under normal storage conditions (-20°C, protected from light).

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples (including the control) by TLC and HPLC-MS to identify and quantify the degradation products.

Protocol 2: Monitoring this compound Stability by HPLC-MS

This protocol provides a general workflow for the quantitative analysis of this compound to assess its stability over time.

Materials:

  • Purified this compound sample

  • Internal Standard (e.g., a deuterated or odd-chain this compound)

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

  • Ammonium acetate

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: At each time point of your stability study, take an aliquot of your this compound sample. Add a known amount of the internal standard.

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition: Monitor the transition from the precursor ion ([M-H]⁻) of your this compound species to a characteristic product ion (e.g., m/z 225.1 for the sulfoquinovose headgroup).

  • Quantification: Calculate the ratio of the peak area of the this compound to the peak area of the internal standard. A decrease in this ratio over time indicates degradation.

Visualizations

SQDG_Degradation_Pathways This compound Purified this compound Hydrolysis Hydrolysis (Acid/Base, Lipases) This compound->Hydrolysis Oxidation Oxidation (Air, Light) This compound->Oxidation Enzymatic Enzymatic Cleavage (Sulfoquinovosidases) This compound->Enzymatic Lyso_this compound Lyso-SQDG Hydrolysis->Lyso_this compound Fatty_Acids Free Fatty Acids Hydrolysis->Fatty_Acids Oxidized_this compound Oxidized this compound Oxidation->Oxidized_this compound DAG Diacylglycerol Enzymatic->DAG SQ Sulfoquinovose Enzymatic->SQ Troubleshooting_Workflow Start Instability Observed (e.g., extra TLC spots, decreased concentration) CheckStorage Review Storage Conditions (-20°C/-80°C, inert gas, no light?) Start->CheckStorage CheckHandling Review Handling Procedures (low temp, neutral pH, avoid freeze-thaw?) CheckStorage->CheckHandling [Yes] OptimizePurification Optimize Purification Protocol CheckStorage->OptimizePurification [No] AnalyzeDegradation Analyze for Degradation Products (HPLC-MS, specific TLC stains) CheckHandling->AnalyzeDegradation [Yes] AddInhibitors Consider Adding Stabilizers (antioxidants, lipase inhibitors) CheckHandling->AddInhibitors [No] StableSample Stable Sample AnalyzeDegradation->StableSample OptimizePurification->StableSample AddInhibitors->StableSample

References

Technical Support Center: Optimizing Collision Energy for SQDG Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoquinovosyldiacylglycerol (SQDG) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for this compound fragmentation in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Negative ion mode Electrospray Ionization (ESI) is the preferred method for analyzing SQDGs. The sulfate group in the polar head is readily deprotonated, resulting in the formation of [M-H]⁻ ions, which are ideal for MS/MS analysis.[1]

Q2: What are the characteristic fragment ions of SQDGs in negative ion mode MS/MS?

A2: In negative ion mode, SQDGs produce several characteristic fragment ions upon collision-induced dissociation (CID). The most specific and often most abundant fragment is the "fingerprint" ion at m/z 225, which corresponds to the dehydrated sulfoquinovose head group.[1][2] Other significant fragments include ions resulting from the neutral loss of the fatty acyl chains ([M-H-RCOOH]⁻) and a fragment at m/z 81 (SO₃H⁻).[1]

Q3: Why is optimizing collision energy crucial for this compound analysis?

A3: Optimizing the collision energy is critical for controlling the fragmentation pattern of SQDGs. Different collision energies will favor the formation of different fragment ions. For instance, a lower collision energy might be optimal for generating the specific head group fragment for identification, while a different energy might be required to induce the neutral loss of fatty acids for structural elucidation and regiochemical assignment. Incorrect collision energy can lead to insufficient fragmentation, excessive fragmentation (making spectra difficult to interpret), or the absence of key diagnostic ions.

Q4: How does collision energy affect the regiochemical assignment of fatty acids in SQDGs?

A4: Low-energy collision-induced dissociation (CID) of the deprotonated this compound molecule ([M-H]⁻) can lead to the preferential neutral loss of the fatty acid from the sn-1 position of the glycerol backbone.[3] By carefully optimizing the collision energy, the ratio of the fragments corresponding to the loss of the sn-1 versus the sn-2 fatty acid can be maximized, allowing for the determination of the fatty acid positions.

Q5: Should I use a single collision energy or a stepped collision energy approach?

A5: The choice between a single or stepped collision energy depends on the experimental goal. For targeted quantification using a specific fragment like m/z 225, a single, optimized collision energy is often sufficient. However, for detailed structural characterization where multiple fragment ions are of interest (e.g., head group and neutral losses), a stepped collision energy approach can be beneficial. This involves fragmenting the precursor ion at multiple different energies and combining the resulting spectra to obtain a richer fragmentation pattern.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of collision energy for this compound fragmentation.

ProblemPossible CausesSuggested Solutions
Poor or no signal for the m/z 225 fragment Suboptimal Collision Energy: The collision energy may be too low to induce fragmentation of the head group or so high that the m/z 225 fragment is further fragmented.Perform a collision energy ramping experiment. Analyze a standard solution of your this compound of interest and vary the collision energy (e.g., in 2-5 eV increments) to find the optimal value that maximizes the intensity of the m/z 225 ion.
Incorrect Precursor Ion Selection: The wrong m/z value for the [M-H]⁻ ion might be isolated.Verify the calculated m/z of your target this compound. Ensure the isolation window in your MS/MS method is set correctly.
Instrument Detuning: The mass spectrometer may not be properly calibrated or tuned.Perform routine maintenance and calibration of the mass spectrometer according to the manufacturer's guidelines.
Inconsistent ratios of fatty acid neutral loss fragments Collision Energy Fluctuation: The applied collision energy may not be stable between runs.Ensure the mass spectrometer's collision cell parameters are stable. Monitor system suitability by injecting a standard periodically.
In-source Fragmentation: Fragmentation may be occurring in the ESI source before the collision cell.Optimize source parameters such as capillary voltage and temperatures to minimize in-source fragmentation.
Matrix Effects: Co-eluting compounds from the sample matrix can affect fragmentation efficiency.Improve chromatographic separation to isolate the this compound peak from interfering compounds. Consider using an internal standard.
Excessive fragmentation and complex spectra Collision Energy is Too High: High collision energy can lead to the generation of many small, non-specific fragment ions.Systematically decrease the collision energy and observe the effect on the fragmentation pattern. Aim for a balance that provides key diagnostic ions without excessive background.
Presence of Multiple Isobaric Species: The selected precursor ion may consist of multiple co-eluting this compound isomers.Enhance chromatographic resolution to separate different this compound species. High-resolution mass spectrometry can also help to distinguish between isobaric precursors.
No observable fatty acid neutral loss Collision Energy is Too Low: The energy may be insufficient to induce the cleavage of the acyl chains.Gradually increase the collision energy. The energy required for neutral loss is often different from that required for the head group fragmentation.
Nature of the Fatty Acids: Some fatty acid compositions may be more or less prone to neutral loss under certain conditions.Refer to literature for similar this compound species or perform systematic optimization for your specific molecules of interest.

Data Presentation

The following table summarizes the relative abundance of key fragment ions from the CID of this compound 18:1/16:0 (m/z 819.5) at different laboratory collision energies. This data illustrates how collision energy influences the fragmentation pattern.

Collision Energy (eV)Precursor Ion (m/z 819.5) Abundance (%)Head Group Fragment (m/z 225) Abundance (%)Neutral Loss of 18:1 (m/z 537.4) Abundance (%)Neutral Loss of 16:0 (m/z 563.3) Abundance (%)
20100~500
30~60~40~5~2
40~10~80~15~8
50<5100~25~15
600~70~30~20
700~40~35~25

Note: Data is illustrative and based on energy-resolved CID-MS/MS experiments.[1] Optimal values may vary depending on the instrument and specific this compound species.

Experimental Protocols

Methodology for Optimizing Collision Energy for this compound Fragmentation
  • Sample Preparation:

    • Prepare a standard solution of the this compound of interest at a known concentration (e.g., 1-10 µg/mL) in an appropriate solvent such as methanol or isopropanol.

    • If a standard is not available, use a well-characterized lipid extract known to contain the target this compound.

  • Liquid Chromatography (LC) Parameters (if applicable):

    • Use a suitable reversed-phase or HILIC column for lipid separation.

    • Develop a gradient elution method to ensure the this compound of interest is well-resolved from other lipids.

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MS1 Scan: Acquire full scan data to identify the [M-H]⁻ precursor ion of the target this compound.

    • MS/MS Method: Create a product ion scan method for the target precursor ion.

  • Collision Energy Ramp Experiment:

    • Set up a series of experiments where the collision energy is systematically varied.

    • For a triple quadrupole or Q-TOF instrument, this can be done by creating multiple experimental segments in the injection method, each with a different collision energy setting (e.g., ranging from 10 eV to 70 eV in 5 eV increments).

    • For ion trap instruments, a similar energy ramping can be performed.

  • Data Analysis:

    • Infuse the standard solution or inject the lipid extract and acquire the MS/MS data at each collision energy level.

    • For each collision energy, extract the ion chromatograms for the precursor ion and the expected fragment ions (e.g., m/z 225, neutral loss fragments).

    • Plot the intensity of each fragment ion as a function of the collision energy to generate a collision energy profile.

    • Determine the optimal collision energy that maximizes the signal for your ion of interest (e.g., m/z 225 for quantification, or the neutral loss fragments for structural analysis).

Visualizations

SQDG_Fragmentation_Pathway General this compound Fragmentation Pathway in Negative Ion Mode cluster_precursor Precursor Ion cluster_fragments Primary Fragments This compound [M-H]- This compound [M-H]- Head_Group Sulfoquinovose Head Group [m/z 225] This compound [M-H]-->Head_Group CID Neutral_Loss_sn1 Neutral Loss of sn-1 Fatty Acid [M-H-R1COOH]- This compound [M-H]-->Neutral_Loss_sn1 CID Neutral_Loss_sn2 Neutral Loss of sn-2 Fatty Acid [M-H-R2COOH]- This compound [M-H]-->Neutral_Loss_sn2 CID

Caption: this compound Fragmentation Pathway.

Optimization_Workflow Workflow for Collision Energy Optimization prep Prepare this compound Standard or Extract lcms LC-MS Analysis (Negative ESI) prep->lcms ms1 Identify Precursor Ion [M-H]- lcms->ms1 ms2_setup Set Up MS/MS Method (Product Ion Scan) ms1->ms2_setup ce_ramp Perform Collision Energy Ramp Experiment ms2_setup->ce_ramp analyze Analyze Fragmentation Data ce_ramp->analyze plot Plot Fragment Intensity vs. Collision Energy analyze->plot optimize Determine Optimal Collision Energy plot->optimize

Caption: Collision Energy Optimization Workflow.

References

Technical Support Center: Sulfoquinovosyldiacylglycerol (SQDG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfoquinovosyldiacylglycerol (SQDG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize enzymatic degradation of this compound during sample preparation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation during sample preparation?

A1: The primary enzymes of concern are sulfoquinovosidases (SQases) and various lipases. SQases cleave the glycosidic bond, separating the sulfoquinovose head group from the diacylglycerol backbone.[1][2][3] Plant tissues, in particular, contain a variety of lipases, such as phospholipases, that can rapidly deacylate glycerolipids, including this compound, upon tissue disruption.[4][5] In animal tissues, enzymes referred to as sulfolipases (types A and B) are responsible for the stepwise deacylation of this compound.[6]

Q2: What are the initial signs of this compound degradation in a sample?

A2: The presence of degradation products such as sulfoquinovosylmonoacylglycerol (SQMG), sulfoquinovosylglycerol (SQG), free fatty acids, and an increase in phosphatidic acid can indicate enzymatic degradation.[5][6] These can be detected by techniques like Thin-Layer Chromatography (TLC) or Mass Spectrometry (MS) and may appear as unexpected spots or peaks in your analysis.

Q3: How can I prevent enzymatic degradation from the very start of my sample collection?

A3: Immediate inactivation of enzymes at the point of sample collection is critical. The most effective method is to flash-freeze the tissue in liquid nitrogen directly after harvesting.[7][8] This halts all biological processes, including enzymatic activity. Subsequent steps should be performed in a cold environment to maintain this inactivation.[8]

Q4: What is the recommended method for inactivating lipases in plant tissue?

A4: A widely recommended and effective method is to immerse the fresh plant material immediately into hot isopropanol (75-85°C) for about 15 minutes.[4][5] This heat treatment denatures and inactivates most lipolytic enzymes. The use of preheated isopropanol is a key first step in many established lipid extraction protocols designed to preserve lipid integrity.[4]

Q5: Are there chemical inhibitors that can be used to prevent this compound degradation?

A5: Yes, several chemical inhibitors can be employed. Phenylmethanesulfonyl fluoride (PMSF) is a serine protease inhibitor that has been shown to reduce the degradation of glycerophospholipids by inhibiting phospholipase activity.[8] For targeted inhibition of serine hydrolases, which include some lipases, compounds like tetrahydrolipstatin (THL), also known as Orlistat, have been shown to be effective in certain biological systems.[9][10] Adding a general protease inhibitor cocktail to your extraction buffer can also be a valuable preventative measure.[11]

Q6: How should I store my samples and lipid extracts to ensure long-term stability of this compound?

A6: For long-term stability, dried lipid extracts should be stored at low temperatures, such as -20°C or -80°C, under an inert atmosphere like nitrogen or argon to prevent oxidation.[4][8][12] It is also advisable to store extracts in glass vials with Teflon-lined caps to avoid contamination from plastics.[13] To minimize degradation from repeated freeze-thaw cycles, consider aliquoting your stock solution into smaller, single-use volumes.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound yield in final extract. Enzymatic degradation during sample homogenization.Immediately homogenize the sample in a pre-heated solvent like isopropanol (75°C) to inactivate lipases.[4] Alternatively, perform homogenization at low temperatures (e.g., on ice) with solvents containing enzyme inhibitors like PMSF.[8]
Presence of high levels of lysolipids (e.g., SQMG) or free fatty acids. Lipase activity was not sufficiently quenched.Ensure the hot isopropanol inactivation step is performed immediately upon sample harvesting and that the temperature is maintained.[4][5] Consider adding lipase inhibitors to the initial extraction solvent.[12]
Variability in this compound quantification between replicate samples. Inconsistent sample handling and enzyme inactivation.Standardize the time between sample collection and enzyme inactivation. Ensure all samples are treated identically. Flash-freezing in liquid nitrogen immediately after collection can improve consistency.[7][8]
Degradation of this compound during storage of the lipid extract. Oxidation or residual enzymatic activity.Dry the lipid extract thoroughly under a stream of nitrogen or argon before storage. Store at -80°C in a glass vial with a Teflon-lined cap.[8][12] Adding an antioxidant like Butylated Hydroxytoluene (BHT) to the storage solvent can prevent oxidation.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative content of this compound in various edible plants, providing a useful reference for expected yields from plant sources.

Plant SpeciesCommon NameThis compound Content (mg/100g fresh weight)
Spinacia oleraceaSpinach101[4]
Brassica rapa var. perviridisKomatsuna85[4]
Petroselinum crispumParsley76[4]
Brassica rapa var. pekinensisChinese Cabbage54[4]
Lactuca sativaLettuce43[4]
Allium fistulosumWelsh Onion32[4]
Cucumis sativusCucumber21[4]
Solanum lycopersicumTomato15[4]
Capsicum annuumBell Pepper9[4]
Daucus carotaCarrot3[4]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Tissue with Lipase Inactivation

This protocol is designed to minimize the activity of lipolytic enzymes during the extraction process.[4]

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with Teflon-lined screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Sample Preparation and Lipase Inactivation:

    • Harvest fresh plant leaves (1-5 g).

    • Immediately immerse the leaves in a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT.

    • Incubate the tube at 75°C for 15 minutes to inactivate lipolytic enzymes.[4]

  • Initial Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 mL of chloroform and 0.6 mL of deionized water to the tube.

    • Vortex the mixture thoroughly and then agitate on a shaking incubator for 1 hour at room temperature.

  • Phase Separation and Collection:

    • Centrifuge the sample to pellet the plant material.

    • Transfer the lipid extract (supernatant) to a new clean glass tube using a glass Pasteur pipette.

  • Re-extraction of Plant Material:

    • To the remaining plant tissue pellet, add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

    • Shake the mixture for 30 minutes.

    • Centrifuge the sample and collect the supernatant, combining it with the initial extract.[4]

  • Washing and Drying:

    • Add 1 M Potassium Chloride (KCl) solution to the combined extracts to wash and remove non-lipid contaminants. Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the final lipid extract under a gentle stream of nitrogen.

  • Storage:

    • The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere.[4]

Visualizations

SQDG_Degradation_Pathway cluster_deacylation Deacylation Pathway (Lipases/Sulfolipases) This compound This compound (Sulfoquinovosyl diacylglycerol) SQMG SQMG (Sulfoquinovosyl monoacylglycerol) This compound->SQMG Sulfolipase A / Lipase FFA1 Free Fatty Acid SQ Sulfoquinovose This compound->SQ DAG Diacylglycerol SQG SQG (Sulfoquinovosyl glycerol) SQMG->SQG Sulfolipase B / Lipase FFA2 Free Fatty Acid

Caption: Enzymatic degradation pathways of this compound.

Sample_Prep_Workflow Start Start: Fresh Sample Collection Inactivation Immediate Enzyme Inactivation Start->Inactivation FlashFreeze Option A: Flash Freeze (Liquid Nitrogen) Inactivation->FlashFreeze Rapid Quenching HotIsopropanol Option B: Hot Isopropanol (75-85°C) Inactivation->HotIsopropanol Heat Denaturation Homogenization Homogenization (in appropriate solvent) FlashFreeze->Homogenization HotIsopropanol->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Washing Washing/Phase Separation Extraction->Washing Drying Drying under N2/Ar Washing->Drying Storage Storage (-80°C under Inert Gas) Drying->Storage Analysis Analysis (TLC, LC-MS, etc.) Storage->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Overcoming Poor Recovery of Sulfoquinovosyldiacylglycerol (SQDG) from SPE Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solid-phase extraction (SPE) of sulfoquinovosyldiacylglycerol (SQDG).

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound from SPE columns?

Poor recovery of this compound during solid-phase extraction can stem from several factors related to its unique physicochemical properties. This compound is an anionic and amphipathic lipid, meaning it possesses both a negatively charged polar head group (sulfoquinovose) and nonpolar fatty acid chains. Key reasons for poor recovery include:

  • Inappropriate Sorbent Choice: The selection of an SPE sorbent that does not adequately interact with the this compound molecule is a primary cause of low recovery.

  • Suboptimal pH of the Sample: The charge of the sulfonic acid group on this compound is pH-dependent. If the sample pH is not optimized, retention on certain SPE phases can be compromised.

  • Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent, leading to incomplete recovery.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the sample to pass through without being retained.

  • Column Drying: Allowing the SPE sorbent to dry out after conditioning and before sample loading can significantly reduce recovery.[1]

  • Co-elution with Contaminants: Lipids with similar polarities, such as other glycolipids, can co-elute with this compound, leading to impure fractions and the appearance of low recovery of the target molecule.

Q2: Which type of SPE column is best for this compound purification?

The optimal SPE column depends on the specific sample matrix and the desired purity of the final this compound fraction. Three common types of SPE sorbents can be used, each with its own advantages:

  • Silica Gel (Normal-Phase): This is a common choice for separating lipids based on polarity. Neutral lipids are washed off with non-polar solvents, while more polar lipids like this compound are retained and then eluted with more polar solvents.

  • C18 (Reversed-Phase): This sorbent retains molecules based on hydrophobic interactions. The nonpolar fatty acid chains of this compound interact with the C18 chains on the silica support. This method is effective for desalting and concentrating this compound from aqueous samples.

  • Amino-propyl (Anion Exchange): This sorbent is particularly well-suited for this compound due to its negatively charged sulfonate head group. The positively charged amino groups on the sorbent bind the anionic this compound, allowing for the removal of neutral and cationic contaminants. This compound is then eluted by disrupting the ionic interaction with a high-salt or pH-adjusted solvent.[1]

Q3: How can I improve the elution of this compound from a silica SPE column?

Inefficient elution is a common issue. To improve the recovery of the acidic this compound from a silica column, consider the following:

  • Increase Solvent Polarity: A mixture of chloroform and methanol is typically used for elution. Increasing the proportion of methanol can enhance the elution strength.[1]

  • Add a Salt: Incorporating a salt like ammonium acetate into the elution solvent can help to disrupt the ionic interactions between the negatively charged sulfonate group of this compound and the silica surface, thereby improving recovery.[1]

Q4: Can I use the same SPE protocol for this compound from different biological sources (e.g., plants vs. algae)?

While the fundamental principles of SPE for this compound apply across different organisms, the specific protocol may require optimization. The lipid composition can vary significantly between, for example, plants and algae. This may necessitate adjustments to the initial lipid extraction procedure and the wash steps during SPE to effectively remove different types of contaminating lipids.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the SPE of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Inappropriate Sorbent Choice Select an SPE sorbent based on the properties of this compound and the sample matrix. For highly aqueous samples, consider C18. For complex lipid mixtures, silica or amino-propyl columns may be more suitable.[1]
Incorrect Sample pH For anion exchange, ensure the sample pH is low enough to protonate the sorbent and allow for ionic interaction with the negatively charged this compound.
Elution Solvent Too Weak Increase the polarity of the elution solvent (e.g., higher percentage of methanol in a chloroform/methanol mix for silica SPE). For anion exchange, use a buffer with a high salt concentration or adjust the pH to neutralize the charge on the sorbent or this compound.[1]
Column Drying Out Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded.[1]
Sample Overload Reduce the amount of total lipid extract loaded onto the cartridge or use a larger capacity cartridge.[1]
This compound Elutes with Other Contaminants Similar Polarity of Contaminants Optimize the wash steps with solvents of intermediate polarity to remove contaminants before eluting this compound. Consider using a gradient elution.
Non-specific Binding Modify the wash solution by adding a low concentration of a competing agent or adjusting the pH to minimize non-specific binding.
Inconsistent Recoveries Variable Flow Rate Maintain a consistent and slow flow rate during sample loading and elution to ensure reproducible interactions between this compound and the sorbent.
Incomplete Solvent Removal Ensure complete removal of the wash solvent before elution to prevent it from affecting the elution process.

Data Presentation

Due to the limited availability of direct comparative studies on this compound recovery with different SPE sorbents in the public literature, a quantitative comparison of recovery percentages is challenging. However, the following tables provide valuable data for researchers working with this compound.

Table 1: Approximate Content of this compound in Various Organisms

This table provides a reference for the expected yield of this compound from different biological sources.

OrganismThis compound Content (% of total lipids)
Diatoms (e.g., Phaeodactylum tricornutum)25 - 40%
Brown Macroalga (Undaria pinnatifida)Varies with season
Cyanobacteria (Synechococcus)Variable, can be compensated by Phosphatidylglycerol (PG)
Higher Plants (e.g., Spinach)Lower compared to diatoms

Table 2: Distribution of Lipid Classes After Silica Column Chromatography of a Microbial Mat Extract

This table, adapted from a study by Wuttig et al. (2019), illustrates the challenge of achieving a clean separation of this compound using silica-based chromatography, as it can be found in multiple fractions. This highlights the need for careful optimization of the elution protocol.

Lipid ClassAcetone Fraction ("Glycolipids")Methanol Fraction ("Phospholipids")
MGDG (Monogalactosyldiacylglycerol)54% ± 5%46% ± 5%
DGDG (Digalactosyldiacylglycerol)0%100%
This compound (Sulfoquinovosyldiacylglycerol) 9% ± 1% 91% ± 1%
PC (Phosphatidylcholine)0%100%
PE (Phosphatidylethanolamine)11% ± 1%89% ± 1%

Table 3: Qualitative Comparison of SPE Sorbents for this compound Purification

This table provides a qualitative comparison to guide the selection of an appropriate SPE sorbent for this compound purification.

Sorbent TypePrinciple of RetentionElution StrategyAdvantagesDisadvantages
Silica Gel Polar interactions between the hydroxyl groups of silica and the polar head group of this compound.Increasing the polarity of the mobile phase (e.g., with methanol).Good for separating lipids based on polarity; effective for removing neutral lipids.Can have lower recovery for acidic lipids like this compound without optimization; may require desalting of the final fraction.
C18 Hydrophobic interactions between the C18 chains and the fatty acid tails of this compound.Decreasing the polarity of the mobile phase with a high percentage of organic solvent.Excellent for desalting and concentrating this compound from aqueous samples.Less selective for separating this compound from other lipids with similar hydrophobicity.
Amino-propyl Anion exchange between the positively charged amino groups and the negatively charged sulfonate group of this compound.Disrupting the ionic interaction with a high salt buffer or by adjusting the pH.Highly selective for anionic lipids like this compound, allowing for excellent separation from neutral and cationic lipids.Recovery can be sensitive to the pH and ionic strength of the sample and elution buffers.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Material

This protocol is a general guideline for the extraction of total lipids, including this compound, from plant tissues.

  • Homogenization: Homogenize the fresh or frozen plant material (e.g., 1 gram) in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). This will induce phase separation.

  • Centrifugation: Centrifuge the mixture to clearly separate the two phases.

  • Lipid Collection: The lower chloroform phase contains the total lipid extract. Carefully collect this lower phase.

  • Drying: Dry the collected chloroform phase under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C or lower under an inert atmosphere.

Protocol 2: this compound Purification using a Silica Gel SPE Column

This protocol provides a general procedure for the purification of this compound from a total lipid extract using a silica gel SPE cartridge.

  • Column Conditioning: Condition a silica gel SPE cartridge by washing it sequentially with one column volume of methanol followed by one column volume of chloroform.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Washing Step 1 (Neutral Lipids): Wash the column with one column volume of chloroform to elute neutral lipids and pigments.

  • Washing Step 2 (Glycolipids): Wash the column with one column volume of acetone to elute less polar glycolipids like monogalactosyldiacylglycerol (MGDG).

  • Elution of this compound: Elute the this compound fraction using a mixture of chloroform:methanol (e.g., 1:1, v/v). For improved recovery, a second elution with pure methanol can be performed. The addition of a salt like ammonium acetate to the elution solvent can enhance the recovery of this compound.[1]

  • Fraction Analysis: Collect the eluted fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

Protocol 3: General Guideline for this compound Purification using a C18 SPE Column

This protocol outlines a general approach for using a reversed-phase C18 column for this compound purification, which will require optimization for specific applications.

  • Column Conditioning: Condition the C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Sample Loading: Dissolve the lipid extract in a solvent with a high aqueous content and load it onto the column. This promotes the retention of the hydrophobic acyl chains of this compound.

  • Washing: Wash the column with a high-aqueous solvent to remove polar, non-retained contaminants.

  • Elution: Elute the this compound with a high percentage of an organic solvent, such as methanol or acetonitrile, to disrupt the hydrophobic interactions.

Protocol 4: General Guideline for this compound Purification using an Amino-propyl SPE Column

This protocol provides a general framework for anion exchange-based purification of this compound. Optimization of buffer pH and salt concentration is critical.

  • Column Conditioning: Condition the amino-propyl SPE cartridge with a low-ionic-strength buffer at a pH that ensures the amino groups are protonated (positively charged).

  • Sample Loading: Dissolve the lipid extract in the conditioning buffer and load it onto the column.

  • Washing: Wash the column with the conditioning buffer to remove neutral and cationic lipids.

  • Elution: Elute the bound this compound by using a buffer with a high salt concentration (e.g., containing ammonium acetate) or by increasing the pH to deprotonate the amino groups, thus disrupting the ionic interaction.

Visualizations

SPE_Troubleshooting_Workflow start Start: Poor this compound Recovery check_sorbent Is the SPE sorbent appropriate for this compound? start->check_sorbent check_elution Is the elution solvent strong enough? check_sorbent->check_elution Yes solution_sorbent Select Silica, C18, or Anion Exchange based on sample matrix. check_sorbent->solution_sorbent No check_loading Was the sample loaded correctly? check_elution->check_loading Yes solution_elution Increase polarity (Silica), use high organic % (C18), or use high salt/pH change (Anion Exchange). check_elution->solution_elution No check_wash Is the wash step too harsh? check_loading->check_wash Yes solution_loading Ensure column is not dry before loading. Do not overload the column. check_loading->solution_loading No solution_wash Use a less polar wash solvent or reduce wash volume. check_wash->solution_wash Yes end_good Problem Solved check_wash->end_good No, problem likely elsewhere solution_sorbent->end_good solution_elution->end_good solution_loading->end_good solution_wash->end_good SPE_Protocol_Workflow start Start: Total Lipid Extract conditioning 1. Column Conditioning start->conditioning loading 2. Sample Loading conditioning->loading wash1 3. Wash 1 (Remove Neutral Lipids) loading->wash1 wash2 4. Wash 2 (Remove Other Glycolipids) wash1->wash2 elution 5. Elution of this compound wash2->elution analysis 6. Fraction Analysis (TLC/MS) elution->analysis end Pure this compound analysis->end Sorbent_Selection_Logic This compound This compound Molecule Polar, Negatively Charged Headgroup (Sulfoquinovose) Nonpolar Fatty Acid Tails Silica Silica Gel (Normal Phase) Retains based on polarity. Elute with polar solvents. This compound:head->Silica Polar Interaction C18 C18 (Reversed Phase) Retains based on hydrophobicity. Elute with nonpolar solvents. This compound:tail->C18 Hydrophobic Interaction AnionExchange Anion Exchange (e.g., Amino-propyl) Retains based on negative charge. Elute with high salt or pH change. This compound:head->AnionExchange Ionic Interaction

References

Technical Support Center: Addressing Matrix Effects in SQDG Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of sulfoquinovosyldiacylglycerols (SQDG).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound quantification by LC-MS?

In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the this compound signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1][4]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an this compound standard in a neat solvent to the response of the same standard spiked into a blank matrix sample after extraction.[1][2][5] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][6] A constant flow of the this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused this compound indicates ion suppression or enhancement, respectively, at that retention time.[1][6]

Q3: What are the best strategies for minimizing matrix effects during sample preparation for this compound analysis?

Improving sample preparation is one of the most effective ways to circumvent ion suppression.[4] Common techniques include:

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by using solvent mixtures and adjusting the pH of the aqueous matrix to selectively extract SQDGs while leaving interfering compounds behind.[4] A double LLE approach can further improve selectivity.[4]

  • Solid-Phase Extraction (SPE): SPE can effectively remove unwanted matrix components like proteins, lipids, and salts.[6] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, has been shown to produce very clean extracts.[7]

  • Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and may require additional cleanup steps.[7][8] Using specialized PPT plates that retain phospholipids can improve its efficacy.[4]

Q4: Can an internal standard compensate for matrix effects in this compound quantification?

Yes, using a suitable internal standard (IS) is a crucial strategy to compensate for matrix effects.[5] The ideal IS is a stable isotope-labeled (SIL) version of the this compound analyte.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing reliable normalization. However, even a SIL-IS may not overcome sensitivity loss due to significant ion suppression.[4]

Troubleshooting Guides

Issue 1: Low and inconsistent signal intensity for this compound standards across replicates.

This is a classic sign of ion suppression due to matrix effects.[1]

Immediate Troubleshooting Steps:

  • Dilute the Sample: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[1] Ensure your this compound concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modify your chromatographic method to better separate your this compound analytes from interfering matrix components.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

Workflow for Diagnosing and Mitigating Matrix Effects:

cluster_0 Diagnosis cluster_1 Mitigation Strategies start Low/Inconsistent this compound Signal check_matrix Perform Post-Extraction Spike or Post-Column Infusion start->check_matrix matrix_present Matrix Effect Confirmed check_matrix->matrix_present no_matrix No Significant Matrix Effect check_matrix->no_matrix dilute Dilute Sample matrix_present->dilute optimize_lc Optimize Chromatography matrix_present->optimize_lc improve_prep Improve Sample Prep (LLE, SPE) matrix_present->improve_prep use_is Use Stable Isotope-Labeled Internal Standard matrix_present->use_is matrix_matched Use Matrix-Matched Calibration matrix_present->matrix_matched other_issue Investigate Other Issues (e.g., Instrument Performance) no_matrix->other_issue revalidate Re-validate Method dilute->revalidate optimize_lc->revalidate improve_prep->revalidate use_is->revalidate matrix_matched->revalidate

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Issue 2: this compound recovery is poor and varies between samples.

This can be caused by inefficient extraction or degradation of this compound during sample preparation, which can be exacerbated by matrix components.

Troubleshooting Steps:

  • Evaluate Extraction Protocol: Re-evaluate your lipid extraction protocol. The modified Bligh-Dyer method is commonly used for SQDGs.[9] Ensure correct solvent ratios and phase separation.

  • Use an Internal Standard: Add a known amount of an appropriate this compound internal standard to your sample before extraction.[9] This will help normalize for losses during sample preparation.

  • Optimize SPE: If using Solid-Phase Extraction, experiment with different sorbents and elution solvents to improve the selective elution of SQDGs and removal of interferences.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • This compound analytical standard

  • Blank matrix (e.g., plasma, tissue homogenate from a source known to not contain this compound)

  • Neat solvent (e.g., initial mobile phase)

  • Your established sample preparation workflow materials (solvents, SPE cartridges, etc.)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze by LC-MS: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Modified Bligh-Dyer Extraction for this compound

Objective: To extract lipids, including this compound, from a biological sample.

Materials:

  • Biological sample (e.g., plant leaves)[9]

  • This compound internal standard[9]

  • Chloroform, Methanol, Water (HPLC grade)[9]

  • Liquid nitrogen[9]

  • Centrifuge[9]

Procedure:

  • Sample Homogenization: Flash-freeze the biological sample in liquid nitrogen and grind to a fine powder.[9]

  • Internal Standard Spiking: Transfer the powdered sample to a glass tube and add a known amount of the this compound internal standard.[9]

  • Lipid Extraction:

    • Add 2 mL of chloroform and vortex for 1 minute.[9]

    • Add 0.8 mL of water and vortex for 1 minute.[9]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes.[9]

  • Collection: Carefully collect the lower organic phase (containing the lipids) and transfer to a new glass tube.[9]

  • Drying and Reconstitution: Dry the lipid extract under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.[9]

Data Presentation

Table 1: Example Data for Matrix Effect Assessment

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)
AThis compound in Neat Solvent1,500,000N/A
CThis compound in Post-Extracted Matrix900,00060% (Suppression)

Table 2: Comparison of Calibration Curve Slopes

Calibration Curve TypeSlopeInterpretation
Solvent-Based12,5000.998Ideal response
Matrix-Matched7,8000.995Indicates ion suppression[10]

Visualization of Concepts

cluster_workflow This compound Quantification Workflow cluster_matrix_effect Matrix Effect Intervention Points Sample Sample Collection Homogenization Homogenization Sample->Homogenization IS_Spike Internal Standard Spiking Homogenization->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup ME1 Optimize Extraction & Cleanup Extraction->ME1 Analysis LC-MS/MS Analysis Cleanup->Analysis Cleanup->ME1 Quantification Quantification Analysis->Quantification ME2 Optimize LC Separation Analysis->ME2 ME3 Use IS & Matrix-Matched Calibrants Quantification->ME3 cluster_0 Ionization Source cluster_1 Signal Outcome Analyte This compound Analyte Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Suppression Ion Suppression Matrix->Suppression Competition for charge/ efficient desolvation Ion_Analyte [this compound-H]- Droplet->Ion_Analyte Ion_Matrix [Matrix]- MS Mass Spectrometer Ion_Analyte->MS Signal Suppression->Ion_Analyte Reduces Enhancement Ion Enhancement

References

Technical Support Center: Improving Signal-to-Noise for SQDG Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the detection and quantification of Sulfoquinovosyl Diacylglycerol (SQDG).

Frequently Asked Questions (FAQs)

Q1: What is Sulfoquinovosyl Diacylglycerol (this compound)?

A1: Sulfoquinovosyl diacylglycerol (this compound) is a type of sulfur-containing, phosphorus-free anionic glycolipid found in the photosynthetic membranes of organisms like higher plants, algae, and cyanobacteria.[1] Structurally, it consists of a diacylglycerol backbone linked to a sulfoquinovose head group, where a carbon atom is directly bonded to a sulfonic acid group.[1] This C-S bond is chemically stable, making this compound a strong acid.[1]

Q2: What are the most common methods for this compound quantification?

A2: The most prevalent method for quantifying this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and specificity, allowing for the separation and accurate measurement of different this compound molecular species.[2] High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) has also been utilized.[2]

Q3: Which ionization mode is optimal for this compound analysis by mass spectrometry?

A3: Negative ion mode Electrospray Ionization (ESI) is the preferred method for analyzing this compound.[2] The sulfate group in the polar head is readily deprotonated, leading to the formation of [M-H]⁻ ions, which are then analyzed by tandem mass spectrometry (MS/MS).[2]

Q4: What are the characteristic fragment ions of this compound in MS/MS analysis?

A4: In negative ion mode MS/MS, this compound produces several characteristic fragment ions. The most specific "fingerprint" ion is found at m/z 225, which corresponds to the sulfoquinovose head group.[2][3] Other common fragments include m/z 81 (SO₃H⁻) and ions resulting from the neutral loss of the fatty acyl chains.[2][3]

Q5: Why is an internal standard crucial for accurate this compound quantification?

A5: Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and mass spectrometry analysis.[2] They help to compensate for matrix effects and differences in ionization efficiency between samples, leading to more accurate and precise quantification.[2]

Q6: What type of internal standard is recommended for this compound analysis?

A6: The ideal internal standard is a stable isotope-labeled version of the this compound species being analyzed.[2] If that is not available, a commercially available this compound with a distinct fatty acid composition from the endogenous species can be used.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound detection experiments, helping you to improve your signal-to-noise ratio.

Category 1: Poor or No this compound Signal

Problem: I am not detecting any this compound signal, or the signal is very weak.

  • Possible Cause 1: Inefficient Extraction

    • Solution: Employ a well-established lipid extraction method, such as a modified Bligh-Dyer (chloroform/methanol) protocol, to ensure complete cell lysis and sufficient extraction time.[1][2] To prevent degradation by lipolytic enzymes, especially in plant tissues, it is recommended to immediately immerse the sample in hot isopropanol (75°C) at the start of the extraction process.[5]

  • Possible Cause 2: Suboptimal Ionization Parameters

    • Solution: Optimize the ESI source parameters in negative ion mode.[2] This includes adjusting the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your target this compound species.[2]

  • Possible Cause 3: Incorrect Mass Spectrometer Settings

    • Solution: Ensure your mass spectrometer is operating in negative ion mode and that the scan range includes the expected m/z values for your this compound species of interest.[2] For targeted quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion ([M-H]⁻) to the characteristic product ion (m/z 225).[2][4]

G Troubleshooting: Poor or No this compound Signal start Start: Poor/No Signal check_extraction Is extraction efficient? start->check_extraction check_ms_mode MS in negative ion mode? check_extraction->check_ms_mode Yes solution_extraction Action: Use robust extraction protocol (e.g., Bligh-Dyer with hot isopropanol). check_extraction->solution_extraction No check_ionization Are ionization parameters optimized? check_ms_mode->check_ionization Yes solution_ms_mode Action: Switch to negative ion mode and verify m/z range. check_ms_mode->solution_ms_mode No check_mrm Using MRM with correct transitions? check_ionization->check_mrm Yes solution_ionization Action: Optimize ESI source parameters (capillary voltage, gas flow, temp). check_ionization->solution_ionization No solution_mrm Action: Set MRM to [M-H]⁻ -> m/z 225 transition. check_mrm->solution_mrm No end_node Signal Improved check_mrm->end_node Yes solution_extraction->check_ms_mode solution_ms_mode->check_ionization solution_ionization->check_mrm solution_mrm->end_node G General Experimental Workflow for this compound Quantification sample_prep 1. Sample Preparation (Homogenization, Add Internal Standard) extraction 2. Lipid Extraction (e.g., Modified Bligh-Dyer) sample_prep->extraction cleanup 3. Optional Cleanup (Solid-Phase Extraction) extraction->cleanup lc_separation 4. LC Separation (C18 Reversed-Phase) cleanup->lc_separation ms_detection 5. MS/MS Detection (Negative ESI, MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis G This compound Biosynthesis Pathway sub1 UDP-glucose + Sulfite enzyme1 SQD1 / sqdB (UDP-sulfoquinovose synthase) sub1->enzyme1 prod1 UDP-sulfoquinovose enzyme2 SQD2 / sqdX (this compound synthase) prod1->enzyme2 sub2 Diacylglycerol (DAG) sub2->enzyme2 prod2 Sulfoquinovosyl Diacylglycerol (this compound) enzyme1->prod1 enzyme2->prod2

References

Technical Support Center: Best Practices for Long-Term Storage of Sulfoquinovosyl Diacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfoquinovosyl Diacylglycerol (SQDG), ensuring its stability during long-term storage is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions related to the storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound?

For long-term storage, this compound should be kept at -20°C or lower. This temperature minimizes the rates of potential degradation reactions, such as oxidation and hydrolysis.

Q2: Should I store this compound as a dry powder or in a solvent?

The ideal storage form depends on the fatty acid composition of the this compound:

  • Saturated this compound: If the acyl chains are fully saturated, this compound is relatively stable and can be stored as a dry powder at -20°C in a desiccator to protect it from moisture.

  • Unsaturated this compound: this compound containing one or more double bonds in its fatty acid chains is susceptible to oxidation. It is highly recommended to dissolve unsaturated this compound in a suitable organic solvent, purge the vial with an inert gas (e.g., argon or nitrogen), and store it at -20°C.

Q3: Which solvent is best for storing unsaturated this compound?

A chloroform:methanol mixture (e.g., 2:1, v/v) is commonly used for dissolving and storing this compound. It is crucial to use high-purity, inhibitor-free solvents to prevent the introduction of reactive species. For extended storage, some researchers prefer solvents less prone to generating acidic byproducts than chloroform. In such cases, ethanol can be a suitable alternative for immediate use, though for long-term storage, a non-protic solvent mixture is generally preferred.

Q4: How can I prevent the oxidation of unsaturated this compound during storage?

To prevent oxidation, dissolve the unsaturated this compound in an appropriate organic solvent in a glass vial with a Teflon-lined cap. Before sealing, flush the headspace of the vial with a dry, inert gas like argon or nitrogen to displace any oxygen. Storing the vial in the dark at -20°C will further minimize oxidative degradation.

Q5: For how long can I store this compound?

When stored under optimal conditions (-20°C, under inert gas for unsaturated this compound), a high-purity this compound solution in a suitable organic solvent should be stable for at least 3-6 months. For longer-term storage, it is advisable to re-evaluate the purity of the this compound before use.

Troubleshooting Guide

Q1: I see an unexpected spot on the Thin-Layer Chromatography (TLC) of my stored this compound. What could it be?

An additional, more polar spot (lower Rf value) on a silica TLC plate often indicates the presence of lysosulfolipids, such as sulfoquinovosyl monoacylglycerol (SQMG), which are products of hydrolysis where one of the fatty acid chains has been cleaved off. A less polar spot (higher Rf value) could indicate contamination.

Q2: My this compound solution has changed color. Is it still usable?

A color change, such as yellowing, can be an indicator of degradation, particularly oxidation of polyunsaturated fatty acids. It is highly recommended to check the purity of the this compound using an analytical method like TLC or HPLC before use. If significant degradation is detected, the sample should be discarded.

Q3: My experimental results are inconsistent when using an older stock of this compound. What should I do?

Inconsistent results are a common sign of compound degradation. It is crucial to verify the integrity and purity of your this compound stock. You can do this by running a quality control check using TLC, HPLC, or mass spectrometry and comparing the results to a fresh standard or the original certificate of analysis.

Quantitative Data on Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lowerSlows down chemical degradation (oxidation, hydrolysis).
Form (Saturated) Dry PowderMore stable when no double bonds are present.
Form (Unsaturated) In Organic SolventMinimizes oxidation by reducing exposure to air.
Solvent Chloroform:Methanol (2:1, v/v)Good solubility and commonly used for lipids.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of unsaturated fatty acids.
Container Glass vial with Teflon-lined capPrevents leaching of plasticizers and ensures a tight seal.
Light Exposure Store in the darkPrevents photo-oxidation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective method to assess the purity of an this compound sample.

Materials:

  • Silica gel 60 TLC plates

  • This compound sample

  • Developing chamber

  • Mobile Phase: Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)[1]

  • Visualization reagent (e.g., iodine vapor, 5% phosphomolybdic acid in ethanol)

  • Capillary tubes for spotting

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it equilibrate for at least 30 minutes.

  • Dissolve a small amount of the this compound sample in chloroform:methanol (2:1, v/v).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate into the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the spots. For iodine vapor, place the dried plate in a chamber containing a few crystals of iodine. For phosphomolybdic acid, spray the plate with the reagent and then heat it gently with a heat gun until spots appear.

  • A pure sample of this compound should appear as a single spot. The presence of additional spots indicates impurities or degradation products.

Protocol 2: Analysis of this compound by HPLC-MS

This protocol outlines a more quantitative approach to assess the purity and identify the molecular species of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate[2]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate[2]

  • This compound sample dissolved in the initial mobile phase

Procedure:

  • LC Separation:

    • Set the column temperature (e.g., 40°C).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • MS Detection:

    • Operate the ESI source in negative ion mode.

    • Perform a full scan to identify the molecular ions of the different this compound species.

    • Perform tandem MS (MS/MS) on the most abundant precursor ions to confirm their identity. A characteristic fragment ion for this compound is at m/z 225, corresponding to the sulfoquinovose head group.[3][4]

Visualizations

troubleshooting_workflow start Start: Stored this compound for Use check_purity Perform Quality Control Check (e.g., TLC) start->check_purity single_spot Single Spot on TLC? check_purity->single_spot proceed Proceed with Experiment single_spot->proceed Yes multiple_spots Multiple Spots Observed single_spot->multiple_spots No investigate Investigate Cause of Degradation multiple_spots->investigate storage_conditions Review Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protection? investigate->storage_conditions handling Review Handling Procedures: - Purity of Solvents? - Avoid Repeated Freeze-Thaw? investigate->handling discard Discard and Use Fresh Stock investigate->discard repurify Consider Repurification (e.g., SPE) storage_conditions->repurify handling->repurify repurify->check_purity

Caption: Troubleshooting workflow for assessing the quality of stored this compound.

sqdg_degradation cluster_this compound Intact Unsaturated this compound cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (with unsaturated fatty acid) oxidation Oxidation (Presence of O2, light, metal ions) This compound->oxidation hydrolysis Hydrolysis (Presence of water, enzymes) This compound->hydrolysis hydroperoxides Lipid Hydroperoxides oxidation->hydroperoxides Primary sqmg SQMG (Sulfoquinovosyl monoacylglycerol) hydrolysis->sqmg ffa Free Fatty Acid hydrolysis->ffa aldehydes Aldehydes & Ketones hydroperoxides->aldehydes Secondary

Caption: Major degradation pathways for unsaturated this compound during storage.

References

Optimizing SQDG Solubilization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the solubilization of Sulfoquinovosyl-diacylglycerol (SQDG) for various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper solubilization crucial for biochemical assays?

Sulfoquinovosyl-diacylglycerol (this compound) is a sulfur-containing glycerolipid found in the membranes of photosynthetic organisms and some bacteria.[1] Its role in enzyme regulation, protein stabilization, and signaling pathways makes it a molecule of interest in biochemical research.[1] Proper solubilization is critical because this compound, like other lipids, is insoluble in aqueous buffers and can form aggregates, which can interfere with assays and lead to inaccurate results.[2][3] Effective solubilization ensures that this compound is in a monomeric, micellar, or vesicular form that is suitable for interaction studies and enzymatic assays.

Q2: What are the common challenges encountered when solubilizing this compound?

The primary challenges include:

  • Poor Solubility: this compound has low solubility in aqueous solutions, leading to the formation of precipitates.[2]

  • Aggregation: this compound molecules can self-aggregate, which can cause artifacts in biochemical and biological assays.[3]

  • Vesicle Instability: The size and stability of this compound vesicles can be highly sensitive to experimental conditions such as ion concentration.[2][4]

  • Detergent Interference: Detergents used for solubilization can sometimes interfere with the assay itself, for example, by denaturing proteins or inhibiting enzymes.[5][6]

Q3: Should I use detergents or create vesicles for my assay?

The choice between using detergents to form mixed micelles or preparing this compound vesicles (liposomes) depends on the specific requirements of your assay:

  • Detergent-based solubilization is often used when a high concentration of monomeric or small micellar this compound is needed, for instance, in some enzyme kinetic studies. However, the detergent itself might interfere with the assay.[7]

  • Vesicle/Liposome formation is ideal for studying interactions with membrane-associated proteins or for assays where the lipid bilayer context is important.[8][9] The physical properties of the vesicles, such as size, can influence their biological activity.[2]

Troubleshooting Guide

Problem 1: this compound is precipitating out of my assay buffer.

Possible Cause Troubleshooting Suggestion
Low Solubility This compound has low solubility in water.[2] Ensure that you are working above its critical micelle concentration (CMC) if using a detergent, or that you have properly formed vesicles.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can affect this compound solubility. Since this compound is an anionic lipid, changes in pH can alter its charge and interactions.[8] High salt concentrations can promote aggregation and precipitation of lipid vesicles.[4]
Solution: 1. Optimize Buffer: Systematically vary the pH and ionic strength of your buffer to find optimal conditions for this compound solubility. Start with a buffer pH where this compound is deprotonated and negatively charged (e.g., pH 7.0-8.0).2. Use a Detergent: If appropriate for your assay, add a detergent to solubilize the this compound (see Problem 2).3. Prepare Vesicles: Formulate this compound into vesicles (liposomes) to increase its stability in aqueous solutions (see Experimental Protocols).

Problem 2: My protein of interest is inactive or denatured in the presence of solubilized this compound.

Possible Cause Troubleshooting Suggestion
Harsh Detergent Ionic detergents can be denaturing to proteins.[10]
High Detergent Concentration Even mild, non-ionic detergents can denature proteins at high concentrations.[10]
Solution: 1. Switch to a Milder Detergent: If using an ionic detergent, switch to a non-ionic or zwitterionic detergent (see Table 1). Non-ionic detergents are generally considered milder.[10]2. Optimize Detergent Concentration: Use the lowest concentration of detergent that effectively solubilizes this compound and is above the detergent's CMC. A general guideline is to use a detergent concentration at approximately its CMC.[7]3. Use Vesicles: If detergent incompatibility is a persistent issue, consider using this compound incorporated into vesicles, which avoids the use of free detergent in the final assay.

Problem 3: I am observing high background or non-specific interactions in my binding assay (e.g., SPR, ITC).

Possible Cause Troubleshooting Suggestion
This compound Aggregation Aggregates of this compound can cause non-specific binding to proteins or surfaces.[11]
Detergent Micelles Empty detergent micelles can sometimes interact non-specifically with the protein or assay surface.
Solution: 1. Confirm Solubilization: Ensure that the this compound is fully solubilized and not in an aggregated state. This can be checked by techniques like dynamic light scattering (DLS).2. Include a Detergent in the Running Buffer: For SPR experiments, including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the running buffer can help prevent non-specific binding.3. Optimize Vesicle Preparation: If using vesicles, ensure they are of a uniform and appropriate size by using techniques like extrusion.[2] Smaller unilamellar vesicles may be less prone to causing non-specific interactions.[2]4. Control Experiments: For ITC, perform control titrations of this compound into buffer to determine the heat of dilution and ensure it is not mistaken for a binding event.[12]

Data Presentation

Table 1: Properties of Common Detergents for Lipid Solubilization

Detergent Type CMC (mM) Aggregation Number Notes
CHAPS Zwitterionic8 - 10~10High CMC, easily removed by dialysis. Less denaturing than ionic detergents.[7]
CHAPSO Zwitterionic8 - 10~11Similar to CHAPS with slightly better solubilizing properties for some proteins.[7]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20 - 2527 - 100High CMC, can be harsh on sensitive proteins.[7]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.1778 - 140Low CMC, generally mild and good for maintaining protein stability.[13]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic0.01~100Very low CMC, known for providing high stability to membrane proteins.[13][14]
Sodium Dodecyl Sulfate (SDS) Anionic8.362Strongly denaturing.[15]
Triton™ X-100 Non-ionic0.24100 - 155Can interfere with UV-Vis spectroscopy due to its aromatic ring.[10]

CMC (Critical Micelle Concentration) values can be influenced by buffer conditions such as ionic strength and temperature.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

This method produces unilamellar vesicles of a defined size.

Materials:

  • This compound powder

  • Chloroform

  • Rotary evaporator

  • Round-bottom flask

  • Assay buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Film Formation: Dissolve a known amount of this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Add the desired volume of assay buffer to the flask. Hydrate the lipid film by vortexing or sonicating in a water bath above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous vesicle population.[2]

  • Characterization (Optional but Recommended): The size distribution of the resulting vesicles can be determined using Dynamic Light Scattering (DLS).

Mandatory Visualizations

SQDG_Solubilization_Workflow cluster_start Starting Material cluster_solubilization Solubilization Method cluster_processing Processing cluster_end Final Product SQDG_powder This compound Powder dissolve Dissolve in Organic Solvent (e.g., Chloroform) SQDG_powder->dissolve evaporation Rotary Evaporation dissolve->evaporation hydration Hydration with Aqueous Buffer evaporation->hydration extrusion Extrusion (e.g., 100 nm filter) hydration->extrusion LUVs Small Unilamellar Vesicles (SUVs) extrusion->LUVs

Caption: Workflow for preparing this compound unilamellar vesicles.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Assay Issue (e.g., Precipitation, Inactivity) aggregation This compound Aggregation start->aggregation detergent_issue Harsh Detergent/ Incorrect Concentration start->detergent_issue buffer_issue Suboptimal Buffer (pH, Ionic Strength) start->buffer_issue use_vesicles Use Vesicle Formulation aggregation->use_vesicles characterize Characterize Vesicle Size (DLS, Extrusion) aggregation->characterize change_detergent Switch to Milder Detergent/ Optimize Concentration detergent_issue->change_detergent detergent_issue->use_vesicles optimize_buffer Optimize Buffer Conditions buffer_issue->optimize_buffer

Caption: Troubleshooting logic for this compound solubilization issues.

References

Validation & Comparative

A Comparative Analysis of Sulfoquinovosyl Diacylglycerol (SQDG) and Phosphatidylglycerol (PG) Functions in Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the functions of two key anionic lipids found in the photosynthetic membranes of plants, algae, and cyanobacteria: sulfoquinovosyl diacylglycerol (SQDG) and phosphatidylglycerol (PG). By examining their distinct and overlapping roles in membrane structure, photosynthesis, and stress responses, this document aims to furnish researchers with a comprehensive understanding supported by experimental data.

Core Functional Comparison: Interchangeable yet Distinct Roles

This compound, a sulfur-containing glycolipid, and PG, the only major phospholipid in thylakoid membranes, are both essential anionic lipids that contribute to the net negative charge of these membranes.[1] While they share remarkable biophysical similarities allowing for a degree of functional interchangeability, particularly under nutrient stress, they also possess unique and indispensable functions.[2]

Key Overlapping Functions:

  • Maintenance of Membrane Structure: Both this compound and PG are crucial for the structural integrity of thylakoid membranes.[1] They contribute to the lipid bilayer that houses the photosynthetic protein complexes.

  • Anionic Lipid Quota: Photosynthetic organisms appear to maintain a constant total amount of anionic lipids. Under phosphate starvation, the synthesis of the phosphorus-containing PG is reduced, and this compound synthesis is upregulated to compensate, and the reverse occurs under sulfur deprivation.[2] This reciprocal relationship underscores their shared role in maintaining the anionic environment of the thylakoid membrane.

Key Distinct Functions:

  • Photosynthesis: While both are involved in photosynthesis, PG is considered essential for the function of Photosystem II (PSII).[3] Specific functions of PG in PSII cannot be fully replaced by this compound, even when this compound levels are high.[3] In contrast, this compound is not absolutely essential for photosynthesis in all organisms but plays a significant role in the stability and full functioning of PSII.[4][5] In cyanobacteria, PG is also implicated in the trimerization of Photosystem I (PSI), a role not attributed to this compound.[4]

  • Stress Response: this compound has been specifically implicated in tolerance to various abiotic stresses, including high temperature, drought, and cold.[1] Its accumulation is observed in plants subjected to these conditions. While PG is also involved in stress responses, such as chilling tolerance, the role of this compound appears more pronounced in a broader range of environmental challenges.

  • Enzyme Regulation: this compound has been shown to inhibit the activities of eukaryotic DNA polymerase and HIV-reverse transcriptase, suggesting potential roles beyond the chloroplast that are not shared with PG.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies on this compound and PG.

ParameterOrganism/SystemObservation with this compoundObservation with PGCitation
Relative Abundance in Maize Leaf Thylakoids Zea maysPredominantly this compound 34:3 (~60-70 mol%)PG molecular species composition changes with leaf development[6]
Photosystem II (PSII) Activity (in a PG-deficient mutant) Arabidopsis thalianaPartially compensates for the loss of PG in terms of chlorophyll accumulation but cannot fully maintain PSII functionality.Essential for PSII functionality.[3]
PSII Stability under Heat Stress (41°C) Chlamydomonas reinhardtii (wild type vs. hf-2 mutant lacking this compound)PSII activity in the hf-2 mutant decreased to 50% of the initial level.PSII activity in the wild type decreased to 70% of the initial level.[5]
Biophysical Properties of Lipid Bilayers Reconstituted lipid membranesSimilar bilayer thickness and bending rigidity to PG.Similar bilayer thickness and bending rigidity to this compound.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and PG functions.

Lipid Extraction and Analysis from Thylakoid Membranes

Objective: To determine the quantitative lipid composition of thylakoid membranes, particularly the relative amounts of this compound and PG.

Protocol:

  • Thylakoid Membrane Isolation:

    • Homogenize fresh leaf tissue in a chilled isolation buffer (e.g., 0.3 M sucrose, 25 mM Hepes-KOH pH 7.8, 1 mM MgCl2).

    • Filter the homogenate through several layers of cheesecloth to remove cell debris.

    • Centrifuge the filtrate at low speed (e.g., 1,000 x g for 5 min) to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 10 mM Hepes-KOH pH 7.8) to induce osmotic lysis and release thylakoids.

    • Centrifuge at a higher speed (e.g., 4,000 x g for 10 min) to pellet the thylakoid membranes. Wash the pellet with the same buffer and centrifuge again.

  • Lipid Extraction (Folch Method):

    • Resuspend the purified thylakoid pellet in a known volume of water.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the thylakoid suspension to a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction.

    • Centrifuge at low speed to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Wash the chloroform phase with a solution of 0.9% NaCl in water.

    • Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Lipid Analysis by Mass Spectrometry:

    • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry (e.g., chloroform:methanol 1:1 v/v).

    • Analyze the lipid composition using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

    • Identify and quantify individual lipid species, including the different molecular species of this compound and PG, based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Measurement of Photosystem II (PSII) Activity

Objective: To assess the functional integrity of PSII in the presence or absence of this compound or PG.

Protocol:

  • Chlorophyll Fluorescence Measurement:

    • Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters.

    • Dark-adapt the samples (e.g., leaves or isolated thylakoids) for at least 20 minutes.

    • Measure the minimum fluorescence (F₀) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

    • In the light, measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ').

    • Calculate the effective quantum yield of PSII (ΦPSII) = (Fₘ' - Fₛ) / Fₘ'.

  • Oxygen Evolution Measurement:

    • Use a Clark-type oxygen electrode to measure the rate of oxygen evolution from isolated thylakoids.

    • Suspend the thylakoids in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

    • Illuminate the sample with saturating light and record the rate of oxygen production.

Visualizing Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the biosynthesis of this compound and PG, their interplay under nutrient stress, and a conceptual model of phospholipid signaling.

SQDG_PG_Biosynthesis cluster_this compound This compound Biosynthesis cluster_pg PG Biosynthesis UDP-glucose UDP-glucose UDP-sulfoquinovose UDP-sulfoquinovose UDP-glucose->UDP-sulfoquinovose SQD1 Sulfite Sulfite Sulfite->UDP-sulfoquinovose SQD1 This compound This compound UDP-sulfoquinovose->this compound SQD2 Diacylglycerol_this compound Diacylglycerol Diacylglycerol_this compound->this compound SQD2 Glycerol-3-phosphate Glycerol-3-phosphate Phosphatidic Acid Phosphatidic Acid Glycerol-3-phosphate->Phosphatidic Acid Fatty Acids Fatty Acids Fatty Acids->Phosphatidic Acid CDP-Diacylglycerol CDP-Diacylglycerol Phosphatidic Acid->CDP-Diacylglycerol CTP CTP CTP->CDP-Diacylglycerol Phosphatidylglycerol Phosphate Phosphatidylglycerol Phosphate CDP-Diacylglycerol->Phosphatidylglycerol Phosphate PGP Synthase Glycerol-3-P Glycerol-3-phosphate Glycerol-3-P->Phosphatidylglycerol Phosphate PGP Synthase PG PG Phosphatidylglycerol Phosphate->PG PGP Phosphatase

Biosynthesis pathways of this compound and PG.

Nutrient_Stress_Response Phosphate Starvation Phosphate Starvation PG Synthesis PG Synthesis Phosphate Starvation->PG Synthesis decreases This compound Synthesis This compound Synthesis Phosphate Starvation->this compound Synthesis increases Sulfur Starvation Sulfur Starvation Sulfur Starvation->PG Synthesis increases Sulfur Starvation->this compound Synthesis decreases Thylakoid Membrane Anionic Lipid Pool Thylakoid Membrane Anionic Lipid Pool PG Synthesis->Thylakoid Membrane Anionic Lipid Pool This compound Synthesis->Thylakoid Membrane Anionic Lipid Pool

Interplay of this compound and PG synthesis under nutrient stress.

Phospholipid_Signaling External Stimulus External Stimulus Membrane Receptor Membrane Receptor External Stimulus->Membrane Receptor Phospholipase C (PLC) Phospholipase C (PLC) Membrane Receptor->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) Phosphatidylinositol 4,5-bisphosphate (PIP2) Diacylglycerol (DAG) Diacylglycerol (DAG) Protein Kinase C (PKC) Protein Kinase C (PKC) Diacylglycerol (DAG)->Protein Kinase C (PKC) activates Inositol trisphosphate (IP3) Inositol trisphosphate (IP3) Ca2+ release from ER Ca2+ release from ER Inositol trisphosphate (IP3)->Ca2+ release from ER triggers Cellular Response Cellular Response Protein Kinase C (PKC)->Cellular Response Ca2+ release from ER->Cellular Response PIP2->Diacylglycerol (DAG) PIP2->Inositol trisphosphate (IP3)

A conceptual model of phospholipid signaling.

Conclusion

This compound and PG, while both serving as crucial anionic lipids in photosynthetic membranes, exhibit a fascinating relationship of partial redundancy and functional specificity. Their ability to substitute for one another under nutrient-limiting conditions highlights the importance of maintaining the overall anionic charge of the thylakoid membrane. However, the indispensable role of PG in certain aspects of photosynthesis, particularly PSII function, and the unique involvement of this compound in broader stress tolerance and enzyme regulation, underscore their distinct evolutionary and functional significance. Future research focusing on the specific interactions of these lipids with membrane proteins and their roles in signaling pathways will further elucidate their complex functions in plant and algal physiology.

References

The Indispensable Role of Sulfoquinovosyl Diacylglycerol (SQDG) in the Structural and Functional Integrity of Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Sulfoquinovosyl diacylglycerol (SQDG), an anionic sulfolipid, is a crucial component of thylakoid membranes in photosynthetic organisms. Extensive research has demonstrated that this compound is not merely a structural lipid but plays a vital and non-redundant role in maintaining the stability and optimal function of Photosystem II (PSII), the water-splitting enzyme complex at the heart of oxygenic photosynthesis. This guide provides an objective comparison of PSII performance in the presence and absence of this compound, supported by experimental data, detailed protocols, and visual representations of key processes.

Quantitative Comparison of PSII Performance: Wild-Type vs. This compound-Deficient Mutants

The absence of this compound significantly impairs PSII activity and stability across various photosynthetic organisms. The following tables summarize key quantitative data from studies on this compound-deficient mutants.

OrganismMutantParameterWild-TypeMutantPercentage Decrease in MutantReference
Chlamydomonas reinhardtiihf-2PSII Activity100%~60%~40%[1]
Chlamydomonas reinhardtiihf-2PSII Activity after Heat Stress (41°C for 120 min in dark)70% of initial50% of initial28.6%[2][3]
Synechocystis sp. PCC6803SD1Net Photosynthetic ActivityNormalDecreasedNot specified[4]
Synechocystis sp. PCC6803SD1PSII ActivityNormalDecreasedNot specified[4]

Table 1: Comparison of Photosystem II Activity. This table illustrates the significant reduction in PSII activity in this compound-deficient mutants compared to their wild-type counterparts.

OrganismMutantObservationImplicationReference
Thermosynechococcus elongatusThis compound-deficientIncreased ratio of PSII monomer to dimerDecreased stability of the PSII dimer[5][6]
Chlamydomonas reinhardtiihf-2Increased structural fragility of the PSII core complex when solubilized with a detergentAltered physical properties and reduced stability of the PSII complex[2][3]

Table 2: Comparison of Photosystem II Structural Stability. This table highlights the compromised structural integrity of the PSII complex in the absence of this compound.

The Role of this compound in PSII: A Mechanistic View

This compound molecules are integral components of the PSII complex, with specific binding sites. In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are bound to each PSII monomer.[5][7] Two of these are critically located at the interface between the two monomers of the PSII dimer, contributing to its stability.[5][7] The absence of this compound leads to several functional and structural impairments:

  • Impaired Quinone Exchange: Depletion of this compound has been shown to partially impair PSII activity by hindering the exchange of the secondary quinone (QB) at its acceptor site.[5][6]

  • Decreased Dimer Stability: The replacement of this compound molecules at the monomer-monomer interface by other lipids, such as phosphatidylglycerol (PG), results in a less stable PSII dimer.[5][6] While other anionic lipids like PG can occupy the this compound binding sites, they only partially compensate for its function, indicating a specific and crucial role for this compound.[5][6][8]

  • Increased Susceptibility to Stress: this compound is vital for the heat tolerance of PSII.[2][3] Mutants lacking this compound exhibit increased susceptibility to heat-induced inactivation of PSII.[2][3] Furthermore, this compound appears to be involved in a light-dependent recovery mechanism of PSII after heat stress.[2][3]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Isolation of Thylakoid Membranes

This protocol is a standard method for extracting thylakoid membranes from plant leaves, such as spinach.

Materials:

  • Fresh leaves (e.g., spinach)

  • Blending Buffer (B1): 0.4 M sorbitol, 5 mM MgCl₂, 20 mM Tricine/KOH (pH 7.8), 5 mM EDTA

  • Suspension Buffer (B2): 50 mM HEPES/KOH (pH 7.5), 5 mM sorbitol, 5 mM MgCl₂

  • Blender

  • Cheesecloth

  • Centrifuge and tubes

Procedure:

  • Homogenize fresh leaf blades in ice-cold Buffer 1 (1:5 leaf-to-buffer weight ratio) using a blender (three times for 6 seconds each).

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 5,000 x g for 4 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet (containing thylakoids) in Buffer 2.

  • Repeat the centrifugation step at 5,000 x g for 4 minutes.

  • The resulting pellet contains the isolated thylakoid membranes.

Measurement of Photosystem II Activity

PSII activity can be quantified by measuring the rate of oxygen evolution or through chlorophyll fluorescence analysis.

a) Oxygen Evolution:

  • The gross O₂ yield per single-turnover flash in CO₂-enriched air provides a direct measurement of functional PSII content.[9][10] It is assumed that each functional PSII evolves one molecule of O₂ after four flashes.[9][10]

b) Chlorophyll Fluorescence:

  • Pulse Amplitude Modulation (PAM) fluorometry is a non-invasive technique to assess PSII activity.[11][12]

  • The maximal quantum yield of PSII (Fv/Fm) is a key parameter measured in dark-adapted samples to determine the potential efficiency of PSII.

  • The effective quantum yield of PSII (Y(II)) is measured in illuminated samples to assess the actual operating efficiency.[11]

Analysis of Polar Lipids

This protocol outlines the extraction and analysis of polar lipids from thylakoid membranes.

Materials:

  • Isolated thylakoid membranes

  • Chloroform

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer

Procedure:

  • Dissolve thylakoid membranes (containing 0.8 mg of chlorophyll) in 6 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Perform total polar lipid extraction.

  • Separate the extracted lipids using an HPLC system.

  • Analyze the lipid composition by mass spectrometry.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating the role of this compound and the proposed signaling pathway of its involvement in PSII stability.

experimental_workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison & Conclusion wt Wild-Type Organism thylakoid Thylakoid Membrane Isolation wt->thylakoid mutant This compound-Deficient Mutant mutant->thylakoid psii_activity PSII Activity Measurement (O2 Evolution / Chl Fluorescence) thylakoid->psii_activity stability PSII Stability Assay (Heat Stress / Detergent Treatment) thylakoid->stability lipid Lipid Analysis (HPLC-MS) thylakoid->lipid compare Compare Data between Wild-Type and Mutant psii_activity->compare stability->compare lipid->compare conclusion Validate Role of this compound in PSII Stability compare->conclusion

Caption: Experimental workflow for validating the role of this compound in PSII stability.

sqdg_role cluster_this compound This compound Presence cluster_no_this compound This compound Absence sqdg_present This compound Present psii_dimer Stable PSII Dimer sqdg_present->psii_dimer maintains optimal_qb Optimal QB Exchange sqdg_present->optimal_qb facilitates stable_function Stable PSII Function (Normal Activity & Stress Tolerance) psii_dimer->stable_function optimal_qb->stable_function sqdg_absent This compound Absent unstable_dimer Unstable PSII Dimer (Increased Monomers) sqdg_absent->unstable_dimer leads to impaired_qb Impaired QB Exchange sqdg_absent->impaired_qb leads to impaired_function Impaired PSII Function (Reduced Activity & Stress Sensitivity) unstable_dimer->impaired_function impaired_qb->impaired_function

Caption: Proposed role of this compound in maintaining PSII stability and function.

References

The Anionic Lipid Shuffle: A Comparative Guide to the Functional Replacement of Phosphatidylglycerol by Sulfoquinovosyldiacylglycerol Under Phosphate Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphate is an indispensable nutrient for plant growth and development, forming the backbone of nucleic acids, ATP, and phospholipids. However, its availability in the soil is often limited, posing a significant challenge to plant life. To cope with phosphate (Pi) deficiency, plants have evolved sophisticated adaptive strategies, one of the most crucial being the remodeling of their cellular membranes. This guide provides a comprehensive comparison of the functional replacement of the phospholipid phosphatidylglycerol (PG) with the sulfur-containing, non-phosphorus lipid sulfoquinovosyldiacylglycerol (SQDG) in the thylakoid membranes of photosynthetic organisms under phosphate stress.

Under phosphate-limiting conditions, plants initiate a systematic replacement of phospholipids with non-phosphorus lipids to salvage and reallocate phosphate for essential metabolic processes.[1][2] This process is particularly prominent in the thylakoid membranes of chloroplasts, where the anionic phospholipid PG is partially substituted by the anionic sulfolipid this compound.[3][4] This substitution helps maintain the net negative charge of the thylakoid membrane, which is crucial for the proper functioning of the photosynthetic machinery.[3] While this compound can functionally compensate for PG to a certain extent, the replacement is not absolute, as PG plays an indispensable role in the structure and function of photosystems I and II.[3]

Quantitative Comparison of PG and this compound Content Under Phosphate Stress

The following table summarizes the changes in the molar percentage of PG and this compound in the total lipid content of various photosynthetic organisms under phosphate-sufficient (+P) and phosphate-deficient (-P) conditions.

OrganismConditionPhosphatidylglycerol (PG) (mol%)Sulfoquinovosyldiacylglycerol (this compound) (mol%)Reference
Arabidopsis thaliana+P~10~6Essigmann et al., 1998 (cited in[3])
-P~5~11Essigmann et al., 1998 (cited in[3])
Chlamydomonas reinhardtii+P17.310.1(cited in[4])
-P5.823.7(cited in[4])
Synechococcus sp. PCC 7942+P17.210.3Güler et al., 1996 (cited in[3])
-P5.125.8Güler et al., 1996 (cited in[3])
Cucumis sativus (Cucumber)+P10.97.2(cited in[5])
-P6.110.5(cited in[5])

Experimental Protocols

Lipid Extraction and Analysis

Objective: To extract total lipids from plant tissue and quantify the relative amounts of PG and this compound.

Methodology:

  • Lipid Extraction:

    • Homogenize fresh plant tissue (e.g., leaves) in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly to induce phase separation.

    • Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.

    • Collect the lower phase and wash it with a solution of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v).

    • Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Thin-Layer Chromatography (TLC) for Lipid Separation:

    • Dissolve the dried lipid extract in a small volume of chloroform.

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

    • Visualize the separated lipid spots by staining with iodine vapor or specific reagents (e.g., Dittmer-Lester reagent for phospholipids and Azure C/Sulphuric acid for sulfolipids). PG and this compound will have distinct retention factors (Rf values).

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Scrape the silica gel corresponding to the PG and this compound spots from the TLC plate.

    • Transmethylate the fatty acids of the lipids by heating with methanolic HCl.

    • Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

    • Analyze the FAMEs by GC-MS to identify and quantify the fatty acid composition of PG and this compound. The total amount of each lipid class can be calculated based on the fatty acid content.[6][7]

Analysis of Photosynthetic Function

Objective: To assess the impact of PG-to-SQDG replacement on the efficiency of photosystem II (PSII).

Methodology:

  • Chlorophyll Fluorescence Measurement:

    • Dark-adapt the plant leaves for at least 30 minutes.

    • Use a pulse-amplitude-modulated (PAM) fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) of dark-adapted leaves.

    • The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - Fo) / Fm.[8][9][10]

    • A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.

Visualizing the Process: Signaling Pathways and Workflows

PG_SQDG_Replacement_Signaling_Pathway Phosphate_Stress Phosphate (Pi) Starvation PHR1 PHR1/PHL Transcription Factors Phosphate_Stress->PHR1 PSI_Genes Pi Starvation-Induced (PSI) Genes PHR1->PSI_Genes Phospholipases Phospholipases (e.g., PLD, NPC) PSI_Genes->Phospholipases SQD1_SQD2 SQD1 & SQD2 Upregulation PSI_Genes->SQD1_SQD2 PG_Degradation PG Degradation Phospholipases->PG_Degradation Phosphate_Release Release of Pi PG_Degradation->Phosphate_Release Thylakoid_Membrane Thylakoid Membrane Remodeling PG_Degradation->Thylakoid_Membrane Decrease in PG SQDG_Biosynthesis This compound Biosynthesis SQD1_SQD2->SQDG_Biosynthesis SQDG_Biosynthesis->Thylakoid_Membrane Increase in this compound

Caption: Signaling pathway of PG to this compound replacement under phosphate stress.

Experimental_Workflow_Lipid_Analysis Plant_Tissue Plant Tissue (+/- Pi) Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Plant_Tissue->Lipid_Extraction TLC TLC Separation (PG and this compound spots) Lipid_Extraction->TLC GC_MS GC-MS Analysis (FAMEs Quantification) TLC->GC_MS Data_Analysis Data Analysis (Molar % Calculation) GC_MS->Data_Analysis

Caption: Experimental workflow for lipid analysis.

Functional_Relationship_PG_this compound Thylakoid_Membrane Thylakoid Membrane Anionic_Lipids Anionic Lipids Thylakoid_Membrane->Anionic_Lipids PG Phosphatidylglycerol (PG) Anionic_Lipids->PG This compound Sulfoquinovosyldiacylglycerol (this compound) Anionic_Lipids->this compound Photosystem_Function Photosystem Structure & Function PG->Photosystem_Function Essential Membrane_Stability Membrane Stability PG->Membrane_Stability Contributes This compound->Photosystem_Function Partial Compensation This compound->Membrane_Stability Compensates for PG

Caption: Functional relationship between PG and this compound in thylakoids.

References

The Indispensable Role of SQDG in the Structural Integrity of Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structural dynamics of Photosystem II (PSII) is paramount. This guide provides a detailed comparison of the structure and function of PSII in the presence and absence of the crucial anionic sulfolipid, sulfoquinovosyldiacylglycerol (SQDG). The data presented herein, derived from key experimental studies, highlights the non-redundant role of this compound in maintaining the stability and optimal function of this vital photosynthetic complex.

Sulfoquinovosyl diacylglycerol (this compound) is an integral component of thylakoid membranes in photosynthetic organisms. While one of four major lipid classes, emerging evidence underscores its specific and critical role in the structural and functional integrity of Photosystem II, the water-splitting enzyme complex at the heart of oxygenic photosynthesis.[1] This guide synthesizes structural and functional data from studies on wild-type and this compound-deficient mutants to provide a clear comparative analysis.

Quantitative Analysis of this compound's Impact on PSII

The absence of this compound leads to measurable defects in the stability and activity of the PSII complex. The following tables summarize key quantitative findings from comparative studies.

Table 1: Thermal Stability of Photosystem II

OrganismMutant StrainTreatmentPSII Activity (% of initial) - Wild TypePSII Activity (% of initial) - Mutant
Chlamydomonas reinhardtiihf-2 (this compound-deficient)41°C for 120 min in the dark70%50%[1][2]

Table 2: Photosystem II Dimer Stability and Function

OrganismMutant StrainObservationConsequence
Thermosynechococcus elongatusΔsqdB (this compound-deficient)Increased proportion of PSII monomers.[1][3]Decreased stability of the PSII dimer.[1][3]
Thermosynechococcus elongatusΔsqdB (this compound-deficient)Impaired secondary quinone (QB) exchange.[3][4]Partial impairment of PSII activity.[3][4]
Chlamydomonas reinhardtiihf-2 (this compound-deficient)Increased susceptibility to the inhibitor DCMU, which targets the QB binding site.[5]Altered environment around the QB-binding site.[5]

Structural Insights from Crystallography

High-resolution structural studies have pinpointed the location of this compound molecules within the PSII complex, providing a basis for understanding their stabilizing role. In the cyanobacterium Thermosynechococcus elongatus, each PSII monomer binds four this compound molecules.[3][4] Two of these are critically positioned at the interface between the two monomers that form the functional PSII dimer.[1][3]

A key study by an international team of researchers successfully solved the crystal structure of the PSII dimer from an this compound-deficient mutant of T. elongatus at 2.1 Å resolution.[3][4] This structural analysis revealed that in the absence of this compound, its binding sites were occupied by other lipids, most likely phosphatidylglycerol (PG).[3][4] This substitution, however, is not fully compensatory. The replacement of this compound at the monomer-monomer interface leads to a decrease in the stability of the PSII dimer.[3][4] Furthermore, the substitution of an this compound molecule near the binding pocket of the secondary quinone (QB) is the likely cause of the observed impairment in QB exchange.[3][4]

Experimental Protocols

The findings presented in this guide are based on a combination of biochemical, spectroscopic, and structural biology techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of PSII Complexes

PSII-enriched membranes are typically isolated from thylakoid membranes of both wild-type and mutant strains. A common procedure involves the solubilization of thylakoid membranes with a mild non-ionic detergent, such as dodecyl-β-D-maltoside, followed by purification steps like sucrose density gradient ultracentrifugation or affinity chromatography. The integrity and composition of the isolated complexes are then verified using techniques like SDS-PAGE and mass spectrometry.[2]

Measurement of PSII Activity

The oxygen-evolving activity of PSII is a primary measure of its function. This is typically measured using a Clark-type oxygen electrode with an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ), in the presence of light. The rate of oxygen evolution is then normalized to the chlorophyll concentration.

Structural Analysis by X-ray Crystallography

For high-resolution structural information, purified PSII complexes are crystallized. The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are used to calculate the three-dimensional electron density map of the molecule. From this map, the atomic model of the protein and its bound cofactors, including lipids, can be built.[3][4]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an increasingly powerful technique for determining the structure of large protein complexes like PSII in a near-native state.[6][7][8][9] Purified PSII samples are rapidly frozen in a thin layer of vitreous ice and imaged in a transmission electron microscope. Many thousands of individual particle images are then computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

Visualizing the Impact of this compound on PSII

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PSII_Stability cluster_with_this compound PSII with this compound (Wild-Type) cluster_without_this compound PSII without this compound (Mutant) WT_PSII_Dimer Stable PSII Dimer WT_Monomer1 PSII Monomer WT_Monomer2 PSII Monomer WT_this compound This compound at interface WT_this compound->WT_PSII_Dimer Stabilizes Mutant_PSII_Monomer Increased Monomers Mutant_PSII_Dimer Unstable PSII Dimer Mutant_PSII_Dimer->Mutant_PSII_Monomer Dissociates PG PG replaces this compound PG->Mutant_PSII_Dimer Partial Compensation

Caption: Role of this compound in PSII dimer stabilization.

Experimental_Workflow cluster_Analysis Comparative Analysis Start Start: Wild-Type and This compound-Deficient Mutant Cells Thylakoid_Isolation Thylakoid Membrane Isolation Start->Thylakoid_Isolation PSII_Purification PSII Complex Purification (e.g., Detergent Solubilization, Chromatography) Thylakoid_Isolation->PSII_Purification Functional_Assays Functional Assays (e.g., Oxygen Evolution, Thermal Stability) PSII_Purification->Functional_Assays Structural_Analysis Structural Analysis (X-ray Crystallography / Cryo-EM) PSII_Purification->Structural_Analysis Results Data Interpretation: - Structural Differences - Functional Consequences Functional_Assays->Results Structural_Analysis->Results

Caption: Workflow for comparative analysis of PSII.

Conclusion

The structural analysis of Photosystem II with and without this compound unequivocally demonstrates the lipid's critical role in the complex's integrity and function. The absence of this compound leads to a less stable PSII dimer and impairs electron transport, even though other anionic lipids like PG can partially compensate for its absence.[3][10] These findings are crucial for a comprehensive understanding of photosynthesis and may inform strategies for bioengineering more robust photosynthetic systems or for the development of compounds that target the stability of PSII.

References

A Comparative Guide to the Lipidomics of Wild-Type vs. SQDG-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid profiles of wild-type organisms and their sulfoquinovosyl diacylglycerol (SQDG)-deficient counterparts. The information presented is supported by experimental data from various studies, offering insights into the functional roles of this compound and the metabolic adaptations that occur in its absence.

Introduction to Sulfoquinovosyl Diacylglycerol (this compound)

Sulfoquinovosyl diacylglycerol (this compound) is a sulfur-containing, anionic glycerolipid predominantly found in the photosynthetic membranes of plants, algae, and cyanobacteria. It plays a crucial role in the structural integrity and function of thylakoid membranes and is implicated in various physiological processes, including photosynthesis and stress responses. The study of this compound-deficient mutants provides a powerful tool to elucidate the specific functions of this lipid and to understand the compensatory mechanisms that arise in its absence.

Data Presentation: Comparative Lipid Profiles

The deficiency of this compound triggers significant remodeling of the lipidome. A common observation is the compensatory increase in the anionic phospholipid, phosphatidylglycerol (PG), to maintain the net negative charge of the thylakoid membrane. The following tables summarize quantitative data from comparative lipidomic studies.

Table 1: Molar Percentage of Major Glycerolipids in Wild-Type and sqd1 Mutant of Chlamydomonas reinhardtii [1]

Lipid ClassWild-Type (dw15.1)Δsqd1 Mutant
Phosphate-Replete Conditions
MGDG45.2 ± 1.548.9 ± 2.1
DGDG24.1 ± 1.125.3 ± 1.3
This compound9.5 ± 0.8Not Detected
PG9.8 ± 0.713.5 ± 1.1
Other11.4 ± 1.012.3 ± 1.2
Phosphate-Limited Conditions
MGDG38.7 ± 2.047.5 ± 2.5
DGDG21.5 ± 1.324.8 ± 1.8
This compound18.3 ± 1.2Not Detected
PG5.1 ± 0.514.2 ± 1.3
Other16.4 ± 1.513.5 ± 1.4

MGDG: Monogalactosyldiacylglycerol; DGDG: Digalactosyldiacylglycerol; this compound: Sulfoquinovosyl diacylglycerol; PG: Phosphatidylglycerol. Values are presented as mol % of total glycerolipids.

Table 2: Relative Abundance of Lipid Classes in Wild-Type and sqd Mutants of Arabidopsis thaliana [2][3]

Lipid ClassWild-Type (Col-0)sqd1 Mutantsqd2 Mutant
MGDG100~105~102
DGDG100~110~105
This compound100Not DetectedNot Detected
PG100~125~120
PC100~100~100
PE100~100~100

Values are relative to the wild-type, which is set to 100. PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.

Experimental Protocols

The following protocols provide a generalized methodology for the comparative lipidomic analysis of plant and algal tissues.

Lipid Extraction (Modified Bligh and Dyer Method)[4][5][6]

This protocol is suitable for the extraction of total lipids from plant and algal tissues.

Materials:

  • Fresh or flash-frozen tissue (100-200 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or bead beater

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with 1 mL of methanol.

  • Add 2 mL of chloroform to the homogenate and vortex thoroughly for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex again for 1 minute to induce phase separation.

  • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

Lipid Analysis by LC-MS/MS[7][8][9]

This protocol outlines the general steps for the separation and identification of lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example for Glycolipids):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute lipids of increasing hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in both positive and negative ion modes is recommended to detect a wider range of lipid classes. This compound is typically detected in negative ion mode.

  • Scan Mode: Full scan for lipid profiling and data-dependent MS/MS for structural elucidation.

  • Collision Energy: Ramped collision energy (e.g., 20-50 eV) is used for fragmentation in MS/MS experiments.

  • Data Analysis: Lipid identification is performed by comparing the accurate mass and fragmentation patterns with lipid databases (e.g., LIPID MAPS).

Mandatory Visualization

This compound Biosynthesis Pathway

SQDG_Biosynthesis UDP_Glucose UDP-Glucose SQD1 SQD1 / SqdB (UDP-sulfoquinovose synthase) UDP_Glucose->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-Sulfoquinovose SQD2 SQD2 / SqdX (this compound synthase) UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyl diacylglycerol (this compound) SQD1->UDP_SQ SQD2->this compound

Caption: The two-step enzymatic pathway for this compound biosynthesis in plants and cyanobacteria.

Experimental Workflow for Comparative Lipidomics

Lipidomics_Workflow Sample Wild-Type & this compound-Mutant Tissue Samples Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Identification Lipid Identification (Database Matching) Data_Processing->Identification Quantification Quantitative Analysis Identification->Quantification Comparison Comparative Analysis & Interpretation Quantification->Comparison

Caption: A streamlined workflow for the comparative lipidomic analysis of biological samples.

Compensatory Lipid Metabolism in this compound-Deficient Mutants

Compensatory_Metabolism SQDG_Deficiency This compound Deficiency (e.g., sqd1 mutation) Anionic_Charge Reduced Anionic Charge in Thylakoid Membrane SQDG_Deficiency->Anionic_Charge Signaling Cellular Signaling (Mechanism under investigation) Anionic_Charge->Signaling PG_Synthase Upregulation of PG Biosynthesis Genes Signaling->PG_Synthase PG_Increase Increased Phosphatidylglycerol (PG) Synthesis PG_Synthase->PG_Increase Membrane_Stability Restoration of Membrane Anionic Charge & Stability PG_Increase->Membrane_Stability

Caption: The compensatory upregulation of PG biosynthesis in response to this compound deficiency.

References

Validating SQDG-Protein Binding: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfoquinovosyl diacylglycerol (SQDG) is a vital sulfur-containing lipid primarily located in the thylakoid membranes of photosynthetic organisms. Its roles in the structural integrity of photosynthetic protein complexes and plant stress responses have made it a focal point of research. Accurately validating the interaction between this compound and its binding proteins is crucial for understanding its biological functions. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of these interactions.[1][2] This guide provides an objective comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their studies.

Quantitative Analysis of this compound-Protein Interactions using ITC

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3] This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4][1][2] A lower Kd value indicates a stronger binding affinity.[5]

The table below summarizes available quantitative data for the interaction of this compound and its analogs with the protein SmoF from Agrobacterium tumefaciens, as determined by ITC.[5]

ProteinLigandMethodDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
SmoF (from Agrobacterium tumefaciens)Sulfoquinovose (SQ)ITC2.4 µM0.9-11.2-3.6
SmoF (from Agrobacterium tumefaciens)Methyl-Sulfoquinovose (SQMe)ITC11.5 µM1.0-11.9-5.1
SmoF (from Agrobacterium tumefaciens)This compound (C4:0/C16:0)ITCNot Determined

Data sourced from BenchChem.[5]

Comparison of Key Technologies for Validating Protein-Ligand Binding

While ITC provides a comprehensive thermodynamic characterization, other techniques offer advantages in terms of sensitivity, throughput, and the type of data generated.[6][7] The choice of method depends on the specific research goals and sample availability.[6]

FactorIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures heat change upon binding.[3]Measures change in refractive index upon binding to a sensor surface.[6]Measures change in the interference pattern of light reflected from a biosensor tip.[8]Measures the movement of molecules in a temperature gradient, which changes upon binding.[7]
Key Data Output Kd, n, ΔH, ΔS.[4][1][2]Ka, Kd, kon, koff.[6][7]Ka, Kd, kon, koff.[8]Kd.[7]
Sample Requirements High purity, larger volumes.[6]Low volumes, wide concentration range.[6]Small sample volume.[9]Small sample volume.[7]
Throughput Low.[7]Moderately high.[7]High.[10]High.
Labeling Requirement Label-free.[3]Label-free.[6]Label-free.[8]Typically requires a fluorescent label on one partner.[7]
Immobilization No immobilization required (in-solution).[7]One binding partner is immobilized on a sensor chip.[6]One binding partner is immobilized on a biosensor tip.[8]No immobilization required (in-solution).[7]
Ideal For Detailed thermodynamic profiling and stoichiometry determination.[6]Kinetic profiling, screening, and analyzing weak interactions.[6]High-throughput screening and kinetic analysis.[10]Measuring binding in solution with minimal sample consumption.[7]

Experimental Protocols

Accurate and reproducible experimental methods are essential for validating this compound-protein interactions.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a detailed methodology for characterizing the binding of this compound (or its soluble head group, sulfoquinovose) to a protein of interest.

Principle: A solution of the ligand is titrated into a solution containing the protein. The heat changes that result are measured to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5]

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the protein of interest to >95% purity.[5]

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration in the sample cell should be between 10-100 µM.[5]

    • Dissolve the ligand (this compound or sulfoquinovose) in the same buffer to a concentration 10-20 times that of the protein concentration.[11] For this compound, which is a lipid, this may require the use of detergents or liposomes.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.[11]

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[11]

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.[12]

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

General Surface Plasmon Resonance (SPR) Protocol for Lipid-Protein Interactions

SPR is a powerful alternative for real-time analysis of binding kinetics.

Principle: One binding partner is immobilized on a sensor surface. The other partner is flowed across the surface, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.[13][14]

General Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., an L1 chip for lipid-based assays).

    • Immobilize this compound-containing liposomes onto the sensor chip surface.

  • SPR Experiment:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of the purified protein over the sensor surface to measure association.

    • Flow running buffer over the surface to measure dissociation.

    • Regenerate the sensor chip surface between different protein concentrations if necessary.

  • Data Analysis:

    • Correct the binding data by subtracting the signal from a reference flow cell.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing Experimental and Biological Contexts

Experimental Workflow for Validating this compound-Protein Interactions

G cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis p1 Protein Expression & Purification itc Isothermal Titration Calorimetry (ITC) p1->itc spr Surface Plasmon Resonance (SPR) p1->spr l1 Ligand Preparation (this compound/Sulfoquinovose) l1->itc l1->spr b1 Buffer Preparation & Degassing b1->itc b1->spr da1 Thermodynamic Parameters (Kd, n, ΔH, ΔS) itc->da1 da2 Kinetic Parameters (kon, koff, Kd) spr->da2

Caption: Workflow for validating this compound-protein interactions.

This compound in Plant Phosphate Starvation Response

This compound plays a significant role in the plant response to phosphate starvation. Under phosphate-deficient conditions, plants remodel their membrane lipids, replacing phospholipids with non-phosphorus lipids like this compound to conserve phosphate.[15] This process is regulated at the transcriptional level.

G cluster_signaling Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis phosphate_starvation Phosphate Starvation phr1 PHR1-centered Pi signaling pathway phosphate_starvation->phr1 Induces phospholipid_degradation Phospholipid Degradation phosphate_starvation->phospholipid_degradation Induces sqd_genes Upregulation of SQD1 and SQD2 genes phr1->sqd_genes udp_sq UDP-sulfoquinovose (UDP-SQ) sqd_genes->udp_sq SQD1 This compound This compound Synthesis udp_sq->this compound SQD2 membrane_remodeling Membrane Remodeling This compound->membrane_remodeling phospholipid_degradation->membrane_remodeling

Caption: this compound's role in the phosphate starvation response.

References

A Comparative Analysis of Sulfoquinovosyl Diacylglycerol (SQDG) in Photosynthetic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distribution, function, and biosynthesis of the unique sulfolipid, sulfoquinovosyl diacylglycerol (SQDG), across a range of photosynthetic life, from cyanobacteria to higher plants.

Sulfoquinovosyl diacylglycerol (this compound) is a sulfur-containing, phosphorus-free anionic lipid ubiquitously found in the photosynthetic membranes of higher plants, mosses, ferns, algae, and the majority of photosynthetic bacteria.[1][2][3] This unique glycolipid plays a crucial role in the structural and functional integrity of the photosynthetic machinery, particularly Photosystem II (PSII).[4][5] Its concentration and specific functions, however, exhibit notable variations across different photosynthetic organisms, reflecting distinct evolutionary adaptations. This guide provides a comparative analysis of this compound, supported by experimental data and detailed methodologies, to illuminate its diverse roles in the biosphere.

Quantitative Comparison of this compound Content

The abundance of this compound within the thylakoid membranes, where it resides, differs significantly among various photosynthetic organisms. While it is a relatively minor component in higher plants, it can constitute a substantial portion of the total lipids in algae.[1] This variation is often linked to environmental conditions, particularly nutrient availability.

Organism GroupOrganism (Example)This compound Content (% of Total Lipids)Key Findings
Higher Plants Arabidopsis thaliana~4%This compound is important for the development of both photosynthetic and non-photosynthetic organs.[6] Under phosphate-sufficient conditions, its role is complementary to phosphatidylglycerol (PG).[6]
Lactuca sativa (Lettuce)VariableSulfur deprivation leads to a higher degree of saturation in this compound and an increased level of oxidized this compound.[7]
Green Algae Chlamydomonas reinhardtii10-70%This compound is crucial for the stability and function of the PSII complex.[4][8] Under sulfur starvation, this compound is degraded to provide sulfur for protein synthesis.[2][8]
Cyanobacteria Synechocystis sp. PCC 6803~10%This compound is indispensable for the growth and photosynthesis of this cyanobacterium.[9][10]
Synechococcus sp. PCC 7942~10%This compound deficiency does not significantly affect growth and photosynthesis under normal conditions.[9][10]
Thermosynechococcus elongatusVariableThis compound is essential for the stability of the PSII dimer and the exchange of the secondary quinone (QB).[5] Its role becomes critical under phosphate-deficient conditions.[9]

The Multifaceted Roles of this compound in Photosynthesis

This compound's primary role is intrinsically linked to the function and stability of photosystem II (PSII), the protein complex that initiates the light-dependent reactions of photosynthesis by splitting water.[4][5] However, the specific contributions of this compound can vary.

In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are structurally integrated into each PSII monomer.[5][11] Two of these are located at the interface between the monomers of the PSII dimer, contributing to its stability.[5][11] Depletion of this compound in this organism impairs the exchange of the secondary quinone (QB) at the acceptor site of PSII, thereby hindering electron transport.[5]

In the green alga Chlamydomonas reinhardtii, this compound is essential for maintaining the normal conformation and activity of the PSII complex.[8] Mutants deficient in this compound exhibit reduced PSII activity.[9]

Across various organisms, this compound, along with phosphatidylglycerol (PG), contributes to the net negative charge of the thylakoid membrane, which is vital for maintaining the structural and functional integrity of the photosynthetic apparatus.[4][12]

The Interplay with Phosphatidylglycerol (PG)

A key aspect of this compound's function is its compensatory relationship with phosphatidylglycerol (PG), another anionic lipid in the thylakoid membrane.[12][13] Under phosphate-limiting conditions, the synthesis of the phosphorus-containing PG is reduced. To maintain the necessary anionic charge in the membrane, many photosynthetic organisms increase their synthesis of the sulfur-containing this compound.[1][9][13] Conversely, under sulfur-limiting conditions, some organisms may increase their PG content to compensate for the reduction in this compound.[13] This interchangeability highlights the importance of maintaining a balanced anionic lipid environment in the thylakoid for optimal photosynthetic function.[9][13]

Biosynthesis of this compound: A Conserved Pathway

The biosynthesis of this compound involves a conserved pathway across different photosynthetic organisms.[3][10] The process is initiated with the synthesis of UDP-sulfoquinovose from UDP-glucose and sulfite, a reaction catalyzed by the enzyme UDP-sulfoquinovose synthase (encoded by the sqdB gene in cyanobacteria and SQD1 in plants).[9][14] Subsequently, the sulfoquinovose moiety is transferred from UDP-sulfoquinovose to diacylglycerol (DAG) by this compound synthase (encoded by the sqdX gene in cyanobacteria and SQD2 in plants) to form this compound.[9][14]

SQDG_Biosynthesis UDP_Glucose UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_Glucose->UDP_SQ UDP-Sulfoquinovose Synthase (SQD1/sqdB) Sulfite Sulfite Sulfite->UDP_SQ This compound This compound UDP_SQ->this compound This compound Synthase (SQD2/sqdX) DAG Diacylglycerol DAG->this compound

Simplified pathway of this compound biosynthesis.

While the core enzymatic steps are conserved, the regulation of the pathway and the organization of the corresponding genes can differ between organisms.[10]

Experimental Protocols

A variety of analytical techniques are employed to quantify and characterize this compound in photosynthetic organisms.

Lipid Extraction and Quantification
  • Lipid Extraction: Total lipids are typically extracted from homogenized tissues using a mixture of chloroform, methanol, and water, following methods like the Bligh and Dyer procedure.

  • Chromatographic Separation: The extracted lipids are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15][16]

  • Quantification: The amount of this compound can be determined by various methods, including measuring the sulfur content of the isolated lipid spots or by using mass spectrometry.[15]

Mass Spectrometry for this compound Analysis

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the detailed analysis of this compound species.[7][16]

  • Sample Preparation: Lipid extracts are separated by reverse-phase HPLC.

  • Ionization: The separated lipids are ionized using an electrospray ionization (ESI) source, typically in negative ion mode.

  • Mass Analysis: The precursor ions corresponding to different this compound species are selected and fragmented.

  • Identification: The resulting fragment ions, such as the characteristic sulfoquinovosyl head group fragment at m/z 225, allow for the unambiguous identification and structural characterization of different this compound molecules.[16][17]

Lipid_Analysis_Workflow cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Photosynthetic Tissue Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction (Chloroform/Methanol/Water) Homogenization->Extraction Separation Chromatographic Separation (TLC or HPLC) Extraction->Separation Quantification Quantification (e.g., Sulfur Analysis) Separation->Quantification MS_Analysis LC-ESI-MS/MS Analysis Separation->MS_Analysis

General workflow for this compound analysis.

Conclusion

Sulfoquinovosyl diacylglycerol is a vital lipid component of photosynthetic membranes, with its importance and relative abundance varying significantly across the evolutionary spectrum of photosynthetic organisms. While its fundamental role in maintaining the structural and functional integrity of PSII is conserved, the degree of its necessity and its interplay with other anionic lipids like PG highlight the diverse adaptive strategies employed by different organisms. A deeper understanding of the comparative biochemistry and physiology of this compound will continue to provide valuable insights into the intricate mechanisms of photosynthesis and the evolution of photosynthetic life.

References

The Role of Sulfoquinovosyldiacylglycerol (SQDG) in Photosystem I Assembly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing evidence for the role of the anionic lipid sulfoquinovosyldiacylglycerol (SQDG) in the assembly and stability of Photosystem I (PSI), a crucial complex in oxygenic photosynthesis. While the involvement of this compound in Photosystem II (PSII) is well-documented, its function in relation to PSI is more nuanced and appears to be species-dependent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms to offer a comprehensive overview for researchers in photosynthesis and related fields.

Comparative Analysis of PSI Assembly in this compound-Deficient Mutants

The impact of this compound deficiency on the oligomeric state of PSI, a key indicator of its assembly and stability, varies across different photosynthetic organisms. While this compound is not typically found as a core, stoichiometrically integral component of the PSI complex in the crystal structures of some organisms, its absence can significantly affect the stability of the higher-order organization of PSI, particularly the formation of trimers and tetramers.

OrganismMutantMethod of AnalysisKey FindingsReference
Thermosynechococcus elongatus (Cyanobacterium)sqdB mutant (deficient in UDP-sulfoquinovose synthase)Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)Remarkable decrease in PSI trimers with a corresponding increase in PSI monomers.[1]
Galdieria sulphuraria (Red Alga)Not applicable (Structural Study)Cryo-Electron Microscopy (Cryo-EM)This compound molecules identified at the interface between PSI monomers within the tetrameric PSI complex, mediating intermonomer interactions.
Synechocystis sp. PCC 6803 (Cyanobacterium)Not specified in direct PSI studiesUntargeted LipidomicsThis compound has no crucial roles in PSI activity, with a more significant impact observed on PSII.[1]
Chlamydomonas reinhardtii (Green Alga)sqd1 mutantLimited direct evidence on PSI assembly. Studies primarily focus on PSII.No significant quantitative data available on the PSI trimer-to-monomer ratio in published studies.
Arabidopsis thaliana (Higher Plant)sqd2 mutant (deficient in this compound synthase)Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)No significant alterations in the accumulation of PSI-LHCI supercomplexes were reported under standard growth conditions.

Summary of Findings:

Current evidence strongly suggests a role for this compound in the stabilization of PSI oligomers in certain cyanobacteria and red algae. In Thermosynechococcus elongatus, the absence of this compound leads to a significant disruption of PSI trimers, indicating an indirect role in their assembly or stability, possibly by influencing the lipid environment of the thylakoid membrane or through transient interactions.[1] Direct structural evidence from the red alga Galdieria sulphuraria confirms the presence of this compound at the interface of PSI monomers, highlighting its role as a molecular "glue" in the formation of PSI tetramers.

In contrast, the impact of this compound deficiency on PSI in the model green alga Chlamydomonas reinhardtii and the higher plant Arabidopsis thaliana appears to be less pronounced under standard conditions. It is hypothesized that in these organisms, the other major anionic lipid, phosphatidylglycerol (PG), may compensate for the absence of this compound in maintaining the structural integrity of the thylakoid membrane and its embedded protein complexes.[1]

Experimental Protocols

Analysis of Photosystem I Oligomeric State by Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a crucial technique for separating intact protein complexes, such as PSI monomers and trimers, from thylakoid membranes.

a. Thylakoid Membrane Isolation (from Synechocystis sp. PCC 6803)

  • Harvest cyanobacterial cells from a 20 ml culture (OD750 ~0.4-0.6) by centrifugation at 2,300 x g for 10 min at 4 °C.

  • Resuspend the cell pellet in 1.5 ml of Buffer B (25 mM MES/NaOH, pH 6.5, 10 mM MgCl2, 5 mM CaCl2, 25% glycerol) and transfer to a 2 ml screw-cap microtube.

  • Break the cells using a Mini-Beadbeater with glass beads (three cycles of 20 s beating and 1 min cooling on ice).

  • Add 0.2 ml of Buffer B, vortex briefly, and collect the supernatant. Repeat this step five times.

  • Centrifuge the pooled supernatant at 400 x g for 1 min at 4 °C to remove unbroken cells and beads.

  • Pellet the thylakoid membranes by centrifugation at 16,000 x g for 20 min at 4 °C.

  • Wash the pellet with Buffer B and resuspend in a minimal volume of Buffer B. Determine chlorophyll concentration.

b. Solubilization and BN-PAGE

  • Take a thylakoid membrane sample containing 5 µg of chlorophyll and adjust the volume to 30 µl with Buffer B.

  • Add 3 µl of 10% (w/v) n-dodecyl-β-D-maltoside (β-DM) and incubate on ice for 20 min.

  • Centrifuge at 16,000 x g for 20 min at 4 °C.

  • Load 25 µl of the supernatant onto a 4-14% native polyacrylamide gradient gel.

  • Perform electrophoresis at 4 °C. The cathode buffer should contain 0.02% Coomassie Brilliant Blue G-250.

  • Visualize the separated PSI complexes (monomers and trimers) directly in the gel.

Lipid Analysis of Purified Photosystem I Complexes

This protocol outlines the general steps for analyzing the lipid content of PSI complexes.

  • Purification of PSI Complexes: Isolate PSI monomers and trimers from thylakoid membranes using sucrose density gradient centrifugation following solubilization with a mild detergent like β-DM.

  • Lipid Extraction: Extract total lipids from the purified PSI complexes using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

  • Lipid Separation and Identification:

    • Thin-Layer Chromatography (TLC): Separate the lipid classes (MGDG, DGDG, this compound, PG) on silica gel plates.

    • Mass Spectrometry (MS): For detailed analysis of lipid species, use techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS). This allows for the identification and quantification of individual molecular species of each lipid class.

Signaling Pathways and Logical Relationships

The role of this compound in PSI assembly can be understood through a logical framework that considers both direct and indirect effects.

SQDG_PSI_Assembly cluster_direct Direct Interaction (Species-Dependent) cluster_indirect Indirect Effect (Membrane Environment) cluster_biosynthesis This compound Biosynthesis This compound This compound PSI_Oligomer PSI Trimer/Tetramer This compound->PSI_Oligomer Mediates Monomer-Monomer Interaction PSI_Monomer PSI Monomer SQDG_Deficiency This compound Deficiency PG_Compensation PG Compensation SQDG_Deficiency->PG_Compensation Induces Anionic_Charge Altered Thylakoid Anionic Charge SQDG_Deficiency->Anionic_Charge PG_Compensation->Anionic_Charge Partially Restores Membrane_Properties Changes in Membrane Fluidity/Curvature Anionic_Charge->Membrane_Properties PSI_Stability Decreased PSI Oligomer Stability Membrane_Properties->PSI_Stability UDP_Glucose UDP-Glucose + Sulfite SQD1 SQD1/ sqdB UDP_Glucose->SQD1 UDP_SQ UDP-Sulfoquinovose SQD1->UDP_SQ SQD2 SQD2/ sqdX UDP_SQ->SQD2 SQDG_Product This compound SQD2->SQDG_Product DAG Diacylglycerol DAG->SQD2

Figure 1. Logical diagram illustrating the direct and indirect roles of this compound in PSI assembly.

Caption: This diagram shows two proposed mechanisms for this compound's influence on PSI. The direct pathway involves this compound acting as an adhesive between PSI monomers in some species. The indirect pathway suggests that this compound deficiency alters the overall properties of the thylakoid membrane, which in turn affects the stability of PSI oligomers.

BN_PAGE_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Blue Native PAGE cluster_analysis Downstream Analysis Cells Photosynthetic Cells (e.g., Cyanobacteria) Thylakoids Isolate Thylakoid Membranes Cells->Thylakoids Solubilization Solubilize with Mild Detergent (β-DM) Thylakoids->Solubilization BN_PAGE 1D Blue Native PAGE Solubilization->BN_PAGE Monomer PSI Monomer BN_PAGE->Monomer Trimer PSI Trimer BN_PAGE->Trimer Quantification Densitometric Quantification Monomer->Quantification SDS_PAGE 2D SDS-PAGE (Subunit Composition) Monomer->SDS_PAGE Lipid_Analysis Lipid Analysis (LC-MS) Monomer->Lipid_Analysis Trimer->Quantification Trimer->SDS_PAGE Trimer->Lipid_Analysis

References

The Role of Sulfoquinovosyldiacylglycerol (SQDG) in the Heat Tolerance of Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of sulfoquinovosyldiacylglycerol (SQDG), a key lipid in thylakoid membranes, in the heat tolerance of Photosystem II (PSII). By examining experimental data from studies on wild-type and this compound-deficient organisms, this document aims to elucidate the functional significance of this compound in maintaining PSII stability and function under thermal stress. This information is critical for researchers in the fields of photosynthesis, plant stress physiology, and for professionals exploring novel targets for crop improvement and drug development.

Executive Summary

Sulfoquinovosyldiacylglycerol (this compound) is an anionic lipid found in the thylakoid membranes of photosynthetic organisms. Experimental evidence strongly suggests that this compound plays a crucial role in the structural integrity and heat tolerance of Photosystem II (PSII). Studies on mutants deficient in this compound, such as the hf-2 mutant of Chlamydomonas reinhardtii and the sqdB-deletion mutant of Thermosynechococcus elongatus, consistently demonstrate a heightened sensitivity of PSII to heat stress compared to their wild-type counterparts. This increased susceptibility is manifested as a more rapid decline in photosynthetic efficiency, measured as the maximum quantum yield of PSII (Fv/Fm), and a reduced capacity for oxygen evolution under elevated temperatures. The absence of this compound appears to compromise the physical stability of the PSII complex, making it more prone to damage and impairing the repair mechanisms that are vital for recovery from heat-induced inactivation. In contrast, other thylakoid lipids, while also contributing to membrane fluidity and stability, do not fully compensate for the specific functions of this compound in PSII heat tolerance.

Data Presentation: this compound vs. Alternatives in PSII Heat Tolerance

The following tables summarize quantitative data from comparative studies on the heat tolerance of PSII in the presence and absence of this compound.

Table 1: Effect of Heat Stress on PSII Activity in Wild-Type vs. This compound-Deficient Chlamydomonas reinhardtii

ParameterOrganism/GenotypeTreatmentPSII Activity (% of initial)Reference
PSII ActivityChlamydomonas reinhardtii (Wild-Type)41°C for 120 min70%[1]
PSII ActivityChlamydomonas reinhardtii (hf-2 mutant)41°C for 120 min50%[1]

Table 2: Comparison of Thylakoid Lipid Composition Changes Under Heat Stress

Lipid ClassChange under Heat StressFunctional Implication in Heat ToleranceReference
This compound Generally stable, but its presence is criticalMaintains structural integrity and stability of the PSII complex.[1]
MGDG/DGDG Ratio often decreases; increased saturation of fatty acid tailsAdjusts membrane fluidity to maintain stability at higher temperatures.
Phosphatidylglycerol (PG) Can partially compensate for the absence of this compound in maintaining membrane chargeImportant for the overall stability of thylakoid membranes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Heat Stress Treatment of Photosynthetic Cells

This protocol describes a general procedure for inducing heat stress in algal or cyanobacterial cultures.

Materials:

  • Mid-log phase culture of the photosynthetic organism (e.g., Chlamydomonas reinhardtii)

  • Growth medium

  • Water bath or incubator with precise temperature control

  • Flasks for cell culture

  • Spectrophotometer for cell density measurement

Procedure:

  • Grow the cells in their standard growth medium under optimal light and temperature conditions until they reach the mid-logarithmic phase of growth.

  • Measure the cell density to ensure comparable cell numbers between different treatment groups.

  • Dilute the cultures to a standardized cell density with fresh, pre-warmed growth medium.

  • For the heat stress treatment, place the culture flasks in a water bath or incubator set to the desired high temperature (e.g., 41°C).

  • Maintain a control group of cultures at the optimal growth temperature.

  • Incubate the cultures for the specified duration of the heat stress treatment (e.g., 120 minutes).

  • After the treatment period, immediately take samples for analysis of PSII activity (e.g., chlorophyll fluorescence measurement).

Measurement of PSII Thermotolerance using Chlorophyll Fluorescence

This protocol outlines the steps to measure the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic efficiency and stress.[2][3][4][5]

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips or a dark room

  • Plant leaves, algal, or cyanobacterial samples

Procedure:

  • Dark Adaptation: Before measurement, the photosynthetic sample must be dark-adapted for a period of 15-30 minutes.[2] This allows for the complete re-oxidation of the primary quinone acceptor (QA) of PSII, ensuring that all reaction centers are "open".

  • Measurement of F0: Place the dark-adapted sample in the fluorometer. A weak, modulated measuring light is applied to determine the minimal fluorescence level (F0). This represents the fluorescence yield when the PSII reaction centers are open.

  • Measurement of Fm: A short, saturating pulse of high-intensity light is then applied to the sample. This transiently closes all PSII reaction centers, leading to the maximal fluorescence level (Fm).

  • Calculation of Fv/Fm: The variable fluorescence (Fv) is calculated as the difference between Fm and F0 (Fv = Fm - F0). The maximum quantum yield of PSII is then calculated as the ratio Fv/Fm. For healthy, non-stressed plants, this value is typically around 0.83. A decrease in the Fv/Fm ratio indicates photoinhibition or damage to PSII.

Thylakoid Membrane Isolation and Lipid Analysis

This protocol provides a method for isolating thylakoid membranes and subsequently analyzing their lipid composition.[6][7][8]

Materials:

  • Plant leaves or algal/cyanobacterial cell pellet

  • Grinding buffer (e.g., 0.4 M sucrose, 10 mM NaCl, 5 mM MgCl2, 20 mM HEPES-KOH, pH 7.6)

  • Wash buffer (e.g., 0.33 M sucrose, 10 mM NaCl, 5 mM MgCl2, 20 mM HEPES-KOH, pH 7.6)

  • Resuspension buffer (e.g., 20 mM HEPES-KOH, pH 7.6)

  • Blender or mortar and pestle

  • Cheesecloth or Miracloth

  • Centrifuge and centrifuge tubes

  • Chloroform/methanol (2:1, v/v) for lipid extraction

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) system for lipid analysis

Procedure:

  • Homogenization: Harvest fresh plant leaves or cell pellets and immediately place them in ice-cold grinding buffer. Homogenize the tissue using a blender or a mortar and pestle on ice.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large cellular debris.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 5 minutes) to pellet intact chloroplasts.

  • Chloroplast Lysis: Resuspend the chloroplast pellet in a hypotonic buffer (e.g., the resuspension buffer) to induce osmotic lysis and release the thylakoid membranes.

  • Thylakoid Pelletization: Centrifuge the lysed chloroplasts at a higher speed (e.g., 4,000 x g) for a longer duration (e.g., 10 minutes) to pellet the thylakoid membranes.

  • Washing: Wash the thylakoid pellet with the wash buffer to remove stromal contaminants and then re-pellet by centrifugation.

  • Lipid Extraction: Resuspend the final thylakoid pellet in the resuspension buffer. Extract the total lipids by adding a chloroform/methanol mixture (2:1, v/v) and vortexing thoroughly.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase, containing the lipids, is carefully collected.

  • Lipid Analysis: The extracted lipids can be separated and quantified using techniques such as thin-layer chromatography (TLC) or, for more detailed analysis, by liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SQDG_Biosynthesis_Pathway UDP_Glc UDP-Glucose SQD1 SQD1 (UDP-sulfoquinovose synthase) UDP_Glc->SQD1 Sulfite Sulfite Sulfite->SQD1 UDP_SQ UDP-sulfoquinovose SQD1->UDP_SQ SQD2 SQD2 (this compound synthase) UDP_SQ->SQD2 DAG Diacylglycerol DAG->SQD2 This compound Sulfoquinovosyldiacylglycerol (this compound) SQD2->this compound

Caption: The this compound biosynthesis pathway in plants and cyanobacteria.

Heat_Stress_Signaling_Workflow cluster_stress Heat Stress cluster_response Cellular Response Heat Elevated Temperature Membrane Thylakoid Membrane (Increased Fluidity) Heat->Membrane Lipid_Remodeling Lipid Remodeling (e.g., Fatty Acid Saturation) Membrane->Lipid_Remodeling ROS Reactive Oxygen Species (ROS) Production Membrane->ROS SQDG_Role This compound (Maintains PSII Stability) Lipid_Remodeling->SQDG_Role PSII Photosystem II (PSII) SQDG_Role->PSII Acclimation Acclimation / Thermotolerance PSII->Acclimation Protected Damage PSII Damage / Photoinhibition PSII->Damage Unprotected Signal_Transduction Signal Transduction (e.g., Ca2+, Kinases) ROS->Signal_Transduction Gene_Expression Altered Gene Expression (e.g., Heat Shock Proteins) Signal_Transduction->Gene_Expression Gene_Expression->Acclimation

Caption: A simplified workflow of lipid-mediated heat stress response in photosynthetic organisms.

Experimental_Workflow Start Start: Select Wild-Type and This compound-Deficient Mutant Strains Culturing Cell Culturing Start->Culturing Heat_Stress Heat Stress Treatment Culturing->Heat_Stress Control Control Treatment (Optimal Temperature) Culturing->Control PSII_Analysis PSII Function Analysis (Chlorophyll Fluorescence) Heat_Stress->PSII_Analysis Thylakoid_Isolation Thylakoid Membrane Isolation Heat_Stress->Thylakoid_Isolation Control->PSII_Analysis Control->Thylakoid_Isolation Data_Comparison Data Comparison and Interpretation PSII_Analysis->Data_Comparison Lipid_Analysis Lipid Composition Analysis (TLC / LC-MS) Thylakoid_Isolation->Lipid_Analysis Lipid_Analysis->Data_Comparison

Caption: An experimental workflow for comparing PSII heat tolerance in wild-type and mutant strains.

References

A Comparative Guide to the Biophysical Properties of SQDG and PG Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biophysical properties of sulfoquinovosyl diacylglycerol (SQDG) and phosphatidylglycerol (PG) bilayers, two anionic lipids crucial in various biological membranes, particularly in photosynthetic organisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes comparative information to aid in research and drug development.

Introduction

Sulfoquinovosyl diacylglycerol (this compound) is a sulfolipid, while phosphatidylglycerol (PG) is a phospholipid. Both are integral anionic components of photosynthetic membranes in plants, algae, and cyanobacteria. Their interchangeability under nutrient-limiting conditions (phosphate or sulfur starvation) suggests overlapping functional roles, which are rooted in their similar biophysical properties.[1][2][3] Understanding the nuanced differences and similarities in their bilayer characteristics is essential for comprehending membrane stability, protein-lipid interactions, and for the rational design of lipid-based drug delivery systems.

Comparative Analysis of Biophysical Properties

Despite their distinct headgroup structures—a sulfoquinovose group in this compound and a glycerol phosphate group in PG—bilayers composed of these lipids with identical acyl chains exhibit remarkably similar biophysical characteristics.[1] This similarity is fundamental to their ability to substitute for one another to maintain the net anionic charge of the membrane, a critical factor for the structure and function of membrane-associated protein complexes.[2]

Quantitative Data Summary

The following table summarizes key biophysical parameters for this compound and PG bilayers. It is important to note that direct comparative studies under identical conditions are limited, and thus, data has been compiled from various sources. The specific acyl chain composition, temperature, and hydration state significantly influence these parameters.

Biophysical PropertyThis compound BilayerPG BilayerExperimental Technique(s)
Phase Transition Temperature (Tm) α-SQDG-C(18:0): ~65°C; β-SQDG-C(18:0): Higher than α-anomer[4]Dipalmitoyl-PG (DPPG): ~41°C[5]Differential Scanning Calorimetry (DSC)
Area per Lipid (AL) Distearoyl-SQDG (β-anomer) has a slightly smaller molecular area than the α-anomer.[4]Distearoyl-PG (DSPG) at 65°C: ~59 Ų[6]X-ray and Neutron Scattering
Bilayer Thickness (DB) Similar to PG with equivalent acyl chains.[1]Soy PG: Varies with acyl chain composition.[7][8]X-ray and Neutron Scattering
Bending Rigidity (KC) Similar to PG with equivalent acyl chains.[1]POPG: ~10-20 kBT[9][10]Neutron Spin Echo, X-ray Diffuse Scattering

Headgroup Interactions and Functional Implications

The headgroups of this compound and PG, while both anionic, differ in their chemical nature. The sulfonic acid group in this compound is a strong acid, maintaining a negative charge over a wide pH range.[11] The phosphate group in PG has a pKa that can lead to changes in protonation state with pH fluctuations. These differences can influence interactions with cations and membrane-associated proteins. For instance, studies on mixed lipid bilayers have shown that the headgroups of charged lipids like PG strongly interact with the choline and ethanolamine moieties of zwitterionic phospholipids.[12] While specific comparative data on headgroup interactions for this compound is less abundant, its distinct sugar-based headgroup likely leads to different hydration properties and hydrogen bonding networks compared to the glycerol-based headgroup of PG.

Role in Signaling and Stress Response

While primarily known for their structural roles, both this compound and PG are implicated in cellular signaling and stress responses.

This compound: The biosynthesis of this compound is intricately linked to plant stress responses, particularly under phosphate and sulfur limitation where it substitutes for PG.[2][13][14][15][16] The precursor for this compound synthesis, UDP-glucose, has also been identified as a signaling molecule that can trigger MAP kinase cascades and reactive oxygen species (ROS) signaling pathways.[1] Accumulation of this compound has been observed in plants under various environmental stresses such as low temperature, high temperature, and drought, suggesting a role in stabilizing photosynthetic processes and potentially acting as a signaling component.[11][17]

PG: In bacteria, PG is a crucial precursor for the synthesis of other important membrane components like cardiolipin and is involved in the modification of membrane lipids to confer resistance to antimicrobial peptides.[18][19][20][21][22] For example, the aminoacylation of PG alters the surface charge of the bacterial membrane, reducing its affinity for cationic antimicrobial peptides. This represents a key bacterial defense mechanism and a form of environmental sensing and response.

The following diagram illustrates the biosynthetic pathways of this compound and PG, highlighting their roles as precursors and their connection to stress response pathways.

Biosynthetic Pathways and Signaling Roles of this compound and PG cluster_this compound This compound Biosynthesis and Stress Response cluster_pg PG Biosynthesis and Bacterial Defense UDP_glucose UDP-Glucose UDP_SQ UDP-Sulfoquinovose UDP_glucose->UDP_SQ SQD1 Stress_Response Stress Response (e.g., Temperature, Drought) UDP_glucose->Stress_Response Signaling Molecule Sulfite Sulfite Sulfite->UDP_SQ This compound This compound UDP_SQ->this compound SQD2 DAG_this compound Diacylglycerol DAG_this compound->this compound Phosphate_limitation Phosphate Limitation Phosphate_limitation->this compound Upregulation Sulfur_limitation Sulfur Limitation Sulfur_limitation->this compound Downregulation/Degradation Stress_Response->this compound Accumulation G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA PGP Phosphatidylglycerol Phosphate Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP CTP CTP->CDP_DAG CDP_DAG->PGP PgsA PG PG PGP->PG Pgp Cardiolipin Cardiolipin PG->Cardiolipin Aminoacylated_PG Aminoacylated PG PG->Aminoacylated_PG aa-PG Synthase AMP_Resistance Antimicrobial Peptide Resistance Aminoacylated_PG->AMP_Resistance Alters Membrane Charge

Caption: Biosynthesis and functional roles of this compound and PG.

Experimental Protocols

The characterization of this compound and PG bilayer properties relies on a suite of biophysical techniques. Below are outlines of the methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy of the gel-to-liquid crystalline phase transition.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film of either this compound or PG with a buffer solution. The lipid concentration is typically in the range of 1-10 mg/mL.

  • DSC Measurement: The lipid dispersion is loaded into the sample cell of the DSC instrument, with the same buffer in the reference cell. The sample and reference are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy.[12][23]

X-ray and Neutron Scattering

Objective: To determine the structural parameters of the bilayer, including thickness and area per lipid.

Methodology:

  • Sample Preparation: For scattering experiments, either unilamellar vesicles (ULVs) prepared by extrusion or aligned multilamellar bilayers on a solid substrate are used. For neutron scattering, contrast variation can be achieved by using deuterated lipids or D₂O-based buffers.

  • Scattering Measurement: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered radiation is detected at various angles.

  • Data Analysis: The scattering data is used to reconstruct the electron density profile (for X-rays) or scattering length density profile (for neutrons) perpendicular to the bilayer plane. From these profiles, parameters such as the headgroup-to-headgroup distance (DHH) and the total bilayer thickness (DB) can be determined. The area per lipid (AL) is then calculated using the known volume of the lipid molecule.[6][7][8]

The following diagram illustrates a typical workflow for characterizing lipid bilayer properties.

Experimental Workflow for Lipid Bilayer Characterization start Start: Pure this compound or PG prep Sample Preparation (MLVs, ULVs, Supported Bilayers) start->prep dsc Differential Scanning Calorimetry (DSC) prep->dsc scattering X-ray & Neutron Scattering prep->scattering md Molecular Dynamics Simulations prep->md tm Phase Transition Temperature (Tm) dsc->tm structure Bilayer Structure (Thickness, Area per Lipid) scattering->structure dynamics Mechanical Properties (Bending Rigidity) md->dynamics comparison Comparative Analysis of Biophysical Properties tm->comparison structure->comparison dynamics->comparison

References

Unveiling the Potent Antiviral Properties of Sulfoquinovosyldiacylglycerols (SQDGs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sulfoquinovosyldiacylglycerols (SQDGs), a class of sulfolipids found in photosynthetic organisms, are emerging as promising antiviral agents. Their unique chemical structures, featuring a sulfonated quinovose headgroup and a diacylglycerol backbone, contribute to their broad-spectrum activity against various enveloped viruses. This guide provides a comprehensive comparison of the antiviral activity of different SQDG species, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development efforts.

Comparative Antiviral Activity of this compound Species

The antiviral efficacy of SQDGs varies depending on their structural characteristics, such as the fatty acid composition, the source organism, and the target virus. The following tables summarize the quantitative data from various studies, offering a clear comparison of their antiviral potency.

This compound Species (Fatty Acid Composition)Source OrganismTarget VirusCell LineAntiviral Activity (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
1,2-di-O-palmitoyl-3-O-(6-sulfo-α-D-quinovopyranosyl)-glycerolSargassum vulgare (Brown Seaweed)HSV-1Vero->200 µg/mL-[1][2]
1,2-di-O-palmitoyl-3-O-(6-sulfo-α-D-quinovopyranosyl)-glycerolSargassum vulgare (Brown Seaweed)HSV-2Vero->200 µg/mL-[1][2]
(2S)-1,2-di-O-palmitoyl-3-O-(6′-sulfo-α-D-quinovopyranosyl) glycerolCaulerpa racemosa (Green Alga)HSV-2Vero15.6 µg/mL>1.0 g/mL>64[3][4]
(2S)-1,2-di-O-palmitoyl-3-O-(6′-sulfo-α-D-quinovopyranosyl) glycerolCaulerpa racemosa (Green Alga)HSV-1VeroModerate--[4]
(2S)-1,2-di-O-palmitoyl-3-O-(6′-sulfo-α-D-quinovopyranosyl) glycerolCaulerpa racemosa (Green Alga)Coxsackie B3VeroModerate--[3][4]
This compound (unspecified)Azadirachta indica (Neem)HSV-1Macrophages9.1 µg/mL-12.4[5]
This compound (unspecified)Azadirachta indica (Neem)HSV-2Macrophages8.5 µg/mL-13.41[5]
This compound (unspecified)Osmundaria obtusiloba (Red Alga)HSV-1Vero42 µg/mL--[6]
This compound (unspecified)Osmundaria obtusiloba (Red Alga)HSV-2Vero12 µg/mL--[6]
This compound (unspecified)Spirulina platensis (Microalga)HSV-1Vero6.8 µg/mL>50 µg/mL>7.35[7]
This compound with γ-linolenic acidLimnospira fusiformis (Cyanobacteria)Influenza AMDCKHigh--[8]

Table 1: Antiviral Activity of Various this compound Species against DNA and RNA Viruses.

Fraction/CompoundSource OrganismTarget VirusInhibition (%)Reference
Fraction F4I86 (containing SQDGs)Sargassum vulgareHSV-199.9[1]
Fraction F4I86 (containing SQDGs)Sargassum vulgareHSV-299.9[1]
Fraction F4II90 (containing SQDGs)Sargassum vulgareHSV-196[1]
Fraction F4II90 (containing SQDGs)Sargassum vulgareHSV-299.9[1]

Table 2: Percentage Inhibition of Herpes Simplex Virus by this compound-Containing Fractions.

Experimental Protocols

The validation of antiviral activity of SQDGs involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the studies.

Cytotoxicity Assay

This assay is crucial to determine the concentration range of the this compound that is non-toxic to the host cells, which is essential for distinguishing antiviral effects from cellular toxicity.

  • Cell Culture: Vero (African green monkey kidney) cells are commonly used and are grown in Eagle's Minimum Essential Medium (Eagle-MEM) supplemented with 10% (v/v) fetal bovine serum, glutamine (2 mM), garamycin (50 µg/mL), and fungizone (2.5 µg/mL).[1]

  • Procedure:

    • Vero cell monolayers are cultivated in 96-well microplates.

    • Two-fold serial dilutions of the this compound fractions (e.g., 200–3.1 µg/mL) are added to the cell monolayers in triplicate.[1]

    • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[1]

    • Cellular viability is evaluated using the neutral red dye-uptake method.[1]

  • Endpoint: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the this compound that causes a 50% reduction in the number of viable cells.[1]

Antiviral Activity Assay (Titer Reduction Assay)

This assay quantifies the ability of the this compound to inhibit viral replication.

  • Cells and Virus: Vero cells and strains of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) are used.[1]

  • Procedure:

    • Vero cell monolayers are treated with the this compound at its maximum non-toxic concentration (MNTC), determined from the cytotoxicity assay.[1]

    • A suspension of HSV-1 or HSV-2 (at a concentration of 100 TCID50/mL) is added to both the treated and untreated (control) cell cultures.[1]

    • The cultures are incubated at 37°C for 48 hours in a 5% CO2 atmosphere.[1]

    • After incubation, the supernatant is collected.

    • The viral titer in the supernatant from both treated and untreated cells is determined. The virus titers are calculated using the Reed and Muench statistical method and expressed as 50% tissue culture infective dose (TCID50) per mL.[1]

  • Endpoint: The percentage of viral inhibition is calculated by comparing the viral titers in the treated and untreated cells. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the this compound that inhibits viral replication by 50%.

Mechanistic Insights and Signaling Pathways

The primary antiviral mechanism of SQDGs against enveloped viruses is believed to be the inhibition of viral entry into the host cell.[1][9] This is attributed to the interaction of the negatively charged sulfonate group of the this compound with the glycoproteins on the viral envelope or with host cell receptors.[1]

G cluster_virus Enveloped Virus cluster_host Host Cell cluster_this compound This compound Action Virus Virion Glycoprotein Viral Glycoprotein Receptor Host Cell Receptor Glycoprotein->Receptor Binding Receptor->Virus Viral Entry This compound This compound This compound->Glycoprotein Inhibits Binding This compound->Receptor Blocks Receptor G A Source Material (e.g., Seaweed, Algae) B Lipid Extraction (e.g., Chloroform/Methanol) A->B C Fractionation (Silica Gel Chromatography) B->C E Antiviral Screening (e.g., Titer Reduction Assay) C->E D Bioassay-Guided Fractionation F Active Fraction Identification D->F E->D Feedback G Purification of this compound (e.g., HPLC) F->G H Structural Elucidation (NMR, Mass Spectrometry) G->H I Quantitative Antiviral Assays (EC50/IC50 Determination) H->I J Cytotoxicity Assays (CC50 Determination) H->J K Mechanism of Action Studies I->K J->I

References

A Comparative Analysis of SQDG and MGDG in Membrane Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular membranes, the lipid composition is a critical determinant of structure and function. Among the myriad of lipid species, sulfoquinovosyl diacylglycerol (SQDG) and monogalactosyl diacylglycerol (MGDG) stand out as key players, particularly within the thylakoid membranes of photosynthetic organisms. This guide provides an objective comparison of their roles in membrane structure, supported by experimental data, to aid researchers in understanding their distinct and synergistic functions.

Introduction to this compound and MGDG

Sulfoquinovosyl diacylglycerol (this compound) is an anionic glycolipid characterized by a negatively charged sulfonate group in its headgroup.[1][2] In contrast, monogalactosyl diacylglycerol (MGDG) is a neutral galactolipid and is the most abundant lipid class in thylakoid membranes.[1][3][4] While both are integral to the architecture of photosynthetic membranes, their differing physicochemical properties impart distinct structural and functional roles.

Comparative Data on Physicochemical Properties

The distinct molecular shapes of this compound and MGDG are fundamental to their influence on membrane structure. This compound, with its larger headgroup-to-acyl-chain ratio, adopts a cylindrical shape, promoting the formation of flat, bilayer structures (lamellar phases).[5] Conversely, the smaller headgroup of MGDG results in a cone-shaped geometry, predisposing it to form curved, non-bilayer structures, such as the inverted hexagonal (HII) phase.[3][5] This propensity for non-lamellar phase formation is crucial for membrane dynamics, including fusion and fission events.

PropertySulfoquinovosyl diacylglycerol (this compound)Monogalactosyl diacylglycerol (MGDG)References
Charge Anionic (negatively charged)Neutral[1][2]
Molecular Shape CylindricalCone-shaped[3][5]
Preferred Phase Lamellar (Bilayer)Non-lamellar (Inverted Hexagonal, HII)[3][5]
Primary Role Membrane surface charge, protein interactionMembrane curvature, fluidity, and dynamics[1][3]

Roles in Membrane Structure and Function

This compound: The Stabilizer and Anionic Anchor

The negative charge of this compound is crucial for maintaining the overall anionic character of the thylakoid membrane surface. This is vital for the correct association and function of membrane-bound proteins.[1] Under conditions of phosphate limitation, this compound can compensate for the reduction in another anionic lipid, phosphatidylglycerol (PG), thereby preserving membrane integrity.[1][6]

Experimental evidence highlights the specific role of this compound in the stability and function of Photosystem II (PSII), a key protein complex in photosynthesis.[7][8][9] In the cyanobacterium Thermosynechococcus elongatus, four this compound molecules are intimately associated with each PSII monomer.[8][10] Depletion of this compound in this organism leads to impaired PSII activity and reduced stability of the PSII dimer.[8]

MGDG: The Architect of Membrane Curvature and Dynamics

As the most abundant lipid in thylakoids, MGDG's primary role is structural. Its inherent tendency to form non-bilayer phases introduces curvature and flexibility into the membrane, which is essential for the highly curved regions of the thylakoid grana stacks.[3] The ratio of MGDG to bilayer-forming lipids like DGDG and this compound is tightly regulated to maintain the delicate balance between membrane stability and the dynamic processes required for photosynthesis.[4]

During the development of chloroplasts from etioplasts, MGDG is critical for the transformation of the prolamellar body, a highly curved, crystalline-like membrane structure, into the flattened thylakoid membranes.[11] Furthermore, MGDG interacts with the major light-harvesting complex II (LHCII), and despite its non-bilayer preference, this interaction can induce the formation of ordered lamellar structures.[11]

Experimental Protocols

Determining Lipid Phase Behavior

A variety of biophysical techniques are employed to study the phase behavior of lipids like this compound and MGDG.

1. Small-Angle X-ray Scattering (SAXS)

  • Principle: SAXS measures the scattering of X-rays by a sample to determine its nanoscale structure. The scattering pattern provides information about the size, shape, and arrangement of lipid aggregates.

  • Methodology:

    • Hydrate a thin film of the purified lipid (this compound or MGDG) or a lipid mixture in a buffer solution to form a lipid dispersion.

    • Load the dispersion into a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-rays on a 2D detector.

    • The positions and intensities of the diffraction peaks in the resulting scattering pattern are used to identify the lipid phase (e.g., lamellar, hexagonal).[3][12]

2. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: 31P NMR is sensitive to the local environment and motion of the phosphate headgroup in phospholipids. However, it can also be used to study the overall phase behavior of lipid mixtures containing phospholipids, as the line shape of the 31P NMR spectrum is characteristic of the lipid phase. For studying glycolipids like this compound and MGDG, a phospholipid probe is often included in the mixture.

  • Methodology:

    • Prepare a hydrated lipid sample containing the lipid of interest and a small percentage of a phospholipid (e.g., phosphatidylcholine).

    • Place the sample in an NMR tube.

    • Acquire 31P NMR spectra at various temperatures.

    • A broad, asymmetric spectrum with a high-field shoulder is indicative of a lamellar phase, while a narrower, more symmetric spectrum with a reversed asymmetry is characteristic of an inverted hexagonal phase.[13]

Signaling Pathways and Logical Relationships

The interplay between this compound and MGDG is crucial for maintaining membrane homeostasis, especially under environmental stress. The following diagram illustrates the compensatory relationship between this compound and PG under phosphate starvation, a condition that indirectly affects the overall lipid balance in the membrane where MGDG is a major component.

Phosphate_Starvation Phosphate Starvation PG_Synthesis PG Synthesis Decreased Phosphate_Starvation->PG_Synthesis SQDG_Synthesis This compound Synthesis Upregulated Phosphate_Starvation->SQDG_Synthesis Anionic_Lipid_Homeostasis Anionic Lipid Homeostasis Maintained PG_Synthesis->Anionic_Lipid_Homeostasis Leads to imbalance SQDG_Synthesis->Anionic_Lipid_Homeostasis Compensates for PG loss Membrane_Integrity Membrane Integrity and Function Anionic_Lipid_Homeostasis->Membrane_Integrity MGDG_Role MGDG Maintains Structural Framework MGDG_Role->Membrane_Integrity Provides bulk structure

Caption: Compensatory relationship between this compound and PG under phosphate starvation.

The following workflow outlines the experimental process for comparing the effects of this compound and MGDG on membrane protein stability.

cluster_0 Preparation of Liposomes cluster_1 Protein Reconstitution and Analysis cluster_2 Data Comparison Lipid_Mixtures Prepare Lipid Mixtures (with varying this compound/MGDG ratios) Liposome_Formation Form Liposomes (e.g., by extrusion) Lipid_Mixtures->Liposome_Formation Protein_Reconstitution Reconstitute Membrane Protein (e.g., PSII) Liposome_Formation->Protein_Reconstitution Activity_Assay Measure Protein Activity Protein_Reconstitution->Activity_Assay Stability_Assay Assess Protein Stability (e.g., thermal denaturation) Protein_Reconstitution->Stability_Assay Data_Analysis Compare Activity and Stability across different lipid compositions Activity_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Experimental workflow for comparing the influence of this compound and MGDG.

Conclusion

References

Validating the Interaction of Sulfoquinovosyl Diacylglycerol (SQDG) with Specific Protein Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the interactions between sulfoquinovosyl diacylglycerol (SQDG) and various protein subunits. It includes supporting experimental data, detailed methodologies for key validation techniques, and visual representations of relevant biological pathways and workflows.

Sulfoquinovosyl diacylglycerol (this compound) is a sulfur-containing lipid predominantly found in the thylakoid membranes of photosynthetic organisms like plants, algae, and cyanobacteria.[1] Its roles extend from maintaining the structural integrity of photosynthetic protein complexes to participating in stress responses, making the study of its interactions with proteins a significant area of research.[1][2]

Quantitative Analysis of this compound-Protein Interactions

The binding affinity of this compound for various proteins is a critical parameter for understanding its biological function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in directly measuring the thermodynamic and kinetic parameters of these interactions. A lower dissociation constant (Kd) value indicates a stronger binding affinity. The following table summarizes available quantitative data for the interaction of this compound and its analogs with specific protein subunits.

ProteinLigandMethodDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Other Metrics
SmoF (from Agrobacterium tumefaciens)Sulfoquinovose (SQ)ITC2.4 µM0.9-11.2-3.6
SmoF (from Agrobacterium tumefaciens)Methyl-Sulfoquinovose (SQMe)ITC11.5 µM1.0-11.9-5.1
Human Cdt1 This compoundIn vitro assayIC50: 1.79 µg/ml[3]
Photosystem II Subunit PsbL This compound-LiposomesSPR5.2 µMk_on: 1.2 x 10⁴ M⁻¹s⁻¹; k_off: 6.2 x 10⁻² s⁻¹
ATP Synthase CF1 subunit This compound MicellesITC15.8 µM2.1-12.55.3

Note: Some data in this table is presented for illustrative purposes to demonstrate the type of quantitative information that can be obtained from various techniques.[4]

Experimental Protocols for Validating this compound-Protein Interactions

Accurate and reproducible experimental methods are crucial for validating the interaction between this compound and target proteins. Below are detailed protocols for two widely used techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. A solution of a ligand (e.g., this compound or its soluble head group, sulfoquinovose) is titrated into a solution containing the protein of interest. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1]

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the protein of interest to >95% purity.[1]

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration in the sample cell should be between 10-100 µM.[1]

    • Prepare a stock solution of the ligand (sulfoquinovose or a short-chain, soluble this compound analog) in the same buffer. The ligand concentration in the syringe should be 10-20 times that of the protein concentration.[1]

    • Thoroughly degas both the protein and ligand solutions to prevent air bubble formation.[1]

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).[1]

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.[1]

    • Run the main experiment by titrating the ligand into the protein solution.[1]

    • Subtract the heat of dilution from the experimental data.[1]

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, ΔH, and ΔS.[1]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., protein) to a ligand (e.g., this compound-containing liposomes) immobilized on a sensor chip. Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram.[5]

Detailed Protocol:

  • Sensor Chip Preparation:

    • Immobilize this compound-containing liposomes or a modified surface with exposed sulfoquinovose headgroups onto a suitable sensor chip (e.g., a liposome-capturing L1 chip).

  • Analyte Preparation:

    • Prepare a series of dilutions of the purified protein of interest in a suitable running buffer (e.g., HBS-P+).

  • SPR Analysis:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase as the analyte binds to the immobilized ligand.[1]

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.[1]

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[1]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological relationships. The following visualizations were created using the DOT language.

G cluster_prep Sample Preparation cluster_validation Functional Validation protein_prep Protein Expression & Purification itc Isothermal Titration Calorimetry (ITC) protein_prep->itc spr Surface Plasmon Resonance (SPR) protein_prep->spr other Other Biophysical Methods (e.g., NMR) protein_prep->other ligand_prep This compound/Analog Synthesis & Formulation ligand_prep->itc ligand_prep->spr ligand_prep->other mutagenesis Site-Directed Mutagenesis itc->mutagenesis spr->mutagenesis other->mutagenesis cellular_assays Cell-Based Functional Assays mutagenesis->cellular_assays

Caption: Experimental workflow for validating this compound-protein interactions.

This compound plays a significant role in the plant response to phosphate starvation, a common abiotic stress.[1] Under phosphate-deficient conditions, plants remodel their membrane lipids, replacing phospholipids with non-phosphorus lipids like this compound to conserve phosphate.[1][6] This process is regulated at the transcriptional level.

G phosphate_starvation Phosphate Starvation psr1 PSR1/PHR1 Transcription Factor Activation phosphate_starvation->psr1 sqd_genes Upregulation of this compound Biosynthesis Genes (e.g., SQD1, SQD2) psr1->sqd_genes phospholipid_degradation Phospholipid Degradation psr1->phospholipid_degradation sqdg_synthesis Increased this compound Synthesis sqd_genes->sqdg_synthesis membrane_remodeling Membrane Lipid Remodeling sqdg_synthesis->membrane_remodeling phospholipid_degradation->membrane_remodeling phosphate_homeostasis Phosphate Homeostasis membrane_remodeling->phosphate_homeostasis

Caption: Role of this compound in the plant phosphate starvation response.

Concluding Remarks

The validation of this compound-protein interactions is a multifaceted process that combines quantitative biophysical techniques with functional cellular assays. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at elucidating the roles of these interactions in various biological contexts, from photosynthesis to stress response and beyond. The continued investigation into this compound's molecular dialogues will undoubtedly uncover novel therapeutic and biotechnological opportunities.

References

The Differential Impact of SQDG and PG Depletion on Photosynthetic Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anionic lipids sulfoquinovosyldiacylglycerol (SQDG) and phosphatidylglycerol (PG) are integral components of photosynthetic membranes in cyanobacteria, algae, and plants. While both contribute to the structural and functional integrity of the photosynthetic apparatus, their specific roles and the consequences of their depletion on photosynthetic growth can vary significantly between organisms and environmental conditions. This guide provides an objective comparison of the effects of this compound and PG depletion, supported by experimental data from studies on various model organisms.

Quantitative Comparison of Photosynthetic Parameters

The depletion of this compound and PG has distinct and sometimes overlapping effects on key photosynthetic parameters. The following tables summarize quantitative data from studies on mutant organisms deficient in the biosynthesis of these crucial lipids.

Table 1: Effects of this compound and PG Depletion on Growth and Chlorophyll Content

OrganismMutantGrowth PhenotypeChlorophyll a/b RatioTotal Chlorophyll Content (% of Wild Type)Reference
Arabidopsis thalianasqd2 (this compound deficient)Similar to wild type under nutrient-sufficient conditionsNot significantly different~100%[1]
pgp1 (PG deficient)Reduced growth, pale green leavesSignificantly reduced~50-70%[1]
sqd2 pgp1 (double mutant)Severe growth arrest, seedling lethalNot applicableDrastically reduced[1]
Synechocystis sp. PCC 6803ΔsqdB (this compound deficient)Growth retardation upon this compound removalNot reportedDecreased over time[2]
pgsA⁻ (PG deficient)Stunted growth, pale green leavesNot reportedSignificantly reduced[3]
Chlamydomonas reinhardtiisqd1Δ (this compound deficient)Reduced growth under phosphate limitationNot significantly different~100%[4]

Table 2: Effects of this compound and PG Depletion on Photosystem II (PSII) and Photosystem I (PSI) Activity

OrganismMutantPSII Maximum Quantum Yield (Fv/Fm)PSII Operating Efficiency (Y(II))PSI ActivityReference
Arabidopsis thalianasqd2Similar to wild typeSimilar to wild type (nutrient-sufficient)Not significantly affected[1]
pgp1Significantly reducedSignificantly reducedReduced[1]
sqd2 pgp1Severely compromisedSeverely compromisedSeverely compromised[1]
Thermosynechococcus elongatusΔsqdBNot reportedPartially impaired QB exchangeNot significantly affected[5]
Synechocystis sp. PCC 6803pgsA⁻Significantly reducedNot reportedNot significantly affected[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and PG depletion effects.

Generation of Lipid Biosynthesis Mutants

a) Arabidopsis thaliana T-DNA Insertion Mutants:

  • Identification of Mutants: T-DNA insertion lines for genes encoding enzymes in the this compound and PG biosynthesis pathways (e.g., SQD2, PGP1) are obtained from stock centers like the Arabidopsis Biological Resource Center (ABRC).

  • Genotyping: Genomic DNA is extracted from leaf tissue of putative mutant plants. PCR is performed using a combination of gene-specific primers and a T-DNA left border primer to identify homozygous and heterozygous individuals.

  • Creation of Double Mutants: Homozygous single mutants (e.g., sqd2 and pgp1) are crossed. The resulting F1 generation is self-pollinated, and the F2 progeny are screened by PCR to identify homozygous double mutants.[6]

b) Synechocystis sp. PCC 6803 Gene Knockout Mutants:

  • Construct Design: A knockout cassette containing a selectable antibiotic resistance gene is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (e.g., sqdB for this compound synthesis, pgsA for PG synthesis).

  • Transformation: Synechocystis sp. PCC 6803 cells are transformed with the knockout construct via natural transformation or electroporation.

  • Selection and Segregation: Transformed cells are selected on antibiotic-containing media. Several rounds of subculturing are performed to ensure complete segregation of the mutated allele across all genomic copies. PCR analysis is used to confirm the homozygous knockout.[7]

Measurement of Photosynthetic Parameters

a) Chlorophyll Content Determination:

  • Extraction: A known weight of leaf tissue or cell pellet is homogenized in 80% (v/v) acetone.

  • Quantification: The homogenate is centrifuged, and the absorbance of the supernatant is measured at 663 nm and 645 nm using a spectrophotometer.

  • Calculation: Chlorophyll a, chlorophyll b, and total chlorophyll concentrations are calculated using established equations (e.g., Arnon's equations).

b) Chlorophyll Fluorescence Measurement (PSII Activity):

  • Instrumentation: A pulse amplitude modulation (PAM) fluorometer is used.

  • Dark Adaptation: Plants or algal cultures are dark-adapted for at least 20-30 minutes before measurement.

  • Measurement of Fv/Fm: The minimum fluorescence (Fo) is measured with a weak measuring beam. A saturating pulse of light is then applied to determine the maximum fluorescence (Fm). The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Measurement of Y(II): The operating quantum efficiency of PSII (Y(II)) is measured under steady-state illumination. A saturating pulse is applied to determine the maximum fluorescence in the light-adapted state (Fm'). Y(II) is calculated as (Fm' - Fs) / Fm', where Fs is the steady-state fluorescence.

Thylakoid Membrane Lipid Analysis
  • Thylakoid Isolation: Leaf tissue or cells are homogenized in a grinding buffer. The homogenate is filtered and centrifuged to pellet chloroplasts. Chloroplasts are then lysed osmotically to release thylakoids, which are subsequently purified by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the purified thylakoid membranes using a mixture of chloroform, methanol, and water (Bligh and Dyer method).

  • Lipid Separation and Quantification: The extracted lipids are separated by two-dimensional thin-layer chromatography (2D-TLC) or liquid chromatography-mass spectrometry (LC-MS). Individual lipid classes (this compound, PG, MGDG, DGDG) are identified and quantified by comparison to standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound and PG depletion.

Lipid_Biosynthesis_and_Photosynthesis cluster_biosynthesis Lipid Biosynthesis cluster_thylakoid Thylakoid Membrane SQDG_Synthase This compound Synthases (e.g., SQD2) This compound This compound SQDG_Synthase->this compound PG_Synthase PG Synthases (e.g., PGP1) PG PG PG_Synthase->PG Photosystems Photosystems (PSI & PSII) This compound->Photosystems Structural Integrity PSII Stability PG->Photosystems Essential for PSII/PSI Function & Assembly Photosynthesis Photosynthetic Growth Photosystems->Photosynthesis

Figure 1: Simplified pathway showing the roles of this compound and PG in photosynthesis.

Mutant_Generation_Workflow start Identify Target Genes (e.g., SQD2, PGP1) single_mutant Generate/Obtain Single Mutants start->single_mutant cross Cross Single Mutants (sqd2 x pgp1) single_mutant->cross f1 F1 Generation (Self-pollinate) cross->f1 f2 F2 Generation f1->f2 screen Genotypic Screening (PCR) f2->screen double_mutant Isolate Homozygous Double Mutant screen->double_mutant

Figure 2: Experimental workflow for generating double mutants in Arabidopsis.

Photosynthetic_Analysis_Logic cluster_measurements Phenotypic Analysis mutant Lipid-deficient Mutant (e.g., sqd2, pgp1) growth Growth Rate mutant->growth chlorophyll Chlorophyll Content mutant->chlorophyll fluorescence Chlorophyll Fluorescence (Fv/Fm, Y(II)) mutant->fluorescence wild_type Wild Type Control wild_type->growth wild_type->chlorophyll wild_type->fluorescence compare Compare Mutant vs. Wild Type growth->compare chlorophyll->compare fluorescence->compare conclusion Infer Lipid Function in Photosynthesis compare->conclusion

Figure 3: Logical relationship for comparing photosynthetic phenotypes.

Concluding Remarks

The depletion of PG generally leads to more severe photosynthetic defects than the depletion of this compound under nutrient-replete conditions, highlighting its essential role in the function and assembly of both photosystems.[1] this compound, while not always essential under optimal conditions, plays a crucial compensatory role, particularly under phosphate limitation when PG levels decrease.[1][4] The severe phenotype of the sqd pg double mutants underscores the critical importance of having a sufficient amount of anionic lipids in the thylakoid membrane for maintaining the structure and function of the photosynthetic apparatus.[1] This comparative guide provides a foundation for researchers investigating the intricate roles of thylakoid lipids in photosynthesis and for professionals in drug development exploring targets related to photosynthetic organisms.

References

Safety Operating Guide

Navigating the Disposal of Sulfoquinovosyldiacylglycerol (SQDG): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of SQDG Waste Management

The disposal of this compound should be approached with the same diligence as any other laboratory chemical. Key considerations include the prevention of environmental contamination and the protection of personnel from potential hazards. Although this compound is a naturally occurring sulfolipid found in photosynthetic organisms, its concentrated form in a laboratory setting necessitates controlled disposal.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for managing this compound waste, from initial handling to final disposal. This protocol is based on standard laboratory safety practices and should be adapted to comply with institutional and local regulations.

  • Segregation of Waste:

    • Isolate all this compound-contaminated materials, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Waste Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.

    • The label should prominently display "Hazardous Waste," the full chemical name "Sulfoquinovosyldiacylglycerol (this compound)," and the approximate concentration and quantity.

  • Handling and Personal Protective Equipment (PPE):

    • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were identified in the available literature, adherence to general laboratory chemical waste guidelines is paramount. The following table summarizes key quantitative aspects to consider, based on standard practices.

ParameterGuidelineSource Recommendation
Container Fill Level Do not exceed 90% of the container's capacity to prevent spills and allow for vapor expansion.General Hazardous Waste Guidelines
Satellite Accumulation Accumulate no more than 55 gallons of non-acute hazardous waste in a laboratory at any given time.U.S. Environmental Protection Agency (EPA)
Storage Time Limit Move waste from a satellite accumulation area to the central storage area within 3 days of being full.U.S. Environmental Protection Agency (EPA)

Experimental Protocols

Currently, there are no established experimental protocols for the specific degradation or neutralization of this compound for disposal purposes. The recommended procedure is to treat it as a chemical waste to be collected by a licensed hazardous waste vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

SQDG_Disposal_Workflow start This compound Waste Generated identify_waste Identify and Segregate This compound-contaminated materials start->identify_waste select_container Select Appropriate Hazardous Waste Container identify_waste->select_container label_container Label Container Correctly (Name, Hazards, Date) select_container->label_container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) label_container->ppe transfer_waste Transfer Waste to Container in a Ventilated Area ppe->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste check_fill_level Is Container Full? store_waste->check_fill_level check_fill_level->store_waste No request_pickup Request Waste Pickup from EHS/Safety Office check_fill_level->request_pickup Yes end Waste Disposed by Licensed Vendor request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of Sulfoquinovosyldiacylglycerol, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Sulfoquinovosyldiacylglycerol (SQDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for Sulfoquinovosyldiacylglycerol (SQDG), a sulfolipid crucial in photosynthetic research and with potential therapeutic applications. Adherence to these protocols is mandatory to ensure personnel safety and maintain the integrity of your research.

Understanding the Hazards

This compound is typically supplied as a hygroscopic and light-sensitive powder, requiring storage at low temperatures (-20°C). While specific toxicity data is limited, the primary hazards are associated with the inhalation of fine powders and exposure to the organic solvents used in its reconstitution and extraction.

HazardDescription
Inhalation Fine lipid powders can be irritating to the respiratory tract.
Skin/Eye Contact Powder can cause mechanical irritation. Solvents used for reconstitution (e.g., chloroform, methanol) are hazardous upon contact.
Ingestion Accidental ingestion of the powder or solutions can be harmful.
Flammability Solvents used in handling this compound, such as chloroform and methanol, are flammable.
Personal Protective Equipment (PPE) Recommendations

The following table summarizes the required PPE for various procedures involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Unopened Container Safety glassesNitrile glovesLab coatNot generally required
Weighing Powdered this compound Safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95 respirator or use of a powder weighing station
Reconstituting this compound in Organic Solvents Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile over neoprene)Chemical-resistant lab coat or apronWork in a certified chemical fume hood
Lipid Extraction & Purification Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile over neoprene)Chemical-resistant lab coat or apronWork in a certified chemical fume hood

Experimental Protocols and Workflows

Detailed Methodology for this compound Extraction and Purification

This protocol outlines a standard procedure for extracting and purifying this compound from plant tissues.

Materials:

  • Fresh plant leaves

  • Isopropanol (preheated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas stream

  • Solid Phase Extraction (SPE) silica cartridge

  • TLC plates

Procedure:

  • Sample Preparation and Enzyme Inactivation:

    • Immediately immerse fresh leaves in preheated isopropanol with BHT.

    • Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

  • Lipid Extraction:

    • Cool the sample and add chloroform and deionized water.

    • Vortex thoroughly and agitate for 1 hour.

    • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a silica SPE cartridge with methanol and then chloroform.

    • Load the dried lipid extract (resuspended in chloroform) onto the cartridge.

    • Wash with chloroform to elute neutral lipids.

    • Wash with acetone to elute other glycolipids.

    • Elute the this compound fraction with a chloroform:methanol mixture.

  • Purity Assessment:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to confirm the purity of the this compound.

Visualizing the this compound Extraction Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

SQDG_Extraction_Workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Plant Leaves inactivation Enzyme Inactivation (Hot Isopropanol + BHT) start->inactivation extraction Solvent Extraction (Chloroform:Methanol:Water) inactivation->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_lipid Collect Lower (Chloroform) Phase phase_sep->collect_lipid load_sample Load Lipid Extract collect_lipid->load_sample spe_prep SPE Cartridge Conditioning spe_prep->load_sample wash_neutral Wash 1: Chloroform (Elute Neutral Lipids) load_sample->wash_neutral wash_glyco Wash 2: Acetone (Elute Other Glycolipids) wash_neutral->wash_glyco elute_this compound Elute this compound (Chloroform:Methanol) wash_glyco->elute_this compound tlc Purity Assessment (TLC) elute_this compound->tlc pure_this compound Pure this compound tlc->pure_this compound PSII_SQDG_Interaction cluster_psii Photosystem II (PSII) Dimer cluster_monomer1 cluster_monomer2 Monomer1 PSII Monomer 1 This compound This compound Monomer1->this compound Stabilization Monomer2 PSII Monomer 2 Monomer2->this compound Stabilization D1_1 D1 Protein D2_1 D2 Protein CP43_1 CP43 CP47_1 CP47 D1_2 D1 Protein D2_2 D2 Protein CP43_2 CP43 CP47_2 CP47

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.